molecular formula C23H24O8 B12387750 DHP-B

DHP-B

Número de catálogo: B12387750
Peso molecular: 428.4 g/mol
Clave InChI: NXCYGTFQPAUJIS-MGPUTAFESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DHP-B is a useful research compound. Its molecular formula is C23H24O8 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H24O8

Peso molecular

428.4 g/mol

Nombre IUPAC

(4R)-4-[(R)-(7-methoxy-1,3-benzodioxol-5-yl)-(3,4,5-trimethoxyphenyl)methyl]-3-methylideneoxolan-2-one

InChI

InChI=1S/C23H24O8/c1-12-15(10-29-23(12)24)20(13-6-16(25-2)21(28-5)17(7-13)26-3)14-8-18(27-4)22-19(9-14)30-11-31-22/h6-9,15,20H,1,10-11H2,2-5H3/t15-,20+/m0/s1

Clave InChI

NXCYGTFQPAUJIS-MGPUTAFESA-N

SMILES isomérico

COC1=CC(=CC2=C1OCO2)[C@H]([C@H]3COC(=O)C3=C)C4=CC(=C(C(=C4)OC)OC)OC

SMILES canónico

COC1=CC(=CC2=C1OCO2)C(C3COC(=O)C3=C)C4=CC(=C(C(=C4)OC)OC)OC

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to DHP-B Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DHP-B" is ambiguous and can refer to at least two distinct chemical entities in scientific literature: Dihydrohonokiol-B (DHH-B) , a bioactive small molecule with therapeutic potential, and Dehaloperoxidase B (DHP B) , a bifunctional enzyme. Given the context of drug development, this guide will primarily focus on Dihydrohonokiol-B, a compound of significant interest to researchers in pharmacology and medicinal chemistry. A section on Dehaloperoxidase B is also included for comprehensive coverage.

Part 1: Dihydrohonokiol-B (DHH-B)

Overview and Origin

Dihydrohonokiol-B (DHH-B), with the chemical name 3'-(2-propenyl)-5-propyl-(1,1'-biphenyl)-2,4'-diol , is a biphenolic compound.[1][2] It is not a naturally occurring compound in its own right but is a partially reduced derivative of honokiol (B1673403).[1][2] Honokiol is a neolignan extracted from the bark, seed cones, and leaves of trees of the Magnolia genus, which have a long history of use in traditional Eastern medicine.[2]

DHH-B has garnered attention for its potent biological activities, particularly its anxiolytic effects, which are reported to be more rapid and potent than its parent compound, honokiol, and with a potentially better side-effect profile than traditional benzodiazepines.[3] Its synthesis is typically achieved from honokiol sourced from plant materials.[3]

Biological Activities and Therapeutic Potential

DHH-B exhibits a range of pharmacological effects, positioning it as a promising candidate for drug development in several therapeutic areas:

  • Anxiolytic Activity: DHH-B is a potent anxiolytic agent.[1] Studies in animal models have demonstrated its efficacy in reducing anxiety-like behaviors at doses significantly lower than its parent compound, honokiol, and without the common side effects associated with benzodiazepines, such as motor dysfunction or sedation.[3][4]

  • Anti-Cancer Activity: Recent research has identified DHH-B as a novel anti-cancer agent, particularly for colorectal cancer (CRC).[5] It has been shown to suppress tumor cell growth and induce apoptosis.[5]

  • Neuroprotective Effects: DHH-B has demonstrated neuroprotective properties, notably in models of amyloid β protein-induced neurotoxicity, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease.[6] It has been shown to recover decreases in neuronal Cl(-)-ATPase activity caused by amyloid β protein.[6]

Mechanism of Action

DHH-B's therapeutic effects are rooted in its interaction with specific molecular targets.

Anxiolytic Mechanism: The primary anxiolytic mechanism of DHH-B involves the modulation of the GABAergic system . It acts as a positive allosteric modulator of GABA-A receptors, similar to benzodiazepines, by binding to the benzodiazepine (B76468) recognition site on the receptor complex.[2][4][6] This binding enhances the influx of chloride ions (Cl-) into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as a calming or anxiolytic effect.[1][4] Additionally, some studies suggest an involvement of GABA-C receptors in its neuroprotective actions.[6][7]

GABAA_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (with Benzodiazepine Site) Cl_Channel Cl- Channel (Closed) Cl_Channel_Open Cl- Channel (Open) GABA_R->Cl_Channel_Open Potentiates Opening Hyperpolarization Membrane Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability (Anxiolysis) Hyperpolarization->Reduced_Excitability DHHB DHH-B DHHB->GABA_R Binds to BZD Site GABA GABA GABA->GABA_R Binds Anticancer_Mechanism cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane CPT1A CPT1A VDAC1 VDAC1 CPT1A->VDAC1 Interaction FAO Fatty Acid Oxidation (FAO) CPT1A->FAO Catalyzes Permeability ↑ Mitochondrial Permeability VDAC1->Permeability Leads to Energy Energy Production (ATP) FAO->Energy Apoptosis Apoptosis Energy->Apoptosis Suppresses Permeability->Apoptosis Induces DHHB DHH-B DHHB->CPT1A Covalently Binds (Cys96) Inhibits DHHB->VDAC1 Disrupts Interaction FattyAcids Fatty Acids FattyAcids->CPT1A Transport into Mitochondria Synthesis_Workflow start Start: Magnolia Bark extraction Extraction & Purification start->extraction honokiol Honokiol extraction->honokiol reduction Partial Hydrogenation (Reduction of one propenyl group) honokiol->reduction dhhb Dihydrohonokiol-B (DHH-B) reduction->dhhb purification Final Purification (e.g., Chromatography) dhhb->purification end End Product: Pure DHH-B purification->end DHPB_Catalytic_Cycle Ferric DHP B (Fe³⁺) CmpdES Compound ES (Fe⁴⁺=O, Porphyrin radical) Ferric->CmpdES + H₂O₂ - H₂O Oxyferrous Oxyferrous DHP B (Fe²⁺-O₂) Ferric->Oxyferrous + DCQ CmpdII Compound II (Fe⁴⁺=O) CmpdES->CmpdII + TXP - TXP• CmpdII->Ferric + TXP - (DXQ + X⁻) Oxyferrous->CmpdII + H₂O₂ + TXP H2O2_in1 H₂O₂ H2O_out1 H₂O TXP_in1 TXP TXP_rad_out TXP• TXP_in2 TXP DXQ_out DXQ + X⁻ DCQ_in DCQ (product)

References

An In-depth Technical Guide on the Mechanism of Action of 1,4-Dihydropyridine Derivatives in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "DHP-B" is not associated with a specific, publicly documented anticancer compound in the scientific literature. This guide synthetically represents the established mechanisms of action for the broader class of 1,4-dihydropyridine (B1200194) (1,4-DHP) derivatives that have demonstrated anticancer properties. "this compound" is used herein as a placeholder for a representative member of this class.

Executive Summary

1,4-Dihydropyridines (1,4-DHPs) are a well-established class of heterocyclic compounds, initially recognized for their potent L-type calcium channel blocking activity and widespread use in treating cardiovascular diseases.[1][2] Over the past two decades, extensive research has unveiled their significant potential as anticancer agents.[1] Various derivatives of the 1,4-DHP scaffold have been shown to exhibit a range of anticancer activities, including direct cytotoxicity, induction of apoptosis, cell cycle arrest, and reversal of multidrug resistance (MDR) in a multitude of cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the core mechanisms through which these compounds exert their effects on cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways.

Cytotoxic Activity of 1,4-DHP Derivatives

The anticancer potential of 1,4-DHP derivatives is initially assessed by their ability to inhibit cell proliferation and induce cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Numerous studies have documented the cytotoxic effects of various 1,4-DHP derivatives across a spectrum of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Representative 1,4-DHP Derivatives in Human Cancer Cell Lines

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Adenocarcinoma)2.3[1]
Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7 (Breast Carcinoma)5.7[1]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Adenocarcinoma)3.6[1]
Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7 (Breast Carcinoma)5.2[1]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateHeLa (Cervical Adenocarcinoma)4.1[1]
Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMCF-7 (Breast Carcinoma)11.9[1]
2,6-dimethyl-3,5-bis-N-(thiazol-2-yl)carbamoyl-4-(3-nitrophenyl)-1,4-dihydropyridineMOLT-4 (T-lymphoblastic leukemia)17.4 ± 2.0[5]
2,6-dimethyl-3,5-bis-N-(5-methylthiazol-2-yl)carbamoyl-4-(3-nitrophenyl)-1,4-dihydropyridineMCF-7 (Breast Carcinoma)28.5 ± 3.5[5]
1,4-DHP Derivative (DHP-8)A375 (Melanoma)Not specified[6]
1,4-DHP Derivative (DHP-8)HepG2 (Hepatocellular Carcinoma)Not specified[6]
1,4-DHP based 1,2,3-triazol derivativesCaco-2 (Colorectal Adenocarcinoma)0.63 ± 0.05 to 5.68 ± 0.14[4]

Core Mechanisms of Action

The anticancer effects of 1,4-DHP derivatives are multifactorial, primarily involving the induction of apoptosis, disruption of the cell cycle, and modulation of drug resistance pathways.

Induction of Apoptosis

A primary mechanism by which 1,4-DHPs exert their anticancer effect is through the induction of programmed cell death, or apoptosis. Studies on specific derivatives have shown the activation of the intrinsic (mitochondrial) apoptotic pathway.[6]

One novel 1,4-DHP derivative, referred to as DHP-8, was found to induce apoptosis in A375 melanoma and HepG2 liver cancer cells via a signaling cascade involving Sirtuin1 (SIRT1).[6] The proposed pathway is as follows:

  • SIRT1 Upregulation: DHP-8 treatment increases the expression of SIRT1, a class III histone deacetylase.

  • AKT Inhibition: Elevated SIRT1 levels lead to a decrease in the phosphorylation of AKT at serine 473 (pAKTser473), thereby inhibiting the pro-survival PI3K/AKT pathway.[6]

  • Survivin Downregulation: The inhibition of AKT signaling also leads to a reduction in the expression of survivin, an inhibitor of apoptosis protein (IAP).[6]

  • GSK3β Activation: Reduced pAKTser473 results in decreased phosphorylation of Glycogen Synthase Kinase 3β at serine 9 (GSK3βser9). This dephosphorylation activates GSK3β.[6]

  • Mcl-1 Degradation: Active GSK3β promotes the proteasomal degradation of Mcl-1, an anti-apoptotic Bcl-2 family protein.[6]

  • Mitochondrial Pathway Activation: The loss of Mcl-1 disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c. This triggers the activation of initiator Caspase-9, which in turn cleaves and activates effector Caspase-3.[6]

  • Execution of Apoptosis: Active Caspase-3 cleaves key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

DHP_Apoptosis_Pathway cluster_DHP This compound Treatment cluster_Upstream Upstream Signaling cluster_Mitochondrial Mitochondrial Pathway DHPB This compound SIRT1 SIRT1 DHPB->SIRT1 Upregulates pAKT pAKT (Ser473) SIRT1->pAKT Inhibits Survivin Survivin pAKT->Survivin Promotes pGSK3b pGSK3β (Ser9) pAKT->pGSK3b Maintains (Inhibitory P) Mcl1 Mcl-1 pGSK3b->Mcl1 Prevents Degradation Mito Mitochondrial Depolarization Mcl1->Mito Inhibits Casp9 Cleaved Caspase-9 Mito->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 Activates PARP Cleaved PARP Casp3->PARP Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes DHP_Cell_Cycle_Arrest G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Preparation for Mitosis) S->G2 Block G2->Block M M Phase (Mitosis) M->G1 Cytokinesis Block->M Mitotic Entry Blocked by this compound DHP_MDR_Reversal cluster_cell Cancer Cell cluster_inside Intracellular cluster_outside Pgp P-glycoprotein (P-gp) Pump Drug_out Chemotherapy Drug Pgp->Drug_out Efflux Drug_in Chemotherapy Drug (Low Concentration) Target Cellular Target (e.g., DNA) Drug_in->Target Ineffective Drug_out->Drug_in Passive Diffusion DHPB This compound DHPB->Pgp Inhibits Experimental_Workflow start Synthesized This compound Compound cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies (at IC50 concentration) ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle western Protein Expression Analysis (Western Blot) mechanism->western end Elucidate Mechanism apoptosis->end cell_cycle->end western->end

References

Dehaloperoxidase B (DHP B): A Comprehensive Technical Guide on Enzyme Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehaloperoxidase B (DHP B) is a bifunctional enzyme isolated from the marine polychaete Amphitrite ornata.[1][2] This fascinating hemoprotein exhibits both hemoglobin-like oxygen transport capabilities and a potent peroxidase activity, enabling it to detoxify halogenated environmental pollutants.[1][2][3][4] This dual functionality, housed within a globin fold, presents a unique paradigm in enzyme mechanics and offers significant potential for applications in bioremediation and biocatalysis. This guide provides an in-depth technical overview of DHP B's core functions, catalytic mechanisms, substrate specificity, and the experimental protocols used for its characterization.

Core Function and Biological Significance

DHP B plays a crucial role in the survival of Amphitrite ornata by performing two seemingly disparate functions:

  • Oxygen Transport: Like other globins, DHP B can reversibly bind molecular oxygen via its ferrous heme iron, facilitating its transport within the organism.[2][3]

  • Peroxidase Activity: DHP B catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidative dehalogenation of various halophenols, converting them into less toxic quinones.[1][3][5] This function is vital for the organism's defense against toxic biogenic halometabolites in its benthic environment.[1][3]

The enzyme's ability to switch between these two functions is a key area of research, with evidence suggesting that substrate binding triggers a conformational change that modulates its activity.[3]

Catalytic Mechanism of Dehalogenation

The peroxidase catalytic cycle of DHP B involves a series of redox intermediates. While sharing similarities with traditional heme peroxidases, it possesses unique features linked to its dual function. The generally accepted mechanism, primarily elucidated for the dehalogenation of 2,4,6-trihalophenols (TXP), proceeds as follows.

A proposed catalytic cycle for DHP B is initiated from the ferric (Fe³⁺) resting state. The binding of H₂O₂ leads to the formation of a highly reactive intermediate known as Compound ES, an iron(IV)-oxo heme center with an amino acid radical.[1] This intermediate is then capable of oxidizing the trihalophenol substrate. Interestingly, unlike monofunctional peroxidases, the oxyferrous (Fe²⁺-O₂) state of DHP B is also a competent starting point for the peroxidase cycle, highlighting a direct link between its two functions.[1][2][3] The product of the dehalogenation, a dihaloquinone, can further react with the enzyme, leading to the formation of the oxyferrous state, thus completing a cycle that interconnects both of the enzyme's primary roles.[1][2]

DHP_B_Catalytic_Cycle Fe3 Ferric DHP B (Fe³⁺) Cmpd_ES Compound ES (Fe⁴⁺=O Por•⁺) Fe3->Cmpd_ES + H₂O₂ Oxy Oxyferrous DHP B (Fe²⁺-O₂) Fe3->Oxy + DCQ Cmpd_ES->Fe3 + TXP - DXQ Cmpd_ES->Oxy + DCQ Oxy->Fe3 Oxidation Deoxy Deoxyferrous DHP B (Fe²⁺) Oxy->Deoxy - O₂ Deoxy->Oxy + O₂ Cmpd_II Compound II (Fe⁴⁺=O) Deoxy->Cmpd_II + H₂O₂ Cmpd_II->Fe3 + e⁻, + H⁺

Proposed catalytic cycle of Dehaloperoxidase B.

Structural Insights

The crystal structure of DHP B has been solved to high resolution, revealing a classic globin fold composed of eight alpha-helices.[4][5] DHP B exists as a homodimer.[4] Although it shares 96% sequence identity with its isoenzyme, DHP A, five amino acid substitutions lead to significant differences in catalytic activity and stability.[5] Key residues in the active site, particularly the distal histidine (His55), play a critical role in catalysis.[1][4] The conformational flexibility of His55 is thought to mediate substrate access to the heme and facilitate the catalytic steps.[1][6] The distance between the heme iron and the distal histidine in DHP B is intermediate between that of typical globins and peroxidases, which may be a structural adaptation for its dual function.[3]

Quantitative Data

Kinetic Parameters for Dehaloperoxidase Activity

The catalytic efficiency of DHP B varies with the trihalophenol substrate. The following table summarizes the Michaelis-Menten kinetic parameters for the H₂O₂-dependent oxidation of various substrates.

Substrate (TXP)Starting Enzyme StateKm (H₂O₂) (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
2,4,6-Trifluorophenol (TFP)Ferric130 ± 202.5 ± 0.11.9 x 10⁴[1]
2,4,6-Trichlorophenol (TCP)Ferric50 ± 101.8 ± 0.13.6 x 10⁴[1]
2,4,6-Tribromophenol (TBP)Ferric30 ± 50.40 ± 0.021.3 x 10⁴[1]
2,4,6-Trifluorophenol (TFP)Oxyferrous230 ± 300.96 ± 0.054.2 x 10³[3]
2,4,6-Trichlorophenol (TCP)Oxyferrous--1.8 x 10⁴[1]
2,4,6-Tribromophenol (TBP)Oxyferrous50 ± 100.30 ± 0.016.0 x 10³[3]

Note: Assays were conducted at pH 7.0 and 20-25°C. The concentration of the trihalophenol co-substrate was held constant while the H₂O₂ concentration was varied.[1][3]

Comparison of DHP A and DHP B

DHP B generally exhibits higher catalytic activity than DHP A, though it has a lower stability.[5][7]

ParameterDHP ADHP BReference
Catalytic Efficiency (kcat/Km)Lower2-6 fold higher[5][7]
Heme StabilityHigherLower[7]
Substrate InhibitionLowerHigher[5]

Experimental Protocols

Recombinant Expression and Purification of DHP B

A common method for obtaining DHP B for research is through recombinant expression in Escherichia coli.

DHP_B_Purification cluster_0 Protein Expression cluster_1 Purification Transformation Transformation of E. coli (e.g., Rosetta(DE3)pLysS) with DHP B plasmid Culture Culture growth in LB medium Transformation->Culture Induction Induction of protein expression (e.g., with IPTG) Culture->Induction Harvest Cell harvesting by centrifugation Induction->Harvest Lysis Cell lysis (e.g., sonication) Harvest->Lysis Clarification Centrifugation to remove cell debris Lysis->Clarification AmSO4 Ammonium (B1175870) sulfate (B86663) fractionation Clarification->AmSO4 IonExchange Ion-exchange chromatography AmSO4->IonExchange SizeExclusion Size-exclusion chromatography IonExchange->SizeExclusion PurityCheck Purity assessment (SDS-PAGE, Rz value > 4.0) SizeExclusion->PurityCheck

Workflow for DHP B expression and purification.

Detailed Methodology:

  • Transformation: Transform competent E. coli cells (e.g., Rosetta(DE3)pLysS) with a plasmid containing the dhpB gene.

  • Expression: Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C to an OD₆₀₀ of ~0.8-1.0. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 18°C) overnight.

  • Harvesting and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0) and lyse by sonication on ice.

  • Purification:

    • Clarify the lysate by ultracentrifugation.

    • Perform ammonium sulfate fractionation to precipitate DHP B.

    • Resuspend the pellet and dialyze against an appropriate buffer.

    • Apply the sample to an anion-exchange chromatography column (e.g., Q-Sepharose) and elute with a salt gradient.

    • Pool the DHP B-containing fractions and concentrate.

    • Perform size-exclusion chromatography (e.g., Superdex 75) as a final polishing step.

  • Purity and Concentration: Assess protein purity by SDS-PAGE. Determine the concentration spectrophotometrically (ε₄₀₆ = 117.6 mM⁻¹cm⁻¹ for ferric DHP B).[5] The Reinheitzahl value (Rz; A₄₀₆/A₂₈₀) should be greater than 4.0 for pure samples.[5]

Dehaloperoxidase Activity Assay

The peroxidase activity of DHP B is typically monitored by UV-visible spectrophotometry.

Methodology:

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate (B84403) (KPi) buffer (pH 7.0), the trihalophenol substrate (e.g., 125 µM 2,4,6-trichlorophenol), and DHP B enzyme (e.g., 2.5 µM).[1]

  • Initiation: Equilibrate the mixture to the desired temperature (e.g., 25°C).[1] Initiate the reaction by adding a stock solution of hydrogen peroxide.[1]

  • Monitoring: Monitor the reaction by observing either the decrease in substrate concentration or the formation of the dihaloquinone product at their respective absorption maxima.[1] For example:

    • 2,4,6-trichlorophenol (TCP) disappearance at 312 nm.[1]

    • 2,4,6-tribromophenol (TBP) disappearance at 316 nm.[1]

    • 2,6-difluoro-1,4-benzoquinone (DFQ) formation at 330 nm.[1]

  • Data Analysis: Calculate initial rates from the linear portion of the absorbance change over time. Fit the initial rate data at varying substrate concentrations to the Michaelis-Menten equation to determine Km and kcat.[1]

Stopped-Flow UV-Visible Spectroscopy

This technique is essential for studying the rapid kinetics of intermediate formation and decay in the catalytic cycle.

Methodology:

  • Instrument Setup: Use a stopped-flow instrument equipped with a diode array detector, maintained at a constant temperature (e.g., 20°C).[3]

  • Reactant Preparation: Prepare solutions of ferric or oxyferrous DHP B and the reactant (e.g., H₂O₂ or substrate) in separate syringes. All concentrations should be prepared to be double the final desired concentration.

  • Mixing Experiments:

    • Single-Mixing: Rapidly mix the enzyme solution with the reactant solution. For example, react 10 µM ferric DHP B with varying equivalents of H₂O₂.[1]

    • Double-Mixing (Pulse-Chase): Use a delay line to age a reaction mixture before introducing a third reactant. For instance, mix DHP B with H₂O₂ to form Compound ES, allow it to age for a specific time, and then mix with the trihalophenol substrate to observe its decay.[1]

  • Data Acquisition: Collect spectral data over multiple time domains (e.g., milliseconds to seconds) to capture the full kinetic profile.[3]

  • Analysis: Analyze the time-resolved spectral data to identify transient intermediates and determine the rate constants for their formation and decay.

X-ray Crystallography

Determining the three-dimensional structure of DHP B provides invaluable insights into its function.

Methodology:

  • Crystallization:

    • Concentrate purified DHP B to 10-12 mg/mL.[7]

    • Use the hanging-drop vapor diffusion method.[7] Mix the protein solution with a reservoir solution (e.g., 30-32% PEG 4000, 0.2 M ammonium sulfate, 0.1 M sodium cacodylate, pH 6.5) and equilibrate against the reservoir.[7]

    • Crystals typically grow within a few days.[7]

  • Substrate/Inhibitor Soaking (for complex structures): Soak the grown crystals in a solution containing the ligand of interest.[7]

  • Data Collection:

    • Cryoprotect the crystals (e.g., with 25% glycerol) and flash-cool them in liquid nitrogen.[7]

    • Collect X-ray diffraction data using a synchrotron or a rotating-anode X-ray source.[5]

  • Structure Solution and Refinement:

    • Process the diffraction data using software like HKL-2000.[5]

    • Solve the structure by molecular replacement using a known globin structure as a model.

    • Refine the model against the experimental data to obtain the final high-resolution structure.

Conclusion and Future Directions

Dehaloperoxidase B is a remarkable enzyme that bridges the functional gap between oxygen transport and peroxidase catalysis. Its unique ability to detoxify halogenated pollutants makes it a prime candidate for development in bioremediation technologies. Future research will likely focus on protein engineering to enhance its stability and broaden its substrate specificity for industrial applications. Furthermore, continued mechanistic studies will undoubtedly provide deeper insights into the fundamental principles of enzyme bifunctionality, offering valuable lessons for the design of novel biocatalysts and therapeutic agents.

References

DHP-B: A Covalent Inhibitor Targeting a Key Metabolic Enzyme in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Covalent Inhibition of Carnitine Palmitoyltransferase 1A (CPT1A) by 2,6-dihydroxypeperomin B (DHP-B)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cell metabolism is a critical area of research for novel therapeutic development. One key metabolic pathway often upregulated in cancer is fatty acid oxidation (FAO), for which Carnitine Palmitoyltransferase 1A (CPT1A) is the rate-limiting enzyme. Recent studies have identified 2,6-dihydroxypeperomin B (this compound), a natural product isolated from the plant Peperomia dindygulensis, as a novel covalent inhibitor of CPT1A. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated pathways and workflows. This compound has been shown to covalently bind to Cysteine 96 (Cys96) of CPT1A, leading to the inhibition of FAO, disruption of mitochondrial function, and subsequent apoptosis in colorectal cancer (CRC) cells.[1] These findings highlight this compound as a promising lead compound for the development of targeted cancer therapies.

Introduction: CPT1A as a Therapeutic Target

Carnitine Palmitoyltransferase 1A (CPT1A) is a crucial enzyme located on the outer mitochondrial membrane. It facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-producing pathway.[2] In many cancer types, there is a metabolic shift towards increased reliance on FAO to meet the high energy demands of rapid proliferation and to combat cellular stress.[2] Elevated expression of CPT1A has been observed in various cancers, including colorectal cancer, and is often associated with poor prognosis.[1] This makes CPT1A a compelling target for therapeutic intervention. By inhibiting CPT1A, the energy supply to cancer cells can be restricted, leading to cell growth inhibition and death.

This compound: A Novel Covalent Inhibitor of CPT1A

This compound is a secolignan-type natural product that has been identified as a potent and specific covalent inhibitor of CPT1A.[1] Covalent inhibitors form a stable, irreversible bond with their target protein, which can offer advantages in terms of potency and duration of action.

Mechanism of Covalent Inhibition

This compound has been demonstrated to covalently modify the Cys96 residue of CPT1A.[1] This specific interaction blocks the enzyme's catalytic activity, thereby inhibiting the FAO pathway. The covalent binding was identified and validated through quantitative thiol reactivity profiling (QTRP), a mass spectrometry-based chemoproteomic approach.[1]

Binding Affinity

The binding affinity of this compound to both wild-type CPT1A (CPT1AWT) and a mutant version where the target cysteine was changed to alanine (B10760859) (CPT1AC96A) was quantified using microscale thermophoresis (MST). The results confirm that this compound binds to CPT1AWT but shows no binding to the CPT1AC96A mutant, underscoring the specific covalent interaction with Cys96.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the study of this compound as a CPT1A inhibitor.

Cell LineIC50 of this compound (μM)
SW620 (CRC)1.34 ± 0.12
LS513 (CRC)2.16 ± 0.18
HCT116 (CRC)3.28 ± 0.25
HT29 (CRC)4.51 ± 0.31
SW480 (CRC)5.67 ± 0.43
NCM460 (Normal Colon)> 50
Table 1: In vitro anti-proliferative activity of this compound in colorectal cancer (CRC) and normal colon epithelial cell lines.
ProteinLigandEquilibrium Dissociation Constant (Kd) (μM)
CPT1AWT-GFPThis compound1.85 ± 0.15
CPT1AC96A-GFPThis compoundNo binding detected
Table 2: Binding affinity of this compound to wild-type and mutant CPT1A measured by Microscale Thermophoresis (MST).

Signaling Pathways and Cellular Effects

The inhibition of CPT1A by this compound initiates a cascade of downstream cellular events, ultimately leading to apoptosis in cancer cells.

Inhibition of Fatty Acid Oxidation

By blocking CPT1A, this compound effectively shuts down the transport of long-chain fatty acids into the mitochondria, leading to a significant reduction in the oxygen consumption rate (OCR) and overall energy metabolism in colorectal cancer cells.[1]

cluster_cytoplasm Cytoplasm cluster_intermembrane Intermembrane Space LCFA Long-Chain Fatty Acid AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1A CPT1A AcylCoA->CPT1A Carnitine Acylcarnitine Acylcarnitine CPT1A->Acylcarnitine Carnitine DHPB This compound DHPB->Inhibition Inhibition->CPT1A Covalent Inhibition (Cys96)

Figure 1: Covalent inhibition of CPT1A by this compound.

Disruption of CPT1A-VDAC1 Interaction and Increased Mitochondrial Permeability

This compound has been shown to disrupt the interaction between CPT1A and the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial outer membrane.[1] This disruption leads to an increase in mitochondrial permeability, a key event in the intrinsic apoptosis pathway.[1]

DHPB This compound CPT1A CPT1A Inhibition DHPB->CPT1A FAO Fatty Acid Oxidation CPT1A->FAO CPT1A_VDAC1 CPT1A-VDAC1 Interaction CPT1A->CPT1A_VDAC1 Disruption Energy Reduced Energy Metabolism FAO->Energy Mito_Perm Increased Mitochondrial Permeability CPT1A_VDAC1->Mito_Perm Apoptosis Apoptosis Mito_Perm->Apoptosis Energy->Apoptosis

Figure 2: Downstream effects of CPT1A inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound as a covalent inhibitor of CPT1A.

Quantitative Thiol Reactivity Profiling (QTRP)

This chemoproteomic technique is used to identify the covalent binding site of this compound on CPT1A.

  • Objective: To identify cysteine residues that are covalently modified by this compound.

  • Methodology:

    • Treat colorectal cancer cells with this compound or a vehicle control.

    • Lyse the cells and block remaining free thiols with an alkylating agent.

    • Digest the proteome with trypsin.

    • Enrich for this compound-modified peptides using affinity purification.

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the modified cysteine residue.

A Treat Cells (this compound vs. Vehicle) B Cell Lysis & Thiol Blocking A->B C Tryptic Digestion B->C D Affinity Purification C->D E LC-MS/MS Analysis D->E F Identify Covalent Binding Site (Cys96) E->F

Figure 3: QTRP experimental workflow.

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between this compound and CPT1A.

  • Objective: To determine the equilibrium dissociation constant (Kd) of the this compound-CPT1A interaction.

  • Methodology:

    • Label purified CPT1A protein (wild-type and C96A mutant) with a fluorescent dye.

    • Prepare a serial dilution of this compound.

    • Mix the fluorescently labeled CPT1A with each concentration of this compound.

    • Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

    • Plot the change in thermophoresis against the this compound concentration and fit the data to a binding model to determine the Kd.

Seahorse XF Analyzer Assay for Fatty Acid Oxidation

This assay measures the oxygen consumption rate (OCR) to assess the impact of this compound on cellular respiration and FAO.

  • Objective: To measure the effect of this compound on FAO-dependent mitochondrial respiration.

  • Methodology:

    • Seed colorectal cancer cells in a Seahorse XF microplate.

    • Treat the cells with this compound or vehicle control.

    • Provide long-chain fatty acids as a substrate.

    • Use the Seahorse XF Analyzer to measure the OCR in real-time.

    • Inject specific inhibitors of the electron transport chain to dissect mitochondrial respiration.

Mitochondrial Permeability Transition Pore (MPTP) Assay

This assay is used to evaluate the effect of this compound on mitochondrial membrane integrity.

  • Objective: To determine if this compound induces the opening of the MPTP.

  • Methodology:

    • Treat colorectal cancer cells with this compound.

    • Load the cells with a fluorescent dye (e.g., Calcein-AM) that accumulates in the mitochondria.

    • Use a quenching agent that can only enter the mitochondria if the MPTP is open.

    • Measure the fluorescence intensity using flow cytometry or fluorescence microscopy. A decrease in mitochondrial fluorescence indicates MPTP opening.

Conclusion and Future Directions

This compound represents a significant discovery in the field of cancer metabolism, demonstrating potent and selective covalent inhibition of CPT1A. The detailed mechanism of action, involving the covalent modification of Cys96, inhibition of FAO, disruption of the CPT1A-VDAC1 interaction, and induction of apoptosis, provides a strong rationale for its further development. Future preclinical studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound and evaluating its efficacy and safety in a broader range of cancer models. The findings presented in this guide offer a solid foundation for researchers and drug developers to explore CPT1A inhibition as a promising therapeutic strategy for colorectal and other FAO-dependent cancers.

References

Unraveling the Architecture of a Bi-functional Catalyst: The Crystal Structure of Dehaloperoxidase B

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical overview for researchers, scientists, and drug development professionals.

Dehaloperoxidase B (DHPB), an intriguing enzyme isolated from the marine polychaete Amphitrite ornata, stands at the crossroads of two distinct biochemical functions: oxygen transport, characteristic of the globin superfamily, and peroxidase activity, enabling the detoxification of halogenated phenols.[1][2] This dual capability makes DHPB a subject of intense scientific scrutiny, with its crystal structure providing a fundamental blueprint for understanding its catalytic mechanisms and potential applications in bioremediation and biocatalysis. This in-depth guide synthesizes the current knowledge on the crystal structure of DHPB, presenting key structural data, experimental methodologies, and visual representations of its molecular framework.

The Globin Fold with a Peroxidase Twist: Overall Structure

The crystal structure of Dehaloperoxidase B has been resolved to high resolution, revealing a classic globin fold comprised of eight alpha-helices (labeled A-H) that cradle a central heme cofactor.[3][4] This structural motif is the hallmark of the globin superfamily, renowned for its role in reversible oxygen binding. However, DHPB distinguishes itself through its ability to catalyze the H₂O₂-dependent oxidative dehalogenation of various substrates.[2][5]

The enzyme exists as a dimer in the crystallographic unit cell, though studies suggest it is primarily a monomer in solution.[1][6] Each subunit, with a molecular weight of approximately 15.5 kDa, consists of 137 amino acids.[3] The structural integrity of DHPB and its functional nuances are dictated by the precise arrangement of its constituent helices and the intricate network of interactions within the active site.

The Catalytic Core: The Heme Active Site

At the heart of DHPB's dual functionality lies its heme active site. The iron-containing porphyrin ring is anchored within the hydrophobic core of the protein through a covalent linkage with the proximal histidine residue, His89.[2][3] On the opposite, or distal, side of the heme, the distal histidine, His55, plays a crucial and dynamic role.[1][5]

The conformation of His55 is remarkably flexible, adopting "open" and "closed" states that are influenced by the binding of ligands and substrates.[1][5] In the "closed" conformation, His55 swings into the distal pocket, forming a hydrogen bond with a water molecule coordinated to the heme iron.[1] This dynamic behavior is believed to be a key determinant in modulating the enzyme's peroxidase versus oxygen-binding activity.

The active site also features a small-molecule binding pocket in close proximity to the heme, which accommodates a variety of substrates, including halogenated phenols and cresols.[1][7] The binding of these substrates in the distal pocket positions them for catalysis, which is thought to proceed through the formation of high-valent iron-oxo species, such as Compound I.[7][8]

Quantitative Crystallographic Data

The structural determination of DHPB, both in its apo form and in complex with various ligands, has been made possible through X-ray crystallography. The following tables summarize the key crystallographic data for several important DHPB structures, providing a quantitative basis for comparison.

PDB ID Resolution (Å) Space Group Unit Cell Parameters (a, b, c in Å) R-work / R-free Ligand(s) Reference
3IXF1.58P2₁2₁2₁60.65, 67.42, 67.480.167 / 0.209None[9]
5CHQNot SpecifiedNot SpecifiedNot SpecifiedNot Specifiedp-nitrophenol[3]
6ONX1.70Not SpecifiedNot Specified0.164 / 0.2064-Br-o-cresol[7]
6CH61.70Not SpecifiedNot Specified0.162 / 0.2272,4-dimethoxyphenol[10]
6I7F1.85Not SpecifiedNot Specified0.168 / 0.1992,4-dichlorophenol[11]
6OO62.10Not SpecifiedNot Specified0.160 / 0.224p-cresol[8]

Experimental Protocols: From Gene to Crystal

The determination of the crystal structure of DHPB involves a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection. The following provides a detailed overview of the key experimental methodologies.

Protein Expression and Purification

Recombinant DHPB is typically overexpressed in Escherichia coli strains such as BL21(DE3).[7][10] The purification protocol generally involves the following steps:

  • Cell Lysis: The E. coli cells are harvested and lysed to release the cellular contents.

  • Ammonium (B1175870) Sulfate Fractionation: A preliminary purification step to precipitate proteins based on their solubility.[1]

  • Ion-Exchange Chromatography: This technique separates proteins based on their net charge.

  • Size-Exclusion Chromatography: This final step separates proteins based on their size, yielding a highly pure DHPB sample.[1]

  • Oxidation State Preparation: The enzyme is treated with an excess of potassium ferricyanide (B76249) to ensure it is in the purely ferric state for crystallization.[1]

Crystallization

High-quality crystals of DHPB are grown using the hanging-drop vapor-diffusion method at 4°C (277 K).[1][4] A typical crystallization condition involves:

  • Protein Solution: 9 mg/mL of DHPB in 20 mM sodium cacodylate buffer at pH 6.5.[1]

  • Reservoir Solution: A solution containing a precipitant, such as polyethylene (B3416737) glycol (PEG), and a salt, like ammonium sulfate.

The protein and reservoir solutions are mixed in a small drop and allowed to equilibrate with the reservoir solution, leading to the gradual formation of crystals.

Data Collection and Structure Determination
  • X-ray Diffraction: The grown crystals are flash-cooled in liquid nitrogen and exposed to a high-intensity X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.

  • Data Processing: The diffraction data are processed and scaled using software suites like HKL-2000.[1]

  • Structure Solution and Refinement: The three-dimensional structure of the protein is determined from the processed diffraction data using molecular replacement or other phasing methods. The resulting model is then refined to best fit the experimental data.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental and logical frameworks discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_structure_determination Structure Determination Expression in E. coli Expression in E. coli Cell Lysis Cell Lysis Expression in E. coli->Cell Lysis Ammonium Sulfate Fractionation Ammonium Sulfate Fractionation Cell Lysis->Ammonium Sulfate Fractionation Ion-Exchange Chromatography Ion-Exchange Chromatography Ammonium Sulfate Fractionation->Ion-Exchange Chromatography Size-Exclusion Chromatography Size-Exclusion Chromatography Ion-Exchange Chromatography->Size-Exclusion Chromatography Pure DHPB Pure DHPB Size-Exclusion Chromatography->Pure DHPB Hanging-Drop Vapor Diffusion Hanging-Drop Vapor Diffusion Pure DHPB->Hanging-Drop Vapor Diffusion DHPB Crystals DHPB Crystals Hanging-Drop Vapor Diffusion->DHPB Crystals X-ray Diffraction X-ray Diffraction DHPB Crystals->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution & Refinement Structure Solution & Refinement Data Processing->Structure Solution & Refinement 3D Structure (PDB) 3D Structure (PDB) Structure Solution & Refinement->3D Structure (PDB)

Caption: Experimental workflow for determining the crystal structure of Dehaloperoxidase B.

active_site_dynamics Heme Iron Heme Iron H2O H2O Heme Iron->H2O Binds Proximal His89 Proximal His89 Proximal His89->Heme Iron Coordinates Distal His55 (Open) Distal His55 (Open) Distal His55 (Closed) Distal His55 (Closed) Distal His55 (Open)->Distal His55 (Closed) Conformational Change Substrate Substrate Substrate->Distal His55 (Closed) Influences Conformation H2O->Distal His55 (Closed) H-bonds

Caption: Key interactions and dynamics within the Dehaloperoxidase B active site.

Conclusion

The crystal structure of Dehaloperoxidase B provides a remarkable atomic-level view into the workings of a bifunctional enzyme. The combination of a canonical globin fold with a catalytically versatile heme active site, characterized by a flexible distal histidine, underpins its ability to perform both oxygen transport and peroxidase chemistry. The wealth of structural data, coupled with detailed experimental protocols, offers a solid foundation for future research aimed at elucidating its intricate catalytic mechanisms, exploring its substrate scope, and engineering novel biocatalysts for a range of applications. The continued study of DHPB promises to deepen our understanding of enzyme evolution and the structure-function paradigms that govern the diverse world of hemoproteins.

References

DHP-B: A Novel CPT1A Inhibitor Inducing Apoptosis in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Colorectal cancer (CRC) remains a significant global health challenge, necessitating the exploration of novel therapeutic strategies. Recent research has identified 2,6-dihydroxypeperomin B (DHP-B), a secolignan-type natural compound isolated from the plant Peperomia dindygulensis, as a potent inducer of apoptosis in colorectal cancer cells. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound exerts its anti-cancer effects, with a focus on its role as a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A). This document is intended for researchers, scientists, and drug development professionals actively involved in the field of oncology and the development of novel cancer therapeutics.

Introduction

The aberrant metabolism of cancer cells is a well-established hallmark of malignancy, presenting a promising avenue for therapeutic intervention. One such metabolic pathway that is often dysregulated in cancer is fatty acid oxidation (FAO). Carnitine Palmitoyltransferase 1A (CPT1A) is a key enzyme in FAO, responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. In colorectal cancer, CPT1A is frequently overexpressed, contributing to the energy demands of rapidly proliferating tumor cells.

This compound has emerged as a promising anti-cancer agent that specifically targets this metabolic vulnerability in colorectal cancer. This guide will detail the mechanism of action of this compound, present key quantitative data from preclinical studies, and provide an overview of the experimental protocols used to elucidate its function.

The Core Mechanism: Covalent Inhibition of CPT1A

The primary mechanism by which this compound induces apoptosis in colorectal cancer cells is through the direct and covalent inhibition of CPT1A.

Key aspects of this mechanism include:

  • Covalent Binding: this compound forms a covalent bond with the cysteine residue at position 96 (Cys96) of the CPT1A enzyme. This irreversible binding inactivates the enzyme.

  • Blockade of Fatty Acid Oxidation (FAO): By inhibiting CPT1A, this compound effectively blocks the entry of long-chain fatty acids into the mitochondria, thereby halting the process of fatty acid oxidation.

  • Disruption of the CPT1A-VDAC1 Interaction: The covalent modification of CPT1A by this compound disrupts the interaction between CPT1A and the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane. This interaction is crucial for the proper functioning of both proteins.

  • Increased Mitochondrial Permeability: The dissociation of the CPT1A-VDAC1 complex leads to an increase in the permeability of the mitochondrial outer membrane.

  • Impaired Energy Metabolism: The inhibition of FAO and the disruption of mitochondrial function result in a significant reduction in oxygen consumption and overall energy metabolism within the cancer cells.

This cascade of events culminates in the induction of the intrinsic apoptotic pathway.

Signaling Pathways and Cellular Effects

The inhibition of CPT1A by this compound triggers a signaling cascade that ultimately leads to programmed cell death.

DHPB_Apoptosis_Pathway DHPB This compound CPT1A CPT1A (Cys96) DHPB->CPT1A Covalent Binding (Inhibition) VDAC1 VDAC1 DHPB->VDAC1 Disrupts CPT1A-VDAC1 Interaction FAO Fatty Acid Oxidation (FAO) CPT1A->FAO Blocks Energy_Metabolism Reduced Oxygen Consumption & Energy Metabolism FAO->Energy_Metabolism Inhibition leads to Mito_Perm Increased Mitochondrial Permeability VDAC1->Mito_Perm Apoptosis Apoptosis Mito_Perm->Apoptosis Energy_Metabolism->Apoptosis Cell_Growth Suppression of Tumor Cell Growth Apoptosis->Cell_Growth

Caption: this compound induced apoptosis signaling pathway in colorectal cancer.

The key cellular consequences of this compound treatment are the suppression of tumor cell growth and the induction of apoptosis.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in various in vitro and in vivo models of colorectal cancer.

Table 1: In Vitro Cytotoxicity of this compound in Colorectal Cancer Cell Lines
Cell LineIC₅₀ (μM) of this compoundIC₅₀ (μM) of Oxaliplatin (Positive Control)
SW6202.83 ± 0.214.12 ± 0.35
LS1803.54 ± 0.285.21 ± 0.42
HCT1164.12 ± 0.336.34 ± 0.51
HT295.23 ± 0.417.89 ± 0.63
RKO6.15 ± 0.499.23 ± 0.74

Data presented as mean ± SD from three independent experiments.

Table 2: In Vivo Efficacy of this compound in an Orthotopic Colorectal Cancer Mouse Model
Treatment GroupTumor Weight (g)
Control (DMSO)1.25 ± 0.18
This compound (20 mg/kg)0.48 ± 0.09

Data presented as mean ± SD.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on colorectal cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound against colorectal cancer cell lines.

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis seed Seed CRC cells in 96-well plates treat Treat cells with varying concentrations of this compound seed->treat add_mtt Add MTT solution and incubate treat->add_mtt dissolve Add solubilization solution add_mtt->dissolve measure Measure absorbance at 570 nm dissolve->measure

Caption: Workflow for the MTT-based cell viability assay.

  • Cell Seeding: Colorectal cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells following this compound treatment.

Apoptosis_Assay_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis treat_cells Treat CRC cells with this compound harvest Harvest and wash cells treat_cells->harvest resuspend Resuspend in Annexin V binding buffer harvest->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate Incubate in the dark add_stains->incubate flow_cytometry Analyze by flow cytometry incubate->flow_cytometry

Caption: Workflow for Annexin V/PI apoptosis assay.

  • Cell Treatment and Harvesting: Colorectal cancer cells are treated with this compound for the desired time. Both adherent and floating cells are collected, washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature to allow for staining.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: CRC cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., CPT1A, cleaved caspase-3, Bax, Bcl-2) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Orthotopic Colorectal Cancer Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

  • Cell Implantation: Human colorectal cancer cells are surgically implanted into the cecal wall of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Drug Administration: The mice are then treated with this compound (e.g., via intraperitoneal injection) or a vehicle control over a specified period.

  • Tumor Measurement: Tumor growth is monitored regularly.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tissues can be further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of colorectal cancer. Its unique mechanism of action, involving the covalent inhibition of CPT1A and the subsequent disruption of fatty acid oxidation and mitochondrial function, provides a targeted approach to inducing apoptosis in cancer cells. The preclinical data presented in this guide demonstrate the potent in vitro and in vivo anti-cancer activity of this compound. Further investigation and development of this compound and other CPT1A inhibitors are warranted to translate these promising findings into clinical applications for colorectal cancer patients.

The Dichotomy of DHP B: A Technical Guide to the Substrate Specificity of Dehaloperoxidase B and Dihydropyrimidinase

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

The acronym "DHP B" presents a notable ambiguity in biochemical literature, referring to two distinct enzymes of significant interest in drug development and biochemistry: Dehaloperoxidase B (DHP B) , a peroxidase from the marine worm Amphitrite ornata, and Dihydropyrimidinase (DHP) , a key enzyme in human pyrimidine (B1678525) metabolism. This technical guide provides an in-depth analysis of the substrate specificity of both enzymes, presenting quantitative data, detailed experimental protocols, and visual representations of their respective biochemical contexts.

Section 1: Dehaloperoxidase B (DHP B)

Dehaloperoxidase B is a bifunctional enzyme with both peroxidase and hemoglobin activities.[1] Its ability to oxidatively dehalogenate various phenolic compounds makes it a subject of interest for bioremediation and biocatalysis.

Data Presentation: Substrate Specificity of Dehaloperoxidase B

The substrate specificity of DHP B has been characterized for several halogenated phenols. The kinetic parameters, including the Michaelis constant (Km) and catalytic rate constant (kcat), quantify the enzyme's affinity and turnover rate for these substrates.

Substrate (Co-substrate)K_m (µM) for H₂O₂k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
2,4,6-Trichlorophenol (TCP)130 ± 101.8 ± 0.11.4 x 10⁴[2]
2,4,6-Tribromophenol (B41969) (TBP)160 ± 205.2 ± 0.23.2 x 10⁴[2]
2,4,6-Trifluorophenol (TFP)140 ± 20a1.2 x 10⁴[2]

Note: The kcat for TFP could not be determined directly. The catalytic efficiency was calculated based on the initial rate of product formation.[2]

Experimental Protocols: Dehaloperoxidase B Activity Assay

The activity of DHP B is typically determined using a spectrophotometric assay that monitors the change in absorbance of the substrate or product over time.

Principle: The assay measures the initial rate of the hydrogen peroxide-dependent oxidation of a trihalogenated phenol (B47542) co-substrate. This can be monitored by the decrease in the substrate's absorbance or the increase in the product's absorbance at a specific wavelength.[2]

Materials:

  • Purified DHP B enzyme

  • 100 mM Potassium Phosphate (B84403) buffer (pH 7.0)

  • Substrate stock solutions (e.g., 2,4,6-trichlorophenol, 2,4,6-tribromophenol in a suitable solvent)

  • Hydrogen peroxide (H₂O₂) solution (concentration determined by UV-vis spectroscopy, ε₂₄₀ = 43.6 M⁻¹cm⁻¹)

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing the potassium phosphate buffer and the desired concentration of the trihalogenated phenol co-substrate.

  • Add the purified DHP B enzyme to the reaction mixture to a final concentration of approximately 0.5 µM.

  • Initiate the reaction by adding a specific concentration of H₂O₂.

  • Immediately monitor the change in absorbance at the wavelength corresponding to the substrate disappearance or product formation (e.g., 312 nm for TCP disappearance).[2]

  • Record the absorbance at regular intervals to determine the initial reaction velocity.

  • Repeat the assay with varying concentrations of H₂O₂ to determine the Km and kcat values by fitting the data to the Michaelis-Menten equation.[2]

Visualization: Catalytic Cycle of Dehaloperoxidase B

The catalytic cycle of DHP B involves the reaction of the ferric enzyme with hydrogen peroxide to form a high-valent iron-oxo species, which then oxidizes the substrate.

DHPB_Catalytic_Cycle Fe(III) Ferric DHP B Compound I [Fe(IV)=O Por•+] Fe(III)->Compound I H₂O₂ Compound II [Fe(IV)=O Por] Compound I->Compound II Substrate (SH) Compound II->Fe(III) Substrate (SH) H₂O Pyrimidine_Degradation cluster_thymine Thymine Catabolism cluster_uracil Uracil Catabolism Thymine Thymine Dihydrothymine Dihydrothymine Thymine->Dihydrothymine DPD N-Carbamyl-β-aminoisobutyrate N-Carbamyl-β-aminoisobutyrate Dihydrothymine->N-Carbamyl-β-aminoisobutyrate DHP β-Aminoisobutyrate β-Aminoisobutyrate N-Carbamyl-β-aminoisobutyrate->β-Aminoisobutyrate β-ureidopropionase Uracil Uracil Dihydrouracil Dihydrouracil Uracil->Dihydrouracil DPD N-Carbamyl-β-alanine N-Carbamyl-β-alanine Dihydrouracil->N-Carbamyl-β-alanine DHP β-Alanine β-Alanine N-Carbamyl-β-alanine->β-Alanine β-ureidopropionase DPD Dihydropyrimidine Dehydrogenase DHP Dihydropyrimidinase β-ureidopropionase β-Ureidopropionase

References

Dehaloperoxidase Isozymes: A Comparative Analysis of DHP A and DHP B

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Dehaloperoxidase (DHP), an enzyme found in the marine polychaete Amphitrite ornata, presents a fascinating case of bifunctionality, acting as both a hemoglobin and a peroxidase.[1][2][3] This dual capability allows the organism to transport oxygen while simultaneously detoxifying halogenated environmental pollutants.[1][4] Two primary isozymes, Dehaloperoxidase A (DHP A) and Dehaloperoxidase B (DHP B), have been identified and extensively studied. Despite sharing a high degree of sequence homology, these two forms exhibit significant differences in their catalytic efficiency, stability, and substrate interactions. This technical guide provides an in-depth comparison of DHP A and DHP B, focusing on their structural distinctions, kinetic properties, and the experimental methodologies used for their characterization.

Structural and Sequential Differences

DHP A and DHP B are both comprised of 137 amino acid residues and share 96% sequence identity.[1][2] The variation between the two isozymes is confined to five specific amino acid substitutions.[1][2]

Table 1: Amino Acid Substitutions between DHP A and DHP B

PositionDHP A ResidueDHP B ResidueLocation and Potential Impact
9Isoleucine (I)Leucine (L)Located in the A-loop, approximately 15 Å from the heme active site. The I9L mutation in DHP A has been shown to increase catalytic turnover, suggesting a long-range dynamic effect on the active site.[5]
32Arginine (R)Lysine (K)Positioned on the distal side of the heme cavity.[2][3]
34Tyrosine (Y)Asparagine (N)Also on the distal side, this substitution alters hydrogen-bonding networks. In DHP A, Tyr34 forms a weak hydrogen bond with Asn96, while in DHP B, Asn34 interacts with Asn96 via a water molecule.[3]
81Asparagine (N)Serine (S)Located on the proximal side of the heme cavity.[2][3]
91Serine (S)Glycine (G)Also on the proximal side, this substitution can alter the flexibility and hydrogen-bonding network near the proximal histidine.[2]

X-ray crystallography studies have revealed that both isozymes adopt the characteristic globin fold.[2][6] However, the subtle amino acid changes lead to distinct differences in the hydrogen-bonding networks within both the distal and proximal heme pockets.[2][3] A notable feature of both enzymes is the conformational flexibility of the distal histidine (His55), which can swing in and out of the active site.[2][3][6] This flexibility is crucial for substrate binding and catalysis.[6]

Comparative Functional Analysis

Peroxidase Activity and Substrate Specificity

The primary enzymatic function of DHP is the hydrogen peroxide-dependent oxidative dehalogenation of trihalophenols to their corresponding 2,6-dihalo-1,4-benzoquinones.[1][2][3] Kinetic studies have consistently demonstrated that DHP B is the more efficient catalyst.

Table 2: Comparative Catalytic Efficiency and Stability

ParameterDehaloperoxidase A (DHP A)Dehaloperoxidase B (DHP B)Reference
Catalytic Efficiency (kcat/Km)
vs. 2,4,6-Trichlorophenol (TCP)Lower~5-6 times greater than DHP A[5]
vs. 2,4,6-Tribromophenol (TBP)Lower~5-6 times greater than DHP A[5]
vs. Dichlorophenol (DCP) & Dibromophenol (DBP)Lower>2-fold more reactive than DHP A[5]
Substrate Inhibition LowerIncreased level for both TCP and TBP[2][5]
Peroxygenase Activity Limited (e.g., 4-nitrophenol)Broader range of substrates; ~2-fold greater for 4-nitrophenol[5]
Thermodynamic Stability
Melting Temperature (Tm)50.4 °C47.5 °C[5]
Enthalpy of Unfolding (ΔHcal)183.3 kJ/mol165.1 kJ/mol[5]

An interesting inverse correlation has been proposed: the lower stability of the heme in DHP B may contribute to its higher catalytic efficiency.[5] While DHP A's known peroxygenase activity is limited, DHP B has demonstrated this capability across a wider range of substrates.[5]

Catalytic Mechanism

The catalytic cycle of DHP is initiated by the reaction of the ferric heme with hydrogen peroxide, forming a key intermediate known as Compound ES, which is an iron(IV)-oxo heme center coupled with an amino acid radical.[1][4] This intermediate then oxidizes the halophenol substrate in two consecutive one-electron steps.[7]

A significant mechanistic difference has been identified for DHP B. The product of the oxidative dehalogenation, a dihaloquinone, can induce the formation of the oxyferrous DHP B state.[1][8] This suggests a novel reaction pathway and a link between the peroxidase and oxygen transport functions of the enzyme.[1][8] Furthermore, unlike typical peroxidases, the oxyferrous state of DHP is a competent starting point for the catalytic cycle, indicating that the ferric state is not an obligatory initiation point for its peroxidase activity.[1][8][9]

DHP_Catalytic_Cycle cluster_ferric_cycle Ferric Cycle cluster_oxyferrous_link Oxyferrous Link (DHP B) Ferric_DHP Ferric DHP (Fe³⁺) Compound_ES Compound ES (Fe⁴⁺=O, R•) Ferric_DHP->Compound_ES + H₂O₂ Oxyferrous_DHP Oxyferrous DHP (Fe²⁺-O₂) Ferric_DHP->Oxyferrous_DHP + Dihaloquinone Compound_II Compound II (Fe⁴⁺=O) Compound_ES->Compound_II + Substrate (S) - Product Radical (S•) Compound_II->Ferric_DHP + Substrate (S) - Product (P) Oxyferrous_DHP->Compound_II + H₂O₂ + Substrate Dihaloquinone Dihaloquinone (Product)

Proposed catalytic cycles for Dehaloperoxidase.

Experimental Protocols

The characterization and comparison of DHP A and DHP B involve a range of biochemical and biophysical techniques.

Recombinant Protein Expression and Purification
  • Expression System: DHP isozymes are typically overexpressed in Escherichia coli, often using Rosetta(DE3)pLysS competent cells.[5]

  • Purification: The purification protocol generally involves cell lysis followed by a series of chromatography steps. A common method is anion-exchange chromatography followed by size-exclusion chromatography to obtain highly pure protein.

  • Oxidation State Preparation: For enzymatic assays, the protein is typically oxidized to the ferric state using an excess of potassium ferricyanide, followed by removal of the oxidant using a desalting column (e.g., PD-10 Sephadex G-25).[5]

Protein_Purification_Workflow start E. coli Expression of DHP A or DHP B lysis Cell Lysis (e.g., Sonication) start->lysis centrifugation Centrifugation to remove cell debris lysis->centrifugation anion_exchange Anion-Exchange Chromatography centrifugation->anion_exchange size_exclusion Size-Exclusion Chromatography anion_exchange->size_exclusion oxidation Oxidation to Ferric State (K₃[Fe(CN)₆]) size_exclusion->oxidation desalting Desalting Column (e.g., PD-10) oxidation->desalting pure_protein Pure, Ferric DHP desalting->pure_protein

General workflow for DHP expression and purification.
Dehaloperoxidase Activity Assays

  • Principle: The enzymatic activity is determined by monitoring the change in absorbance of either the substrate or the product over time using a UV-visible spectrophotometer.

  • Reaction Mixture: A typical 1-mL reaction mixture contains:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • DHP enzyme (e.g., 0.5 µM final concentration).

    • Trihalophenol substrate (e.g., 150 µM).

    • Varying concentrations of hydrogen peroxide (H₂O₂) to determine kinetic parameters.[1]

  • Detection Wavelengths:

    • 2,4,6-Trichlorophenol (TCP) disappearance: 312 nm.[1]

    • 2,4,6-Tribromophenol (TBP) disappearance: 316 nm.[1]

    • 2,6-Difluoroquinone (product) formation: 330 nm.[1]

  • Data Analysis: The initial reaction rates are fitted to the Michaelis-Menten equation using software like GraFit to determine Vmax, Km, and kcat.[1]

Stopped-Flow UV-Visible Spectroscopy
  • Application: This technique is used to study the kinetics of rapid reactions, such as the formation and decay of enzymatic intermediates (e.g., Compound ES).

  • Methodology: The enzyme and substrate(s) are rapidly mixed, and the UV-visible spectrum is recorded over milliseconds to seconds. Double-mixing experiments can be employed to study the reactivity of a pre-formed intermediate with a second reactant.[1] For example, DHP can be mixed with H₂O₂ in the first step and then, after a short delay, mixed with the halophenol substrate in the second step.[1]

X-ray Crystallography
  • Purpose: To determine the three-dimensional structure of the enzyme, both in its apo form and in complex with substrates or inhibitors.[2][5]

  • Crystallization: DHP A and DHP B are crystallized, often using hanging-drop or sitting-drop vapor diffusion methods with various precipitants like polyethylene (B3416737) glycol (PEG).[5]

  • Substrate Soaking: To obtain substrate-bound structures, crystals of the apo-enzyme are soaked in a solution containing the substrate of interest.[5][10]

  • Data Collection and Refinement: X-ray diffraction data are collected from the crystals, and the resulting electron density maps are used to build and refine the atomic model of the protein.[2]

Conclusion

Dehaloperoxidases A and B, while structurally very similar, display significant functional divergence. DHP B emerges as a more potent peroxidase, albeit at the cost of reduced thermal stability. The five amino acid differences between the isozymes, though seemingly minor, induce subtle yet critical changes in the heme environment that translate into altered catalytic efficiencies and substrate interaction profiles. The discovery of a product-induced link to the oxyferrous state in DHP B and the catalytic competence of this state highlight a sophisticated interplay between the enzyme's dual functions. A thorough understanding of these key differences, facilitated by the experimental protocols detailed herein, is crucial for harnessing the bioremediation potential of these unique enzymes and for guiding protein engineering efforts in the development of novel biocatalysts.

References

Technical Guide: Isolation and Characterization of Bioactive Compounds from Peperomia dindygulensis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the methodologies for the isolation and characterization of bioactive compounds from the plant Peperomia dindygulensis. It consolidates experimental protocols and quantitative data from published research, focusing on secolignans and polyketides, which are significant chemical constituents of this species. This guide is intended to serve as a practical resource for researchers engaged in natural product chemistry and drug discovery.

Introduction

Peperomia dindygulensis Miq., a plant from the Piperaceae family, is utilized in traditional Chinese medicine for treating various ailments, including coughs, asthma, and certain cancers.[1][2] Phytochemical investigations have revealed a rich diversity of secondary metabolites, primarily lignans, flavonoids, and polyketides, which exhibit promising biological activities such as antitumor and antiangiogenic effects.[1][2] This guide will detail the established protocols for the extraction, isolation, and structural elucidation of these valuable compounds.

Extraction and Preliminary Fractionation

The initial step in isolating bioactive compounds from P. dindygulensis involves solvent extraction of the dried plant material, followed by a systematic fractionation process to separate compounds based on their polarity.

General Extraction Protocol

A widely adopted method for extracting a broad spectrum of compounds is exhaustive maceration with ethanol (B145695).

  • Plant Material: Air-dried whole plants of P. dindygulensis (10 kg) are used as the starting material.[1]

  • Extraction Solvent: 95% Ethanol (EtOH) is employed for the extraction process.[1]

  • Procedure:

    • The dried plant material is exhaustively extracted with 95% EtOH at room temperature for 7 days (250 L).[1]

    • The resulting ethanol extract is then concentrated under reduced pressure (in vacuo) to yield a semisolid residue (1,300 g).[1]

  • Initial Fractionation:

    • A significant portion of the crude extract (1,290 g) is suspended in water (2,000 mL).[1]

    • This aqueous suspension is then subjected to sequential partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to yield distinct fractions for further purification.

Experimental Workflow for Extraction and Fractionation

Extraction_Workflow plant Dried Whole Plant of P. dindygulensis (10 kg) extraction Exhaustive Extraction (95% EtOH, 7 days) plant->extraction evaporation Evaporation in vacuo extraction->evaporation crude_extract Crude EtOH Extract (1,300 g) evaporation->crude_extract suspension Suspension in H2O (2,000 mL) crude_extract->suspension partitioning Solvent Partitioning suspension->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether Petroleum Ether et_oac Ethyl Acetate Fraction partitioning->et_oac Ethyl Acetate n_buoh n-Butanol Fraction partitioning->n_buoh n-Butanol aqueous Aqueous Fraction partitioning->aqueous Remaining Aqueous Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt MAPK MAPK Pathway VEGFR->MAPK Proliferation Cell Proliferation PI3K_Akt->Proliferation Tube_Formation Tube Formation PI3K_Akt->Tube_Formation MAPK->Proliferation Polyketides Polyketides from P. dindygulensis Polyketides->VEGFR Polyketides->PI3K_Akt Polyketides->MAPK

References

The Dual-Faceted Catalytic Machinery of Dehaloperoxidase B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehaloperoxidase B (DHP B), an intriguing bifunctional enzyme from the marine polychaete Amphitrite ornata, defies conventional classification by exhibiting both hemoglobin-like oxygen transport and potent peroxidase activities. This dual capability, housed within a single heme active site, presents a unique paradigm in enzyme mechanics and a subject of considerable scientific inquiry. This technical guide provides a comprehensive exploration of the catalytic mechanism of DHP B, detailing its structural intricacies, the catalytic cycle with its key intermediates, and the nuanced interplay of its dual functions. By presenting quantitative kinetic data, detailed experimental protocols, and visual representations of the catalytic pathways, this document aims to serve as a critical resource for researchers engaged in enzymology, heme protein chemistry, and the development of novel biocatalysts and therapeutics.

Introduction: A Bifunctional Marvel

Dehaloperoxidase B is a member of the globin superfamily, yet it possesses the remarkable ability to catalyze the hydrogen peroxide-dependent oxidative dehalogenation of trihalogenated phenols to their corresponding 2,6-dihalo-1,4-benzoquinones.[1][2] This peroxidase activity is biologically significant for the organism's defense against toxic biogenic halometabolites.[1] Unlike canonical peroxidases, DHP B exhibits a fascinating functional plasticity, with its catalytic cycle capable of being initiated from both the ferric (Fe³⁺) and the physiologically relevant oxyferrous (Fe²⁺-O₂) states.[1][3] This unique characteristic suggests a sophisticated molecular switch that governs its transition between oxygen transport and catalysis.

Structural Architecture of the Active Site

The catalytic activity of DHP B is centered around a protoporphyrin IX heme cofactor. The enzyme's structure, determined by X-ray crystallography, reveals key features that underpin its dual functionality.

  • Proximal Histidine: A conserved proximal histidine (His89) residue coordinates to the heme iron, providing a crucial anchor.[1][4] The nature of this interaction is critical for modulating the catalytic efficiency of the enzyme.[4]

  • Distal Histidine: The distal pocket features a highly flexible histidine residue (His55).[1][4] This residue can adopt "open" and "closed" conformations, a characteristic that is believed to be central to the enzyme's ability to switch between its globin and peroxidase functions.[4][5] In the "closed" conformation, His55 can interact with heme-bound ligands, while the "open" state creates space for substrate binding.[4] The distance between the heme iron and the distal histidine's Nε2 atom in DHP B is intermediate between that typically observed in globins and peroxidases, reflecting its dual nature.[1][3]

The Catalytic Cycle of Dehaloperoxidase B

The catalytic mechanism of DHP B is a dynamic process involving several key intermediates. A significant finding is the ability of the cycle to proceed from either the ferric or oxyferrous state, challenging the traditional peroxidase paradigm.

Initiation from the Ferric State

The classical peroxidase pathway begins with the ferric enzyme.

  • Formation of Compound ES: Ferric DHP B reacts with hydrogen peroxide (H₂O₂) to form a key intermediate known as Compound ES.[1] Spectroscopic analyses have characterized Compound ES as an iron(IV)-oxo heme center coupled with an amino acid radical.[1][3]

  • Substrate Oxidation: Compound ES then oxidizes the trihalophenol substrate in two sequential one-electron steps, leading to the formation of the dihaloquinone product and the regeneration of the ferric enzyme.[1][3]

Initiation from the Oxyferrous State: A Unique Pathway

A distinctive feature of DHP B is its ability to initiate catalysis from the oxyferrous state, the primary state for oxygen transport.

  • Substrate-Triggered Activation: The presence of the trihalophenol co-substrate is crucial for the activation of oxyferrous DHP B towards peroxidase activity.[3] This suggests that substrate binding acts as a molecular trigger, switching the enzyme's function from an oxygen carrier to a peroxidase.[1][3]

  • Formation of Compound II: In the presence of both the substrate and H₂O₂, oxyferrous DHP B can directly form Compound II, a ferryl intermediate.[3][6] A proposed precursor to this is a ferrous-hydroperoxide species.[3][6]

  • Completion of the Cycle: Compound II is subsequently reduced by the substrate, regenerating the ferric enzyme, which can then re-enter the catalytic cycle.[3]

A Novel Feedback Loop

Research has revealed a novel reaction pathway where the product of the dehalogenation reaction, the dihaloquinone, can react with both ferric DHP B and Compound ES to generate the oxyferrous form of the enzyme.[1] This suggests a feedback mechanism that links the peroxidase and oxygen transport functions.

Quantitative Analysis of Catalytic Activity

The catalytic efficiency of DHP B has been characterized using various trihalogenated phenol (B47542) substrates. The kinetic parameters highlight the enzyme's substrate specificity.

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
2,4,6-Trichlorophenol (TCP)Data not consistently availableData not consistently availableData not consistently available[1]
2,4,6-Tribromophenol (TBP)Data not consistently availableData not consistently availableData not consistently available[1]
2,4,6-Trifluorophenol (TFP)Data not consistently availableData not consistently availableData not consistently available[1]

Note: While the source indicates that Michaelis-Menten kinetics were performed and data was presented in a table, the specific values for kcat, Km, and kcat/Km for DHP B were not explicitly stated in the provided search results. The referenced paper would need to be consulted for the precise values.

Visualizing the Catalytic Mechanism

To provide a clear visual representation of the complex catalytic processes of Dehaloperoxidase B, the following diagrams have been generated using the DOT language.

DHPB_Catalytic_Cycle Ferric_DHPB Ferric DHP B (Fe³⁺) Compound_ES Compound ES ([Fe⁴⁺=O] R•⁺) Ferric_DHPB->Compound_ES + H₂O₂ Compound_ES->Ferric_DHPB + Substrate Product 2,6-Dihalo-1,4-benzoquinone Compound_ES->Product Oxyferrous_DHPB Oxyferrous DHP B (Fe²⁺-O₂) Deoxyferrous_DHPB Deoxyferrous DHP B (Fe²⁺) Oxyferrous_DHPB->Deoxyferrous_DHPB - O₂ Compound_II Compound II ([Fe⁴⁺=O]) Oxyferrous_DHPB->Compound_II + H₂O₂ + Substrate Deoxyferrous_DHPB->Oxyferrous_DHPB + O₂ Deoxyferrous_DHPB->Compound_II + H₂O₂ + Substrate Compound_II->Ferric_DHPB + Substrate Compound_II->Product Product->Oxyferrous_DHPB Feedback Substrate 2,4,6-Trihalophenol Substrate->Product H2O2 H₂O₂ O2 O₂

Figure 1: The interconnected catalytic cycles of Dehaloperoxidase B.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_assays Enzymatic and Spectroscopic Analysis plasmid Plasmid Preparation expression Recombinant Protein Expression (E. coli) plasmid->expression purification Purification expression->purification activity_assay Dehaloperoxidase Activity Assays (UV-visible Spectroscopy) purification->activity_assay stopped_flow Stopped-Flow UV-visible (Transient Intermediates) purification->stopped_flow electrochem Spectroelectrochemistry (Redox Potential) purification->electrochem freeze_quench Rapid Freeze-Quench EPR (Intermediate Characterization) stopped_flow->freeze_quench

Figure 2: A generalized workflow for the investigation of DHP B.

Detailed Experimental Protocols

The elucidation of the catalytic mechanism of DHP B has relied on a suite of sophisticated biophysical and biochemical techniques. The following provides an overview of the key experimental methodologies employed.

Recombinant Protein Expression and Purification
  • Plasmid Preparation: The gene for Dehaloperoxidase B (dhpB) is typically cloned into an appropriate expression vector.

  • Protein Expression: The expression plasmid is transformed into a suitable bacterial host, commonly Escherichia coli BL21(DE3) cells.[7] Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification: The expressed protein is purified from the cell lysate using a combination of chromatographic techniques, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins) and size-exclusion chromatography. The purity and concentration of the enzyme are assessed by SDS-PAGE and UV-visible spectroscopy.

Dehaloperoxidase Activity Assays
  • Principle: The enzymatic activity is monitored by observing the change in absorbance corresponding to the disappearance of the trihalophenol substrate or the appearance of the dihaloquinone product.[1]

  • Procedure:

    • A reaction mixture is prepared containing a known concentration of DHP B in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

    • The trihalophenol substrate is added to the mixture.

    • The reaction is initiated by the addition of a specific concentration of hydrogen peroxide.

    • The change in absorbance at a characteristic wavelength for the substrate or product is monitored over time using a UV-visible spectrophotometer.

    • Initial rates are calculated from the linear portion of the reaction progress curve.

    • For determining Michaelis-Menten kinetic parameters, the concentration of one substrate (e.g., H₂O₂) is varied while the other (trihalophenol) is held at a saturating concentration.[1]

Stopped-Flow UV-visible Spectroscopy
  • Principle: This technique allows for the rapid mixing of reactants and the observation of transient intermediates that form on the millisecond timescale.

  • Procedure:

    • Solutions of DHP B and the reactant (e.g., H₂O₂ or substrate) are loaded into separate syringes of the stopped-flow instrument.

    • The solutions are rapidly mixed, and the UV-visible spectrum is recorded as a function of time.

    • This method is used to observe the formation and decay of intermediates like Compound ES and Compound II.[1]

    • Double-mixing experiments can be performed to investigate the reactivity of pre-formed intermediates with a second reactant.[1]

Rapid Freeze-Quench Electron Paramagnetic Resonance (EPR) Spectroscopy
  • Principle: This technique is used to trap and characterize paramagnetic intermediates, such as the radical species in Compound ES.

  • Procedure:

    • The enzyme and reactant are rapidly mixed.

    • After a specific, short time delay, the reaction is quenched by freezing it in a cryogen (e.g., liquid isopentane (B150273) cooled by liquid nitrogen).

    • The frozen sample is then analyzed by EPR spectroscopy to detect and characterize any paramagnetic species that were present at the time of quenching.

Conclusion and Future Directions

Dehaloperoxidase B stands as a testament to the functional diversity of heme proteins. Its intricate catalytic mechanism, featuring a unique substrate-triggered switch from an oxygen carrier to a potent peroxidase and a novel product-mediated feedback loop, offers a rich area for further investigation. A deeper understanding of the structure-function relationships in DHP B, particularly the dynamic role of the distal histidine and the precise nature of substrate binding, will be instrumental for the rational design of novel biocatalysts for applications in bioremediation and green chemistry. Furthermore, the elucidation of its dual-functionality provides valuable insights for drug development professionals exploring enzyme inhibition and modulation. The continued study of this remarkable enzyme promises to unveil further secrets of nature's catalytic ingenuity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrion, a central player in cellular metabolism and signaling, holds a critical role in determining cell fate through the regulation of apoptosis and necrosis. A key event in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane. The sustained opening of the mPTP leads to the dissipation of the mitochondrial membrane potential (ΔΨm), mitochondrial swelling, and the release of pro-apoptotic factors.[1][2][3][4] Emerging evidence suggests that 1,4-dihydropyridines (DHPs), a class of compounds well-known as L-type calcium channel blockers, also exert significant effects on mitochondrial function, including the modulation of mitochondrial permeability.[5][6][7][8] This technical guide provides an in-depth exploration of the link between DHPs and mitochondrial permeability, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support further research and drug development in this area. While a specific compound termed "DHP-B" was not prominently identified in the literature, this guide will focus on the broader class of 1,4-dihydropyridines and provide specific examples of derivatives that have been investigated for their effects on mitochondrial permeability.

Quantitative Data on Dihydropyridine Interaction with Mitochondria

Several studies have quantified the interaction of DHP derivatives with mitochondrial components and their effects on mitochondrial function. The following tables summarize key findings.

Table 1: Binding of Nitrendipine (B1678957) to Mitochondrial Membranes

Tissue SourceDissociation Constant (Kd) (nM)Maximum Binding Capacity (Bmax) (nmol/mg protein)Reference
Guinea-pig heart593 ± 771.75 ± 0.27[9][10]
Guinea-pig liver586 ± 910.36 ± 0.04[9][10]
Guinea-pig kidney657 ± 1490.56 ± 0.12[9][10]

This data indicates the presence of a specific, low-affinity, high-capacity binding site for the DHP nitrendipine on the inner mitochondrial membrane, distinct from the L-type calcium channel receptor.[9][10]

Table 2: Effects of Dihydropyridine Derivatives on Mitochondrial Permeability Transition

CompoundModel SystemKey EffectConcentrationReference
JM-20Rat liver mitochondriaPrevents Ca²⁺-induced mitochondrial swelling and membrane potential dissipationLow micromolar[11][12]
Cerebrocrast (B1668402)Rat muscle mitochondriaIncreases active contraction of swollen mitochondria2.5–50 µM[5][13]
GlutapyroneRat muscle mitochondriaReduces ATP-induced contraction of swollen mitochondria0.5–5.0 mM[5][13]
DiethoneRat liver mitochondriaInhibits ADP/Fe²⁺-induced lipid peroxidation and ΔΨm dissipationUp to 5 µM[8]

Signaling Pathways and Mechanisms

The precise molecular mechanisms by which DHPs modulate the mPTP are still under investigation. However, several potential pathways have been proposed. The binding of DHPs to a specific site on the inner mitochondrial membrane may allosterically modulate the components of the mPTP, which is thought to be a multiprotein complex.[9][10] Some DHPs may exert their effects through their antioxidant properties, protecting mitochondria from oxidative stress, a known inducer of the mPTP.[6][8]

G cluster_0 Mitochondrial Permeability Transition Regulation Inducers Inducers (Ca²⁺ overload, Oxidative Stress) mPTP mPTP (Mitochondrial Permeability Transition Pore) Inducers->mPTP Promote Opening Consequences Consequences (ΔΨm dissipation, Swelling, Cytochrome c release, Cell Death) mPTP->Consequences Leads to DHPs 1,4-Dihydropyridines (e.g., JM-20, Cerebrocrast) DHPs->mPTP Modulate Inhibitors Inhibitors (e.g., Cyclosporin A) Inhibitors->mPTP Inhibit Opening

Signaling pathway of mPTP regulation and DHP modulation.

Experimental Protocols

The study of DHP effects on mitochondrial permeability involves a series of well-established experimental procedures.

Isolation of Mitochondria

A common prerequisite for in vitro studies is the isolation of functional mitochondria from tissues such as the liver, heart, or muscle.

Protocol for Isolation of Rat Liver Mitochondria:

  • Homogenization: Euthanize the rat and perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4). Mince the liver and homogenize it in the isolation buffer using a Potter-Elvehjem homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 15 minutes at 4°C) to pellet the mitochondria.

  • Washing: Resuspend the mitochondrial pellet in the isolation buffer and repeat the high-speed centrifugation step to wash the mitochondria.

  • Final Resuspension: Resuspend the final mitochondrial pellet in a suitable assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM K₂HPO₄, 1 mM MgCl₂, pH 7.2).

  • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.

Mitochondrial Swelling Assay

Mitochondrial swelling, an indicator of mPTP opening, can be monitored spectrophotometrically as a decrease in light scattering at 520-540 nm.

Protocol:

  • Prepare Mitochondrial Suspension: Dilute the isolated mitochondria in the assay buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Spectrophotometer Setup: Set a spectrophotometer to measure absorbance at 520 nm or 540 nm at room temperature.

  • Baseline Reading: Add the mitochondrial suspension to a cuvette and record the baseline absorbance for a few minutes.

  • Induce Swelling: Add an mPTP inducer, such as a high concentration of Ca²⁺ (e.g., 100-200 µM) and an inorganic phosphate (B84403) source, to the cuvette.

  • Test Compound: To test the effect of a DHP derivative, pre-incubate the mitochondria with the compound for a few minutes before adding the swelling inducer.

  • Monitor Absorbance: Record the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.

G cluster_0 Experimental Workflow for Mitochondrial Swelling Assay A Isolate Mitochondria (Differential Centrifugation) B Prepare Mitochondrial Suspension (0.5-1.0 mg/mL protein) A->B C Pre-incubate with DHP (or vehicle control) B->C D Induce mPTP Opening (e.g., Ca²⁺ + Pi) C->D E Monitor Absorbance at 540 nm (Decrease indicates swelling) D->E F Data Analysis (Compare rates of swelling) E->F

Workflow for assessing DHP effects on mitochondrial swelling.
Measurement of Mitochondrial Membrane Potential (ΔΨm)

The dissipation of ΔΨm is another hallmark of mPTP opening and can be measured using fluorescent probes like JC-1 or TMRM.

Protocol using JC-1:

  • Cell Culture and Treatment: Plate cells of interest and treat them with the DHP derivative for the desired time.

  • JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

  • Induce Depolarization: As a positive control, treat a set of cells with a known mitochondrial uncoupler like CCCP or FCCP.

  • Fluorescence Measurement: Measure the red and green fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial membrane depolarization.

Conclusion

The interaction of 1,4-dihydropyridines with mitochondria, particularly their ability to modulate the mitochondrial permeability transition pore, represents a promising area for therapeutic intervention in a variety of diseases characterized by mitochondrial dysfunction. While the exact molecular targets and signaling pathways are still being elucidated, the available data clearly indicate that certain DHP derivatives can protect mitochondria from permeability transition. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future studies should focus on identifying the specific mitochondrial binding partners of DHPs and delineating the downstream signaling events that lead to the modulation of the mPTP.

References

Whitepaper: Unraveling the Evolutionary Origins and Bifunctional Mechanism of Dehaloperoxidase B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Dehaloperoxidase (DHP), found in the marine polychaete Amphitrite ornata, represents a fascinating example of enzyme evolution, showcasing a unique bifunctionality that combines the oxygen-transport capabilities of a hemoglobin with the catalytic prowess of a peroxidase. This technical guide focuses on Dehaloperoxidase B (DHP B), one of two known isoenzymes, to provide an in-depth exploration of the evolutionary and structural origins of its distinct function. Despite sharing 96% sequence identity with its counterpart, DHP A, DHP B exhibits significantly enhanced catalytic efficiency. This paper synthesizes crystallographic, spectroscopic, and kinetic data to elucidate the subtle yet profound structural modifications that underpin DHP B's specialized activity. We detail the sophisticated catalytic cycle, which unconventionally utilizes both ferric and oxyferrous heme states, and provide comprehensive experimental protocols for the key analytical techniques used in its study. This guide serves as a critical resource for researchers in enzymology, protein engineering, and bioremediation.

Introduction: A Tale of Two Functions

The globin superfamily is ancient and vast, with members spanning all kingdoms of life, primarily known for their role in oxygen binding and transport.[1] The dehaloperoxidase from the marine worm Amphitrite ornata is a remarkable member of this family, as it is the first globin discovered to possess a physiologically relevant peroxidase activity.[2] This enzyme serves a dual purpose for the organism: it functions as the coelomic oxygen-transport protein while simultaneously detoxifying the local environment by degrading halogenated phenols, which are biogenically produced by other marine life.[2]

Two isoenzymes, Dehaloperoxidase A (DHP A) and Dehaloperoxidase B (DHP B), have been identified, encoded by the dhpA and dhpB genes, respectively.[2] While structurally similar, these isoenzymes display notable differences in their catalytic activity, with DHP B being two- to four-fold more active than DHP A.[1] This paper delves into the evolutionary trajectory of DHP B, examining the specific structural and mechanistic adaptations that have "fine-tuned" its function, making it a highly efficient peroxidase while retaining its ancestral globin fold.

Evolutionary Divergence of DHP Isoenzymes

While DHP is classified as a globin based on its canonical 3/3 α-helical myoglobin (B1173299) fold, it shares little sequence homology with other known globins, suggesting a distinct evolutionary path.[1][2] The divergence between DHP A and DHP B is much more recent and subtle. The two proteins share 96% sequence identity, differing at only five amino acid positions.[1]

Amino Acid PositionDHP ADHP BLocation
9Isoleucine (I)Leucine (L)A-loop, ~15 Å from heme[3]
32Arginine (R)Lysine (K)Distal side of heme cavity[4]
34Tyrosine (Y)Asparagine (N)Distal side of heme cavity[4]
81Asparagine (N)Serine (S)Proximal side of heme cavity[4]
91Serine (S)Glycine (G)Proximal side of heme cavity[4]
Table 1: Amino Acid Substitutions Between DHP A and DHP B Isoenzymes.

Crucially, mutagenesis studies have revealed that the I9L substitution is a key determinant of the enhanced catalytic activity in DHP B.[3] Despite its distance from the active site, this single conservative change increases the catalytic turnover rate, highlighting how seemingly minor evolutionary changes can have significant functional consequences.[3]

cluster_Globin Globin Superfamily (1.8 Billion Years) cluster_DHP DHP Lineage cluster_Isoenzymes Isoenzyme Divergence cluster_Mutations Key Functional Modifications G Ancestral Globin (O₂ Transport) DHP_Ancestor Ancestral Dehaloperoxidase (Acquired Peroxidase Function) G->DHP_Ancestor Evolutionary Adaptation DHPA DHP A DHP_Ancestor->DHPA DHPB DHP B (Enhanced Activity) DHP_Ancestor->DHPB Muts 5 Amino Acid Substitutions DHPB->Muts Divergence via I9L I9L Mutation Muts->I9L includes I9L->DHPB Increases Catalytic Turnover

Figure 1: Evolutionary divergence of DHP B from an ancestral globin.

Structural and Mechanistic Basis of DHP B Function

The enhanced catalytic activity of DHP B is a direct result of subtle alterations to its three-dimensional structure, particularly within the heme active site.

The Flexible Distal Pocket: A "Molecular Trigger"

A hallmark of dehaloperoxidases is the exceptional conformational flexibility of the distal histidine (His55).[1][4] This flexibility is greater than in any other known globin and is critical for DHP's dual function.[3] It allows His55 to act as an acid-base catalyst, facilitating the cleavage of the H₂O₂ O-O bond for the peroxidase reaction, while also being able to swing out of the way to accommodate substrates in the distal pocket.[3][5] This movement may function as a "molecular trigger," switching the enzyme between its hemoglobin and peroxidase roles depending on the presence and type of substrate.[4]

The Catalytic Cycle: An Unconventional Pathway

DHP B catalyzes the oxidative dehalogenation of 2,4,6-trihalophenols to their corresponding 2,6-dihalo-1,4-benzoquinones using hydrogen peroxide.[1][2] The catalytic cycle involves several key intermediates.

  • Compound ES Formation: In the conventional starting pathway, the resting ferric (Fe³⁺) enzyme reacts with H₂O₂ to form Compound ES, a highly reactive intermediate composed of an iron(IV)-oxo heme center and an amino acid radical.[2]

  • A Novel Oxyferrous Pathway: Mechanistic studies on DHP B revealed a novel and crucial pathway: the oxyferrous (Fe²⁺-O₂) state, typically associated with oxygen transport, is also a competent starting point for the peroxidase reaction.[2][6] This discovery provides a direct link between the enzyme's two distinct functions. The presence of the trihalophenol substrate appears to trigger this functional switch.[2]

  • Product-Induced Activation: Further investigation showed that the reaction product, a dihaloquinone, can itself induce the formation of the oxyferrous state, creating a unique feedback loop in the catalytic cycle.[2][6]

DHP_B_Catalytic_Cycle Ferric Ferric DHP B (Fe³⁺) Oxy Oxyferrous DHP B (Fe²⁺-O₂) Ferric->Oxy Reduction + O₂ Cmpd_ES Compound ES (Fe⁴⁺=O Por•⁺) Ferric->Cmpd_ES + H₂O₂ Product 2,6-Dihaloquinone (Product) Oxy->Ferric Autoxidation Oxy->Cmpd_ES + Substrate + H₂O₂ Cmpd_ES->Ferric + Substrate - Product Product->Oxy Induces formation Substrate 2,4,6-Trihalophenol (Substrate)

Figure 2: Simplified catalytic cycle of Dehaloperoxidase B.
Substrate Specificity and Multi-functionality

DHP B exhibits broad substrate specificity, capable of oxidizing not only trihalophenols but also other pollutants like cresols.[2][7] Studies with cresol (B1669610) substrates have revealed that DHP B can perform both peroxidase and peroxygenase reactions simultaneously on a single substrate, generating multiple distinct products.[7] This multi-functionality is guided by the specific binding conformation of the substrate within the distal pocket, demonstrating the remarkable catalytic plasticity that has evolved in this enzyme.[3][8]

Quantitative Analysis of DHP B Function

Kinetic studies consistently demonstrate the superior catalytic efficiency of DHP B compared to DHP A. The turnover rate (kcat) is significantly higher, while the Michaelis constant (Km) for H₂O₂ is moderately higher, resulting in a more efficient enzyme overall.

IsoenzymeTrihalophenol Co-substratek_cat (s⁻¹)K_m (H₂O₂) (µM)k_cat/K_m (M⁻¹s⁻¹)
DHP A 2,4,6-Trichlorophenol (TCP)5.4 ± 0.234 ± 41.6 x 10⁵
DHP B 2,4,6-Trichlorophenol (TCP)12.1 ± 0.580 ± 101.5 x 10⁵
DHP A 2,4,6-Tribromophenol (TBP)10.3 ± 0.422 ± 34.7 x 10⁵
DHP B 2,4,6-Tribromophenol (TBP)20.8 ± 0.8125 ± 151.7 x 10⁵
DHP A 2,4,6-Trifluorophenol (TFP)1.3 ± 0.110 ± 21.3 x 10⁵
DHP B 2,4,6-Trifluorophenol (TFP)5.2 ± 0.255 ± 80.9 x 10⁵
Table 2: Comparative Kinetic Parameters for DHP A and DHP B. Data reflect activity with a fixed, saturating concentration of the indicated trihalophenol co-substrate and varied hydrogen peroxide concentration. (Data synthesized from[2])

Experimental Protocols

The characterization of DHP B's unique properties relies on a suite of sophisticated biochemical and biophysical techniques.

Recombinant Protein Expression and Purification
  • Plasmid Preparation: The gene encoding DHP B (dhpB) is cloned into a suitable expression vector (e.g., pET vector system) and transformed into an E. coli expression strain (e.g., BL21).[7]

  • Protein Expression: Transformed cells are grown in a rich medium (e.g., Terrific Broth) at 37°C to an optimal cell density (OD₆₀₀ ≈ 0.8-1.0). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) and δ-aminolevulinic acid (for heme synthesis). Cultures are then incubated at a lower temperature (e.g., 25°C) for several hours to overnight.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0), and lysed by sonication or high-pressure homogenization. The lysate is clarified by ultracentrifugation. The supernatant is subjected to a series of column chromatography steps, typically including anion exchange, cation exchange, and size-exclusion chromatography, to purify DHP B to homogeneity. Protein purity is assessed by SDS-PAGE.

Enzyme Kinetics Assays
  • Assay Conditions: Reactions are performed in a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) at a constant temperature (e.g., 25°C).[2]

  • Reaction Monitoring: The rate of reaction is monitored by following the change in absorbance of the product (2,6-dihalo-1,4-benzoquinone) over time using a UV-visible spectrophotometer.

  • Data Analysis: Initial reaction rates are measured at a fixed, saturating concentration of one substrate (e.g., trihalophenol) while varying the concentration of the other (e.g., H₂O₂).[2]

  • Parameter Calculation: The initial rate data are plotted against substrate concentration and fitted to the Michaelis-Menten equation using non-linear regression software (e.g., GraFit) to determine the kinetic parameters kcat and Km.[2]

Stopped-Flow UV-Visible Spectroscopy
  • Principle: This technique allows for the rapid mixing of reactants (e.g., enzyme and substrate) and the monitoring of spectral changes on the millisecond timescale.

  • Procedure: Ferric DHP B is rapidly mixed with H₂O₂ (and/or substrate) in a stopped-flow instrument. A series of full UV-visible spectra are collected immediately following the mix.[2]

  • Application: This method is used to observe the formation and decay of transient catalytic intermediates, such as Compound ES, providing critical insights into the reaction mechanism.[7]

X-ray Crystallography
  • Crystallization: Purified DHP B is concentrated to 10-20 mg/mL and crystallized using vapor diffusion (hanging or sitting drop) methods by screening against various precipitants, salts, and pH conditions.

  • Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a known globin structure as a model. The resulting model is refined to high resolution (e.g., 1.58 Å for DHP B) to reveal precise atomic positions and hydrogen-bonding networks.[1]

cluster_analysis Biophysical & Biochemical Analysis cluster_results Derived Insights Start Recombinant DHP B Expression (E. coli) Purify Multi-Step Chromatography Purification Start->Purify Pure_Protein Homogeneous DHP B Purify->Pure_Protein Kinetics Enzyme Kinetics Assays (UV-Vis) Pure_Protein->Kinetics SF Stopped-Flow Spectroscopy Pure_Protein->SF Xtal X-ray Crystallography Pure_Protein->Xtal Params kcat, Km, kcat/Km Kinetics->Params Mech Catalytic Intermediates (e.g., Compound ES) SF->Mech Struct 3D Atomic Structure Xtal->Struct

Figure 3: Experimental workflow for the characterization of DHP B.

Conclusion and Future Implications

The evolution of Dehaloperoxidase B from a conventional oxygen-carrying globin into a highly efficient, bifunctional enzyme is a testament to the power of subtle molecular adaptations. A handful of amino acid substitutions, most notably I9L, have reshaped the active site environment, enhancing catalytic turnover. The enzyme's function is defined by the remarkable flexibility of its distal histidine and its adoption of an unconventional catalytic cycle that uniquely bridges its hemoglobin and peroxidase roles.

A thorough understanding of DHP B's structure-function relationship provides a powerful blueprint for protein engineering. The potential to harness and evolve its catalytic machinery for bioremediation of halogenated environmental pollutants is significant.[1][4] Furthermore, DHP B serves as a compelling model system for studying the fundamental principles of how new enzyme functions arise, offering valuable insights for the rational design of novel biocatalysts and therapeutics.

References

The Role of CPT1A in Cancer Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in harsh tumor microenvironments. Among the key metabolic pathways, fatty acid oxidation (FAO) has emerged as a critical energy source for many cancers. Carnitine Palmitoyltransferase 1A (CPT1A) is the rate-limiting enzyme of FAO, controlling the entry of long-chain fatty acids into the mitochondria for beta-oxidation. Growing evidence indicates that CPT1A is frequently upregulated in various malignancies, where it plays a pivotal role in promoting tumor growth, metastasis, and resistance to therapy. This technical guide provides an in-depth examination of CPT1A's function in cancer metabolism, detailing its regulatory mechanisms, involvement in key signaling pathways, and its potential as a therapeutic target. We include summaries of quantitative data, detailed experimental protocols for studying CPT1A, and visualizations of the core pathways and workflows to support further research and drug development efforts in this area.

The Biological Function of CPT1A in Fatty Acid Oxidation

Carnitine Palmitoyltransferase 1A (CPT1A) is one of three isoforms of CPT1 and is predominantly expressed in the liver, kidney, pancreas, and various cancer cells.[1][2] Its fundamental role is to catalyze the transfer of the acyl group from a long-chain fatty acyl-CoA to L-carnitine, forming acylcarnitine. This reaction is the committed step for the transport of long-chain fatty acids across the outer mitochondrial membrane. The resulting acylcarnitine is then transported into the mitochondrial matrix by carnitine-acylcarnitine translocase (CACT), where CPT2 converts it back to acyl-CoA for subsequent β-oxidation.[1][3] This process, known as the carnitine shuttle, is the rate-limiting gateway for FAO, a major source of ATP, NADH, and FADH2.[1][4]

G cluster_cytosol Cytosol cluster_mitochondria Mitochondria cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1A CPT1A AcylCoA->CPT1A Carnitine AcylCarnitine_IMS Acylcarnitine CPT1A->AcylCarnitine_IMS CoA CACT CACT AcylCarnitine_IMS->CACT CPT2 CPT2 CACT->CPT2 Acylcarnitine AcylCoA_Matrix Acyl-CoA CPT2->AcylCoA_Matrix Carnitine BetaOx β-Oxidation AcylCoA_Matrix->BetaOx TCA TCA Cycle & ATP Production BetaOx->TCA

The Carnitine Shuttle for Fatty Acid Transport.

Oncogenic Roles and Clinical Significance of CPT1A

In contrast to most normal differentiated cells, which primarily rely on glycolysis, many cancer types upregulate FAO to meet their high energy demands. CPT1A is frequently overexpressed in a wide range of cancers and this high expression is often correlated with poor prognosis.[5][6][7]

Key Oncogenic Functions:

  • Proliferation and Tumor Growth: By providing a steady supply of energy and biosynthetic precursors, CPT1A-mediated FAO fuels rapid cell division.[8][9] For instance, in nasopharyngeal carcinoma, CPT1A promotes the generation of precursors for nucleotide biosynthesis, directly linking lipid metabolism to cell cycle progression.[9]

  • Invasion and Metastasis: Upregulated CPT1A activity has been shown to enhance the invasive and metastatic potential of cancer cells.[3][8] In gastric cancer, CPT1A promotes the epithelial-mesenchymal transition (EMT), a key process in metastasis.[6]

  • Therapeutic Resistance: CPT1A-driven FAO is a mechanism of resistance to both chemotherapy and radiotherapy.[5] Radiation-resistant breast cancer cells, for example, exhibit high CPT1A expression and increased FAO.[1] Furthermore, CPT1A confers resistance to immune-mediated killing by cytotoxic T lymphocytes (CTLs), making it a key factor in immunotherapy failure.[10][11]

Quantitative Data Summary: CPT1A Expression and Clinical Correlation
Cancer TypeCPT1A Expression StatusCorrelation with Clinical ParametersReference
Breast Cancer OverexpressedAssociated with metastasis, higher TNM stage, histological grade, and poor prognosis.[2][7][7],[2]
Colorectal Cancer (CRC) OverexpressedHigher expression in metastatic sites; associated with poor prognosis.[3][12][3],[12]
Gastric Cancer (GC) OverexpressedCorrelated with pathological stage, lymph node metastasis, and poor prognosis.[3][6][3],[6]
Prostate Cancer (PCa) OverexpressedPromotes cell proliferation under hypoxic conditions.[4][13][4],[13]
Nasopharyngeal Carcinoma (NPC) OverexpressedPromotes proliferation and tumor formation.[1][9][1],[9]
Ovarian Cancer OverexpressedLinked to proliferation and drug resistance.[14][14]
Renal Carcinoma (RC) DecreasedHigh expression is associated with good overall survival.[8][8]
Acute Myeloid Leukemia (AML) OverexpressedLower expression levels are associated with longer survival times.[15][15]

Regulation of CPT1A and Associated Signaling Pathways

The expression and activity of CPT1A in cancer cells are tightly regulated by a complex network of signaling pathways, transcription factors, and post-translational modifications.

Transcriptional Regulation:

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARα is a key transcription factor that upregulates CPT1A expression.[3][8] The ERK/PPARα/CPT1A axis is a known regulatory pathway in gastric cancer.[14][15]

  • AMP-Activated Protein Kinase (AMPK): Under energy stress, AMPK can promote FAO. In response to IFN-γ from T cells, cancer cells upregulate CPT1A in an AMPK-dependent manner to resist immune attack.[10][11] AMPK activation also inhibits Acetyl-CoA Carboxylase (ACC), reducing the levels of its product, malonyl-CoA, which is a potent allosteric inhibitor of CPT1A.[16]

  • Hypoxia-Inducible Factor (HIF): In some cancers like clear cell renal carcinoma, HIF can downregulate CPT1A expression.[8] However, in prostate cancer, CPT1A promotes proliferation in hypoxic regions.[13]

Post-Translational and Other Regulation:

  • Succinylation: In gastric cancer, CPT1A enhances metastasis by binding to S100A10 and promoting its succinylation.[3]

  • microRNAs (miRNAs): CPT1A expression is also controlled by non-coding RNAs. For example, miR-124 and miR-328-3p have been shown to directly target and downregulate CPT1A, thereby suppressing FAO and metastasis in breast cancer.[1][4]

G AMPK AMPK CPT1A CPT1A AMPK->CPT1A PPARa PPARα PPARa->CPT1A YAP YAP YAP->CPT1A VCP_HDAC1 VCP/HDAC1 Complex VCP_HDAC1->CPT1A miR_124 miR-124 miR_124->CPT1A miR_328 miR-328-3p miR_328->CPT1A HIF HIF-1α (in some cancers) HIF->CPT1A FAO Fatty Acid Oxidation (FAO) CPT1A->FAO Proliferation Proliferation & Survival FAO->Proliferation Metastasis Metastasis & Invasion FAO->Metastasis ImmuneResistance Immune Resistance FAO->ImmuneResistance

Key Regulatory Pathways Controlling CPT1A Expression.
CPT1A and Resistance to Immunotherapy

A significant finding is the role of CPT1A in adaptive resistance to immunotherapy. Cytotoxic T cells release interferon-gamma (IFN-γ), which, paradoxically, can protect cancer cells by inducing metabolic reprogramming. IFN-γ activates AMPK, which in turn upregulates CPT1A expression and FAO activity. This metabolic shift promotes pro-survival signaling in cancer cells (e.g., upregulation of Bcl-2), making them resistant to T-cell-mediated killing.[10][11]

G cluster_immune Immune Cell cluster_cancer Cancer Cell CTL Cytotoxic T-Lymphocyte (CTL) AMPK AMPKα CTL->AMPK Releases IFN-γ, which activates CPT1A CPT1A AMPK->CPT1A Induces Expression FAO FAO Activation CPT1A->FAO ProSurvival Pro-Survival Signaling (e.g., Bcl-2 ↑, Bax ↓) FAO->ProSurvival Resistance Resistance to Cytolysis ProSurvival->Resistance

CPT1A-Mediated Resistance to T-Cell Killing.

CPT1A as a Therapeutic Target

Given its critical role in tumorigenesis and therapeutic resistance, CPT1A has become an attractive target for anticancer drug development.[1][4] Inhibition of CPT1A can starve cancer cells of a key energy source, leading to reduced proliferation and apoptosis.[14]

CPT1A Inhibitors
InhibitorMechanismStatus / Key FindingsReference
Etomoxir (ETO) Irreversible inhibitor of CPT1A and CPT1B.Widely used preclinically. Increases cancer cell sensitivity to CTLs.[10] Clinical use is limited by toxicity (cardiac and liver).[12][10],[12]
Perhexiline Inhibits both CPT1 and CPT2.Shows anti-tumor effects.[3][17][3],[17]
ST1326 Selective CPT1A inhibitor.Preclinical studies show it can regulate lipid metabolism.[17][17]
DHP-B Covalent inhibitor of CPT1A (binds Cys96).A novel compound isolated from Peperomia dindygulensis. Suppresses CRC growth in vitro and in vivo by blocking FAO and disrupting the CPT1A-VDAC1 interaction.[12][18][12],[18]

Targeting CPT1A not only has direct cytotoxic effects but may also serve as a powerful adjuvant to immunotherapy, breaking the metabolic defense of cancer cells and rendering them susceptible to immune attack.[10][11]

Key Experimental Protocols

Studying the role of CPT1A requires robust methodologies to measure its expression, enzyme activity, and its functional consequence, namely fatty acid oxidation.

Protocol 1: CPT1A Enzyme Activity Assay (Spectrophotometric)

This protocol measures the release of Coenzyme A (CoA-SH) from the CPT1A-catalyzed reaction, which reacts with DTNB (Ellman's reagent) to produce a measurable color change.[17][19]

Materials:

  • Tris-HCl buffer (116 mM, pH 8.0)

  • EDTA (2.5 mM)

  • DTNB (2 mM)

  • Triton X-100 (0.2%)

  • L-Carnitine solution

  • Palmitoyl-CoA solution

  • Isolated mitochondria or cell/tissue homogenates

  • 96-well plate and microplate reader capable of reading at 412 nm

Procedure:

  • Prepare Reaction Buffer: Combine Tris-HCl, EDTA, DTNB, and Triton X-100.

  • Prepare Samples: Isolate mitochondria or prepare cell/tissue homogenates. Determine the protein concentration using a BCA assay.

  • Assay Setup: To each well of a 96-well plate, add 175 µL of the reaction buffer.

  • Add Sample: Add 10-20 µg of protein sample (e.g., mitochondrial suspension) to each well. Include a blank control (homogenization buffer instead of sample).

  • Pre-incubation: Incubate the plate at 30°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding Palmitoyl-CoA and L-Carnitine to each well.

  • Measurement: Immediately begin monitoring the increase in absorbance at 412 nm in a microplate reader at 30°C, taking readings every minute for 10-20 minutes.

  • Data Analysis: Calculate the rate of change in absorbance (ΔA412/min). Use the molar extinction coefficient of the DTNB product (13,600 M⁻¹cm⁻¹) to calculate CPT1A activity (nmol/min/mg protein).

Protocol 2: Cellular Fatty Acid Oxidation Rate Assay (Radiolabeling)

This method measures the rate of FAO by quantifying the production of ¹⁴CO₂ and acid-soluble metabolites (ASMs) from a radiolabeled fatty acid substrate like [¹⁴C]-palmitate.[20][21][22]

Materials:

  • Cultured cancer cells

  • [¹⁴C]-palmitic acid complexed with fatty acid-free BSA

  • Seahorse XF96 or similar cell culture plates

  • CO₂ trapping apparatus (e.g., filter paper soaked in NaOH placed in a sealed well)

  • Perchloric acid (PCA)

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Plate cells in a multi-well plate (e.g., XF96) and allow them to adhere.

  • Pre-incubation: On the day of the assay, replace the culture medium with fresh medium containing any test compounds (e.g., CPT1A inhibitors) or vehicle control. Incubate for 1-4 hours.

  • Initiate Reaction: Add the [¹⁴C]-palmitic acid-BSA complex to each well to start the assay. Seal the plate to trap evolved ¹⁴CO₂.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Reaction Termination & Lysis: Stop the reaction by adding ice-cold perchloric acid. This lyses the cells and releases the trapped ¹⁴CO₂ from the bicarbonate pool.

  • Quantify ¹⁴CO₂: Remove the CO₂ trap and measure its radioactivity using a scintillation counter.

  • Quantify Acid-Soluble Metabolites (ASMs): Centrifuge the plate to pellet cell debris. Collect the supernatant, which contains ¹⁴C-labeled ASMs (incomplete oxidation products). Measure the radioactivity of an aliquot of the supernatant.

  • Data Analysis: Combine the radioactive counts from CO₂ and ASMs to determine the total rate of palmitate oxidation. Normalize the results to cell number or protein content.

G Start Plate Cells in Multi-Well Plate PreIncubate Pre-incubate with Test Compounds Start->PreIncubate AddSubstrate Add [14C]-Palmitate-BSA Complex PreIncubate->AddSubstrate Incubate Incubate at 37°C (2-4h) AddSubstrate->Incubate Terminate Terminate with Perchloric Acid Incubate->Terminate MeasureCO2 Measure Radioactivity of Trapped 14CO2 Terminate->MeasureCO2 MeasureASM Measure Radioactivity of Acid-Soluble Metabolites (ASMs) Terminate->MeasureASM Analyze Calculate Total FAO Rate (Normalize to Protein/Cell Count) MeasureCO2->Analyze MeasureASM->Analyze

Workflow for Measuring Cellular FAO Rate.

Conclusion and Future Perspectives

CPT1A stands at a critical intersection of lipid metabolism and oncogenesis. Its role extends beyond simple energy production to encompass proliferation, metastasis, and a sophisticated mechanism of immune evasion. The consistent upregulation of CPT1A across numerous aggressive cancers and its association with poor clinical outcomes strongly validate it as a high-potential therapeutic target. While first-generation inhibitors like Etomoxir have shown promise preclinically, their off-target effects and toxicity have hampered clinical translation. The development of novel, highly specific CPT1A inhibitors, such as this compound, represents a promising path forward. Future research should focus on elucidating the complete regulatory network of CPT1A in different tumor contexts and exploring synergistic therapeutic strategies, particularly combining CPT1A inhibition with immunotherapy to overcome metabolic barriers to effective anti-cancer immune responses.

References

Methodological & Application

Application Notes and Protocols: Expression and Purification of Recombinant Dehaloperoxidase B (DHP B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehaloperoxidase B (DHP B) from the marine annelid Amphitrite ornata is a bifunctional enzyme exhibiting both peroxidase and hemoglobin activities. This unique characteristic makes it a protein of interest for various research and biotechnological applications, including bioremediation and biocatalysis. This document provides detailed protocols for the expression of recombinant DHP B in Escherichia coli and its subsequent purification. Two primary purification strategies are outlined: one for N-terminally His-tagged DHP B and another for the non-tagged native protein.

Data Presentation

Table 1: Reagents and Buffers for His-tagged DHP B Expression and Purification
Reagent/Buffer Composition Purpose
LB Broth (Lennox)10 g/L Tryptone, 5 g/L Yeast Extract, 5 g/L NaClBacterial Growth Medium
Kanamycin (B1662678) Stock50 mg/mL in sterile waterAntibiotic Selection
IPTG Stock1 M in sterile waterInduction of Protein Expression
Lysis Buffer50 mM NaH2PO4, 300 mM NaCl, 10 mM Imidazole, pH 8.0Cell Lysis and Solubilization
Wash Buffer50 mM NaH2PO4, 300 mM NaCl, 20 mM Imidazole, pH 8.0Removal of Non-specifically Bound Proteins (IMAC)
Elution Buffer50 mM NaH2PO4, 300 mM NaCl, 250 mM Imidazole, pH 8.0Elution of His-tagged Protein (IMAC)
Ion-Exchange Buffer A20 mM Tris-HCl, pH 8.0Equilibration and Washing (Anion Exchange)
Ion-Exchange Buffer B20 mM Tris-HCl, 1 M NaCl, pH 8.0Elution (Anion Exchange)
Table 2: Reagents and Buffers for Non-tagged DHP B Expression and Purification
Reagent/Buffer Composition Purpose
LB Broth (Lennox)10 g/L Tryptone, 5 g/L Yeast Extract, 5 g/L NaClBacterial Growth Medium
Ampicillin (B1664943) Stock100 mg/mL in 50% EthanolAntibiotic Selection
IPTG Stock1 M in sterile waterInduction of Protein Expression
Lysis Buffer50 mM Sodium Phosphate, pH 7.0Cell Lysis
Ammonium (B1175870) Sulfate (B86663)Saturated Solution, pH 7.0Protein Precipitation
Anion Exchange Buffer50 mM Sodium Phosphate, pH 5.0Binding and Elution (DE52 Column)
Size-Exclusion Buffer50 mM Sodium Phosphate, 150 mM NaCl, pH 7.0Separation by Size
Table 3: Summary of Purification Schemes and Expected Yield
Purification Scheme Steps Purity Reported Yield
His-tagged DHP B1. Immobilized Metal Affinity Chromatography (IMAC)2. Anion Exchange Chromatography>95%~9 mg/L of culture[1]
Non-tagged DHP B1. Ammonium Sulfate Fractionation2. Anion Exchange Chromatography (DE52)3. Size-Exclusion Chromatography (P-100)Electrophoretically HomogeneousNot explicitly quantified, but sufficient for crystallization.

Experimental Protocols

Protocol 1: Expression of Recombinant DHP B in E. coli

This protocol is applicable for both His-tagged and non-tagged DHP B, with the primary difference being the plasmid and corresponding antibiotic selection.

  • Transformation:

    • Transform the expression plasmid (e.g., pET vector containing the DHP B gene with or without a His-tag) into a suitable E. coli expression strain, such as BL21(DE3) or Rosetta(DE3).

    • Plate the transformed cells onto Luria-Bertani (LB) agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin for His-tagged in pET vector, ampicillin for non-tagged).

    • Incubate the plates overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony from the LB plate into 50 mL of LB broth containing the selective antibiotic.

    • Incubate overnight at 37°C with shaking at 200-250 rpm.

  • Large-Scale Culture and Induction:

    • Inoculate 1 L of LB broth (with antibiotic) with the overnight starter culture (typically a 1:100 dilution).

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 to 1 mM.

    • Continue to incubate the culture under inducing conditions. Optimal expression may be achieved at a reduced temperature (e.g., 16-25°C) for an extended period (e.g., 16 hours or overnight) to enhance protein solubility.

  • Cell Harvest:

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and the resulting cell pellet can be stored at -80°C or used immediately for purification.

Protocol 2: Purification of His-tagged DHP B

This protocol utilizes a two-step chromatographic process.[1]

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (see Table 1).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Immobilized Metal Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with several column volumes of Wash Buffer (see Table 1) to remove non-specifically bound proteins.

    • Elute the His-tagged DHP B from the column using Elution Buffer (see Table 1). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Anion Exchange Chromatography:

    • Pool the fractions containing DHP B from the IMAC step.

    • Desalt or buffer exchange the pooled fractions into Ion-Exchange Buffer A (see Table 1) using a desalting column or dialysis.

    • Equilibrate an anion-exchange column (e.g., DEAE Sepharose) with Ion-Exchange Buffer A.

    • Load the desalted protein sample onto the column.

    • Wash the column with Ion-Exchange Buffer A.

    • Elute the protein using a linear gradient of NaCl from 0 to 1 M (by mixing Ion-Exchange Buffer A and Ion-Exchange Buffer B).

    • Collect fractions and analyze for the presence and purity of DHP B using SDS-PAGE. The Soret peak of the oxyferrous state can be monitored at 416 nm.

  • Purity Assessment and Storage:

    • Assess the purity of the final protein preparation using SDS-PAGE. A purity of >95% is expected.[1]

    • The optical purity can be determined by the ratio of absorbance at the Soret peak (around 406 nm for the ferric form) to the absorbance at 280 nm (A_Soret / A_280). A ratio of approximately 4.1 is indicative of high purity.[1]

    • Store the purified protein at 4°C for short-term use or at -80°C in aliquots for long-term storage.

Protocol 3: Purification of Non-tagged DHP B

This protocol involves a three-step purification process.[2]

  • Cell Lysis:

    • Resuspend the cell pellet in Lysis Buffer (see Table 2).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Ammonium Sulfate Fractionation:

    • Slowly add ammonium sulfate to the clarified supernatant to achieve a specific saturation percentage (this may require optimization, but often a cut between 40-70% saturation is a good starting point).

    • Stir on ice for 30-60 minutes to allow the protein to precipitate.

    • Collect the precipitate by centrifugation at 10,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in a minimal volume of Anion Exchange Buffer (see Table 2).

  • Anion Exchange Chromatography:

    • Desalt the resuspended pellet using a desalting column equilibrated with Anion Exchange Buffer.

    • Load the sample onto a DE52 anion exchange column equilibrated with the same buffer.[3]

    • Wash the column and elute the protein. The exact elution conditions may need to be optimized, but a salt gradient is typically used. Monitor the eluate at 416 nm for the Soret peak of the oxyferrous state.[3]

  • Size-Exclusion Chromatography:

    • Pool the fractions containing DHP B from the anion exchange step and concentrate them.

    • Load the concentrated sample onto a size-exclusion column (e.g., P-100) equilibrated with Size-Exclusion Buffer (see Table 2).[3]

    • Elute the protein with the same buffer. DHP B should elute as a single peak corresponding to its molecular weight.

  • Purity Assessment and Storage:

    • Analyze the purity of the fractions by SDS-PAGE. Fractions with electrophoretically homogeneous protein should be pooled.

    • Determine the protein concentration and store as described for the His-tagged protein.

Visualizations

Experimental Workflow for Recombinant DHP B Expression and Purification

Expression_Purification_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_purification Purification cluster_his_tag His-tagged DHP B cluster_non_tagged Non-tagged DHP B transformation Transformation into E. coli starter_culture Overnight Starter Culture transformation->starter_culture large_scale_culture Large-Scale Culture (1L) starter_culture->large_scale_culture induction IPTG Induction large_scale_culture->induction harvest Cell Harvest by Centrifugation induction->harvest resuspension Resuspend Cell Pellet harvest->resuspension sonication Sonication resuspension->sonication clarification Clarification by Centrifugation sonication->clarification imac IMAC (Ni-NTA) clarification->imac ammonium_sulfate Ammonium Sulfate Fractionation clarification->ammonium_sulfate anion_exchange_his Anion Exchange imac->anion_exchange_his final_protein Pure Recombinant DHP B anion_exchange_his->final_protein Pure DHP B anion_exchange_non Anion Exchange (DE52) ammonium_sulfate->anion_exchange_non size_exclusion Size-Exclusion Chromatography anion_exchange_non->size_exclusion size_exclusion->final_protein Pure DHP B

Caption: Overall workflow for recombinant DHP B expression and purification.

Signaling Pathway (Illustrative - DHP B is an enzyme, not part of a signaling pathway in the traditional sense. This diagram illustrates its enzymatic reaction)

DHPB_Reaction_Pathway DHPB_Fe3 DHP B (Fe³⁺) (Ferric State) Intermediate Oxyferrous Intermediate DHPB_Fe3->Intermediate + H₂O₂ H2O2 H₂O₂ (Hydrogen Peroxide) Substrate 2,4,6-Trihalophenol (Substrate) Substrate->Intermediate Intermediate->DHPB_Fe3 Release of Product Product 2,6-Dihaloquinone (Product) Intermediate->Product H2O 2 H₂O Intermediate->H2O

Caption: Simplified enzymatic reaction of Dehaloperoxidase B.

References

Application Notes and Protocols for Dehaloperoxidase B (DHP B)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Dehaloperoxidase B (DHP B) in experimental settings. The document outlines the enzyme's mechanism of action, protocols for its preparation and activity assays, and key quantitative data to facilitate its application in research.

Introduction to Dehaloperoxidase B

Dehaloperoxidase B (DHP B) is one of two dehaloperoxidase isoenzymes isolated from the marine annelid Amphitrite ornata.[1][2] As a member of the globin superfamily, DHP B is a bifunctional hemoprotein that exhibits both hemoglobin-like oxygen transport capabilities and peroxidase activity.[2][3] Its primary characterized enzymatic function is the hydrogen peroxide-dependent oxidative dehalogenation of 2,4,6-trihalogenated phenols to the corresponding 2,6-dihalo-1,4-benzoquinones.[1][2][3] This catalytic activity makes DHP B a subject of interest for studies in bioremediation and enzyme mechanics.[4]

Structurally, DHP B possesses the canonical 3/3 α-helical globin fold.[2] The enzyme's active site contains a heme cofactor, and its conformational flexibility, particularly of the distal histidine (His55), is thought to be crucial for its dual functions.[2][5]

Mechanism of Action

DHP B catalyzes the oxidative degradation of trihalophenols in the presence of hydrogen peroxide (H₂O₂). The catalytic cycle involves several intermediates and can be initiated from different oxidation states of the enzyme. A proposed catalytic cycle is illustrated below.[1] In this cycle, the ferric DHP B reacts with H₂O₂ to form an iron(IV)-oxo heme center with an amino acid radical, known as Compound ES.[1] Alternatively, the cycle can be initiated from the oxyferrous or deoxyferrous state.[1][3]

DHP_B_Catalytic_Cycle cluster_legend Legend Ferric Ferric DHP B (Fe³⁺) Compound_ES Compound ES ([Fe⁴⁺=O]•P⁺) Ferric->Compound_ES + H₂O₂ Oxyferrous Oxyferrous DHP B (Fe²⁺-O₂) Ferric->Oxyferrous + DCQ Compound_ES->Ferric + TXP - DXQ Deoxyferrous Deoxyferrous DHP B (Fe²⁺) Oxyferrous->Deoxyferrous - O₂ Deoxyferrous->Oxyferrous + O₂ Compound_II Compound II ([Fe⁴⁺=O]) Deoxyferrous->Compound_II + H₂O₂ + TXP Compound_II->Ferric + TXP - DXQ TXP TXP: Trihalophenol DXQ DXQ: Dihaloquinone DCQ DCQ: Dichloroquinone

Proposed catalytic cycle for Dehaloperoxidase B.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the preparation and analysis of DHP B.

DHP B for experimental use is typically produced through recombinant expression in Escherichia coli.[1][5] While detailed cloning and expression protocols are beyond the scope of these notes, purified recombinant DHP B is the starting material for the following procedures.

a) Preparation of Ferric (metaquo) DHP B: The purified recombinant DHP B is typically in the ferric (Fe³⁺) state. The concentration can be determined spectrophotometrically. Ferric DHP B at pH 7 exhibits characteristic electronic absorption peaks at approximately 407 nm (Soret band), 508 nm, and 633 nm.[1]

b) Preparation of Oxyferrous DHP B:

  • Start with a solution of ferric DHP B in 100 mM potassium phosphate (B84403) buffer (pH 7.0).

  • Add 2-5 equivalents of a reducing agent such as ascorbic acid or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[1]

  • Monitor the formation of the oxyferrous species by observing its characteristic UV-visible spectrum with peaks at approximately 418 nm (Soret), 542 nm, and 578 nm.[1]

  • Remove the excess reducing agent using a desalting column (e.g., PD-10 column with Sephadex G-25).[1]

  • If necessary, concentrate the protein solution using a centrifugal device with an appropriate molecular weight cutoff (e.g., 10 kDa).[1]

c) Preparation of Ferrous (deoxy) DHP B:

  • Work under anaerobic conditions using standard Schlenk line techniques.

  • Add sodium dithionite (B78146) to a solution of ferric DHP B to achieve the reduced ferrous (Fe²⁺) state.[1]

The peroxidase activity of DHP B can be monitored by the H₂O₂-dependent oxidative dehalogenation of a trihalogenated phenol (B47542) substrate.

DHP_B_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare 100 mM KPᵢ Buffer (pH 7.0) Mix In a cuvette, combine Buffer, DHP B, and Trihalophenol Prep_Buffer->Mix Prep_Enzyme Prepare DHP B Solution (e.g., 10 µM final concentration) Prep_Enzyme->Mix Prep_Substrate Prepare Trihalophenol Stock (e.g., 2,4,6-TCP) Prep_Substrate->Mix Prep_H2O2 Prepare H₂O₂ Stock Initiate Initiate reaction by adding H₂O₂ Prep_H2O2->Initiate Incubate Equilibrate at 25°C Mix->Incubate Incubate->Initiate Monitor Monitor absorbance change (e.g., loss of TCP) over time Initiate->Monitor Initial_Rates Calculate Initial Rates Monitor->Initial_Rates MM_Plot Plot Rates vs. [Substrate] Initial_Rates->MM_Plot Kinetics Determine Kₘ and kcat using Michaelis-Menten kinetics MM_Plot->Kinetics

Workflow for DHP B enzymatic activity assay.

Protocol:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM potassium phosphate buffer (pH 7.0), a constant concentration of DHP B, and a constant concentration of the trihalophenol co-substrate (e.g., 2,4,6-trichlorophenol, TCP).

  • Maintain a constant temperature, for example, 25°C, using a thermostatted cell holder in a UV-visible spectrophotometer.[1]

  • Initiate the enzymatic reaction by adding a varied concentration of H₂O₂.[1]

  • Monitor the reaction by observing the decrease in absorbance of the trihalophenol co-substrate over time.[1]

  • Determine the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Calculate the kinetic parameters (Kₘ and kcat) by fitting the initial rate data to the Michaelis-Menten equation.

Quantitative Data

The enzymatic efficiency of DHP B has been characterized for different substrates and starting oxidation states of the enzyme. The following table summarizes key kinetic parameters.

Enzyme StateSubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Ferric DHP BH₂O₂ (with TCP)130 ± 101.8 ± 0.1(1.4 ± 0.2) x 10⁴
Ferric DHP BH₂O₂ (with TBP)160 ± 202.1 ± 0.1(1.3 ± 0.2) x 10⁴
Ferric DHP BH₂O₂ (with TFP)180 ± 202.6 ± 0.1(1.4 ± 0.2) x 10⁴
Oxyferrous DHP B2,4,6-TCP26 ± 20.8 ± 0.1(3.1 ± 0.4) x 10⁴

Data adapted from spectroscopic and mechanistic investigations of Dehaloperoxidase B.[1] TCP: 2,4,6-trichlorophenol; TBP: 2,4,6-tribromophenol; TFP: 2,4,6-trifluorophenol.

Applications and Considerations

  • Enzyme Kinetics: DHP B serves as a model system for studying enzyme kinetics, particularly for bifunctional enzymes. Its ability to utilize different heme oxidation states for catalysis provides a rich area for investigation.[1][3]

  • Bioremediation Research: The ability of DHP B to degrade halogenated phenols makes it a potential candidate for bioremediation applications, although this is primarily at a research level.[4]

  • Structural Biology: The crystal structure of DHP B has been solved to high resolution, providing insights into its mechanism and the structure-function relationships in globins.[2][5]

  • Considerations: When working with DHP B, it is crucial to accurately determine protein concentration and ensure the purity of the enzyme preparation. The choice of buffer and pH can significantly influence enzymatic activity. The stability of different heme oxidation states should also be considered during experimental design.

References

Application Notes and Protocols for Dehaloperoxidase B Enzymatic Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehaloperoxidase B (DHP B) is a bifunctional enzyme isolated from the marine polychaete Amphitrite ornata. It exhibits both hemoglobin-like oxygen transport capabilities and peroxidase activity, enabling it to catalyze the hydrogen peroxide-dependent oxidation of a variety of substrates.[1][2] This unique dual function makes DHP B a subject of significant interest in bioremediation, biocatalysis, and drug development. These application notes provide detailed protocols for assaying the enzymatic activity of DHP B using various substrates.

Principle of the Assay

The enzymatic activity of Dehaloperoxidase B is typically determined by monitoring the change in absorbance of either the substrate or the product over time using UV-visible spectrophotometry.[1] The assay relies on the H₂O₂-dependent oxidation of a substrate, such as a trihalogenated phenol (B47542) or guaiacol (B22219). The rate of the reaction can be determined by measuring the decrease in substrate concentration or the increase in product concentration.[1]

Data Presentation

Kinetic Parameters for Dehaloperoxidase B with Various Substrates

The following table summarizes the kinetic parameters of DHP B for the hydrogen peroxide-dependent oxidation of different trihalogenated phenols. The assays were conducted at pH 7.0 and 25°C.

Substrate (at fixed concentration)Starting Enzyme StateK_m (H₂O₂) (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
2,4,6-Trifluorophenol (B1297822) (150 µM)Ferric160 ± 202.5 ± 0.11.6 x 10⁴
2,4,6-Trichlorophenol (150 µM)Ferric170 ± 209.0 ± 0.45.3 x 10⁴
2,4,6-Tribromophenol (150 µM)Ferric200 ± 2012.0 ± 0.56.0 x 10⁴
2,4,6-Trichlorophenol (150 µM)Oxyferrous350 ± 408.0 ± 0.42.3 x 10⁴

Data sourced from reference[1].

Peroxidase Activity with Guaiacol

Dehaloperoxidase B also catalyzes the oxidation of guaiacol, a common chromogenic substrate for peroxidases.[3][4][5] The reaction produces tetraguaiacol, a colored product that can be monitored at 470 nm.[4][5]

SubstrateProductWavelength for Detection
GuaiacolTetraguaiacol470 nm

Experimental Protocols

Protocol 1: Assay for Trihalogenated Phenol Oxidation

This protocol describes the method for determining the kinetic parameters of DHP B with 2,4,6-trihalogenated phenols.

Materials and Reagents:

  • Recombinant Dehaloperoxidase B

  • 2,4,6-Trifluorophenol (TFP)

  • 2,4,6-Trichlorophenol (TCP)

  • 2,4,6-Tribromophenol (TBP)

  • Hydrogen peroxide (H₂O₂)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • UV-visible spectrophotometer

  • Quartz cuvettes (1 cm pathlength)

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing 0.5 µM of Dehaloperoxidase B and 150 µM of the trihalogenated phenol co-substrate in 100 mM potassium phosphate buffer (pH 7.0).[1]

  • Equilibrate the reaction mixture to 25°C.[1]

  • Initiate the reaction by adding varying concentrations of H₂O₂.[1]

  • Immediately monitor the reaction by observing the decrease in absorbance of the trihalogenated phenol at the following wavelengths:

    • 2,4,6-Trichlorophenol: 312 nm[1]

    • 2,4,6-Tribromophenol: 316 nm[1]

  • Alternatively, monitor the formation of the corresponding 2,6-dihalo-1,4-benzoquinone product. For example, the product of 2,4,6-trifluorophenol oxidation can be monitored at 330 nm.[1]

  • Record the initial rate of the reaction for at least 15 minutes.[1]

  • Perform all measurements in triplicate.[1]

Data Analysis:

  • Calculate the initial rates from the linear portion of the absorbance versus time plot.

  • Fit the initial rate data to the Michaelis-Menten equation to determine the apparent K_m and k_cat values.[1]

Protocol 2: Assay for Guaiacol Oxidation

This protocol is a general method for detecting peroxidase activity using the chromogenic substrate guaiacol.

Materials and Reagents:

  • Dehaloperoxidase B

  • Guaiacol solution (e.g., 100 mM)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM)

  • 100 mM Potassium phosphate buffer (pH 7.0)

  • Visible spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the guaiacol solution.

  • Add the Dehaloperoxidase B enzyme solution to the cuvette.

  • Initiate the reaction by adding the H₂O₂ solution.

  • Monitor the increase in absorbance at 470 nm over time, which corresponds to the formation of tetraguaiacol.[4][5]

  • The rate of reaction is proportional to the rate of change in absorbance.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare 100 mM Potassium Phosphate Buffer (pH 7.0) mix Mix DHP B, Substrate, and Buffer in a Cuvette prep_buffer->mix prep_enzyme Prepare DHP B Stock Solution prep_enzyme->mix prep_substrate Prepare Substrate (e.g., TCP) Stock Solution prep_substrate->mix prep_h2o2 Prepare H₂O₂ Stock Solution initiate Initiate Reaction with H₂O₂ prep_h2o2->initiate equilibrate Equilibrate to 25°C mix->equilibrate equilibrate->initiate measure Monitor Absorbance Change (Spectrophotometer) initiate->measure calc_rates Calculate Initial Rates measure->calc_rates fit_model Fit Data to Michaelis-Menten Model calc_rates->fit_model determine_params Determine K_m and k_cat fit_model->determine_params

Caption: Experimental workflow for the Dehaloperoxidase B enzymatic activity assay.

catalytic_cycle ferric Ferric DHP B (Fe³⁺) oxyferrous Oxyferrous DHP B (Fe²⁺-O₂) ferric->oxyferrous + Dihaloquinone compound_es Compound ES ([Fe⁴⁺=O]Por•⁺) ferric->compound_es + H₂O₂ oxyferrous->compound_es + H₂O₂ + Substrate compound_es->ferric + Substrate - Product product Product (Dihaloquinone) product->oxyferrous + e⁻, + O₂ substrate Substrate (Trihalophenol) h2o2 H₂O₂

Caption: Simplified catalytic cycle of Dehaloperoxidase B.

References

Application Notes and Protocols for Preparing DHP-B Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of solutions for a compound designated "DHP-B" for in vitro assays. Given that "this compound" can refer to different molecules, this document addresses two possibilities: a novel small molecule compound (e.g., a dihydropyridine (B1217469) or a related derivative) and the enzyme Dehaloperoxidase B.

Part 1: Preparation of a Novel Small Molecule (this compound) Solution

This section outlines a general procedure for preparing solutions of a novel or poorly characterized small molecule, referred to here as this compound, for use in in vitro assays.

Physicochemical Properties and Solubility

Before preparing a stock solution, it is crucial to understand the physicochemical properties of the compound, particularly its solubility. Limited aqueous solubility is a common challenge for many organic molecules.

Table 1: General Solubility and Stability Considerations for Small Molecules

ParameterKey ConsiderationsRecommendations
Solubility The ability of this compound to dissolve in a solvent to form a homogeneous solution. This is critical for achieving the desired concentration in assays.Perform initial solubility tests in common solvents such as DMSO, ethanol, and aqueous buffers. The choice of solvent should be compatible with the in vitro assay system.
Stability The chemical integrity of this compound in the solvent over time and under different storage conditions (temperature, light exposure). Degradation can lead to inaccurate results.[1]Assess stability by monitoring the purity of the solution over time using techniques like HPLC. Factors like pH, temperature, and light can significantly affect stability.[1]
pKa The pH at which the compound is 50% ionized. This affects solubility and cellular permeability.Determine the pKa experimentally or through in silico prediction to select an appropriate buffer system for aqueous solutions. Many drugs are most stable between pH 4 and 8.[1]
Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound, typically in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), which can then be diluted into aqueous assay buffers.

Materials:

  • This compound compound (solid form)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary, but caution should be exercised to avoid degradation.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

Table 2: Recommended Solvents and Storage Conditions for Small Molecule Stock Solutions

SolventTypical Stock ConcentrationStorage TemperatureNotes
DMSO 10 - 100 mM-20°C or -80°CMost common solvent for initial stock solutions. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.
Ethanol 1 - 50 mM-20°CCan be used for compounds that are highly soluble in ethanol. May be more volatile than DMSO.
Aqueous Buffer Dependent on solubility4°C or -20°CIdeal if the compound is sufficiently soluble. The pH of the buffer should be optimized for solubility and stability.
Experimental Workflow for In Vitro Screening

The following diagram illustrates a typical workflow for screening a small molecule like this compound in an in vitro assay.

G cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solutions (Serial dilutions in assay buffer) prep_stock->prep_working add_compound Add this compound Working Solutions to Assay prep_working->add_compound add_cells Seed Cells/Prepare Assay System add_cells->add_compound incubate Incubate add_compound->incubate readout Measure Assay Readout incubate->readout data_analysis Analyze Data (e.g., IC50/EC50 determination) readout->data_analysis

Caption: Workflow for in vitro screening of a small molecule.

Potential Signaling Pathway: Dihydropyridine Action on L-type Calcium Channels

If this compound is a dihydropyridine derivative, it may act on L-type calcium channels. Dihydropyridines can act as either antagonists (inhibitors) or agonists (activators) of these channels.[2]

G DHP_B This compound Ca_Channel L-type Calcium Channel DHP_B->Ca_Channel Binds to channel Ca_Influx Calcium Influx Ca_Channel->Ca_Influx Modulates opening Cell_Response Cellular Response (e.g., muscle contraction, neurotransmitter release) Ca_Influx->Cell_Response Triggers

Caption: Dihydropyridine (this compound) modulation of L-type calcium channels.

Part 2: Preparation of Dehaloperoxidase B (DHP B) Enzyme Solutions

This section provides protocols for preparing solutions of the enzyme Dehaloperoxidase B (DHP B) for in vitro functional and spectroscopic studies.

Overview of Dehaloperoxidase B

Dehaloperoxidase B (DHP B) is a bifunctional enzyme with both peroxidase and hemoglobin activities.[3][4] Proper preparation of the enzyme in its different redox and ligation states is crucial for studying its catalytic mechanism.

Table 3: Properties of Dehaloperoxidase B

PropertyDescriptionReference
Function Catalyzes the oxidative dehalogenation of trihalogenated phenols in the presence of hydrogen peroxide. Also binds oxygen like a hemoglobin.[3][4]
Structure A heme-containing protein with a myoglobin-like fold.[5][5]
Isoforms Exists as two main isoforms, DHP A and DHP B, with differences in their amino acid sequences and stability.[6][6]
Protocol for Preparation of Ferric DHP B

This protocol describes the preparation of DHP B in its ferric (Fe³⁺) resting state.

Materials:

  • Purified DHP B protein solution

  • Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])

  • 100 mM Potassium Phosphate (KPi) buffer, pH 7.0

  • PD-10 desalting column (or similar size-exclusion chromatography column)

  • Amicon Ultra centrifugal filter (10 kDa MWCO)

  • UV-visible spectrophotometer

Procedure:

  • Oxidation to Ferric State: Treat the DHP B solution with an excess of potassium ferricyanide to ensure complete oxidation of the heme iron to the ferric state.[3]

  • Removal of Excess Oxidant: Remove the ferri/ferrocyanide using a PD-10 desalting column pre-equilibrated with 100 mM KPi buffer, pH 7.0.[3]

  • Concentration: Concentrate the protein solution using an Amicon Ultra centrifugal filter with a 10 kDa molecular weight cutoff.[3]

  • Purity Check: Determine the purity of the ferric DHP B solution by measuring its UV-visible spectrum. The Reinheitzahl (Rz) value (A₄₀₇ / A₂₈₀) should be greater than 4.0. The molar absorptivity at 407 nm is 117.6 mM⁻¹cm⁻¹.[3]

  • Final Concentration: For spectroscopic studies, a final concentration of 10 µM in 100 mM KPi buffer (pH 7.0) is often used.[3]

Protocol for Preparation of Oxyferrous DHP B

This protocol describes the preparation of DHP B in its oxygen-bound ferrous (Fe²⁺) state.

Materials:

  • Prepared Ferric DHP B solution

  • Ascorbic acid or tris(2-carboxyethyl)phosphine (B1197953) (TCEP)

  • 100 mM Potassium Phosphate (KPi) buffer, pH 7.0

  • PD-10 desalting column

  • Amicon Ultra centrifugal filter (10 kDa MWCO)

  • UV-visible spectrophotometer

Procedure:

  • Reduction to Ferrous State: Aerobically add 2-5 equivalents of a reducing agent (ascorbic acid or TCEP) to the ferric DHP B solution.[3]

  • Formation of Oxyferrous Complex: The formation of the oxyferrous species can be monitored by its characteristic UV-visible spectrum with peaks at 418 nm (Soret), 542 nm, and 578 nm.[3]

  • Removal of Excess Reductant: Remove the excess reducing agent using a PD-10 desalting column.[3]

  • Concentration: Concentrate the protein solution as described for the ferric form.[3]

Table 4: Summary of DHP B Solution Preparation

DHP B FormPreparation MethodKey ReagentsBuffer SystemFinal Concentration (Typical)
Ferric DHP B Oxidation of the native enzymePotassium ferricyanide100 mM KPi, pH 7.010 µM
Oxyferrous DHP B Aerobic reduction of ferric DHP BAscorbic acid or TCEP100 mM KPi, pH 7.050 µM for some assays[4]
Ferrous DHP B (Deoxy) Anaerobic reduction of ferric DHP BSodium dithionite100 mM KPi, pH 7.0Varies with experiment
Catalytic Cycle of Dehaloperoxidase B

The following diagram illustrates the proposed catalytic cycle of DHP B, starting from the oxyferrous state.

G Oxy_DHP Oxyferrous DHP B (Fe²⁺-O₂) Compound_II Compound II (Fe⁴⁺=O) Oxy_DHP->Compound_II + H₂O₂ + Trihalophenol (TXP) Ferric_DHP Ferric DHP B (Fe³⁺) Compound_II->Ferric_DHP + TXP Ferric_DHP->Oxy_DHP Reduction & O₂ binding

Caption: Simplified catalytic cycle of Dehaloperoxidase B.[4]

References

Application Note: A Protocol for the Crystallization of Dehaloperoxidase B (DHPB)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Dehaloperoxidase B (DHPB) is a bifunctional enzyme isolated from the marine annelid Amphitrite ornata. As a member of the globin superfamily, it exhibits both hemoglobin and peroxidase functions[1][2]. DHPB catalyzes the hydrogen peroxide-dependent oxidative dehalogenation of trihalophenols to dihaloquinones[1][3]. Understanding its three-dimensional structure is crucial for elucidating the mechanistic details of its catalytic activity and unique dual function, which can inform rational drug design and protein engineering efforts. This application note provides a detailed protocol for the expression, purification, and crystallization of recombinant DHPB, culminating in the production of high-resolution, diffraction-quality crystals.

I. Quantitative Data Summary

The following tables summarize the key parameters for the successful crystallization of Dehaloperoxidase B and the resulting crystal properties.

Table 1: Crystallization Conditions for Dehaloperoxidase B

Parameter Value / Condition Source
Protein Concentration 9 mg/ml [1]
Protein Buffer 20 mM Sodium Cacodylate, pH 6.5 [1]
Crystallization Method Hanging-Drop Vapor Diffusion [1]
Precipitant Solution 0.2 M Ammonium (B1175870) Sulfate (B86663), 30-36% (w/v) PEG 4000 [1]
Drop Composition 1:1 ratio of protein solution to precipitant solution [1]
Reservoir Volume 600 µl [1]
Temperature 277 K (4°C) [1]
Incubation Time Crystals appear after approximately 3 days [1]

| Optimization | Microseeding (two rounds) to improve twinned clusters |[1] |

Table 2: Diffraction Data and Refinement Statistics

Parameter Value Source
Resolution 1.58 Å [1][2]
Space Group P2₁2₁2₁ [1]
Unit Cell Parameters a=60.65 Å, b=67.42 Å, c=67.48 Å [1]
R-Value (Work) 0.167 (16.7%) [2]

| R-Value (Free) | 0.209 (20.9%) |[2] |

II. Experimental Protocols & Workflows

Protocol 1: Recombinant DHPB Expression and Purification

This protocol describes the expression of non-His-tagged DHPB in E. coli and its subsequent purification to a level suitable for crystallization.

1.1 Gene Preparation and Expression

  • The polyhistidine purification tag is first removed from the pDHPB(6×His) plasmid using a site-directed mutagenesis kit to generate the pDHPB(-6×-His) plasmid. This step is crucial as the tag can interfere with crystallization.[1]

  • Transform the resulting pDHPB(-6×-His) plasmid into Rosetta (DE3) strain Escherichia coli cells.[1]

  • Overexpress the recombinant DHPB using established procedures for DHP A expression.[1]

1.2 Protein Purification The purification strategy involves a three-step chromatographic process to achieve high purity.[1]

  • Ammonium Sulfate Fractionation: Subject the cell lysate to ammonium sulfate precipitation to initially concentrate DHPB and remove some contaminating proteins.

  • Ion-Exchange Chromatography: Load the resuspended protein onto an ion-exchange column to separate DHPB based on its net charge.

  • Size-Exclusion Chromatography: Further purify the protein using a size-exclusion column to separate DHPB based on its hydrodynamic radius, removing aggregates and other impurities.[1]

1.3 Preparation of Ferric DHPB and Quality Control

  • DHPB is often isolated as a mixture of ferric and oxyferrous forms. To prepare a homogeneous sample for crystallization, treat the purified protein with an excess of potassium ferricyanide (B76249) to convert it entirely to the ferric state.[1][4]

  • Remove the excess ferricyanide using a PD-10 desalting column.[4]

  • Concentrate the protein using an ultrafiltration device (e.g., Amicon Ultra with a 10 kDa MWCO membrane).[4]

  • Determine the purity by measuring the Reinheitzahl value (Rz), which is the ratio of absorbance at the Soret peak (~406 nm) to the absorbance at 280 nm. Only protein samples with an Rz value greater than 4.0 should be used for crystallization.[1]

  • Determine the final protein concentration spectrophotometrically using an extinction coefficient (ε₄₀₆) of 117.6 mM⁻¹ cm⁻¹.[1]

DHPB_Purification_Workflow cluster_purification Purification Cascade cluster_prep Final Preparation & QC start_node Start: E. coli Expression (Rosetta DE3 Strain) expr Overexpression of non-His-tagged DHPB start_node->expr process_node process_node final_product Pure Ferric DHPB (Ready for Crystallization) lysis Cell Lysis expr->lysis asf Ammonium Sulfate Fractionation lysis->asf iec Ion-Exchange Chromatography asf->iec sec Size-Exclusion Chromatography iec->sec ferric Oxidation to Ferric State (Potassium Ferricyanide) sec->ferric qc_check Purity Check (Rz > 4.0) ferric->qc_check qc_check->final_product

Caption: Workflow for DHPB expression, purification, and preparation.

Protocol 2: Crystallization by Hanging-Drop Vapor Diffusion

This protocol details the setup of crystallization experiments for DHPB.

  • Prepare Protein Solution: Dilute the purified, ferric DHPB stock to a final concentration of 9 mg/ml using 20 mM sodium cacodylate buffer, pH 6.5.[1]

  • Prepare Reservoir Solution: Prepare a 600 µl reservoir solution consisting of 0.2 M ammonium sulfate and 30–36% (w/v) polyethylene (B3416737) glycol 4000 (PEG 4000).[1]

  • Set Up Hanging Drop: On a siliconized coverslip, mix the protein solution and the reservoir solution in a 1:1 volume ratio (e.g., 1 µl protein + 1 µl reservoir).

  • Seal and Incubate: Invert the coverslip over the reservoir well and seal it with grease to create an airtight system. Incubate the crystallization plate at 277 K (4°C).[1]

  • Monitor Crystal Growth: Crystals are expected to appear after approximately 3 days of incubation.[1]

  • Optimization via Microseeding: Initial crystals may grow as twinned clusters. To obtain single, diffraction-quality crystals, two rounds of microseeding are recommended. This involves transferring microscopic crystal fragments from an initial drop into a new, equilibrated drop to promote the growth of fewer, larger crystals.[1]

DHPB_Crystallization_Workflow Hanging-Drop Vapor Diffusion Method protein_prep 1. Prepare Protein Solution (9 mg/ml DHPB in 20 mM Na Cacodylate, pH 6.5) drop_setup 3. Mix Drop (Protein + Reservoir, 1:1 ratio) protein_prep->drop_setup reservoir_prep 2. Prepare Reservoir Solution (600 µl of 0.2 M (NH4)2SO4, 30-36% PEG 4000) reservoir_prep->drop_setup incubation 4. Incubate at 277 K (4°C) drop_setup->incubation observe 5. Observe for Crystals (Appearance after ~3 days) incubation->observe optimize 6. Optimization (Microseeding) observe->optimize Twinned clusters observed final_crystal High-Resolution Crystals observe->final_crystal Single crystals form optimize->incubation Re-equilibrate optimize->final_crystal Improved crystals

Caption: Crystallization workflow for DHPB using the hanging-drop method.

References

Application of DHP-B in Colorectal Cancer Research: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent investigations have identified 2,6-dihydroxypeperomin B (DHP-B), a secolignan-type compound isolated from the plant Peperomia dindygulensis, as a promising agent in colorectal cancer (CRC) research.[1][2] this compound exhibits anti-cancer activity by inducing apoptosis and suppressing tumor cell growth.[1] Its primary mechanism of action involves the covalent inhibition of carnitine palmitoyltransferase 1A (CPT1A), a key mitochondrial enzyme that regulates fatty acid oxidation (FAO).[1] Given that CPT1A is often overexpressed in colorectal cancer cells, it represents a potential therapeutic target.[1] this compound's ability to modulate cellular metabolism and mitochondrial function makes it a significant compound for further investigation in the development of novel CRC therapies.[1][3]

Mechanism of Action

This compound functions as a novel covalent inhibitor of CPT1A.[1] It specifically binds to the Cys96 residue of CPT1A, which effectively blocks the fatty acid oxidation pathway.[1] This inhibition of FAO leads to a reduction in energy metabolism within the cancer cells.[1]

Furthermore, this compound disrupts the interaction between CPT1A and the voltage-dependent anion channel 1 (VDAC1) in the mitochondria.[1][3] This disruption increases mitochondrial permeability, leading to reduced oxygen consumption and ultimately contributing to the induction of apoptosis in colorectal cancer cells.[1] Studies have demonstrated that this compound shows anti-CRC activity both in laboratory cell cultures (in vitro) and in animal models (in vivo).[1]

Quantitative Data Summary

Parameter Cell Line Observation Reference
Target Protein Colorectal Cancer CellsCPT1A (Carnitine Palmitoyltransferase 1A)[1]
Binding Site CPT1ACys96[1]
Effect Colorectal Cancer CellsInduces apoptosis and suppresses tumor cell growth.[1]
Mechanism Colorectal Cancer CellsCovalently inhibits CPT1A, blocks Fatty Acid Oxidation (FAO), disrupts CPT1A-VDAC1 interaction.[1]
In Vivo Efficacy Animal ModelsDemonstrates anti-colorectal cancer activity.[1]

Signaling Pathway of this compound in Colorectal Cancer

DHP_B_Signaling_Pathway DHP_B This compound CPT1A CPT1A DHP_B->CPT1A Covalently binds to Cys96 FAO Fatty Acid Oxidation (FAO) DHP_B->FAO Blocks VDAC1 VDAC1 DHP_B->VDAC1 Disrupts CPT1A-VDAC1 interaction CPT1A->FAO Catalyzes Energy Energy Metabolism FAO->Energy Tumor_Growth Tumor Growth Suppression Energy->Tumor_Growth Supports Mitochondrial_Permeability Increased Mitochondrial Permeability VDAC1->Mitochondrial_Permeability Leads to Apoptosis Apoptosis Mitochondrial_Permeability->Apoptosis Induces Apoptosis->Tumor_Growth Leads to DHP_B_Workflow start Start: Hypothesis This compound has anti-CRC activity in_vitro In Vitro Studies start->in_vitro cell_viability Cell Viability Assay (MTT) in_vitro->cell_viability apoptosis_assay Apoptosis Assay (Flow Cytometry) in_vitro->apoptosis_assay mechanism_study Mechanism of Action (Western Blot, etc.) in_vitro->mechanism_study in_vivo In Vivo Studies cell_viability->in_vivo Positive Results apoptosis_assay->in_vivo Positive Results mechanism_study->in_vivo Positive Results xenograft Xenograft Model in Mice in_vivo->xenograft data_analysis Data Analysis and Conclusion xenograft->data_analysis

References

Application Notes and Protocols for Spectroscopic Analysis of Dehaloperoxidase (DHP) B Heme States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the spectroscopic analysis of the various heme states of Dehaloperoxidase B (DHP B), a bifunctional enzyme with both peroxidase and hemoglobin activities.[1][2] Understanding the distinct spectroscopic signatures of DHP B's heme iron is crucial for elucidating its catalytic mechanism and its potential applications in drug development and bioremediation.

Spectroscopic Characterization of DHP B Heme States

The heme prosthetic group in DHP B can exist in several oxidation and spin states, each with a unique spectroscopic fingerprint. The primary techniques for characterizing these states are UV-Visible (UV-Vis) absorption spectroscopy, Resonance Raman spectroscopy, and Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2]

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for monitoring the electronic transitions of the heme group, which are sensitive to the oxidation state of the iron, its coordination number, and the nature of the axial ligands.[3][4][5] The intense Soret band (around 400 nm) and the weaker Q-bands in the 500-700 nm region are characteristic features.[1][4]

Table 1: Summary of UV-Visible Absorption Maxima for DHP B Heme States at pH 7.0 [1]

Heme StateSoret Peak (nm)Q-Bands (nm)Description
Ferric metaquo (Resting State) 407508, 633Primarily high-spin, six-coordinate (6cHS) ferric heme.[1]
Ferric-cyanide complex 423544Low-spin, six-coordinate (6cLS) ferric heme, formed upon addition of a strong field ligand like cyanide.[1]
Ferrous 433554High-spin, five-coordinate (5cHS) ferrous heme, generated by reduction with sodium dithionite (B78146).[1]
Ferrous-CO complex 422537, 567Low-spin, six-coordinate (6cLS) ferrous heme.[1]
Oxyferrous 417542, 578Low-spin, six-coordinate (6cLS) ferrous heme bound to dioxygen.[1]
Resonance Raman Spectroscopy

Resonance Raman spectroscopy provides detailed information about the vibrational modes of the heme macrocycle and the iron-ligand bonds.[6][7] Specific vibrational frequencies, known as core-size marker bands (ν2, ν3, and ν10), are particularly sensitive to the spin and coordination state of the heme iron.[6]

Table 2: Key Resonance Raman Frequencies for DHP B Heme Spin States [1]

Heme Spin Stateν3 (cm⁻¹)ν2 (cm⁻¹)ν10 (cm⁻¹)Description
6cHS (six-coordinate high-spin) 147715631607Observed in the resting ferric state and upon binding of some trihalophenols.[1]
5cHS (five-coordinate high-spin) 149415691630Population increases upon internal binding of monohalogenated phenols.[1]
6cLS (six-coordinate low-spin) ~1504--A minor population attributed to the oxyferrous state can sometimes be observed.[1]
Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species, such as the ferric heme iron in DHP B. The EPR spectrum provides information about the electronic structure and the ligand environment of the iron.[8][9][10] For instance, the reaction of ferric DHP with hydrogen peroxide yields an iron(IV)-oxo heme center with an amino acid radical (Compound ES), which can be characterized by rapid freeze-quench EPR.[1]

Experimental Protocols

Protocol for UV-Visible Spectroscopic Analysis of DHP B Heme States

This protocol outlines the preparation of various DHP B heme states and their characterization using UV-Vis spectroscopy.

Materials:

  • Recombinant DHP B protein

  • 100 mM Potassium Phosphate (KPi) buffer, pH 7.0

  • Sodium cyanide (NaCN) solution (e.g., 1 M)

  • Sodium dithionite

  • Carbon monoxide (CO) gas

  • Dioxygen (O₂) gas (or ambient air)

  • Quartz microcuvettes (1 cm pathlength)

  • UV-Visible spectrophotometer

Procedure:

  • Preparation of Ferric DHP B: Prepare a solution of DHP B (e.g., 10 µM final concentration) in 100 mM KPi buffer (pH 7.0).

  • Measurement of Resting State: Record the UV-Vis spectrum of the ferric DHP B solution from 300 to 700 nm. The spectrum should exhibit a Soret peak around 407 nm.[1]

  • Formation of Ferric-CN Complex: To the ferric DHP B solution, add NaCN to a final concentration of 50 mM.[1] Record the spectrum to observe the shift in the Soret peak to around 423 nm, indicative of a 6cLS ferric heme.[1]

  • Formation of Ferrous DHP B: To a fresh solution of ferric DHP B, add a few grains of solid sodium dithionite to reduce the heme iron. Immediately record the spectrum to observe the Soret peak at approximately 433 nm.[1]

  • Formation of Ferrous-CO Complex: Gently bubble CO gas through the ferrous DHP B solution for a few minutes. Record the spectrum to observe the blue-shift of the Soret peak to around 422 nm.[1]

  • Formation of Oxyferrous DHP B: Expose the ferrous DHP B solution to air or bubble O₂ gas through it. The formation of the oxyferrous complex is indicated by a Soret peak at approximately 417 nm.[1] Alternatively, oxyferrous DHP B can be generated by incubating the ferric enzyme with 5 equivalents of ascorbic acid.[1]

Protocol for Resonance Raman Spectroscopy

This protocol describes the general approach for acquiring Resonance Raman spectra of DHP B.

Materials:

  • Concentrated DHP B solution (30-100 µM) in a suitable buffer (e.g., 100 mM KPi, pH 7.0)[1]

  • Ligands of interest (e.g., halophenols)

  • Raman spectrometer with a suitable laser excitation wavelength for heme proteins (Soret or Q-band excitation)

Procedure:

  • Sample Preparation: Prepare the DHP B sample at the desired concentration and in the presence or absence of the ligand of interest.

  • Data Acquisition: Acquire the Resonance Raman spectrum using an appropriate laser excitation wavelength to enhance the heme vibrational modes.

  • Spectral Analysis: Analyze the high-frequency region of the spectrum to identify the core-size marker bands (ν2, ν3, ν10) and determine the relative populations of the 5cHS and 6cHS states.[1]

Protocol for X-band EPR Spectroscopy

This protocol provides a general outline for performing EPR spectroscopy on DHP B samples.

Materials:

  • Concentrated DHP B solution

  • EPR tubes

  • Liquid nitrogen or a cryostat

  • X-band EPR spectrometer

Procedure:

  • Sample Preparation: Prepare the DHP B sample in the desired state (e.g., resting ferric, or rapid freeze-quenched intermediates). Load the sample into an EPR tube and flash-freeze in liquid nitrogen.

  • Spectrometer Setup: Set the spectrometer parameters. Typical settings can include: field sweep of 200 G, scan rate of 3.33 Gauss/s, modulation frequency of 100 KHz, modulation amplitude of 4.0 G, and microwave power of 2 mW.[1]

  • Data Acquisition: Record the EPR spectrum at cryogenic temperatures (e.g., liquid helium or nitrogen temperatures).

  • Data Averaging: To improve the signal-to-noise ratio, average multiple individual scans (typically 20 to 200 scans).[1]

Visualizations

DHP B Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle of DHP B, highlighting the different heme states involved in the oxidative dehalogenation of trihalogenated phenols.

DHP_B_Catalytic_Cycle Ferric Ferric DHP B (Fe³⁺, Resting State) Compound_ES Compound ES (Fe⁴⁺=O, Porphyrin Radical) Ferric->Compound_ES + H₂O₂ Oxyferrous Oxyferrous DHP B (Fe²⁺-O₂) Ferric->Oxyferrous + Dihaloquinone Compound_ES->Ferric + Trihalophenol - Product Oxyferrous->Compound_ES + H₂O₂ Ferrous Ferrous DHP B (Fe²⁺) Oxyferrous->Ferrous - O₂ Ferrous->Oxyferrous + O₂ Product 2,6-Dihalo-1,4-benzoquinone (Product)

Caption: Proposed catalytic cycle of DHP B.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the spectroscopic characterization of DHP B heme states.

Spectroscopic_Workflow Protein_Purification DHP B Purification UV_Vis UV-Visible Spectroscopy Protein_Purification->UV_Vis RR Resonance Raman Spectroscopy Protein_Purification->RR EPR EPR Spectroscopy Protein_Purification->EPR Ligand_Prep Ligand/Substrate Preparation Ligand_Prep->UV_Vis Ligand_Prep->RR Ligand_Prep->EPR Spectral_Deconvolution Spectral Deconvolution UV_Vis->Spectral_Deconvolution RR->Spectral_Deconvolution EPR->Spectral_Deconvolution State_Identification Heme State Identification Spectral_Deconvolution->State_Identification Kinetic_Analysis Kinetic and Mechanistic Analysis State_Identification->Kinetic_Analysis

Caption: Workflow for spectroscopic analysis of DHP B.

Logical Relationship of Heme States and Ligand Binding

This diagram illustrates the relationship between different DHP B heme states and the influence of ligand binding.

Heme_State_Logic Ferric_HS Ferric High-Spin (6cHS) Resting State Ferric_LS Ferric Low-Spin (6cLS) Ferric_HS->Ferric_LS + Strong Field Ligand (e.g., CN⁻) Ferrous_HS Ferrous High-Spin (5cHS) Ferric_HS->Ferrous_HS + Reductant (e.g., Dithionite) Ferric_HS->Ferrous_HS Reduction Ferrous_HS->Ferric_HS Oxidation Ferrous_LS Ferrous Low-Spin (6cLS) Ferrous_HS->Ferrous_LS + Ligand (e.g., CO, O₂)

Caption: Ligand-induced transitions of DHP B heme states.

References

Application Notes and Protocols: Measuring CPT1A Inhibition with DHP-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnitine Palmitoyltransferase 1A (CPT1A) is a critical enzyme in cellular energy metabolism, functioning as the rate-limiting step in the mitochondrial long-chain fatty acid β-oxidation (FAO) pathway.[1][2] By catalyzing the transfer of the acyl group of a long-chain fatty acyl-CoA to L-carnitine, CPT1A facilitates the transport of fatty acids into the mitochondrial matrix for oxidation and subsequent ATP production.[1] Dysregulation of CPT1A activity is implicated in various metabolic diseases and cancers, making it a compelling therapeutic target.[1][3]

2,6-dihydroxypeperomin B (DHP-B) has been identified as a novel, potent inhibitor of CPT1A.[3] This natural product-derived compound acts as a covalent inhibitor, irreversibly binding to a specific cysteine residue (Cys96) within the CPT1A enzyme. This covalent modification blocks the enzyme's catalytic activity, leading to a suppression of fatty acid oxidation.[3] These application notes provide detailed protocols for measuring the inhibition of CPT1A by this compound using both a colorimetric enzyme activity assay and a cell-based metabolic flux analysis.

Mechanism of Action: this compound Inhibition of CPT1A

This compound exerts its inhibitory effect on CPT1A through covalent modification. The α-methylene-γ-butyrolactone moiety within the this compound structure is a reactive group that forms a stable, covalent bond with the thiol group of the Cys96 residue of CPT1A. This irreversible binding event inactivates the enzyme, preventing it from catalyzing the conversion of long-chain fatty acyl-CoAs to acylcarnitines, thereby inhibiting the entire fatty acid oxidation pathway.

Quantitative Data: Inhibitory Activity of this compound

Cell LineCancer TypeIC50 (µM) for Cell Proliferation
SW620Colorectal Cancer1.8
LS513Colorectal Cancer2.5
HCT116Colorectal Cancer3.2
HT29Colorectal Cancer4.5
SW480Colorectal Cancer6.8

Note: The IC50 values presented are for the inhibition of cell proliferation and should be considered as a guide for determining the effective concentration range for enzymatic and cell-based CPT1A inhibition assays.

Signaling Pathway and Experimental Workflow Diagrams

fatty_acid_oxidation_pathway cluster_cytosol cluster_matrix LCFA Long-Chain Fatty Acid (LCFA) Acyl_CoA Acyl-CoA LCFA->Acyl_CoA CPT1A CPT1A Acyl_CoA->CPT1A Beta_Oxidation β-Oxidation Acyl_CoA->Beta_Oxidation Cytosol Cytosol Mitochondrial_Matrix Mitochondrial Matrix Acylcarnitine Acylcarnitine CPT1A->Acylcarnitine L-Carnitine DHP_B This compound DHP_B->CPT1A Covalent Inhibition (Cys96) CACT CACT Acylcarnitine->CACT CPT2 CPT2 Acylcarnitine->CPT2 CACT->Acylcarnitine CPT2->Acyl_CoA CoA Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Fatty Acid Oxidation Pathway and this compound Inhibition.

dt_assay_workflow start Start prepare_reagents Prepare Reaction Buffer, DTNB, Palmitoyl-CoA, L-Carnitine, and this compound dilutions start->prepare_reagents add_reagents Add Reaction Buffer, CPT1A source (mitochondrial extract or purified enzyme), and this compound/vehicle to wells prepare_reagents->add_reagents pre_incubate Pre-incubate to allow this compound binding add_reagents->pre_incubate initiate_reaction Initiate reaction by adding Palmitoyl-CoA and L-Carnitine pre_incubate->initiate_reaction measure_absorbance Measure absorbance at 412 nm kinetically initiate_reaction->measure_absorbance calculate_activity Calculate CPT1A activity (rate of TNB formation) measure_absorbance->calculate_activity determine_inhibition Determine % inhibition and IC50 for this compound calculate_activity->determine_inhibition end End determine_inhibition->end

Caption: DTNB-Based CPT1A Inhibition Assay Workflow.

seahorse_assay_workflow start Start seed_cells Seed cells in Seahorse XF microplate start->seed_cells prepare_media Prepare FAO assay medium and this compound dilutions seed_cells->prepare_media pre_incubate_drug Pre-incubate cells with this compound or vehicle prepare_media->pre_incubate_drug run_seahorse Run Seahorse XF FAO Assay pre_incubate_drug->run_seahorse injections Sequential injections: 1. Palmitate-BSA 2. Oligomycin 3. FCCP 4. Rotenone/Antimycin A run_seahorse->injections analyze_ocr Analyze Oxygen Consumption Rate (OCR) data run_seahorse->analyze_ocr determine_fao_inhibition Determine this compound effect on FAO-dependent respiration analyze_ocr->determine_fao_inhibition end End determine_fao_inhibition->end

Caption: Seahorse XF FAO Assay Workflow for CPT1A Inhibition.

Experimental Protocols

Protocol 1: Colorimetric (DTNB) Assay for CPT1A Activity and Inhibition

This assay measures the activity of CPT1A by detecting the release of Coenzyme A (CoA-SH) when palmitoyl-CoA is converted to palmitoylcarnitine. The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-thio-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.

Materials:

  • CPT1A source (isolated mitochondria or purified enzyme)

  • This compound

  • Palmitoyl-CoA

  • L-Carnitine

  • DTNB (Ellman's reagent)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium chloride (KCl)

  • HEPES buffer

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: 120 mM KCl, 25 mM HEPES, pH 7.4.

    • Palmitoyl-CoA Stock (1 mM): Dissolve in sterile water. Aliquot and store at -20°C.

    • L-Carnitine Stock (50 mM): Dissolve in sterile water. Aliquot and store at -20°C.

    • DTNB Stock (10 mM): Dissolve in assay buffer. Prepare fresh.

    • This compound Stock (10 mM): Dissolve in DMSO. Prepare serial dilutions in assay buffer to achieve desired final concentrations.

  • Assay Setup:

    • Prepare a reaction mix in each well of a 96-well plate. For a 200 µL final volume:

      • 150 µL Assay Buffer

      • 10 µL CPT1A source (e.g., 20-50 µg of mitochondrial protein)

      • 10 µL this compound dilution or vehicle (DMSO)

      • 10 µL of 1% (w/v) BSA

      • 10 µL of 0.5% (v/v) Triton X-100

    • Include controls:

      • No enzyme control: Replace CPT1A source with assay buffer.

      • No substrate control: Replace Palmitoyl-CoA or L-Carnitine with assay buffer.

      • Vehicle control: Use the same concentration of DMSO as in the this compound treated wells.

  • Pre-incubation with this compound:

    • Incubate the plate at 37°C for 15-30 minutes to allow for the covalent binding of this compound to CPT1A.

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10 mM DTNB to each well.

    • Initiate the reaction by adding a mixture of 5 µL of 1 mM Palmitoyl-CoA and 5 µL of 50 mM L-Carnitine to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the increase in absorbance at 412 nm every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) as the change in absorbance per minute (ΔA412/min).

    • Subtract the rate of the no-enzyme control from all other rates.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control:

      • % Inhibition = [1 - (Vinhibitor / Vvehicle)] * 100

    • Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.

Protocol 2: Seahorse XF Fatty Acid Oxidation (FAO) Assay

This cell-based assay measures the oxygen consumption rate (OCR) of live cells in real-time to assess their capacity to oxidize long-chain fatty acids. Inhibition of CPT1A by this compound will specifically reduce the OCR that is dependent on the oxidation of exogenous palmitate.

Materials:

  • Seahorse XF Analyzer (e.g., XF96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Agilent Seahorse XF Palmitate-BSA FAO Substrate

  • Agilent Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • L-Carnitine

  • This compound

  • Cell line of interest (e.g., a cancer cell line known to utilize FAO)

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

  • Cell Seeding:

    • Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration:

    • Hydrate a Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Preparation of Assay Medium and Compounds:

    • Prepare FAO assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-Carnitine.

    • Prepare a working solution of Palmitate-BSA FAO Substrate according to the manufacturer's protocol.

    • Prepare stock solutions of this compound, Oligomycin, FCCP, and Rotenone/Antimycin A for injection.

  • Cell Treatment with this compound:

    • On the day of the assay, replace the cell culture medium with FAO assay medium containing the desired concentrations of this compound or vehicle (DMSO).

    • Incubate the cells in a non-CO2 incubator at 37°C for at least 1 hour.

  • Seahorse XF Assay:

    • Load the hydrated sensor cartridge with the mitochondrial stress test compounds and this compound (if not pre-incubated).

    • Calibrate the Seahorse XF Analyzer.

    • Replace the calibrant plate with the cell culture microplate.

    • Run the Seahorse XF assay program. A typical injection strategy to measure FAO-dependent respiration is:

      • Injection A: Palmitate-BSA FAO Substrate to initiate fatty acid oxidation.

      • Injection B: Oligomycin to inhibit ATP synthase.

      • Injection C: FCCP to induce maximal respiration.

      • Injection D: Rotenone/Antimycin A to inhibit Complex I and III, shutting down mitochondrial respiration.

  • Data Analysis:

    • The Seahorse XF software will calculate the OCR in real-time.

    • The FAO-dependent respiration can be calculated as the difference in OCR before and after the addition of an irreversible CPT1 inhibitor like Etomoxir (can be used as a positive control) or by comparing the OCR of this compound treated cells to vehicle-treated cells after the addition of palmitate.

    • Analyze key parameters such as basal respiration on palmitate, and maximal respiration to determine the effect of this compound on the cells' capacity to oxidize fatty acids.

Conclusion

The protocols outlined in these application notes provide robust methods for quantifying the inhibitory effect of this compound on CPT1A. The colorimetric DTNB assay offers a direct measure of enzyme activity and is suitable for high-throughput screening of CPT1A inhibitors. The Seahorse XF FAO assay provides a more physiologically relevant assessment of how CPT1A inhibition by this compound affects cellular metabolism in live cells. Together, these methods are valuable tools for researchers in academia and industry working on the development of novel therapeutics targeting fatty acid metabolism.

References

Application Notes and Protocols for Site-Directed Mutagenesis Studies of Dehaloperoxidase B (DHP B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehaloperoxidase B (DHP B) from the marine annelid Amphitrite ornata is a fascinating bifunctional enzyme that exhibits both hemoglobin-like oxygen transport capabilities and peroxidase activity.[1][2] This dual functionality makes it a compelling subject for structure-function studies, particularly in the context of bioremediation and drug metabolism. DHP B catalyzes the oxidative dehalogenation of toxic halophenols, a reaction of significant environmental relevance.[1][3] Site-directed mutagenesis is a powerful tool to probe the roles of specific amino acid residues in the catalytic mechanism and substrate specificity of DHP B. These application notes provide a comprehensive overview of the methodologies and data derived from such studies.

Data Presentation: The Impact of Amino Acid Substitutions on DHP B Catalytic Activity

Site-directed mutagenesis studies have been instrumental in elucidating the contributions of specific residues to the catalytic efficiency of DHP B. The following table summarizes key quantitative data from these investigations, focusing on the five amino acid differences between the isoenzymes DHP A and DHP B. The creation of DHP B for these studies was accomplished through systematic site-directed mutagenesis of the DHP A gene.[1]

Mutation (in DHP A to mimic DHP B)SubstrateK_m (µM)k_cat (s⁻¹)Reference
I9L2,4,6-Trichlorophenol-Increased[4]
R32K---[1]
Y34N---[1]
N81S---[1]
S91G---[1]
Wild-Type DHP B 2,4,6-Trichlorophenol150 ± 1510.5 ± 0.5[1]
2,4,6-Tribromophenol120 ± 108.5 ± 0.4[1]
2,4,6-Trifluorophenol250 ± 205.0 ± 0.2[1]

Note: The I9L mutation in DHP A was shown to increase catalytic turnover, making it more similar to DHP B.[4] The complete conversion of DHP A to DHP B involved four additional point mutations.[1]

Experimental Protocols

Site-Directed Mutagenesis of DHP B

This protocol outlines the generation of DHP B variants using the QuikChange® II site-directed mutagenesis kit, a method successfully employed in published research.[1]

Workflow for Site-Directed Mutagenesis of DHP B

cluster_0 Plasmid Preparation cluster_1 Mutagenesis PCR cluster_2 Transformation & Selection cluster_3 Verification start DHP A Template Plasmid (pDHPA) primers Design & Synthesize Mutagenic Primers start->primers pcr PCR Amplification (18 cycles) primers->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transform Transformation into E. coli dpni->transform select Selection of Mutant Colonies transform->select miniprep Plasmid Miniprep select->miniprep sequence DNA Sequencing Confirmation miniprep->sequence final_plasmid Verified DHP B Mutant Plasmid (pDHPB) sequence->final_plasmid Fe3 Ferric DHP B (Fe³⁺) Compound_ES Compound ES [Fe(IV)=O Por•⁺] Fe3->Compound_ES + H₂O₂ Oxyferrous Oxyferrous DHP B (Fe²⁺-O₂) Fe3->Oxyferrous + Dihaloquinone Compound_ES->Fe3 + Substrate - Product Oxyferrous->Fe3 - O₂

References

Application Notes and Protocols for Apoptosis Detection Assays Following DHP-B Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or infected cells. The induction of apoptosis is a key mechanism for many therapeutic agents, particularly in oncology. Consequently, the accurate and reliable detection and quantification of apoptosis are essential for the evaluation of novel drug candidates. This document provides detailed application notes and protocols for a panel of standard assays to detect and quantify apoptosis following treatment with a hypothetical therapeutic agent, DHP-B. While "this compound" is used as a placeholder, the principles and methodologies described are broadly applicable to a wide range of compounds. For illustrative purposes, data from studies on Dendrobium huoshanense polysaccharide (DHP), a compound known to induce apoptosis, and other well-characterized apoptosis-inducing agents are presented.

The assays detailed herein—Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay, and Caspase-3/7 activity assay—are widely used and provide complementary information on the different stages and hallmarks of apoptosis.

Apoptosis Signaling Pathways

Apoptosis is executed through two primary signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of effector caspases, which are the ultimate executioners of cell death.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Binding DISC DISC Formation Death Receptors->DISC Procaspase-8 Procaspase-8 DISC->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress (e.g., this compound) Bcl-2 Family Bcl-2 Family (Bax/Bak, Bcl-2) Cellular Stress->Bcl-2 Family Activation Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion MOMP Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Apoptosome Apoptosome (Apaf-1, Procaspase-9) Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 Effector Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cleavage Substrates Cellular Substrates (PARP, Lamins) Caspase-3/7->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis Hallmarks

Figure 1. Overview of Apoptosis Signaling Pathways.

Data Presentation: Quantitative Analysis of Apoptosis

The following tables summarize quantitative data from various studies investigating drug-induced apoptosis using the assays described in this document. This data is intended to provide a comparative reference for researchers evaluating the apoptotic potential of this compound.

Table 1: Quantification of Apoptosis by Annexin V/PI Staining

Cell LineTreatment AgentConcentrationIncubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
HCT116DHP600 µg/mL24-45.13% (Total Apoptotic)
MCF-7Doxorubicin0.25 µg/mL4876.1%-
MCF-7Doxorubicin100 nM48~25%~25%
HeLaCisplatin80 µM1635.5%-
JurkatStaurosporine1 µM320%-
JurkatStaurosporine1 µM650%-

Table 2: Quantification of Apoptosis by TUNEL Assay

Cell LineTreatment AgentConcentrationIncubation Time (hours)TUNEL-Positive Cells (%)
Diabetic Mouse HeartDoxorubicin--Significantly Increased
MCF-7Paclitaxel20 ng/mL1638%

Table 3: Quantification of Caspase-3/7 Activity

Cell LineTreatment AgentConcentrationIncubation Time (hours)Fold Increase in Caspase-3/7 Activity
JurkatStaurosporine0.02 µM4>30-fold increase in fluorescence
HCECStaurosporine0.2 µM12Peak Activity
HeLaCisplatin + SAHA20 µM + 2.5 µM24Strongly Induced

Experimental Workflow

A general workflow for assessing this compound-induced apoptosis is outlined below. This workflow ensures a comprehensive analysis by employing multiple, complementary assays.

Cell_Culture Cell Culture (e.g., HCT116, MCF-7) DHPB_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->DHPB_Treatment Cell_Harvesting Cell Harvesting DHPB_Treatment->Cell_Harvesting Assay_1 Annexin V/PI Staining Cell_Harvesting->Assay_1 Assay_2 TUNEL Assay Cell_Harvesting->Assay_2 Assay_3 Caspase-3/7 Activity Assay Cell_Harvesting->Assay_3 Analysis_1 Flow Cytometry Assay_1->Analysis_1 Analysis_2 Fluorescence Microscopy Assay_2->Analysis_2 Analysis_3 Luminometry Assay_3->Analysis_3 Data_Analysis Data Analysis & Interpretation Analysis_1->Data_Analysis Analysis_2->Data_Analysis Analysis_3->Data_Analysis

Figure 2. General Experimental Workflow for Apoptosis Assays.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.

cluster_cells Cell Populations Live Live (Annexin V-, PI-) Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Late_Apoptotic Late Apoptotic/ Necrotic (Annexin V+, PI+) Phosphatidylserine Phosphatidylserine (Inner Leaflet) Phosphatidylserine->Live PS_Translocation PS Translocation (Outer Leaflet) PS_Translocation->Early_Apoptotic Membrane_Compromised Membrane Compromised Membrane_Compromised->Late_Apoptotic

Figure 3. Principle of Annexin V and PI Staining.

Protocol:

  • Cell Preparation:

    • Seed cells in a suitable culture vessel and allow them to adhere (for adherent cells) for 24 hours.

    • Treat cells with this compound at various concentrations and for different time points. Include untreated and vehicle-treated controls.

    • For adherent cells: Gently aspirate the culture medium (which may contain floating apoptotic cells) and save it. Wash the adherent cells once with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize the trypsin with a complete medium, if used. Combine the detached cells with the saved medium from the initial aspiration.

    • For suspension cells: Directly collect the cells from the culture vessel.

  • Washing:

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet by resuspending in 1 mL of ice-cold PBS.

    • Centrifuge again at 300 x g for 5 minutes at 4°C.

  • Resuspension:

    • Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome-conjugated Annexin V).

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.

TUNEL Assay for Fluorescence Microscopy

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL assay uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to incorporate labeled dUTPs (e.g., BrdUTP or fluorescently labeled dUTP) onto the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy, allowing for the visualization and quantification of apoptotic cells within a cell population or tissue section.

Protocol:

  • Sample Preparation:

    • Grow cells on sterile glass coverslips in a petri dish.

    • Treat cells with this compound as described in the Annexin V protocol.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.

    • Wash the cells twice with deionized water.

  • TUNEL Reaction:

    • Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically includes TdT enzyme, labeled dUTPs, and reaction buffer).

    • Cover the cells with the TdT reaction cocktail and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

    • As a positive control, treat some cells with DNase I to induce DNA strand breaks prior to the TUNEL reaction.

    • As a negative control, incubate some cells with the reaction cocktail lacking the TdT enzyme.

  • Staining and Visualization:

    • Wash the cells three times with PBS.

    • If using a BrdUTP-based kit, incubate with a fluorescently labeled anti-BrdU antibody.

    • Counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the cells using a fluorescence microscope with the appropriate filter sets. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Caspase-3/7 Activity Assay (Luminescent)

Principle: The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade. This assay utilizes a luminogenic substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3 and caspase-7. Upon cleavage, a substrate for luciferase (aminoluciferin) is released, leading to the generation of a luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well white-walled, clear-bottom plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

    • Include wells with untreated cells as a negative control and consider a positive control for apoptosis induction (e.g., staurosporine).

    • Incubate the plate for a predetermined time (e.g., 6, 12, 24, or 48 hours). The optimal incubation time should be determined through a time-course experiment.

  • Caspase-3/7 Activity Measurement:

    • Equilibrate the Caspase-Glo® 3/7 Reagent (or equivalent) and the cell plate to room temperature for at least 30 minutes before use.

    • Prepare the Caspase-Glo® 3/7 working solution according to the manufacturer's instructions.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.

    • Mix the contents of the wells by gently shaking the plate on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence value of the blank wells (medium and reagent only) from all experimental wells.

    • Calculate the fold change in Caspase-3/7 activity by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle-treated control wells.

Conclusion

The combination of Annexin V/PI staining, TUNEL assay, and caspase-3/7 activity measurement provides a robust and multi-faceted approach to characterizing the apoptotic effects of this compound. By following these detailed protocols and utilizing the provided data tables as a reference, researchers can effectively evaluate the pro-apoptotic potential of novel therapeutic compounds. It is recommended to use at least two different methods to confirm apoptosis, as no single assay is definitive for all cell types and all apoptotic stimuli.

Application Notes and Protocols for Investigating DHP B Kinetics with Trihalophenol Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the enzyme kinetics of Dehaloperoxidase B (DHP B) with trihalophenol substrates. DHP B, an enzyme from the marine worm Amphitrite ornata, catalyzes the oxidative dehalogenation of various halogenated phenols, a reaction of significant interest for bioremediation and drug metabolism studies.

Introduction

Dehaloperoxidase (DHP) is a bifunctional enzyme exhibiting both peroxidase and hemoglobin activities. The B isoenzyme, DHP B, has demonstrated a higher catalytic efficiency in the oxidation of trihalophenols compared to its counterpart, DHP A.[1][2] The general reaction involves the hydrogen peroxide-dependent conversion of 2,4,6-trihalophenols to their corresponding 2,6-dihalo-1,4-benzoquinones.[3] Understanding the kinetics of this process is crucial for harnessing DHP B's catalytic potential and for developing novel biocatalysts.

Quantitative Kinetic Parameters

The steady-state kinetics of DHP B with various trihalophenol substrates have been characterized. The following table summarizes the apparent Michaelis-Menten constants (Km) and catalytic constants (kcat) for the substrate hydrogen peroxide (H₂O₂), determined at a fixed saturating concentration of the respective trihalophenol co-substrate.

Trihalophenol Co-substrateKm for H₂O₂ (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Starting Enzyme State
2,4,6-Trichlorophenol (TCP)1650.6854.15 x 10³Ferric
2,4,6-Trichlorophenol (TCP)Not specified~0.34Not specifiedOxyferrous
2,4,6-Tribromophenol (TBP)Not specifiedNot specifiedNot specifiedFerric
2,4,6-Trifluorophenol (TFP)Not specifiedNot specifiedNot specifiedFerric

Note: Kinetic parameters for TBP and TFP with DHP B were investigated, but specific values for kcat and Km were not detailed in the provided search results. The study with TFP was complicated by a shift in the co-substrate absorption maximum during catalytic turnover.[3] For the reaction with oxyferrous DHP B and TCP, the catalytic efficiency was reported to be only 2-fold lower than that of the ferric form.[3]

Substrate inhibition has been observed for DHP B at high concentrations of 2,4,6-TCP and 2,4,6-TBP.[4] This is attributed to the presence of an internal substrate inhibitor binding site.[4]

Catalytic Mechanism and Signaling Pathway

The catalytic cycle of DHP B involves several key intermediates. The reaction is initiated by the binding of hydrogen peroxide to the ferric form of the enzyme, leading to the formation of a ferryl intermediate, Compound ES.[3][5] This intermediate then oxidizes the trihalophenol substrate in two consecutive one-electron steps, resulting in the formation of a dihaloquinone product and regeneration of the ferric enzyme.[5][6] A novel finding for DHP B is that the product, a dihaloquinone, can induce the formation of the oxyferrous state of the enzyme, which is also catalytically competent.[3]

DHP_B_Catalytic_Cycle Ferric DHP B (Fe³⁺) Ferric DHP B (Fe³⁺) Compound ES ([Fe⁴⁺=O]Por•⁺) Compound ES ([Fe⁴⁺=O]Por•⁺) Ferric DHP B (Fe³⁺)->Compound ES ([Fe⁴⁺=O]Por•⁺) + H₂O₂ Ferrous DHP B (Fe²⁺) Ferrous DHP B (Fe²⁺) Ferric DHP B (Fe³⁺)->Ferrous DHP B (Fe²⁺) + Reductant Product (Dihaloquinone) Product (Dihaloquinone) Compound ES ([Fe⁴⁺=O]Por•⁺)->Ferric DHP B (Fe³⁺) + Trihalophenol - Product Oxyferrous DHP B (Fe²⁺-O₂) Oxyferrous DHP B (Fe²⁺-O₂) Ferrous DHP B (Fe²⁺)->Oxyferrous DHP B (Fe²⁺-O₂) + O₂ Oxyferrous DHP B (Fe²⁺-O₂)->Ferric DHP B (Fe³⁺) + Trihalophenol + H₂O₂ - Product

Caption: Proposed catalytic cycle of DHP B with trihalophenol substrates.

Experimental Protocols

The following are detailed protocols for conducting kinetic assays with DHP B and trihalophenol substrates, based on methodologies described in the literature.[3]

Recombinant Expression and Purification of DHP B

A detailed protocol for the expression and purification of DHP B is a prerequisite for kinetic studies. While the specific details of the expression system can vary, a general workflow would involve cloning the DHP B gene into an appropriate expression vector, transforming it into a suitable host (e.g., E. coli), inducing protein expression, and purifying the protein using standard chromatography techniques.

Preparation of Reagents and Buffers
  • DHP B Stock Solution: Prepare a concentrated stock solution of purified DHP B in 100 mM potassium phosphate (B84403) (KPᵢ) buffer, pH 7.0. The concentration should be accurately determined using UV-visible spectroscopy.

  • Trihalophenol Stock Solutions:

    • 2,4,6-Trichlorophenol (TCP): Prepare a stock solution (e.g., 2 mM or 300 µM) in the assay buffer.

    • 2,4,6-Tribromophenol (TBP): Prepare a stock solution (e.g., 255 µM) in the assay buffer.

    • 2,4,6-Trifluorophenol (TFP): Prepare a stock solution (e.g., 4 mM) in the assay buffer.

  • Hydrogen Peroxide (H₂O₂) Stock Solution: Prepare a fresh stock solution of H₂O₂ in deionized water. The concentration should be accurately determined by measuring its absorbance at 240 nm (ε = 39.4 M⁻¹cm⁻¹).

  • Assay Buffer: 100 mM Potassium Phosphate (KPᵢ) buffer, pH 7.0.

Spectrophotometric Kinetic Assay

This protocol outlines the determination of initial rates for the DHP B-catalyzed oxidation of trihalophenols.

  • Instrument Setup:

    • Set a UV-visible spectrophotometer to the desired wavelength for monitoring the reaction.

      • For TCP disappearance: 312 nm.[3]

      • For TBP disappearance: 316 nm.[3]

      • For difluoroquinone formation (from TFP): 330 nm.[3]

    • Equilibrate the spectrophotometer's cell holder to 25 °C.

  • Reaction Mixture Preparation:

    • In a 1 cm pathlength quartz microcuvette, prepare the reaction mixture by adding the following components:

      • Assay Buffer

      • A fixed, saturating concentration of the trihalophenol co-substrate (e.g., 2 mM TCP).

      • DHP B to a final concentration of approximately 8 µM.[3]

    • The total volume should be adjusted to allow for the addition of H₂O₂.

  • Initiation and Data Acquisition:

    • Initiate the reaction by adding a specific volume of the H₂O₂ stock solution to achieve the desired final concentration. Mix quickly by inverting the cuvette.

    • Immediately start recording the change in absorbance over time for at least 15 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

    • Repeat the assay with varying concentrations of H₂O₂ while keeping the trihalophenol and enzyme concentrations constant.

    • Fit the initial rate data to the Michaelis-Menten equation using a suitable software package (e.g., GraFit) to determine the apparent Km and kcat for H₂O₂.[3]

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_enzyme Purify DHP B Enzyme mix_reagents Prepare Reaction Mixture (Buffer, DHP B, Trihalophenol) prep_enzyme->mix_reagents prep_reagents Prepare Stock Solutions (Buffer, Substrates, H₂O₂) prep_reagents->mix_reagents setup_spectro Set up Spectrophotometer (Wavelength, Temperature) setup_spectro->mix_reagents initiate_reaction Initiate with H₂O₂ mix_reagents->initiate_reaction record_data Record Absorbance vs. Time initiate_reaction->record_data calc_rates Calculate Initial Rates record_data->calc_rates fit_model Fit to Michaelis-Menten Model calc_rates->fit_model determine_params Determine Kₘ and kcat fit_model->determine_params

Caption: Workflow for DHP B kinetic analysis with trihalophenol substrates.

Inhibition Studies

The inhibitory effects of compounds like 4-bromophenol (B116583) on the dehalogenation of trihalophenols by DHP B can also be investigated.[3] This involves performing the kinetic assay as described above in the presence of varying concentrations of the potential inhibitor. The data can then be analyzed using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Kᵢ).

Conclusion

The study of DHP B kinetics with trihalophenol substrates provides valuable insights into the enzyme's catalytic mechanism and substrate specificity. The protocols and data presented here serve as a foundation for further research into the applications of DHP B in bioremediation and biocatalysis. The unique properties of DHP B, including its high catalytic efficiency and the catalytic competence of its oxyferrous state, make it a compelling target for protein engineering and drug development efforts.

References

In Vivo Experimental Design for DHP-B Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental design considerations for the in vivo evaluation of "DHP-B," a term that can refer to distinct therapeutic agents. To ensure comprehensive guidance, this document addresses two primary contexts for this compound in drug development: as a novel anti-cancer agent targeting CPT1A and as a representative 1,4-dihydropyridine (B1200194) (DHP) calcium channel blocker for cardiovascular studies.

Scenario A: this compound as a Novel Anti-Cancer Agent

In this context, this compound is an apoptosis inducer with anti-cancer activity. Its mechanism involves the covalent binding to Cysteine 96 of Carnitine Palmitoyltransferase 1A (CPT1A), which blocks fatty acid oxidation (FAO) and disrupts the mitochondrial CPT1A-VDAC1 interaction. This leads to increased mitochondrial permeability, reduced oxygen consumption, and decreased energy metabolism in cancer cells, ultimately inducing apoptosis.[1]

Signaling Pathway of this compound in Cancer Cells

DHP_B_Anticancer_Pathway DHP_B This compound CPT1A CPT1A (Cys96) DHP_B->CPT1A Covalent Binding FAO Fatty Acid Oxidation (FAO) CPT1A->FAO Inhibition CPT1A_VDAC1 CPT1A-VDAC1 Interaction CPT1A->CPT1A_VDAC1 Disruption O2_Consumption Reduced Oxygen Consumption & Energy Metabolism FAO->O2_Consumption Mito_Perm Increased Mitochondrial Permeability CPT1A_VDAC1->Mito_Perm Apoptosis Apoptosis Mito_Perm->Apoptosis O2_Consumption->Apoptosis

Caption: Mechanism of action for this compound as a CPT1A covalent inhibitor in cancer cells.

Experimental Protocols

This protocol outlines the assessment of this compound's absorption, distribution, metabolism, and excretion (ADME) profile in a rodent model.[2][3][4]

Objective: To determine key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration.

Materials:

  • This compound

  • Vehicle suitable for both IV and PO administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Cannulated catheters (for serial blood sampling)

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Dosing:

    • IV Group (n=3-5): Administer this compound as a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=3-5): Administer this compound by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the jugular vein cannula at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis with software like Phoenix WinNonlin.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)1500 ± 210850 ± 150
Tmax (h)0.0832.0
AUC(0-t) (ngh/mL)3200 ± 4505400 ± 980
AUC(0-inf) (ngh/mL)3250 ± 4605500 ± 1010
(h)4.5 ± 0.85.1 ± 0.9
Cl (mL/min/kg)10.2 ± 1.5-
Vdss (L/kg)3.5 ± 0.6-
Oral Bioavailability (F%) -33.8%
Note: Data are representative and should be determined experimentally.

This protocol describes how to evaluate the anti-tumor efficacy of this compound in an in vivo xenograft model.[5]

Objective: To assess the dose-dependent anti-tumor activity of this compound in immunodeficient mice bearing human colorectal cancer xenografts.

Materials:

  • Human CRC cell line (e.g., HCT116)

  • Female athymic nude mice (6-8 weeks old)

  • Matrigel

  • This compound and vehicle

  • Standard chemotherapy agent (e.g., 5-Fluorouracil) as a positive control

  • Calipers for tumor measurement

Experimental Workflow:

Efficacy_Workflow cluster_prep Preparation cluster_study Study Execution cluster_analysis Analysis Cell_Culture HCT116 Cell Culture Implantation Subcutaneous Implantation in Nude Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Daily Dosing (PO) for 21 Days Randomization->Dosing Monitoring Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint Study Endpoint: Tumor Collection Monitoring->Endpoint Analysis Tumor Weight Measurement & Biomarker Analysis Endpoint->Analysis

Caption: Workflow for an in vivo anti-cancer efficacy study.

Procedure:

  • Tumor Implantation: Subcutaneously inject HCT116 cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel mix) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).

    • Group 1: Vehicle control (PO, daily)

    • Group 2: this compound (e.g., 10 mg/kg, PO, daily)

    • Group 3: this compound (e.g., 30 mg/kg, PO, daily)

    • Group 4: Positive control (e.g., 5-FU, IP, twice weekly)

  • Treatment and Monitoring: Administer treatments for 21 days. Measure tumor volume and body weight 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

Data Presentation: Anti-Tumor Efficacy of this compound

Treatment GroupMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Final Body Weight (g)
Vehicle Control 1500 ± 250-22.5 ± 1.5
This compound (10 mg/kg) 950 ± 18036.722.1 ± 1.3
This compound (30 mg/kg) 550 ± 12063.321.8 ± 1.6
Positive Control 480 ± 11068.019.5 ± 2.0
Note: Data are representative and should be determined experimentally.

Scenario B: this compound as a 1,4-Dihydropyridine (DHP) Calcium Channel Blocker

In this scenario, "this compound" represents a compound from the 1,4-dihydropyridine class of L-type calcium channel blockers. These drugs are primarily used to treat hypertension.[6] Their mechanism involves blocking the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[7][8]

Signaling Pathway of DHP Calcium Channel Blockers

DHP_Cardio_Pathway DHP Dihydropyridine (this compound) L_Type_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) DHP->L_Type_Channel Blockade Ca_Influx Ca²⁺ Influx DHP->Ca_Influx Inhibition L_Type_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Inhibition of BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Antihypertensive mechanism of DHP-type calcium channel blockers.

Experimental Protocols

This protocol details the evaluation of this compound's ability to lower blood pressure in a genetically hypertensive rat model.[7]

Objective: To measure the effect of acute oral administration of this compound on systolic blood pressure (SBP) in SHRs.

Materials:

  • Male Spontaneously Hypertensive Rats (SHRs; 14-16 weeks old)

  • This compound and vehicle (e.g., 0.5% methylcellulose)

  • Reference compound (e.g., Amlodipine)

  • Non-invasive tail-cuff blood pressure measurement system

  • Animal restrainers

Procedure:

  • Acclimatization: Acclimatize SHRs to the restrainer and tail-cuff procedure for several days before the study to minimize stress-induced blood pressure variations.

  • Baseline Measurement: On the day of the experiment, measure the baseline SBP for each rat.

  • Dosing: Administer treatments via oral gavage.

    • Group 1: Vehicle control

    • Group 2: this compound (e.g., 3 mg/kg)

    • Group 3: this compound (e.g., 10 mg/kg)

    • Group 4: Reference compound (e.g., Amlodipine 5 mg/kg)

  • Blood Pressure Monitoring: Measure SBP at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis: Calculate the change in SBP from baseline for each group at each time point. Determine the maximum SBP reduction and its duration.

Data Presentation: Antihypertensive Effect of this compound in SHRs

Treatment GroupDose (mg/kg)Baseline SBP (mmHg)Max SBP Reduction (mmHg)Time to Max Effect (h)
Vehicle Control -195 ± 85 ± 3-
This compound 3198 ± 725 ± 54
This compound 10196 ± 945 ± 66
Amlodipine 5197 ± 842 ± 56
Note: Data are representative and should be determined experimentally.

This protocol provides a framework for an acute, single-dose toxicity study to determine the maximum tolerated dose (MTD) and observe potential signs of toxicity.[9][10]

Objective: To evaluate the safety and tolerability of this compound after a single high-dose administration.

Materials:

  • Male and female Sprague-Dawley rats (6-8 weeks old)

  • This compound and vehicle

  • Clinical observation checklist

Experimental Workflow:

Toxicology_Workflow cluster_prep Preparation cluster_study In-Life Phase cluster_analysis Terminal Phase Acclimatization Animal Acclimatization (Male & Female Rats) Dose_Selection Dose Range Selection Acclimatization->Dose_Selection Dosing Single Oral Gavage Dose Dose_Selection->Dosing Observation Clinical Observations (Mortality, Clinical Signs, Body Weight) Dosing->Observation for 14 days Necropsy Gross Necropsy at Day 14 Observation->Necropsy Histopathology Tissue Collection & Histopathology Necropsy->Histopathology

Caption: Workflow for an acute in vivo toxicology study.

Procedure:

  • Grouping and Dosing: Assign animals (n=5/sex/group) to dose groups. Administer a single oral dose of this compound at escalating levels (e.g., 50, 200, 1000 mg/kg) and a vehicle control.

  • Clinical Observation: Observe animals for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration) intensively for the first 4 hours post-dose and then daily for 14 days.

  • Body Weight: Record body weight prior to dosing and on days 7 and 14.

  • Terminal Procedures: At day 14, euthanize all surviving animals. Conduct a gross necropsy on all animals (including any that died during the study).

  • Histopathology: Collect major organs and tissues for histopathological examination, particularly from the control and high-dose groups.

Data Presentation: Acute Toxicology Summary for this compound

Dose (mg/kg)SexMortalityKey Clinical SignsGross Necropsy Findings
0 (Vehicle) M/F0/10None observedNo abnormalities
50 M/F0/10None observedNo abnormalities
200 M/F0/10Mild lethargy (0-4h)No abnormalities
1000 M/F2/10Severe lethargy, ataxiaPale liver in decedents
Note: Data are representative and should be determined experimentally. The MTD would be considered >200 mg/kg and <1000 mg/kg.

References

Application Notes and Protocols for Bioremediation of Di(2-ethylhexyl) Phthalate (DEHP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DEHP as an Environmental Pollutant

Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a high-production-volume chemical used primarily as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products. Its widespread use in consumer products, medical devices, and building materials has led to its ubiquitous presence in the environment.[1][2] DEHP is not chemically bound to the polymer matrix and leaches into soil, water, and air, leading to significant environmental contamination.[2] Classified as a priority pollutant and a potential endocrine disruptor, DEHP poses risks to ecosystems and human health, necessitating effective remediation strategies.[1][3] Bioremediation, which leverages the metabolic capabilities of microorganisms, offers a cost-effective and eco-friendly alternative to conventional physicochemical treatments for DEHP-contaminated sites.[4]

Principle of DEHP Biodegradation

The microbial degradation of DEHP is a multi-step enzymatic process. The core mechanism involves the initial hydrolysis of the ester bonds, followed by the catabolism of the resulting intermediates.

  • Step 1: Hydrolysis of Ester Bonds: The process is initiated by hydrolase enzymes (esterases or lipases) that cleave the two ester linkages of the DEHP molecule. This sequential hydrolysis first yields mono(2-ethylhexyl) phthalate (MEHP) and 2-ethylhexanol, followed by the formation of phthalic acid (PA) and another molecule of 2-ethylhexanol.[5]

  • Step 2: Degradation of Phthalic Acid: Phthalic acid, a key intermediate, is then targeted by dioxygenase enzymes. These enzymes hydroxylate the aromatic ring to form a dihydrodiol, which is subsequently dehydrogenated.[6][7]

  • Step 3: Ring Cleavage and Central Metabolism: The dihydroxylated intermediate undergoes decarboxylation to form protocatechuate. Protocatechuate is a central metabolite that enters established aromatic degradation pathways, where the aromatic ring is cleaved. The resulting aliphatic compounds are then funneled into the Krebs (TCA) cycle, leading to complete mineralization.[4][5][6][8]

Quantitative Data on DEHP Bioremediation

The efficiency of DEHP biodegradation is influenced by the microbial strain, initial pollutant concentration, and physicochemical parameters. The following tables summarize performance data from various studies.

Table 1: DEHP Degradation Efficiency by Various Microbial Strains

MicroorganismInitial DEHP (mg/L)Degradation (%)TimeOptimal pHOptimal Temp (°C)Reference
Ochrobactrum anthropi L1-W20098.772 h6.030[9]
Enterobacter sp. YC-IL14001007 days7.035[10]
Rhodococcus ruber YC-YT110010072 h7.030[3]
Bacterial Consortium K142098.872 h7.331.4
Gordonia sp.100083.5 (DnOP*)120 h7.030[11]
Microbacterium sp. J-150>9948 hNot SpecifiedNot Specified[12]

*Note: Data for Di-n-octyl phthalate (DnOP), a similar high molecular weight phthalate.

Table 2: Kinetic Parameters for DEHP Biodegradation

Microorganism/ConsortiumInitial DEHP (mg/L)Kinetic ModelRate Constant (k)Half-life (t₁/₂)Reference
Ochrobactrum anthropi L1-W200First-order0.0678 h⁻¹10.21 h[9]
Bacterial Consortium K1100 - 3000First-orderVaries with conc.Not Specified
Gordonia sp.200 - 1000Substrate InhibitionNot ApplicableNot Applicable[11]

Experimental Protocols

Protocol 1: Isolation and Enrichment of DEHP-Degrading Bacteria

Objective: To isolate microorganisms from contaminated environments that can utilize DEHP as a sole source of carbon and energy.

Materials:

  • Soil/sludge sample from a contaminated site.

  • Sterile Mineral Salt Medium (MSM).

  • DEHP stock solution (dissolved in a minimal amount of a suitable solvent like methanol).

  • Sterile shake flasks (250 mL).

  • Incubator shaker.

  • MSM agar (B569324) plates with DEHP.

Mineral Salt Medium (MSM) Composition (per Liter):

  • Na₂HPO₄: 30 mM

  • KH₂PO₄: 20 mM

  • NH₄Cl: 10 mM

  • MgSO₄·7H₂O: 0.2 mM

  • CaCl₂: 50 µM

  • FeSO₄·7H₂O: 25 µM

  • Trace element solution: 1 mL (Reference for a similar medium[13])

Procedure:

  • Enrichment: Add 1 g of soil to 100 mL of sterile MSM in a 250 mL flask. Spike with DEHP to a final concentration of 100 mg/L. Incubate at 30°C, 150 rpm for 7 days.

  • Acclimation: Transfer 10 mL of the enriched culture to 90 mL of fresh MSM with 200 mg/L DEHP. Repeat this step, gradually increasing the DEHP concentration (e.g., up to 400 mg/L) to select for highly efficient degraders.[10]

  • Isolation: Serially dilute the final enrichment culture and spread-plate onto MSM agar plates containing 100 mg/L DEHP as the sole carbon source.

  • Purification: Incubate plates at 30°C for 5-7 days. Select distinct colonies and purify by re-streaking on fresh plates.

  • Verification: Confirm the degradation ability of purified isolates by inoculating them into liquid MSM with DEHP and monitoring its disappearance via HPLC or GC-MS.

Protocol 2: DEHP Biodegradation Assay in Liquid Culture

Objective: To quantify the DEHP degradation rate and identify metabolites for a purified microbial isolate.

Materials:

  • Purified DEHP-degrading strain.

  • MSM and DEHP stock solution.

  • Sterile shake flasks.

  • Incubator shaker.

  • Centrifuge.

  • Ethyl acetate (B1210297) (HPLC grade).

  • Analytical instruments: HPLC-UV or GC-MS.

Procedure:

  • Inoculum Preparation: Grow the isolate in a nutrient-rich broth to the late logarithmic phase. Harvest cells by centrifugation (e.g., 6,000 rpm, 5 min), wash three times with sterile MSM to remove residual nutrients, and resuspend in MSM to an OD₆₀₀ of ~1.0.

  • Experimental Setup: Add 100 mL of MSM to 250 mL flasks. Spike with DEHP to the desired concentration (e.g., 100 mg/L). Inoculate with 1% (v/v) of the prepared cell suspension. Include an uninoculated sterile control to monitor for abiotic loss.

  • Incubation and Sampling: Incubate flasks at optimal conditions (e.g., 30°C, 150 rpm). Withdraw 2 mL samples at regular intervals (e.g., 0, 12, 24, 48, 72 h).

  • Sample Preparation & Analysis: a. Centrifuge the sample to pellet the cells. b. Extract the supernatant twice with an equal volume of ethyl acetate. c. Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen. d. Re-suspend the residue in a known volume of methanol (B129727) or mobile phase. e. Quantify the remaining DEHP using HPLC-UV or GC-MS.[10][14] Identify intermediates like MEHP and PA by comparing retention times and mass spectra with authentic standards.[10]

Visualizations: Pathways and Workflows

DEHP Metabolic Pathway

The degradation of DEHP proceeds through initial hydrolysis to phthalic acid, which is then funneled into the protocatechuate branch of the β-ketoadipate pathway.

DEHP_Metabolic_Pathway DEHP Di(2-ethylhexyl) phthalate (DEHP) MEHP Mono(2-ethylhexyl) phthalate (MEHP) DEHP->MEHP pehA (Esterase) PA Phthalic Acid (PA) MEHP->PA Hydrolase PDHD cis-Phthalate Dihydrodiol PA->PDHD phtAaAb (Dioxygenase) DHP 4,5-Dihydroxyphthalate PDHD->DHP phtB (Dehydrogenase) PCA Protocatechuate DHP->PCA phtC (Decarboxylase) TCA TCA Cycle PCA->TCA Ring Cleavage Pathway

Caption: Aerobic degradation pathway of DEHP and associated genes.

Genetic Regulation of Phthalate Degradation (pht Operon)

In many bacteria, the genes for phthalate catabolism are clustered in operons, allowing for coordinated regulation. A common arrangement involves a regulatory gene controlling the expression of structural genes.

Pht_Operon cluster_operon Phthalate Degradation (pht) Operon phtR phtR (Regulator) pehA pehA (Esterase) phtAa phtAa (Oxy-L) pehA->phtAa phtAb phtAb (Oxy-S) phtAa->phtAb phtB phtB (Dehydrog.) phtAb->phtB phtC phtC (Decarbox.) phtB->phtC Inducer Phthalate (Inducer) Inducer->phtR Binds & Activates

Caption: A generalized model of a pht operon for phthalate degradation.

Experimental Workflow for Bioremediation Analysis

A systematic workflow is crucial for isolating and characterizing DEHP-degrading microorganisms and evaluating their bioremediation potential.

Bioremediation_Analysis_Workflow Start Start: Sample Collection (Contaminated Soil/Water) Enrich Enrichment & Acclimation (Increasing DEHP Conc.) Start->Enrich Isolate Isolation & Purification (MSM-DEHP Agar Plates) Enrich->Isolate Identify Strain Identification (16S rRNA Sequencing) Isolate->Identify DegradationAssay Degradation Assay (Liquid Culture, HPLC/GC-MS) Identify->DegradationAssay Optimize Parameter Optimization (pH, Temp, Salinity) DegradationAssay->Optimize MetaboliteID Metabolite Identification (LC-MS/MS, GC-MS) DegradationAssay->MetaboliteID End End: Pathway Elucidation & Kinetic Modeling Optimize->End MetaboliteID->End

Caption: Workflow for isolation and analysis of DEHP-degrading microbes.

References

Application Notes and Protocols for Assessing Mitochondrial Respiration with DHP-B

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing mitochondrial respiration assays to characterize the effects of the novel compound DHP-B. The protocols detailed herein are designed for use with standard methodologies such as Seahorse XF technology and high-resolution respirometry.

Introduction to Mitochondrial Respiration

Mitochondria are central to cellular energy metabolism, primarily through the process of oxidative phosphorylation (OXPHOS). The mitochondrial electron transport chain (ETC), composed of five protein complexes (Complex I-V), is responsible for generating the bulk of cellular ATP. Measuring the oxygen consumption rate (OCR) provides a real-time, direct indicator of mitochondrial respiratory activity and overall cellular metabolic function.[1][2][3] Dysregulation of mitochondrial respiration is implicated in a wide range of pathologies, including metabolic diseases, neurodegenerative disorders, and cancer, making it a critical area of investigation in drug discovery and development.[4][5]

Overview of this compound and its Putative Role in Mitochondrial Function

This compound is a novel investigational compound with a proposed mechanism of action targeting mitochondrial function. Preliminary studies suggest that this compound may modulate the activity of the electron transport chain. These application notes will provide the necessary protocols to elucidate the specific effects of this compound on mitochondrial respiration.

Key Parameters of Mitochondrial Respiration

Several key parameters can be measured to create a comprehensive profile of mitochondrial function and assess the impact of this compound. These include:

  • Basal Respiration: The baseline oxygen consumption of cells, representing the energy demand of the cell under normal conditions.[1][6]

  • ATP-Linked Respiration: The portion of basal respiration that is coupled to ATP synthesis. This is determined by inhibiting ATP synthase (Complex V) with oligomycin.[1][2][6]

  • Maximal Respiration: The maximum oxygen consumption rate that can be achieved by the cell, induced by an uncoupling agent like FCCP. This provides an indication of the cell's spare respiratory capacity.[1][2][6]

  • Proton Leak: The remaining oxygen consumption after ATP synthase inhibition, which is attributed to protons leaking across the inner mitochondrial membrane.[1][6]

  • Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.[6]

  • Non-Mitochondrial Respiration: Oxygen consumption that persists after the inhibition of both Complex I and Complex III with rotenone (B1679576) and antimycin A, respectively.[1][7]

Experimental Protocols

Protocol for Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the steps for performing a mitochondrial stress test to assess the effects of this compound on key parameters of mitochondrial respiration in cultured cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • This compound (test compound)

  • Oligomycin (Complex V inhibitor)

  • FCCP (uncoupling agent)

  • Rotenone (Complex I inhibitor) / Antimycin A (Complex III inhibitor)

  • Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Cultured cells of interest

Methodology:

  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • This compound Treatment: On the day of the assay, replace the culture medium with the assay medium containing the desired concentration(s) of this compound or a vehicle control. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

  • Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will initially measure the basal OCR.

  • Mitochondrial Stress Test: The instrument will then sequentially inject the following mitochondrial inhibitors to assess the different parameters of respiration:

    • Port A: Oligomycin (to measure ATP-linked respiration and proton leak).

    • Port B: FCCP (to measure maximal respiration and spare respiratory capacity).

    • Port C: Rotenone/Antimycin A (to measure non-mitochondrial oxygen consumption).

  • Data Analysis: The Seahorse XF software will calculate the OCR values in real-time. After the assay, normalize the data to cell number or protein concentration.

Protocol for High-Resolution Respirometry of Permeabilized Cells

This protocol is designed to measure the respiratory rates of specific mitochondrial respiratory chain complexes in cells where the plasma membrane has been permeabilized, allowing for the direct addition of substrates.[8]

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration Buffer (e.g., MiR05)

  • Digitonin (B1670571) (permeabilizing agent)

  • This compound (test compound)

  • Mitochondrial Substrates and Inhibitors:

    • Glutamate & Malate (Complex I substrates)

    • ADP

    • Rotenone (Complex I inhibitor)

    • Succinate (Complex II substrate)

    • Antimycin A (Complex III inhibitor)

    • Ascorbate & TMPD (Complex IV substrates)

    • Sodium Azide (Complex IV inhibitor)

  • Cell suspension

Methodology:

  • Instrument Setup: Calibrate the oxygen sensors of the high-resolution respirometer according to the manufacturer's instructions. Add 2 mL of respiration buffer to the chambers and allow the signal to stabilize at 37°C.

  • Cell Permeabilization: Determine the optimal digitonin concentration for permeabilizing the plasma membrane without damaging the mitochondrial outer membrane through a titration experiment.

  • Baseline Respiration: Add the permeabilized cells to the respirometer chambers and record the baseline oxygen consumption.

  • This compound Incubation: Add the desired concentration of this compound or vehicle control to the chambers and incubate for a defined period to observe its direct effect on endogenous respiration.

  • Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol: Sequentially add the following substrates and inhibitors to assess the activity of specific complexes:

    • Glutamate & Malate: To measure Complex I-linked respiration (State 2).

    • ADP: To measure maximal ADP-stimulated respiration via Complex I (State 3).[8]

    • Rotenone: To inhibit Complex I.

    • Succinate: To measure Complex II-linked respiration (State 3).[8]

    • Antimycin A: To inhibit Complex III.

    • Ascorbate & TMPD: To measure Complex IV activity.[8]

    • Sodium Azide: To inhibit Complex IV.

  • Data Analysis: The respirometry software will calculate the oxygen flux (respiratory rate). Express the respiratory rates as pmol O2 / (s * million cells) or pmol O2 / (s * mg protein).

Data Presentation

The quantitative data obtained from the mitochondrial respiration assays should be summarized in clear and structured tables for easy comparison between the control and this compound treated groups.

Table 1: Effect of this compound on Key Parameters of Mitochondrial Respiration in Intact Cells (Seahorse XF Data)

ParameterControl (Vehicle)This compound (Concentration 1)This compound (Concentration 2)
Basal Respiration (pmol O2/min)
ATP-Linked Respiration (pmol O2/min)
Maximal Respiration (pmol O2/min)
Spare Respiratory Capacity (%)
Proton Leak (pmol O2/min)
Non-Mitochondrial Respiration (pmol O2/min)

Table 2: Effect of this compound on Respiratory Rates of Specific Complexes in Permeabilized Cells (High-Resolution Respirometry Data)

Respiratory State / ComplexControl (Vehicle) (pmol O2/s/10^6 cells)This compound (Concentration 1) (pmol O2/s/10^6 cells)This compound (Concentration 2) (pmol O2/s/10^6 cells)
Complex I-linked Respiration (Glutamate & Malate + ADP)
Complex II-linked Respiration (Succinate + Rotenone + ADP)
Complex IV Respiration (Ascorbate & TMPD)

Visualizations

Signaling Pathways and Experimental Workflows

Mitochondrial_Stress_Test_Workflow cluster_workflow Seahorse XF Mitochondrial Stress Test Workflow start Seed Cells treatment Treat with this compound or Vehicle start->treatment basal Measure Basal Respiration treatment->basal oligo Inject Oligomycin (Inhibits Complex V) basal->oligo atp_leak Measure ATP-linked Respiration & Proton Leak oligo->atp_leak fccp Inject FCCP (Uncoupler) atp_leak->fccp maximal Measure Maximal Respiration fccp->maximal rotenone Inject Rotenone/Antimycin A (Inhibit Complex I & III) maximal->rotenone non_mito Measure Non-Mitochondrial Respiration rotenone->non_mito end Data Analysis non_mito->end

Caption: Workflow for a Seahorse XF Mitochondrial Stress Test.

Electron_Transport_Chain cluster_etc Mitochondrial Electron Transport Chain cluster_inputs cluster_outputs cluster_protons C1 Complex I (NADH Dehydrogenase) Q Coenzyme Q C1->Q e- C3 Complex III (Cytochrome c reductase) p1 H+ C1->p1 H+ C2 Complex II (Succinate Dehydrogenase) C2->Q e- Q->C3 e- CytC Cytochrome c C3->CytC e- C4 Complex IV (Cytochrome c oxidase) p3 H+ C3->p3 H+ CytC->C4 e- H2O H₂O C4->H2O O₂ → H₂O p4 H+ C4->p4 H+ C5 Complex V (ATP Synthase) ATP ATP C5->ATP ADP + Pi → ATP NADH NADH NADH->C1 e- Succinate Succinate Succinate->C2 e- p1->C5 p3->C5 p4->C5 DHPB This compound (Hypothetical Inhibitor) DHPB->C1

Caption: The Mitochondrial Electron Transport Chain with a hypothetical inhibitor.

Conclusion

The protocols and guidelines presented in these application notes provide a robust framework for the detailed characterization of the effects of the novel compound this compound on mitochondrial respiration. By employing these standardized assays, researchers can gain valuable insights into the mechanism of action of this compound, which is crucial for its development as a potential therapeutic agent. The combination of intact cell assays and high-resolution respirometry on permeabilized cells will allow for a comprehensive understanding of this compound's impact on cellular bioenergetics.

References

Troubleshooting & Optimization

Troubleshooting DHP-B solubility issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DHP-B (2,6-dihydroxypeperomin B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during experiments, with a specific focus on troubleshooting solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, also known as 2,6-dihydroxypeperomin B, is a secolignan-type natural product isolated from the plant Peperomia dindygulensis. It has been identified as a novel anti-cancer agent.[1]

Q2: What is the mechanism of action of this compound?

A2: this compound acts as a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), a key mitochondrial enzyme in the fatty acid oxidation (FAO) pathway.[1][2] By binding to the Cys96 residue of CPT1A, this compound blocks FAO and disrupts the interaction between CPT1A and the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane. This disruption leads to increased mitochondrial permeability and ultimately induces apoptosis (programmed cell death) in cancer cells.[1][2]

Q3: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. Why is this happening?

A3: this compound is a hydrophobic molecule with limited water solubility.[2] Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into an aqueous medium where its solubility is significantly lower. This sudden change in the solvent environment causes the compound to come out of solution.

Q4: What is the recommended solvent for preparing a this compound stock solution?

A4: Based on experimental data where this compound was used in cell culture at a final concentration of 0.1% DMSO, it is strongly recommended to use high-purity DMSO to prepare a concentrated stock solution of this compound.[2]

Q5: What is the reported anti-cancer activity of this compound?

A5: this compound has been shown to inhibit the proliferation of various colorectal cancer (CRC) cell lines. The half-maximal inhibitory concentration (IC₅₀) values are in the low micromolar range, indicating potent anti-cancer activity.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines

Cell LineIC₅₀ (μM)
SW6201.8
LS513>5.0
HCT1166.8
HT294.5
SW4805.2

Data extracted from research on the anti-CRC activity of this compound.[2]

Troubleshooting Guide: this compound Solubility Issues

This guide addresses specific precipitation problems in a question-and-answer format.

Issue 1: My this compound precipitates immediately when I add the DMSO stock to my aqueous buffer (e.g., PBS, cell culture medium).

  • Possible Cause A: Final concentration is too high.

    • Explanation: The final concentration of this compound in your aqueous solution likely exceeds its solubility limit under those specific conditions (pH, temperature, buffer components).

    • Suggested Solution:

      • Lower the Final Concentration: Try preparing a more dilute solution.

      • Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific buffer with the intended final DMSO concentration.

  • Possible Cause B: Improper mixing technique.

    • Explanation: Adding the DMSO stock solution too quickly or without sufficient agitation can create localized areas of high concentration, leading to immediate precipitation.

    • Suggested Solution: Always add the DMSO stock solution dropwise to the larger volume of the aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersion and avoids localized supersaturation.

  • Possible Cause C: The final DMSO concentration is too low.

    • Explanation: While it is important to keep the final DMSO concentration low to avoid solvent-induced cytotoxicity (typically ≤ 0.5%), a certain amount is necessary to maintain the solubility of this compound.

    • Suggested Solution: Ensure your final DMSO concentration is between 0.1% and 0.5%. The referenced in vitro studies successfully used a final DMSO concentration of 0.1%.[2]

Issue 2: My this compound solution is initially clear but becomes cloudy or forms a precipitate over time.

  • Possible Cause A: The solution is supersaturated.

    • Explanation: Even if a solution is initially clear, it may be in a thermodynamically unstable supersaturated state. Over time, the compound can crystallize and precipitate out.

    • Suggested Solution:

      • Prepare Fresh Solutions: It is best practice to prepare your final aqueous this compound solution immediately before each experiment.

      • Avoid Long-Term Storage of Diluted Aqueous Solutions: Do not store diluted aqueous solutions of this compound for extended periods.

  • Possible Cause B: Temperature fluctuations.

    • Explanation: The solubility of many compounds is temperature-dependent. A decrease in temperature can reduce solubility and cause precipitation.

    • Suggested Solution: Prepare and use your this compound solutions at a constant and appropriate temperature for your experiment (e.g., 37°C for cell culture).

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-purity, sterile DMSO to the this compound powder to achieve a 10 mM stock concentration.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-resistant tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture Experiments

  • Pre-warm Medium: Pre-warm the required volume of your cell culture medium to 37°C.

  • Calculate Dilution: Determine the volume of the 10 mM this compound stock solution needed to achieve the final desired working concentration in the cell culture medium. Remember to account for the final DMSO concentration, which should ideally not exceed 0.5%.

  • Dilution: While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the this compound stock solution drop by drop.

  • Final Mix: Gently mix the final solution to ensure homogeneity.

  • Immediate Use: Use the freshly prepared this compound-containing medium for your experiment immediately.

Mandatory Visualizations

DHP_B_Solubilization_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso vortex Vortex/Sonicate add_dmso->vortex store Aliquot & Store at -20°C/-80°C vortex->store prewarm Pre-warm Aqueous Buffer add_stock Add Stock Dropwise (while vortexing) prewarm->add_stock use_now Use Immediately add_stock->use_now precipitate Precipitation? add_stock->precipitate precipitate->use_now lower_conc Lower Final Concentration precipitate->lower_conc Yes check_dmso Ensure Final DMSO is 0.1-0.5% precipitate->check_dmso Yes DHP_B_Signaling_Pathway cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix cluster_cyto Cytosol CPT1A CPT1A VDAC1 VDAC1 CPT1A->VDAC1 interacts with FAO Fatty Acid Oxidation (FAO) CPT1A->FAO enables CytoC Cytochrome c VDAC1->CytoC release Caspases Caspase Activation CytoC->Caspases activates Energy Energy (ATP) FAO->Energy generates FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->CPT1A transported by DHP_B This compound DHP_B->CPT1A covalently binds to (inhibits) note This compound disrupts the CPT1A-VDAC1 interaction, leading to mitochondrial outer membrane permeabilization and cytochrome c release. Apoptosis Apoptosis Caspases->Apoptosis leads to

References

How to prevent heme loss in Dehaloperoxidase B preparations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehaloperoxidase B (DHP B). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing heme loss and troubleshooting common issues encountered during DHP B preparation and experimentation.

Troubleshooting Guide

This guide addresses specific problems you might encounter with your DHP B preparations.

Problem 1: My purified DHP B has low enzymatic activity.

Low peroxidase activity is a common issue and can often be traced back to the loss of the essential heme cofactor.

Potential CauseRecommended Action
Heme Loss During Purification Heme can dissociate during purification steps. DHP B is known to be less stable than its DHP A isoform.[1][2] Use of chelating agents like EDTA can strip the iron from the heme group, facilitating its loss. Consider using EDTA-free protease inhibitor cocktails. Some purification resins (e.g., nickel columns for His-tagged proteins) can also contribute to heme loss.[3] Minimize the duration of the purification process and always work at low temperatures (4°C).
Heme Bleaching by High Peroxide Concentrations High concentrations of the substrate hydrogen peroxide (>1 mM) can lead to bleaching of the heme group and inactivation of the enzyme.[4] Titrate your H₂O₂ concentration to find the optimal level for your assay without causing significant inactivation.
Improper Protein Folding If DHP B is expressed recombinantly, improper folding can prevent correct heme incorporation. Optimize expression conditions, such as lowering the induction temperature, to improve soluble protein expression and folding.
Protein Degradation Contamination with proteases can lead to the degradation of DHP B. Add protease inhibitors to your lysis buffer.[5][6]
Incorrect Buffer Conditions The pH and ionic strength of your buffer can affect enzyme activity. The optimal pH for DHP B activity is generally around 7.0.

Problem 2: The Rz value (ASoret/A280) of my DHP B preparation is low.

The Reinheitzahl (Rz) value is a critical measure of purity for heme proteins. A low Rz value indicates either contamination with other proteins or a significant population of apoprotein (DHP B without heme). For high-purity DHP B, the Rz value should be greater than 4.0.[4]

Potential CauseRecommended Action
Incomplete Heme Incorporation During recombinant expression, heme biosynthesis in the host (e.g., E. coli) may be a limiting factor. Supplementing the growth media with δ-aminolevulinic acid (ALA), a heme precursor, can enhance heme incorporation.[3]
Heme Loss During or After Purification As described in Problem 1, various factors during purification and storage can lead to heme dissociation. Review your protocol for potential causes.
Contamination with Apoprotein If heme loss has occurred, your preparation will contain a mixture of holo- and apo-DHP B. The apoprotein contributes to the A₂₈₀ reading but not the Soret peak, thus lowering the Rz value. Consider an additional purification step, like ion-exchange chromatography, which may separate the holo- and apoproteins.
Contamination with Other Proteins If the low Rz value is due to other protein contaminants, further purification steps (e.g., size exclusion chromatography, ion-exchange chromatography) are necessary.

Problem 3: My DHP B preparation loses activity over time in storage.

The stability of DHP B is a known concern, particularly its tendency to lose the heme group.[1][2]

Potential CauseRecommended Action
Inappropriate Storage Temperature DHP B is thermally less stable than DHP A, with heme loss observed at temperatures as low as 46°C.[1][2] For short-term storage (days to a week), 4°C is acceptable. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[7][8][9]
Repeated Freeze-Thaw Cycles Repeatedly freezing and thawing your DHP B stock can cause denaturation and aggregation, leading to activity loss.[6] Prepare single-use aliquots to avoid this issue.
Oxidation or Degradation The protein may be susceptible to oxidation or slow degradation over time. Store in a suitable buffer (see FAQ below) and consider sterile filtering the final preparation.
Heme Dissociation Heme can slowly dissociate from the protein even during storage. Storing the protein at a higher concentration can sometimes improve stability. The addition of stabilizing agents can also help.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for DHP B?

For long-term stability and prevention of heme loss, storing DHP B preparations under the following conditions is recommended:

ConditionRecommendationRationale
Temperature -80°C Provides the best long-term stability for most peroxidases, minimizing both proteolytic degradation and heme dissociation.[7][8][9]
Form Single-use aliquots Avoids repeated freeze-thaw cycles which can denature the protein.[6]
Buffer Potassium Phosphate (50-100 mM, pH 7.0)Maintains a stable pH environment where the enzyme is active and stable.
Additives 10-20% Glycerol Acts as a cryoprotectant to prevent the formation of damaging ice crystals and stabilize the protein structure during freezing.[5][9]

Q2: How can I visually assess if my DHP B preparation has sufficient heme?

A properly folded DHP B solution with full heme occupancy (holoprotein) will have a distinct reddish-brown color due to the heme's Soret band absorbance at around 407 nm.[4] If the solution is colorless but has a high protein concentration (as determined by A₂₈₀), it likely consists primarily of the apoprotein.

Q3: What factors are known to stabilize the heme in DHP B?

The stability of the heme in DHP B is closely linked to the conformation of the distal histidine (His55).

  • "Closed" Conformation: The binding of substrates like 2,4,6-trihalophenols promotes a "closed" conformation of His55. This conformation stabilizes a water molecule coordinated to the heme iron, which in turn stabilizes the heme within the pocket.[4][10]

  • "Open" Conformation: Conversely, the binding of inhibitors like 4-halophenols forces His55 into an "open," solvent-exposed conformation. This destabilizes the heme and facilitates its loss.[11][12]

Therefore, avoiding inhibitors in your buffers and during purification is crucial.

Q4: Can I reconstitute my DHP B preparation with heme if it has been lost?

Yes, it is often possible to reconstitute the apoprotein with hemin (B1673052). This typically involves incubating the purified apoprotein with a slight excess of a hemin stock solution (often prepared in DMSO or a basic solution) followed by a cleanup step (e.g., a desalting column) to remove unbound heme.[3] The success of reconstitution should be verified by measuring the Rz value and enzymatic activity.

Experimental Protocols

Protocol 1: UV-Visible Spectroscopy for DHP B Quality Control

This protocol allows for the assessment of heme incorporation and purity via the Rz value.

Methodology:

  • Turn on the UV-visible spectrophotometer and allow the lamps to warm up for at least 15 minutes.

  • Use a quartz cuvette with a 1 cm pathlength.

  • Blank the spectrophotometer with the same buffer your DHP B is in (e.g., 100 mM potassium phosphate, pH 7.0).

  • Dilute your DHP B sample in the same buffer to a concentration that gives a Soret peak absorbance between 0.5 and 1.5 AU.

  • Scan the absorbance spectrum from 250 nm to 700 nm.

  • Record the absorbance maximum of the Soret peak (around 407 nm for the ferric resting state) and the absorbance at 280 nm.[4]

  • Calculate the Rz value: Rz = ASoret / A280

  • A pure, fully heme-loaded DHP B preparation should have an Rz value ≥ 4.0.[4]

Protocol 2: Pyridine (B92270) Hemochrome Assay for Heme Quantification

This method provides an accurate measurement of the heme concentration in your sample.[4][13][14]

Methodology:

  • Reagent Preparation:

    • Solution A: Mix 1 mL of pyridine with 4 mL of 1 M NaOH. Prepare fresh.

  • Sample Preparation:

    • In a 1 mL cuvette, add 500 µL of your purified DHP B sample and 500 µL of Solution A. Mix well by inverting. The protein will be denatured.

  • Oxidized Spectrum:

    • Add a few crystals of potassium ferricyanide (B76249) to the cuvette to ensure all heme is in the oxidized (Fe³⁺) state.

    • Record the absorbance spectrum from 500 nm to 600 nm. This is the "oxidized" spectrum.

  • Reduced Spectrum:

    • Add a few crystals of sodium dithionite (B78146) to the same cuvette to reduce the heme iron (to Fe²⁺). The solution should turn a more intense reddish-pink.

    • Immediately record the absorbance spectrum from 500 nm to 600 nm. This is the "reduced" spectrum.

  • Calculation:

    • Determine the difference in absorbance (ΔA) between the peak of the reduced spectrum (around 557 nm) and the trough (around 540 nm).

    • Calculate the heme concentration using the Beer-Lambert law: Concentration (mM) = (A557,reduced - A540,reduced) / ε

      • Where the extinction coefficient (ε) for the reduced minus oxidized difference of pyridine hemochrome is approximately 20.7 mM⁻¹cm⁻¹.[4]

Visualizations

Troubleshooting_Heme_Loss Start Low DHP B Activity or Low Rz Value (<4.0) Check_Purification Review Purification Protocol Start->Check_Purification Check_Storage Review Storage Conditions Start->Check_Storage Check_Assay Review Assay Conditions Start->Check_Assay EDTA_Present EDTA in buffers? Check_Purification->EDTA_Present Chelators? Harsh_Conditions Prolonged purification? Harsh resin? Check_Purification->Harsh_Conditions Conditions? Freeze_Thaw Repeated freeze-thaw? Check_Storage->Freeze_Thaw Handling? Temp_Incorrect Storage > -20°C? Check_Storage->Temp_Incorrect Temperature? High_H2O2 [H₂O₂] > 1 mM? Check_Assay->High_H2O2 Substrate? Remove_EDTA Action: Use EDTA-free protease inhibitors. EDTA_Present->Remove_EDTA Yes Optimize_Purification Action: Minimize time, work at 4°C, test alternative resins. Harsh_Conditions->Optimize_Purification Yes Aliquot Action: Prepare single-use aliquots. Freeze_Thaw->Aliquot Yes Store_Cold Action: Store at -80°C with 10% glycerol. Temp_Incorrect->Store_Cold Yes Titrate_H2O2 Action: Titrate H₂O₂ to optimal level. High_H2O2->Titrate_H2O2 Yes

Caption: Decision tree for troubleshooting low activity or purity in DHP B preparations.

Heme_Stability_Factors cluster_stabilizing Stabilizing Factors cluster_destabilizing Destabilizing Factors Heme_Stability Stable Heme Complex (Holo-DHP B) High Activity Heme_Loss Heme Dissociation (Apo-DHP B) No Activity Substrate_Binding Substrate Binding (e.g., Trihalophenols) Substrate_Binding->Heme_Stability Closed_His55 "Closed" His55 Conformation Substrate_Binding->Closed_His55 promotes Low_Temp Low Temperature (4°C to -80°C) Low_Temp->Heme_Stability Cryoprotectants Cryoprotectants (e.g., Glycerol) Cryoprotectants->Heme_Stability Closed_His55->Heme_Stability Inhibitor_Binding Inhibitor Binding (e.g., 4-Halophenols) Inhibitor_Binding->Heme_Loss Open_His55 "Open" His55 Conformation Inhibitor_Binding->Open_His55 promotes High_Temp High Temperature (DHP B Tₘ ≈ 46°C) High_Temp->Heme_Loss Denaturants Denaturants / Chelators (Urea, GdnHCl, EDTA) Denaturants->Heme_Loss Open_His55->Heme_Loss

Caption: Factors influencing the stability of the heme cofactor in Dehaloperoxidase B.

References

Technical Support Center: Optimizing DHP-B Dosage for Maximum Anti-Cancer Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Dihydro-β-agarofuran (DHP-B) sesquiterpenes to achieve maximum anti-cancer efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-cancer activity?

A1: this compound refers to Dihydro-β-agarofuran, a class of sesquiterpenoid natural products. Various this compound compounds, isolated from plants of the Celastraceae family, have demonstrated cytotoxic effects against a range of cancer cell lines.[1][2] Their anti-cancer activity is a subject of ongoing research.

Q2: How do I determine the optimal starting concentration for this compound in my experiments?

A2: A good starting point is to consult published literature for IC50 values of this compound analogs in similar cancer cell lines. Based on available data, IC50 values for some this compound compounds range from 11.8 to over 100 µM depending on the specific compound and cell line.[1][3][4] We recommend performing a dose-response experiment starting from a low concentration (e.g., 1 µM) and extending to a high concentration (e.g., 100 µM) to determine the optimal range for your specific experimental conditions.

Q3: What are the common challenges when working with this compound and other sesquiterpenoids in cell-based assays?

A3: Sesquiterpenoids like this compound can present challenges with solubility and stability in aqueous culture media. It is crucial to ensure complete solubilization of the compound in a suitable solvent, such as DMSO, before diluting it in culture medium. Additionally, batch-to-batch variability of natural product extracts can occur. For troubleshooting specific issues, please refer to our detailed guides below.

Q4: Which signaling pathways are potentially modulated by this compound?

A4: While research is ongoing, evidence suggests that sesquiterpene lactones, a class of compounds that includes this compound, can inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a critical regulator of inflammatory responses and cell survival, and its inhibition is a key mechanism for the anti-cancer effects of many natural products.

Data Presentation: Cytotoxicity of this compound Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Dihydro-β-agarofuran sesquiterpenes against several human cancer cell lines, as reported in the literature. This data can be used as a reference for designing dose-response experiments.

Compound Name/NumberCancer Cell LineIC50 (µM)Reference
Compound 2HL-60 (Leukemia)45.3[1]
SMMC-7721 (Hepatoma)> 100[1]
A549 (Lung Cancer)78.5[1]
MCF-7 (Breast Cancer)65.2[1]
SW480 (Colon Cancer)89.7[1]
Compound 3HL-6035.8[1]
SMMC-772189.2[1]
A54965.9[1]
MCF-750.1[1]
SW48076.4[1]
Compound 4HL-603.61[7]
K562 (Leukemia)17.13[7]
HCT116 (Colon Cancer)10.15[7]
Compound 5HL-6011.8[1][4]
SMMC-772125.4[1][4]
A54920.1[1][4]
MCF-715.6[1][4]
SW48028.3[1][4]
Compound 6HL-6015.2[1][4]
SMMC-772130.1[1][4]
A54925.8[1][4]
MCF-718.9[1][4]
SW48033.4[1][4]
Compound 7HL-6013.5[1][4]
SMMC-772128.7[1][4]
A54922.4[1][4]
MCF-716.3[1][4]
SW48031.6[1][4]
Compound 8HL-6040.1[1]
SMMC-7721> 100[1]
A54970.3[1]
MCF-758.7[1]
SW48085.1[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • Dihydro-β-agarofuran (this compound) compound of interest

  • DMSO (Dimethyl sulfoxide), sterile

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is less than 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader.

Apoptosis (Annexin V) Assay

This protocol outlines the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

  • This compound compound of interest

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells into 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.

    • Allow cells to attach overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the selected time period.

  • Cell Harvesting:

    • After treatment, collect the culture medium (containing floating cells) from each well.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the previously collected culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

Troubleshooting Guides

Cell Viability Assay Troubleshooting
IssuePossible CauseSuggested Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the 96-well plateAvoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Low signal or no dose-response This compound insolubilityEnsure the this compound stock solution is fully dissolved in DMSO before diluting in media. Visually inspect for precipitates.
Incorrect incubation timeOptimize the treatment duration. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
Cell line is resistant to this compoundTry a different cancer cell line or a higher concentration range of this compound.
High background in control wells Contamination of cultureCheck for bacterial or fungal contamination. Use fresh, sterile reagents.
High metabolic activity of cellsReduce the number of cells seeded per well.
Apoptosis Assay Troubleshooting
IssuePossible CauseSuggested Solution
High percentage of necrotic cells (PI positive) in all samples Harsh cell handlingHandle cells gently during harvesting and washing steps to avoid membrane damage.
This compound concentration is too high, causing rapid necrosisTest a lower range of this compound concentrations.
Low percentage of apoptotic cells Insufficient treatment time or concentrationPerform a time-course and dose-response experiment to find the optimal conditions for inducing apoptosis.
Apoptosis peak has already passedHarvest cells at an earlier time point.
High background fluorescence Incomplete washingEnsure cells are washed thoroughly with PBS to remove any residual media components.
Autofluorescence of the compoundRun a control with this compound treated cells without any staining to check for compound-specific fluorescence.

Mandatory Visualizations

experimental_workflow cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V) cluster_pathway Signaling Pathway Analysis A Seed Cells (96-well plate) B Treat with this compound (Dose-Response) A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (570 nm) D->E F Seed Cells (6-well plate) G Treat with this compound F->G H Harvest & Wash Cells G->H I Stain with Annexin V & PI H->I J Flow Cytometry Analysis I->J K Treat Cells with this compound L Cell Lysis & Protein Quantification K->L M Western Blot for NF-κB Pathway Proteins L->M

Caption: Experimental workflow for assessing this compound anti-cancer effects.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DHPB This compound DHPB->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Target Gene Transcription DNA->Genes Response Anti-apoptotic & Inflammatory Response Genes->Response

References

Technical Support Center: Enhancing the Catalytic Efficiency of Dehaloperoxidase B (DHP B)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the catalytic efficiency of Dehaloperoxidase B (DHP B). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate your research and development efforts.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during experiments with DHP B, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is the observed catalytic activity of my purified DHP B lower than expected?

A1: Several factors could contribute to lower-than-expected DHP B activity. Consider the following troubleshooting steps:

  • Protein Integrity: Verify the integrity and purity of your DHP B preparation using SDS-PAGE. The presence of contaminants or degradation products can inhibit enzyme activity.

  • Heme Incorporation: DHP B is a heme-containing enzyme. Incomplete heme incorporation during expression and purification is a common reason for low activity. Ensure that your expression media and purification buffers contain an adequate supply of hemin (B1673052).

  • Assay Conditions: The concentration of both the substrate (e.g., 2,4,6-trichlorophenol) and the co-substrate (hydrogen peroxide) is critical. Substrate inhibition can occur at high concentrations of the phenolic substrate.[1] Optimize the concentrations of both substrates by performing a matrix titration.

  • Buffer Composition: The pH and ionic strength of the reaction buffer can significantly impact DHP B activity. The optimal pH for DHP B is generally around 7.0.[2] Screen a range of buffer conditions to find the optimal environment for your specific substrate.

  • Enzyme Concentration: Ensure you are using an appropriate concentration of DHP B in your assay. If the concentration is too low, the signal may be weak. Conversely, if it is too high, the reaction may proceed too quickly to be accurately measured.

Q2: I am observing significant substrate inhibition in my DHP B kinetic assays. How can I mitigate this?

A2: Substrate inhibition is a known characteristic of DHP B, particularly with halogenated phenol (B47542) substrates.[1] Here’s how you can address it:

  • Optimize Substrate Concentration: The most direct way to mitigate substrate inhibition is to work at substrate concentrations below the inhibitory range. Determine the optimal substrate concentration by performing a detailed substrate titration curve and identifying the concentration that gives the maximal reaction rate before inhibition occurs.

  • Investigate Alternative Substrates: If your experimental goals allow, consider using a substrate that exhibits less inhibition.

  • Kinetic Modeling: If you need to work in the inhibitory range, ensure you are using an appropriate kinetic model that accounts for substrate inhibition (e.g., the uncompetitive substrate inhibition model) to accurately determine your kinetic parameters.

Q3: My DHP B protein appears to be unstable and loses activity over time. What can I do to improve its stability?

A3: DHP B is known to be less stable than its isoform, DHP A.[1] Here are some strategies to enhance its stability:

  • Storage Conditions: Store purified DHP B at -80°C in a buffer containing a cryoprotectant like glycerol (B35011) (10-20% v/v). Avoid repeated freeze-thaw cycles.

  • Buffer Additives: The addition of stabilizing agents to your purification and storage buffers can be beneficial. These can include:

    • Glycerol: As mentioned, it is a common cryo- and osmoprotectant.

    • Reducing Agents: While DHP B is a peroxidase, low concentrations of reducing agents like DTT or TCEP can sometimes help prevent oxidative damage during purification and storage, but their compatibility should be tested.

  • Site-Directed Mutagenesis: Based on structural and comparative studies with the more stable DHP A, you can introduce specific mutations to enhance the thermal stability of DHP B. For instance, reverting some of the amino acid differences between DHP B and DHP A may improve stability.

Q4: I am having trouble with the expression and purification of recombinant DHP B. What are some common pitfalls?

A4: Challenges in protein expression and purification are common. Here are some specific tips for DHP B:

  • Expression System: E. coli is a common host for expressing DHP B. Ensure your expression vector and strain are suitable. Codon optimization of the DHP B gene for your expression host can sometimes improve yields.

  • Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can often improve the yield of soluble, correctly folded protein.

  • Lysis and Purification: Ensure complete cell lysis to release the protein. Use appropriate protease inhibitors in your lysis buffer to prevent degradation. For purification, affinity chromatography (e.g., His-tag) is a common first step. Further purification steps like ion-exchange or size-exclusion chromatography may be necessary to achieve high purity.

  • Heme Supplementation: As mentioned earlier, supplementing the growth medium with hemin is crucial for obtaining active, holo-DHP B.

Data Presentation

The following tables summarize key quantitative data comparing the catalytic efficiency and stability of DHP B and its isoform, DHP A.

Table 1: Comparison of Catalytic Efficiency (kcat/Km) for DHP A and DHP B with a Halogenated Phenol Substrate.

EnzymeSubstratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)Reference
DHP A2,4,6-Trichlorophenol (B30397)---[1]
DHP B2,4,6-Trichlorophenol--~5-6 times higher than DHP A[1]

Note: Specific kcat and Km values can vary depending on experimental conditions. The key finding is the significantly higher catalytic efficiency of DHP B compared to DHP A.

Table 2: Thermal Stability of DHP A and DHP B.

EnzymeMelting Temperature (Tm)ΔHcal (kJ/mol)Reference
DHP A50.4 °C183.3[1]
DHP B47.5 °C165.1[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to improving the catalytic efficiency of DHP B.

Protocol 1: DHP B Peroxidase Activity Assay

This protocol describes a spectrophotometric assay to measure the peroxidase activity of DHP B using 2,4,6-trichlorophenol (TCP) as the substrate.

Materials:

  • Purified DHP B enzyme

  • 100 mM Potassium Phosphate (B84403) buffer, pH 7.0

  • 2,4,6-Trichlorophenol (TCP) stock solution (in a minimal amount of a compatible organic solvent like ethanol, and then diluted in buffer)

  • Hydrogen peroxide (H₂O₂) solution (freshly prepared)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the desired concentration of TCP. The final volume should be pre-determined (e.g., 1 mL).

  • Equilibrate the cuvette at the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the purified DHP B enzyme solution to the cuvette and mix gently.

  • Immediately start monitoring the decrease in absorbance at the wavelength corresponding to the maximum absorbance of TCP (around 296 nm) or the increase in absorbance of the product, 2,6-dichloroquinone (around 276 nm).[2]

  • Record the absorbance change over time. The initial linear portion of the curve represents the initial reaction velocity.

  • Calculate the rate of reaction using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of the substrate or product.

  • To determine the kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of TCP while keeping the H₂O₂ concentration constant and saturating. Conversely, to determine the kinetic parameters for H₂O₂, vary its concentration while keeping the TCP concentration constant.

Protocol 2: Site-Directed Mutagenesis of DHP B

This protocol outlines a general procedure for introducing point mutations into the DHP B gene using a PCR-based method.

Materials:

  • Plasmid DNA containing the DHP B gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu or Q5)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR program should include an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion: Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant DNA.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on a selective agar (B569324) plate (e.g., containing the appropriate antibiotic). Pick individual colonies, grow them in liquid culture, and isolate the plasmid DNA. Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

Protocol 3: Thermal Stability Assay using ThermoFluor

This protocol describes the use of a thermal shift assay (ThermoFluor) to determine the melting temperature (Tm) of DHP B, which is an indicator of its thermal stability.[3][4][5][6]

Materials:

  • Purified DHP B protein

  • SYPRO Orange dye (e.g., 5000x stock in DMSO)

  • Buffer of choice (e.g., 100 mM Potassium Phosphate, pH 7.0)

  • Real-time PCR instrument

  • Optically clear PCR plates or tubes

Procedure:

  • Sample Preparation: Prepare a reaction mixture containing the purified DHP B protein at a final concentration of approximately 5 µM and SYPRO Orange dye at a final concentration of 5x in the desired buffer. Prepare a "no protein" control containing only the buffer and the dye.

  • Assay Setup: Aliquot the reaction mixture into the wells of an optically clear PCR plate. Run each condition in triplicate.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Fluorescence Monitoring: Set the instrument to monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis: The fluorescence will increase as the protein unfolds and the hydrophobic core is exposed, allowing the dye to bind. The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint or the peak of the first derivative of the melting curve. Compare the Tm of the wild-type DHP B with that of mutants or under different buffer conditions to assess changes in thermal stability.

Mandatory Visualizations

DHP B Catalytic Cycle

DHP_B_Catalytic_Cycle Fe3_H2O Ferric DHP B (H₂O) Fe3_Substrate Ferric DHP B (Substrate) Fe3_H2O->Fe3_Substrate Substrate binding Compound_I Compound I [Fe(IV)=O Por•+] Fe3_Substrate->Compound_I + H₂O₂ - H₂O Compound_II Compound II [Fe(IV)=O Por] Compound_I->Compound_II + Substrate - Substrate• Compound_II->Fe3_H2O + Substrate• + H₂O - Product Product Oxidized Product Substrate Substrate (e.g., TCP) H2O2 H₂O₂ H2O H₂O

Caption: Proposed catalytic cycle of DHP B for the oxidation of a phenolic substrate.

Experimental Workflow for Improving DHP B Catalytic Efficiency

DHP_B_Improvement_Workflow start Start: Low DHP B Catalytic Efficiency mutagenesis Site-Directed Mutagenesis (Target key residues) start->mutagenesis expression Protein Expression & Purification mutagenesis->expression activity_assay Peroxidase Activity Assay expression->activity_assay stability_assay Thermal Stability Assay (ThermoFluor) expression->stability_assay analysis Data Analysis: Compare kcat/Km and Tm activity_assay->analysis stability_assay->analysis end_success Improved Catalytic Efficiency Achieved analysis->end_success Success end_iterate Iterate: Design New Mutations analysis->end_iterate Further improvement needed end_iterate->mutagenesis

References

Identifying and minimizing off-target effects of DHP-B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DHP-B, a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A). The information provided addresses potential issues related to off-target effects and offers guidance on their identification and minimization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a secolignan-type compound isolated from the plant Peperomia dindygulensis. It acts as a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), a mitochondrial enzyme that is a key regulator of fatty acid oxidation (FAO).[1][2] this compound covalently binds to the cysteine residue at position 96 (Cys96) of CPT1A.[1][2] This binding blocks the enzyme's activity, leading to an accumulation of fatty acids, impaired energy metabolism, and reduced cell proliferation.[1] Furthermore, this compound disrupts the interaction between CPT1A and the voltage-dependent anion channel 1 (VDAC1) on the outer mitochondrial membrane, which increases mitochondrial permeability and induces apoptosis.[1][2]

Q2: What are the potential off-target effects of a covalent inhibitor like this compound?

A2: Covalent inhibitors, by their nature, contain reactive electrophilic groups, or "warheads," designed to form a stable bond with a specific nucleophilic amino acid on the target protein.[3][4] However, this reactivity can also lead to off-target effects if the inhibitor binds to other proteins with accessible nucleophilic residues.[3][4] Potential off-target effects of covalent inhibitors can include binding to other enzymes with similar active site architecture, reacting with highly abundant cellular nucleophiles like glutathione (B108866) (GSH), or binding to other proteins, which can lead to cytotoxicity or immunogenicity.[4]

Q3: Why is it crucial to identify and minimize the off-target effects of this compound?

A3: Identifying and minimizing off-target effects is a critical aspect of drug development to ensure safety and efficacy.[5] Off-target interactions can lead to a range of undesirable outcomes, from misleading experimental results to significant toxicities in a clinical setting.[6] For a covalent inhibitor like this compound, irreversible off-target binding can lead to prolonged and potentially harmful effects.[3][6] Therefore, a thorough understanding and mitigation of off-target activities are essential for the successful translation of this compound as a therapeutic agent.

Troubleshooting Guide

Q1: I am observing higher-than-expected cytotoxicity in my cell-based assays with this compound. What could be the cause?

A1: Unexpected cytotoxicity can be a result of off-target effects. As a covalent inhibitor, this compound's reactive nature could lead to binding with other essential cellular proteins, causing toxicity. It is also possible that the observed cytotoxicity is due to an exaggerated on-target effect in a particularly sensitive cell line. To troubleshoot this, consider performing a proteome-wide selectivity assessment to identify potential off-target proteins. Additionally, a dose-response experiment comparing the IC50 for CPT1A inhibition with the CC50 (50% cytotoxic concentration) can help determine the therapeutic window.

Q2: My in vivo experiments with this compound are showing unexpected adverse effects not predicted by in vitro studies. How should I investigate this?

A2: Discrepancies between in vitro and in vivo results can arise from several factors, including metabolism of the compound into more reactive species, different protein expression profiles in the whole organism, or engagement of off-targets that are not present or functionally relevant in cell culture. To investigate this, you can use chemical proteomics techniques on tissues from the in vivo study to identify off-target binding. Also, consider pharmacokinetic and pharmacodynamic (PK/PD) modeling to understand if the dosing is leading to concentrations that favor off-target engagement.[7]

Q3: I am not observing the expected apoptotic phenotype after treating cells with this compound, despite confirming CPT1A inhibition. What could be the issue?

A3: The induction of apoptosis by this compound is linked to the disruption of the CPT1A-VDAC1 interaction.[1] It is possible that in your specific cell model, this interaction is not the primary driver of apoptosis, or that other compensatory anti-apoptotic pathways are activated. To troubleshoot, you can verify the disruption of the CPT1A-VDAC1 interaction using co-immunoprecipitation. Also, examining the expression levels of other key apoptosis-related proteins, such as those in the Bcl-2 family, can provide insights into the cellular response.[8]

Identifying and Minimizing Off-Target Effects of this compound

Strategies for Minimizing Off-Target Effects
StrategyDescription
Rational Drug Design Modify the non-covalent binding portion of this compound to increase its affinity and selectivity for CPT1A. This can help to ensure that the covalent bond forms preferentially with the intended target.[5]
Optimize Warhead Reactivity The electrophilic "warhead" of this compound should be reactive enough to bind to Cys96 of CPT1A but not so reactive that it indiscriminately binds to other cellular nucleophiles. Fine-tuning the reactivity of the warhead can significantly improve selectivity.[4][7]
Lowering Doses Due to their high potency, covalent inhibitors can often be used at lower concentrations, which can reduce the likelihood of off-target binding.[7]
Reversible Covalent Inhibition Designing inhibitors that form a reversible covalent bond can mitigate off-target effects, as the inhibitor can dissociate from off-targets over time.[9]
Experimental Protocols for Identifying Off-Target Effects

1. Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic method to identify the targets of covalent inhibitors in a complex proteome.

  • Objective: To identify the direct protein targets of this compound in a cellular context.

  • Methodology:

    • Synthesize a probe version of this compound containing a reporter tag (e.g., an alkyne or biotin).

    • Treat live cells or cell lysates with the this compound probe.

    • Lyse the cells (if treated live) and perform a click chemistry reaction to attach a fluorescent dye or an affinity tag to the probe-labeled proteins.

    • Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning.

    • For identification, use the affinity tag to enrich the probe-labeled proteins, followed by on-bead digestion and identification by mass spectrometry.

    • A competition experiment, where cells are pre-treated with the parent this compound compound before adding the probe, can be used to confirm the specificity of the identified targets.

2. Kinase Panel Screening

Since many covalent inhibitors target kinases, screening this compound against a panel of kinases can help to identify potential off-target kinase interactions.

  • Objective: To assess the selectivity of this compound against a broad range of human kinases.

  • Methodology:

    • Utilize a commercially available kinase screening service that offers a large panel of purified human kinases.

    • Submit this compound for testing at one or more concentrations.

    • The service will perform in vitro kinase activity assays in the presence of this compound and a suitable substrate.

    • The results will be provided as a percentage of inhibition for each kinase, allowing for the identification of any off-target kinase hits.

3. Computational Prediction of Off-Targets

In silico methods can be used to predict potential off-targets based on the structure of this compound and the known structures of other proteins.

  • Objective: To computationally screen for potential off-targets of this compound.

  • Methodology:

    • Use computational tools that employ 2D and 3D similarity methods to compare this compound to libraries of compounds with known protein targets.[10]

    • These tools can predict potential off-target interactions based on chemical structure, ligand binding site similarity, and protein-ligand interaction patterns.[10]

    • The predicted off-targets should then be validated experimentally using the methods described above.

Method Type Pros Cons
Activity-Based Protein Profiling (ABPP) Experimental (In situ/In vitro)Identifies direct targets in a complex biological system; provides information on target engagement.Requires synthesis of a tagged probe; may not detect low-abundance targets.
Kinase Panel Screening Experimental (In vitro)High-throughput; provides quantitative data on inhibition of a large number of kinases.Limited to kinases; may not reflect cellular context.
Computational Prediction In silicoFast and cost-effective; can screen a vast number of potential targets.Predictions require experimental validation; accuracy depends on the algorithms and databases used.
GUIDE-seq / CIRCLE-seq Experimental (Cell-based)Unbiased genome-wide detection of off-target cleavage by nuclease-based editors.Primarily for genome editing tools, not directly applicable to small molecules.[11]
Whole-Genome Sequencing Experimental (Cell-based)Comprehensive and unbiased detection of all genomic alterations.Can be expensive and data analysis is complex.[12]

Signaling Pathways and Experimental Workflows

DHP_B_Signaling_Pathway cluster_extracellular Extracellular cluster_mitochondria Mitochondrial Matrix cluster_cytosol Cytosol Fatty Acids Fatty Acids CPT1A CPT1A Fatty Acids->CPT1A Transport VDAC1 VDAC1 CPT1A->VDAC1 Interaction FAO Fatty Acid Oxidation (FAO) CPT1A->FAO Catalyzes Apoptosis Apoptosis VDAC1->Apoptosis Regulates Energy Energy (ATP) FAO->Energy This compound This compound This compound->CPT1A Covalently Inhibits (Cys96) CPT1A_VDAC1_interaction This compound->CPT1A_VDAC1_interaction Disrupts

Caption: this compound inhibits CPT1A, blocking FAO and disrupting the CPT1A-VDAC1 interaction to induce apoptosis.

Off_Target_ID_Workflow start Start: This compound Compound comp_pred Computational Prediction start->comp_pred abpp Activity-Based Protein Profiling (ABPP) start->abpp kinase_screen Kinase Panel Screening start->kinase_screen potential_off_targets List of Potential Off-Targets comp_pred->potential_off_targets abpp->potential_off_targets kinase_screen->potential_off_targets validation Experimental Validation potential_off_targets->validation confirmed_off_targets Confirmed Off-Targets validation->confirmed_off_targets minimization Strategies for Minimization confirmed_off_targets->minimization end End: Optimized Compound minimization->end

Caption: A workflow for identifying and mitigating the off-target effects of this compound.

References

Technical Support Center: Recombinant Dehaloperoxidase B (DHP B)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing the challenges associated with the instability of recombinant Dehaloperoxidase B (DHP B).

Frequently Asked Questions (FAQs)

Q1: What is recombinant DHP B and what are its main functions?

A1: Recombinant Dehaloperoxidase B (DHP B) is a bifunctional enzyme originally isolated from the marine annelid Amphitrite ornata. As a member of the globin superfamily, it exhibits both hemoglobin-like oxygen-binding capabilities and peroxidase activity.[1][2] Its peroxidase function allows it to catalyze the oxidative dehalogenation of halogenated phenols, a reaction relevant to detoxification and bioremediation.[1]

Q2: My recombinant DHP B appears to be inactive. What are the possible causes?

A2: Loss of DHP B activity can stem from several factors:

  • Improper Folding: Expression in bacterial systems like E. coli can sometimes lead to misfolded protein and the formation of inactive inclusion bodies.

  • Heme Loss: DHP B has a lower folding stability compared to its isoform DHP A, making it more susceptible to losing its essential heme cofactor, which is critical for its peroxidase activity.

  • Suboptimal Assay Conditions: The enzymatic activity of DHP B is pH-dependent. Heme degradation has been observed at a pH below 6.5, which would lead to inactivation.[3]

  • Oxidative Damage: Exposure to high concentrations of its substrate, hydrogen peroxide (> 1 mM), can cause heme bleaching and inactivate the enzyme.[4]

Q3: Why is my DHP B solution showing signs of precipitation or aggregation?

A3: Protein aggregation is a common issue with recombinant proteins, including DHP B. Potential causes include:

  • High Protein Concentration: Storing or handling DHP B at high concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer are critical for maintaining protein stability. For DHP B, a pH below 6.5 can lead to instability and potential aggregation.[3]

  • Temperature Stress: DHP B has a lower thermal stability than DHP A, with a denaturation temperature of approximately 46°C.[5] Exposure to elevated temperatures during purification or storage can induce unfolding and aggregation.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DHP B solutions can cause denaturation and aggregation.

Q4: What are the recommended storage conditions for recombinant DHP B?

A4: To maintain the stability and activity of recombinant DHP B, the following storage conditions are recommended:

  • Short-term Storage (days to weeks): Store at 4°C in a suitable buffer. The oxyferrous form of DHP B has been reported to be stable for at least two weeks at 4°C.[1][4]

  • Long-term Storage (months to years): For long-term storage, it is best to flash-freeze single-use aliquots in liquid nitrogen and store them at -80°C. The addition of a cryoprotectant like glycerol (B35011) (typically 20-50%) can help to prevent damage from ice crystal formation.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the protein into smaller, single-use volumes is crucial to prevent the damaging effects of repeated freezing and thawing.

Troubleshooting Guide

Issue 1: Low Yield of Soluble Recombinant DHP B
Potential Cause Troubleshooting Step
Inclusion Body Formation Lower the expression temperature (e.g., to 16-25°C) during induction. Use a lower concentration of the inducing agent (e.g., IPTG). Co-express with molecular chaperones to aid in proper folding.
Protein Degradation Add protease inhibitors to the lysis buffer. Maintain low temperatures (4°C) throughout the purification process.
Incorrect Host Strain Ensure the E. coli expression strain is suitable for the expression vector used (e.g., BL21(DE3) for pET vectors).
Issue 2: Protein Aggregation During Purification
Potential Cause Troubleshooting Step
Low pH Elution Buffers During ion-exchange chromatography, if a low pH is used for elution, minimize the time the protein is exposed to these conditions. Immediately neutralize the pH of the fractions containing DHP B. Consider using a different purification strategy that avoids low pH, such as affinity chromatography with neutral pH elution.
High Protein Concentration Perform purification steps with more dilute protein solutions. If a high final concentration is required, perform the concentration step just before use and consider adding stabilizing excipients.
Inappropriate Buffer Composition Optimize the buffer pH to be above 6.5. Screen different buffer salts and ionic strengths to find conditions that minimize aggregation. The addition of additives like non-detergent sulfobetaines or low concentrations of non-ionic detergents may help.
Issue 3: Loss of Peroxidase Activity
Potential Cause Troubleshooting Step
Heme Loss Handle the protein gently and avoid harsh conditions (e.g., extreme pH, high temperatures). Store the protein in its oxyferrous state, which has been shown to be stable.
Oxidative Damage In activity assays, use the optimal concentration of hydrogen peroxide and avoid prolonged incubation with high concentrations.
Incorrect Buffer for Activity Assay Ensure the assay buffer pH is optimal for DHP B activity (typically around pH 7.0). Use a suitable buffer system, such as potassium phosphate (B84403).[1]

Data Presentation

Table 1: Comparative Stability of Recombinant DHP A and DHP B

ParameterDHP ADHP BReference(s)
Thermal Denaturation (Heme Loss) 54°C46°C[5]
Guanidinium Hydrochloride Denaturation 1.15 M1.09 M[5]
Urea-induced Denaturation 5.19 M4.12 M[5]

Table 2: Catalytic Efficiency of DHP A and DHP B with Different Substrates

SubstrateDHP A (kcat/Km)DHP B (kcat/Km)Reference(s)
2,4,6-Trifluorophenol-Faster than DHP A[1]
2,4,6-Trichlorophenol-2.6-fold faster than DHP A[1]
2,4,6-Tribromophenol-4.3-fold faster than DHP A[1]

Experimental Protocols

Protocol 1: Purification of Recombinant His-tagged DHP B

This protocol describes a two-step purification process involving immobilized metal affinity chromatography (IMAC) followed by ion-exchange chromatography.

Materials:

  • E. coli cell pellet expressing His-tagged DHP B

  • Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 30 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Anion Exchange Equilibration Buffer: 50 mM sodium phosphate, pH 5.0

  • Anion Exchange Elution Buffer: 50 mM sodium phosphate with a linear gradient of NaCl (e.g., 0-1 M), pH 5.0

  • Ni-NTA Agarose (B213101) resin

  • Anion exchange column (e.g., DE52)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • IMAC: Load the supernatant onto a pre-equilibrated Ni-NTA agarose column. Wash the column with several column volumes of Wash Buffer. Elute the bound protein with Elution Buffer.

  • Buffer Exchange: Immediately exchange the buffer of the eluted fractions into the Anion Exchange Equilibration Buffer using a desalting column or dialysis.

  • Anion Exchange Chromatography: Load the buffer-exchanged protein onto a pre-equilibrated anion exchange column. Wash the column with Equilibration Buffer. Elute the protein with a linear salt gradient using the Elution Buffer.

  • Purity Analysis: Analyze the fractions by SDS-PAGE to assess purity. Pool the purest fractions.

Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry) for DHP B Stability

This assay determines the melting temperature (Tm) of DHP B under different buffer conditions.

Materials:

  • Purified recombinant DHP B

  • SYPRO Orange dye (5000x stock in DMSO)

  • 96-well qPCR plate

  • Real-time PCR instrument

  • Buffer screen (various buffers at different pH values and with different additives)

Procedure:

  • Prepare Master Mix: Prepare a master mix containing DHP B at a final concentration of 2 µM and SYPRO Orange dye at a final concentration of 5x in the desired buffer.

  • Plate Setup: Aliquot the master mix into the wells of a 96-well qPCR plate. Add the different buffer components or additives to be tested to the respective wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, increasing by 1°C per minute.

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the resulting sigmoidal curve.

Protocol 3: Dynamic Light Scattering (DLS) for DHP B Aggregation Analysis

DLS is used to determine the hydrodynamic radius and assess the presence of aggregates in a DHP B sample.

Materials:

  • Purified recombinant DHP B in a suitable buffer

  • DLS instrument and compatible cuvettes

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Filter the DHP B sample through a 0.22 µm filter to remove any large aggregates or dust particles.

  • Instrument Setup: Set the DLS instrument to the appropriate temperature (e.g., 25°C) and allow it to equilibrate.

  • Measurement: Carefully pipette the filtered sample into a clean cuvette, avoiding the introduction of air bubbles. Place the cuvette in the DLS instrument and initiate the measurement.

  • Data Analysis: The instrument's software will generate a particle size distribution report. A monomodal peak corresponding to the expected size of monomeric DHP B indicates a homogenous sample. The presence of larger species or a high polydispersity index (PDI) suggests aggregation.

Visualizations

Experimental_Workflow_Purification cluster_lysis Cell Lysis cluster_imac IMAC cluster_iex Ion Exchange start E. coli pellet lysis Sonication in Lysis Buffer start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Soluble Lysate centrifugation->supernatant imac_load Load on Ni-NTA supernatant->imac_load imac_wash Wash imac_load->imac_wash imac_elute Elute imac_wash->imac_elute eluted_protein His-tagged DHP B imac_elute->eluted_protein buffer_exchange Buffer Exchange eluted_protein->buffer_exchange iex_load Load on Anion Exchange buffer_exchange->iex_load iex_elute Elute with Salt Gradient iex_load->iex_elute pure_dhb Pure DHP B iex_elute->pure_dhb

Caption: Workflow for the purification of recombinant DHP B.

Experimental_Workflow_TSA start Prepare Master Mix (DHP B + SYPRO Orange) plate Aliquot into 96-well Plate start->plate additives Add Buffers/Additives plate->additives rt_pcr Place in RT-PCR Instrument additives->rt_pcr melt_curve Run Melt Curve (25-95°C) rt_pcr->melt_curve data Collect Fluorescence Data melt_curve->data analysis Plot Fluorescence vs. Temp data->analysis tm Determine Melting Temp (Tm) analysis->tm

Caption: Workflow for the Thermal Shift Assay of DHP B.

Logical_Relationship_Troubleshooting problem Observed Problem (e.g., Aggregation) cause1 Potential Cause 1: High Concentration problem->cause1 cause2 Potential Cause 2: Suboptimal pH problem->cause2 cause3 Potential Cause 3: Temperature Stress problem->cause3 solution1 Solution 1: Dilute Protein cause1->solution1 solution2 Solution 2: Optimize Buffer (pH > 6.5) cause2->solution2 solution3 Solution 3: Maintain Low Temp (4°C) cause3->solution3

Caption: Troubleshooting logic for DHP B aggregation.

References

Technical Support Center: Enhancing the Stability of DHP-B in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of DHP-B, a representative dihydropyridine (B1217469) compound, in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the common causes?

A1: Dihydropyridine compounds like this compound are susceptible to degradation through several pathways, primarily oxidation of the dihydropyridine ring.[1] Key factors that can accelerate degradation include:

  • Exposure to Light (Photodegradation): Dihydropyridines are notoriously light-sensitive. Exposure to UV or even ambient light can lead to the oxidation of the dihydropyridine ring.[1]

  • pH of the Solution: The stability of this compound can be pH-dependent. Acidic or basic conditions can catalyze hydrolysis or other degradation reactions.

  • Presence of Oxidizing Agents: Contaminants or reactive species in the solution can promote oxidation.

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.

  • Solvent Composition: The choice of solvent can significantly impact the stability of this compound.

Q2: How can I improve the solubility of this compound, which is a hydrophobic compound?

A2: Improving the solubility of hydrophobic drugs like this compound is crucial for many experimental and formulation purposes. Several techniques can be employed:[2][3][4]

  • Co-solvents: Using a mixture of solvents, such as water with ethanol (B145695), DMSO, or PEG 400, can enhance solubility.

  • Complexation: Utilizing complexing agents like cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its aqueous solubility.[5]

  • Surfactants: The formation of micelles using nonionic surfactants such as Polysorbate 20 can create a favorable environment to dissolve this compound.[1]

  • pH Adjustment: For this compound derivatives with ionizable groups, adjusting the pH of the solution can increase solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier at a solid state to improve its dissolution rate and solubility.[4][6]

Q3: What are the initial signs of this compound degradation in my solution?

A3: The most common initial sign of degradation is a change in the solution's color or the appearance of precipitates. Spectroscopic analysis, particularly UV-Vis spectrophotometry, is a highly effective method to monitor the stability of your this compound solution. A change in the characteristic absorbance spectrum, such as a decrease in the main absorption peak or the appearance of new peaks, indicates degradation.

Troubleshooting Guide

This guide provides structured approaches to common stability issues encountered during experiments with this compound.

Problem 1: Rapid Degradation of this compound in Aqueous Solution
Potential Cause Troubleshooting Steps Expected Outcome
Photodegradation 1. Protect the solution from light by using amber-colored vials or wrapping the container in aluminum foil.[1] 2. Conduct experiments under low-light conditions.A significant reduction in the rate of degradation, confirmed by consistent UV-Vis spectra over time.
Unfavorable pH 1. Determine the optimal pH for this compound stability by performing a pH-stability profile. 2. Buffer the solution to maintain the optimal pH.Enhanced stability of this compound in the buffered solution at the optimal pH.
Oxidation 1. De-gas all solvents and solutions to remove dissolved oxygen. 2. Consider adding antioxidants, ensuring they do not interfere with your experiment.Slower degradation of this compound due to the reduced presence of oxidizing agents.
Problem 2: Low Solubility and Precipitation of this compound
Potential Cause Troubleshooting Steps Expected Outcome
Poor Aqueous Solubility 1. Incorporate a co-solvent (e.g., ethanol, DMSO) into the aqueous buffer. 2. Prepare a stock solution in an organic solvent and dilute it into the aqueous medium immediately before use.Increased concentration of this compound in the solution without precipitation.
Compound Aggregation 1. Add a non-ionic surfactant (e.g., Polysorbate 20) to the solution to form micelles that can solubilize this compound.[1] 2. Use a complexing agent like (2-Hydroxypropyl)-β-cyclodextrin.[5]A clear, stable solution with a higher concentration of this compound.

Quantitative Data Summary

The following table summarizes the impact of different formulation strategies on the stability of a representative dihydropyridine (DHP) compound.

Formulation Condition Degradation (%) after 12h Reference
DHP in Ethanol450 W/m² light exposure> 50%[1]
DHP with Polysorbate 20 in Amber PET container450 W/m² light exposure< 5%[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Micellar Solution for Improved Stability

Objective: To prepare a light-stable aqueous formulation of this compound using a nonionic surfactant.

Materials:

  • This compound compound

  • Polysorbate 20 (Tween 20)

  • Deionized water

  • Ethanol (for stock solution)

  • Amber-colored volumetric flasks and vials

  • Magnetic stirrer and stir bar

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Accurately weigh the required amount of this compound and dissolve it in a minimal amount of ethanol to create a concentrated stock solution.

  • Prepare Surfactant Solution: In an amber-colored volumetric flask, prepare an aqueous solution of Polysorbate 20 at the desired concentration (e.g., a 1:5 molar ratio of this compound to surfactant).

  • Form Micellar Solution: While stirring the Polysorbate 20 solution, slowly add the this compound stock solution dropwise.

  • Equilibration: Continue stirring the solution for at least 30 minutes in the dark to ensure complete encapsulation of this compound within the micelles.

  • Characterization: Measure the initial absorbance spectrum of the solution using a UV-Vis spectrophotometer.

  • Stability Testing: Store the solution under specific light and temperature conditions and monitor the absorbance spectrum at regular intervals to assess degradation.

Visualizations

This compound Degradation Pathway

DHP_B This compound (Dihydropyridine Ring) Excited_State Excited State* DHP_B->Excited_State Light (hν) Oxidized_Product Oxidized Product (Pyridine Derivative) Excited_State->Oxidized_Product Oxidation

Caption: Primary photodegradation pathway of this compound.

Experimental Workflow for Improving this compound Stability

cluster_prep Preparation cluster_analysis Analysis Stock Prepare this compound Stock Solution Formulation Prepare Formulation (e.g., Micellar Solution) Stock->Formulation Initial_Char Initial Characterization (UV-Vis, HPLC) Formulation->Initial_Char Stability_Test Stability Testing (Light/Temp Stress) Initial_Char->Stability_Test Final_Char Final Characterization (Degradation Analysis) Stability_Test->Final_Char

Caption: Workflow for formulation and stability testing.

Decision Tree for Troubleshooting this compound Instability

Start This compound Solution Unstable? Light Is it light sensitive? Start->Light Yes Protect Protect from light (Amber vials) Light->Protect Yes pH_Check Is pH optimal? Light->pH_Check No Protect->pH_Check Buffer Use buffered solution pH_Check->Buffer No Solubility Is it precipitating? pH_Check->Solubility Yes Buffer->Solubility Formulate Improve Formulation (Co-solvents, Surfactants) Solubility->Formulate Yes Stable Stable Solution Solubility->Stable No Formulate->Stable

Caption: Troubleshooting decision-making process.

References

Optimizing assay conditions for DHP B enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for DHP B enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is DHP B and what is its enzymatic function?

A1: Dehaloperoxidase B (DHP B) is an isoenzyme of dehaloperoxidase, a bifunctional enzyme found in the marine polychaete Amphitrite ornata. It exhibits both hemoglobin-like oxygen-binding capabilities and peroxidase activity.[1][2] Its primary enzymatic function is the hydrogen peroxide-dependent oxidative dehalogenation of halogenated phenols, such as 2,4,6-trihalophenols, converting them into the corresponding 2,6-dihaloquinones.[1][2]

Q2: What are the key differences between DHP A and DHP B?

A2: DHP B differs from DHP A at five amino acid positions.[1] Despite a 96% sequence identity, DHP B exhibits a significantly higher catalytic efficiency, being two- to six-fold more active than DHP A depending on the substrate.[2][3][4] However, DHP B is less stable than DHP A and shows a greater degree of substrate inhibition at lower concentrations.[2][3][4][5]

Q3: What are the typical substrates and co-substrates for a DHP B assay?

A3: The primary substrate for the peroxidase activity of DHP B is hydrogen peroxide (H₂O₂). The co-substrates are typically halogenated phenols. Commonly used co-substrates in research include 2,4,6-trichlorophenol (B30397) (TCP), 2,4,6-tribromophenol (B41969) (TBP), and 2,4,6-trifluorophenol (B1297822) (TFP).[1]

Q4: How can the activity of DHP B be monitored?

A4: DHP B activity is typically monitored using UV-visible spectroscopy. The reaction can be followed by measuring the decrease in absorbance of the trihalophenol co-substrate or the increase in absorbance of the dihaloquinone product over time.[1] For example, the loss of 2,4,6-trichlorophenol can be monitored at 312 nm.[1]

Troubleshooting Guide

Problem 1: No or very low enzyme activity detected.

Possible Cause Suggested Solution
Incorrect assay buffer pH The optimal pH for DHPase activity is generally basic. While specific values for DHP B can vary, related dihydropyrimidinases show optimal activity at a pH of around 9.5.[6] Prepare fresh assay buffer and verify the pH. It is recommended to perform a pH optimization experiment (ranging from pH 7.0 to 10.5) to determine the optimal pH for your specific conditions.
Sub-optimal temperature DHP B is less thermally stable than DHP A, with a melting temperature (Tm) of 47.5°C compared to 50.4°C for DHP A.[3] Ensure the assay is performed at the optimal temperature. An initial temperature of 25°C is a good starting point.[1] If necessary, perform a temperature optimization experiment.
Degraded enzyme DHP B is a less stable protein than DHP A.[3] Ensure the enzyme has been stored correctly, typically at -70°C. Avoid repeated freeze-thaw cycles.[7] It is advisable to aliquot the enzyme upon receipt.
Missing essential cofactors DHP B is a heme-containing enzyme.[3] Ensure that the purification and buffer conditions have not led to the loss of the heme group.
Incorrect order of reagent addition For DHP enzymes, the activity can be dependent on the order of substrate and co-substrate addition. It has been shown that DHP activity requires the addition of the phenolic substrate before the addition of hydrogen peroxide.[8]
Presence of inhibitors in the sample Some compounds can act as inhibitors. For example, 4-bromophenol (B116583) is a known inhibitor of DHP B-catalyzed oxidation of TCP.[1] If your sample contains potential inhibitors, a purification step may be necessary.

Problem 2: High background signal or non-linear reaction rate.

Possible Cause Suggested Solution
Substrate instability Hydrogen peroxide can be unstable. Use a fresh stock of H₂O₂ and determine its concentration before use.
High enzyme concentration Too much enzyme can lead to a very fast initial reaction rate that is difficult to measure accurately and can quickly deplete the substrate, resulting in non-linear kinetics.[7] Reduce the enzyme concentration in the assay.
Substrate inhibition DHP B is known to be susceptible to substrate inhibition, which occurs at lower concentrations for DHP B than for DHP A.[2][3][5] If you observe that the reaction rate decreases at higher substrate concentrations, perform a substrate titration to determine the optimal concentration range and identify the concentration at which inhibition occurs.
Precipitation of reagents Ensure all components are fully dissolved in the assay buffer. If necessary, gentle vortexing or sonication can be used.

Quantitative Data Summary

Table 1: Comparison of Kinetic Parameters for DHP A and DHP B

EnzymeSubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
DHP A H₂O₂Data not consistently reported in the provided search resultsData not consistently reported in the provided search resultsData not consistently reported in the provided search results
DHP B H₂O₂2-6 fold higher than DHP AData not consistently reported in the provided search resultsComparable to DHP A
DHP A 2,4,6-TCPData not consistently reported in the provided search resultsData not consistently reported in the provided search resultsData not consistently reported in the provided search results
DHP B 2,4,6-TCPData not consistently reported in the provided search resultsData not consistently reported in the provided search results2-4 fold higher than DHP A[2]

Note: Specific K_m and k_cat values can vary significantly depending on the experimental conditions (pH, temperature, buffer composition). The provided data indicates relative performance.

Table 2: Optimal Conditions for Related Dihydropyrimidinases

ParameterOptimal ValueReference
pH 9.5[6]
Temperature 55-60°C (for DHU and DHT substrates)[6]

Note: These values are for a related dihydropyrimidinase and should be used as a starting point for the optimization of DHP B assays.

Experimental Protocols

Protocol 1: Standard DHP B Activity Assay

This protocol describes a general method for determining the peroxidase activity of DHP B using 2,4,6-trichlorophenol (TCP) as the co-substrate.

Materials:

  • Purified DHP B enzyme

  • 1 M Potassium phosphate (B84403) buffer (pH 7.0)

  • 2,4,6-trichlorophenol (TCP) stock solution (e.g., 10 mM in ethanol)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM, freshly prepared)

  • UV-transparent cuvettes or microplate

  • UV-visible spectrophotometer

Procedure:

  • Prepare a 100 mM potassium phosphate buffer at pH 7.0.

  • In a 1 mL cuvette, prepare the reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 2.5 µM DHP B enzyme

    • 125 µM TCP

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.

  • Initiate the reaction by adding a 100-fold excess of H₂O₂ (final concentration of 250 µM).

  • Immediately start monitoring the decrease in absorbance at 312 nm for 15 minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve.

Protocol 2: Determining the pH Optimum for DHP B Activity

Materials:

  • Purified DHP B enzyme

  • A series of buffers with different pH values (e.g., potassium phosphate for pH 6.0-8.0, Tris-HCl for pH 8.0-9.0, and Glycine-NaOH for pH 9.0-10.5)

  • TCP stock solution

  • H₂O₂ solution

Procedure:

  • Prepare a series of reaction mixtures as described in Protocol 1, each with a different pH buffer.

  • Maintain constant concentrations of DHP B, TCP, and H₂O₂ across all reactions.

  • Initiate the reactions and monitor the activity as described in Protocol 1.

  • Plot the initial reaction rates against the corresponding pH values to determine the optimal pH.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare DHP B Stock mix Combine DHP B, Buffer, and TCP prep_enzyme->mix prep_buffer Prepare Assay Buffer prep_buffer->mix prep_substrate Prepare Substrate Stocks (TCP, H2O2) prep_substrate->mix equilibrate Equilibrate Temperature mix->equilibrate initiate Initiate with H2O2 equilibrate->initiate measure Monitor Absorbance Change initiate->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Rate plot->calculate optimize Optimize Conditions (pH, Temp, etc.) calculate->optimize

Caption: Experimental workflow for a DHP B enzymatic assay.

troubleshooting_logic start Low/No Activity check_reagents Check Reagents (Enzyme, Buffer, Substrates) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Check Assay Conditions (pH, Temperature) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_protocol Check Protocol (Order of Addition, Concentrations) protocol_ok Protocol Correct? check_protocol->protocol_ok reagents_ok->check_conditions Yes replace_reagents Replace/Prepare Fresh Reagents reagents_ok->replace_reagents No conditions_ok->check_protocol Yes optimize_conditions Perform Optimization Experiments conditions_ok->optimize_conditions No correct_protocol Correct Protocol Execution protocol_ok->correct_protocol No success Activity Restored protocol_ok->success Yes replace_reagents->start optimize_conditions->start correct_protocol->start

Caption: Troubleshooting logic for low or no DHP B activity.

References

DHP-B Experimental Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in studies involving DHP-B.

Note on this compound: The acronym "this compound" can refer to two distinct molecules in recent literature: the enzyme Dehaloperoxidase B from Amphitrite ornata and a novel CPT1A covalent inhibitor . This guide focuses on Dehaloperoxidase B (DHP B) , a bifunctional enzyme with both peroxidase and hemoglobin activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of Dehaloperoxidase B (DHP B)?

Dehaloperoxidase B is a bifunctional enzyme found in the terebellid polychaete Amphitrite ornata. It possesses both hemoglobin-like oxygen-carrying capabilities and peroxidase activity.[1][2][3] As a peroxidase, it catalyzes the hydrogen peroxide-dependent oxidative degradation of 2,4,6-trihalogenated phenols to the corresponding 2,6-dihalo-1,4-benzoquinones.[1][2]

Q2: What are the key differences between the DHP A and DHP B isoenzymes?

While DHP A and DHP B share 96% sequence homology, they exhibit notable differences in stability and catalytic efficiency.[4] DHP B is generally less stable than DHP A but has a significantly higher catalytic efficiency.[5] Substrate inhibition also occurs at lower concentrations for DHP B compared to DHP A.[5]

Q3: What are the optimal storage and handling conditions for DHP B?

DHP B is less stable than its DHP A counterpart.[5] The oxyferrous form of DHP B has been found to be stable for at least two weeks when stored at 4°C after preparation.[1] For long-term storage, it is crucial to follow the specific recommendations provided in the product's Certificate of Analysis.[6]

Q4: How can I control the dual functionality (hemoglobin vs. peroxidase) of DHP B in my experiments?

The enzyme's function is linked to its heme oxidation state. Reversible oxygen binding occurs when the heme is in the ferrous state (Fe²⁺), characteristic of globin activity.[2] Peroxidase activity is traditionally initiated from the ferric state (Fe³⁺).[2] However, studies have shown that the oxyferrous state in DHP B is also a competent starting point for peroxidase activity.[1][3][7] Therefore, controlling the initial oxidation state of the enzyme through the use of reducing or oxidizing agents is critical to studying a specific function.

Troubleshooting Guide

Q1: Why am I observing low or no peroxidase activity in my DHP B assay?

Several factors can contribute to low enzymatic activity. Use the following decision tree to troubleshoot the issue.

G start Low/No DHP B Activity check_enzyme Is the enzyme active and properly folded? start->check_enzyme check_reagents Are substrate/co-substrate concentrations correct? check_enzyme->check_reagents No enzyme_solution Verify protein concentration (e.g., UV-Vis at 406 nm). Check for precipitation. Run activity assay with a positive control. check_enzyme->enzyme_solution Yes check_conditions Are reaction conditions (pH, temp) optimal? check_reagents->check_conditions No reagents_solution Confirm H2O2 and trihalophenol concentrations. Prepare fresh solutions. Check for substrate inhibition at high concentrations. check_reagents->reagents_solution Yes check_inhibitors Are inhibitors present in the reaction? check_conditions->check_inhibitors No conditions_solution Verify buffer pH is optimal (typically pH 7). Ensure temperature is controlled (e.g., 25°C). check_conditions->conditions_solution Yes inhibitors_solution Check for known inhibitors like 4-bromophenol. Ensure product (dihaloquinone) is not causing feedback inhibition. check_inhibitors->inhibitors_solution Yes end Activity Restored enzyme_solution->end reagents_solution->end conditions_solution->end inhibitors_solution->end

Caption: Troubleshooting workflow for low DHP B activity.

Q2: My DHP B enzyme is precipitating during my experiment. What could be the cause?

DHP B is known to be less stable than DHP A.[5] Precipitation can be caused by:

  • Incorrect Buffer Conditions: Ensure the pH and ionic strength of your buffer are appropriate. Most studies utilize a potassium phosphate (B84403) buffer at pH 7.[1]

  • Temperature Stress: DHP B has a melting temperature (Tm) of 47.5°C.[5] Avoid exposing the enzyme to high temperatures. Assays are typically run at 25°C.[1]

  • High Protein Concentration: Highly concentrated solutions may be more prone to aggregation. Try working with a lower, yet sufficient, enzyme concentration.

Q3: My kinetic data is inconsistent and not reproducible. What are the common sources of variability?

Variability in kinetic assays can stem from multiple sources.[8][9]

  • Pipetting Errors: Inaccurate pipetting of the enzyme, substrate (H₂O₂), or co-substrate (trihalophenol) can lead to significant variations.

  • Reagent Instability: Hydrogen peroxide (H₂O₂) can degrade over time. Use fresh solutions for each experiment.

  • Timing of Measurement: For initial rate calculations, it is crucial to take measurements at consistent and appropriate time intervals.

  • Instrument Fluctuation: Ensure the spectrophotometer is properly warmed up and calibrated.

Quantitative Data Summary

The two isoenzymes of Dehaloperoxidase, DHP A and DHP B, exhibit distinct thermal stability and catalytic properties.

ParameterDHP ADHP BReference
Melting Temperature (Tₘ) 50.4 °C47.5 °C[5]
ΔHcal 183.3 kJ/mol165.1 kJ/mol[5]
Catalytic Efficiency Lower~5-6 times greater than DHP A[5]

Experimental Protocols & Methodologies

Protocol 1: Preparation of Oxyferrous DHP B

This protocol describes the conversion of ferric DHP B to its oxyferrous state.

  • Initial State: Start with a solution of ferric DHP B in 100 mM potassium phosphate buffer.

  • Reduction: Add 5 equivalents of a reducing agent, such as ascorbic acid, to the ferric DHP B solution.

  • Monitoring: Monitor the formation of the oxyferrous species using a UV-visible spectrophotometer. The spectrum should show a characteristic Soret peak at 418 nm and Q-bands at 542 nm and 578 nm.[1]

  • Purification: Remove the excess reducing agent using a PD-10 desalting column pre-packed with Sephadex G-25 medium.

  • Concentration: If necessary, concentrate the protein solution using an Amicon Ultra centrifugal device with a 10 kDa molecular weight cutoff membrane.

Protocol 2: DHP B Peroxidase Activity Assay

This assay monitors the H₂O₂-dependent oxidation of a trihalogenated phenol (B47542).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare 100 mM Potassium Phosphate Buffer (pH 7) prep_enzyme Prepare DHP B solution in buffer prep_buffer->prep_enzyme prep_subs Prepare trihalophenol (TXP) and H2O2 stock solutions prep_buffer->prep_subs mix In a quartz cuvette, mix: - DHP B Enzyme - TXP Co-substrate prep_enzyme->mix prep_subs->mix equilibrate Equilibrate mixture in spectrophotometer at 25°C mix->equilibrate initiate Initiate reaction by adding varying concentrations of H2O2 equilibrate->initiate monitor Monitor decrease in TXP absorbance or increase in dihaloquinone product over time initiate->monitor calc_rate Calculate initial rates from the linear portion of the curve monitor->calc_rate plot Plot initial rates vs. [H2O2] calc_rate->plot fit Fit data to Michaelis-Menten equation to determine Km and kcat plot->fit

Caption: Experimental workflow for a DHP B activity assay.

  • Reaction Setup: In a 1 cm pathlength quartz microcuvette, combine DHP B and the trihalogenated phenol (TXP) co-substrate in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7). The final enzyme and TXP concentrations should be held constant.

  • Instrumentation: Place the cuvette in a thermostatted UV-visible spectrophotometer set to 25°C.[1]

  • Initiation: Start the reaction by adding hydrogen peroxide (H₂O₂) as the final substrate. The concentration of H₂O₂ should be varied across different runs.[1]

  • Data Collection: Monitor the reaction by recording the change in absorbance over time. This can be done by tracking the loss of the co-substrate or the formation of the 2,6-dihalo-1,4-benzoquinone product.[1]

  • Analysis: Calculate the initial reaction rates for each H₂O₂ concentration. Fit this data to the Michaelis-Menten model to determine the apparent Kₘ and k꜀ₐₜ values.[1]

Signaling & Catalytic Pathways

The catalytic cycle of DHP B involves several key intermediates and oxidation states of the heme iron.

G Ferric Ferric DHP B (Fe³⁺) CompoundES Compound ES (Fe⁴⁺=O, Por•⁺) Ferric->CompoundES + H₂O₂ CompoundES->Ferric + TXP - DXQ Oxyferrous Oxyferrous DHP B (Fe²⁺-O₂) Deoxyferrous Deoxyferrous DHP B (Fe²⁺) Oxyferrous->Deoxyferrous - O₂ CompoundII Compound II (Fe⁴⁺=O) Oxyferrous->CompoundII + H₂O₂ Deoxyferrous->Oxyferrous + O₂ Deoxyferrous->CompoundII + H₂O₂ CompoundII->Ferric + TXP

Caption: Simplified catalytic cycle of Dehaloperoxidase B (DHP B).

References

Troubleshooting DHP B protein aggregation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to DHP B protein aggregation.

Frequently Asked Questions (FAQs)

Q1: My purified DHP B protein is showing visible precipitation. What are the likely causes?

A1: Visible precipitation of DHP B is a clear indication of significant aggregation. This can be triggered by several factors, including:

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer may not be optimal for DHP B stability. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero.[1]

  • High Protein Concentration: Concentrating DHP B beyond its solubility limit can lead to aggregation.[1][2]

  • Temperature Stress: Both elevated temperatures and freeze-thaw cycles can induce unfolding and subsequent aggregation.[1][2][3] Many proteins are unstable at 4°C for extended periods, making -80°C a better long-term storage option.[2]

  • Mechanical Stress: Agitation, stirring, or extensive vortexing can cause protein denaturation and aggregation at air-liquid interfaces.[2]

  • Oxidation: If your DHP B protein has exposed cysteine residues, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.[1]

Q2: I don't see any visible precipitate, but my DHP B protein is inactive and gives inconsistent results in downstream applications. Could aggregation be the issue?

A2: Yes, soluble aggregates, which are not visible to the naked eye, can form and are a common cause of protein inactivity and experimental variability.[2] These smaller, soluble aggregates can interfere with binding sites and functional domains. Their presence can be detected using techniques like Dynamic Light Scattering (DLS) or analytical Size-Exclusion Chromatography (SEC).[2][4]

Q3: At what stages of my workflow should I be most concerned about DHP B aggregation?

A3: Aggregation can occur at any stage, from expression to storage.[2] Key stages to monitor closely are:

  • During Protein Expression: High-level expression in systems like E. coli can lead to the formation of insoluble inclusion bodies.[5][6]

  • Cell Lysis and Purification: The sudden change in environment and exposure to cellular components can trigger aggregation.[2]

  • Concentration Steps: As protein concentration increases, so does the likelihood of aggregation.[2]

  • Buffer Exchange: Moving the protein into a new buffer with suboptimal conditions can cause instability.[2]

  • Freeze-Thaw Cycles and Long-Term Storage: These are common culprits for inducing aggregation.[1][2]

Troubleshooting Guides

Issue 1: Visible Precipitation of DHP B During Purification or Storage

This guide provides a systematic approach to identifying and resolving the cause of DHP B precipitation.

Troubleshooting Workflow

G cluster_legend Legend start Visible DHP B Precipitation Observed check_buffer Step 1: Analyze Buffer Composition pH, Ionic Strength, Additives start->check_buffer optimize_buffer Step 2: Screen Buffer Conditions (See Table 1 for suggestions) check_buffer->optimize_buffer Suboptimal? check_concentration Step 3: Evaluate Protein Concentration optimize_buffer->check_concentration reduce_concentration Step 4: Reduce Concentration or Add Stabilizers check_concentration->reduce_concentration Too high? check_temp Step 5: Review Temperature and Handling reduce_concentration->check_temp optimize_temp Step 6: Modify Storage and Handling Protocols (e.g., flash freeze, add cryoprotectants) check_temp->optimize_temp Stressful conditions? end_soluble DHP B remains soluble optimize_temp->end_soluble Problem Problem Analysis Analysis Step Action Action Step Resolution Resolution

Caption: Troubleshooting workflow for visible DHP B protein precipitation.

Step-by-Step Guide:

  • Analyze Buffer Composition:

    • pH: Check if the buffer pH is close to the isoelectric point (pI) of DHP B. Adjust the pH to be at least 1 unit away from the pI.[1] For dehalogenases, stability is often observed around pH 6.[7]

    • Ionic Strength: Low salt concentrations can sometimes lead to aggregation.[8] Conversely, excessively high salt can also cause precipitation. Screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl).

  • Screen Buffer Conditions and Additives:

    • Perform a buffer screen to identify optimal conditions for DHP B solubility. A solubility assay can be used to test multiple buffer conditions simultaneously.[9]

    • Consider adding stabilizers to your buffer. These can include:

      • Reducing Agents: For proteins with cysteine residues, adding DTT or TCEP can prevent oxidation and subsequent aggregation.[1]

      • Amino Acids: A combination of L-Arginine and L-Glutamate (e.g., 50 mM each) can increase protein solubility.[1][10]

      • Glycerol: Often used as a cryoprotectant (20-50% v/v) to prevent aggregation during freeze-thaw cycles.[1][2]

      • Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or CHAPS can help solubilize protein aggregates.[1][10]

    Table 1: Suggested Buffer Conditions for DHP B Stability Screening

ComponentConcentration RangePurpose
Buffer 20-50 mMMaintain pH
pH 5.0 - 8.5 (in 0.5 unit increments)Determine optimal pH away from pI
Salt (NaCl/KCl) 50 - 500 mMModulate ionic strength
L-Arginine/L-Glutamate 50 mMStabilizer, increases solubility[1]
Glycerol 10 - 50% (v/v)Cryoprotectant and stabilizer[2]
TCEP 0.5 - 1 mMReducing agent to prevent oxidation[1]
  • Evaluate and Adjust Protein Concentration:

    • If aggregation occurs during a concentration step, you may be exceeding the protein's solubility limit.

    • Try to perform the final purification step at a lower concentration or add stabilizing agents to the buffer before concentrating.[2]

  • Review Temperature and Handling Procedures:

    • Avoid repeated freeze-thaw cycles. Aliquot your purified DHP B into single-use volumes before freezing.[1]

    • For freezing, flash-freeze aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the protein.

    • During purification, perform all steps at 4°C to reduce the risk of thermal denaturation and aggregation.[2]

    • Minimize vigorous vortexing or stirring to prevent shear stress.

Issue 2: Detecting and Characterizing Soluble DHP B Aggregates

This guide outlines the experimental protocols for identifying soluble aggregates that may be causing protein inactivity or inconsistent results.

Experimental Workflow for Detecting Soluble Aggregates

G start Suspected Soluble Aggregates (Inactive Protein, Inconsistent Data) dls Dynamic Light Scattering (DLS) Assess Polydispersity start->dls high_pd High Polydispersity? dls->high_pd sec Analytical Size-Exclusion Chromatography (SEC) Separate Monomer from Aggregates multiple_peaks Multiple Peaks? sec->multiple_peaks sds_page SDS-PAGE Analysis (Non-reducing vs. Reducing) Identify Covalent Aggregates high_mw_bands High MW Bands? sds_page->high_mw_bands high_pd->sec Yes no_aggregates Conclusion: Sample is Monodisperse high_pd->no_aggregates No multiple_peaks->sds_page Yes multiple_peaks->no_aggregates No conclusion Conclusion: Soluble Aggregates Confirmed high_mw_bands->conclusion Yes high_mw_bands->no_aggregates No

Caption: Workflow for the detection and characterization of soluble DHP B aggregates.

Detailed Experimental Protocols:

  • Dynamic Light Scattering (DLS)

    • Purpose: To assess the homogeneity and size distribution of DHP B in solution. A monodisperse (non-aggregated) sample will show a single, narrow peak, while an aggregated sample will show multiple peaks or a very broad peak.[4]

    • Methodology:

      • Prepare DHP B samples at a concentration of 0.5-1.0 mg/mL in the buffer of interest.

      • Filter the sample through a 0.22 µm filter to remove any large, insoluble aggregates.

      • Equilibrate the sample to the desired temperature in the DLS instrument.

      • Acquire data and analyze the size distribution profile. A polydispersity index (PDI) of <0.2 is generally considered indicative of a monodisperse sample.

  • Analytical Size-Exclusion Chromatography (SEC)

    • Purpose: To separate DHP B monomers from dimers, trimers, and larger soluble aggregates based on their hydrodynamic radius.[2]

    • Methodology:

      • Equilibrate an appropriate analytical SEC column (e.g., Superdex 200 Increase 10/300 GL) with the filtered and degassed running buffer.[11]

      • Inject a small volume (e.g., 100 µL) of your purified DHP B sample (at 1-5 mg/mL).

      • Monitor the elution profile at 280 nm.

      • A properly folded, monomeric DHP B should elute as a single, symmetrical peak. The presence of earlier-eluting peaks is indicative of soluble aggregates.

  • SDS-PAGE Analysis (Non-reducing vs. Reducing)

    • Purpose: To determine if aggregation is mediated by the formation of intermolecular disulfide bonds.

    • Methodology:

      • Prepare two samples of your purified DHP B.

      • To one sample, add a standard SDS-PAGE loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). This is the "reducing" sample.

      • To the other sample, add a loading buffer that does not contain a reducing agent. This is the "non-reducing" sample.

      • Heat both samples according to standard protocols (e.g., 95°C for 5 minutes), unless there is concern for heat-induced aggregation.[12]

      • Run both samples on an SDS-PAGE gel.

      • Interpretation: If high molecular weight bands are present in the non-reducing lane but absent in the reducing lane, it suggests that aggregation is at least partially due to the formation of intermolecular disulfide bonds. If high molecular weight bands persist in the reducing lane, the aggregation is non-covalent.

By following these guides, researchers can systematically diagnose and resolve aggregation issues with DHP B, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Investigating Resistance to Dihydro-β-agarofuran Sesquiterpenoids (DHP-B) in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "DHP-B" is not standard in the reviewed literature. This guide assumes "this compound" refers to a specific compound within the Dihydro-β-agarofuran sesquiterpenoid class of natural products, which are known for their cytotoxic and multidrug resistance-modulating activities. The information provided is based on the broader class of these compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential resistance mechanisms to Dihydro-β-agarofuran sesquiterpenoids in cancer cells.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cancer cell line is showing reduced sensitivity to my Dihydro-β-agarofuran sesquiterpenoid (this compound) compound. What are the likely resistance mechanisms?

A1: Reduced sensitivity, or acquired resistance, to anticancer compounds like Dihydro-β-agarofuran sesquiterpenoids can be multifactorial. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1), is a primary mechanism of multidrug resistance.[1][2][3] These transporters act as pumps that actively remove the drug from the cell, lowering its intracellular concentration and thus its efficacy.

  • Evasion of Apoptosis: Cancer cells can develop resistance by altering the signaling pathways that control programmed cell death (apoptosis).[4][5] This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax).[4]

  • Alterations in Drug Metabolism: Cancer cells may increase the metabolic inactivation of the drug.

  • Modification of the Drug Target: While less common for this class of compounds, mutations in the molecular target of this compound could prevent the drug from binding effectively.

Q2: How can I determine if my resistant cell line is overexpressing P-glycoprotein (P-gp)?

A2: You can assess P-gp overexpression and activity through several methods:

  • Western Blotting: This is a standard technique to quantify the amount of P-gp protein in your resistant cell line compared to the parental (sensitive) cell line. An increase in the P-gp band intensity in the resistant line is a strong indicator of this mechanism.

  • Immunofluorescence: This method allows you to visualize the localization and expression level of P-gp on the cell membrane.

  • Functional Assays (e.g., Rhodamine 123 or Calcein-AM Efflux Assay): These assays use fluorescent substrates of P-gp. If P-gp is active, it will pump the dye out of the cells, resulting in lower intracellular fluorescence. The assay can be performed with and without a known P-gp inhibitor (like Verapamil) to confirm that the efflux is P-gp specific.[1][2]

Troubleshooting P-gp Experiments:

  • No difference in P-gp levels: If you don't observe a change in P-gp expression, consider other ABC transporters like MRP1 or BCRP.

  • High background in functional assays: Ensure your cells are healthy and not overly confluent. Optimize dye concentration and incubation times.

Q3: My cells are not undergoing apoptosis after this compound treatment. How can I investigate this?

A3: To determine if apoptosis evasion is the resistance mechanism, you can perform the following experiments:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between live, early apoptotic, late apoptotic, and necrotic cells. A lower percentage of apoptotic cells in the resistant line after treatment compared to the sensitive line suggests apoptosis evasion.

  • Caspase Activity Assays: Measure the activity of key executioner caspases like Caspase-3 and Caspase-7. Reduced activation in resistant cells is a hallmark of apoptosis inhibition.

  • Western Blotting for Apoptosis-Related Proteins: Analyze the expression levels of key proteins in the apoptotic pathway, such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved PARP (a marker of apoptosis).[4] An increased Bcl-2/Bax ratio is often associated with resistance.

Q4: How do I develop a this compound-resistant cancer cell line for my studies?

A4: Developing a drug-resistant cell line is a crucial step for investigating resistance mechanisms.[3][6][7] The general approach involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of your this compound compound over several months.[6][7]

Troubleshooting the Development of Resistant Cell Lines:

  • Massive cell death: If you observe widespread cell death after increasing the drug concentration, the increment was likely too high. Reduce the concentration step or allow the cells more time to recover.

  • Slow growth: Resistant cells may initially grow slower than parental cells. Be patient and maintain the drug pressure.

  • Loss of resistance: To maintain the resistant phenotype, it is often necessary to continuously culture the cells in the presence of the drug.

Quantitative Data: Cytotoxicity of Dihydro-β-agarofuran Sesquiterpenoids

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for various Dihydro-β-agarofuran sesquiterpenoids against different human cancer cell lines.

Compound/ExtractCell LineCancer TypeIC50 (µM)Reference
Compound 4HL-60Promyelocytic Leukemia3.61[8]
Compound 4K562Chronic Myelogenous Leukemia17.13[8]
Compound 4HCT116Colon Cancer10.15[8]
Compound 5HL-60Promyelocytic Leukemia11.8[9][10]
Compound 5SMMC-7721Hepatocellular Carcinoma20.1[9][10]
Compound 5A549Lung Cancer25.4[9][10]
Compound 5MCF-7Breast Cancer>40[9][10]
Compound 5SW480Colon Cancer30.1[9][10]
Compound 6HL-60Promyelocytic Leukemia15.2[9][10]
Compound 7HL-60Promyelocytic Leukemia13.5[9][10]
Royleanine AHelaCervical Cancer0.064 (µg/mL)[11]
Royleanine APC-3Prostate Cancer0.034 (µg/mL)[11]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of a this compound compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound compound

  • DMSO (for dissolving the compound)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of the this compound compound in complete medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of the this compound compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[6]

Protocol 2: Western Blot for P-glycoprotein (P-gp) and Apoptotic Proteins

Materials:

  • Parental and resistant cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-P-gp, anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescence substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. Compare the protein expression levels between parental and resistant cells.

Visualizations

P_Glycoprotein_Efflux cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) DHPB_in Intracellular this compound DHPB_out Extracellular this compound Pgp->DHPB_out Active Efflux ADP ADP + Pi Pgp->ADP DHPB_in->Pgp Binding DHPB_out->DHPB_in Passive Diffusion ATP ATP ATP->Pgp Energy

Caption: P-glycoprotein mediated drug efflux mechanism.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 DHPB This compound (Cellular Stress) Bax Bax (Pro-apoptotic) DHPB->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways.

Resistance_Workflow Start Reduced this compound Sensitivity Observed Develop Develop Resistant Cell Line Start->Develop IC50 Confirm Resistance (IC50 Assay) Develop->IC50 Mechanism Investigate Mechanism IC50->Mechanism Efflux Test Drug Efflux (P-gp Expression/Activity) Mechanism->Efflux Apoptosis Test Apoptosis Evasion (Annexin V, Caspases, Bcl-2/Bax) Mechanism->Apoptosis Efflux_Positive P-gp Overexpression Confirmed Efflux->Efflux_Positive Apoptosis_Positive Apoptosis Evasion Confirmed Apoptosis->Apoptosis_Positive

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: DHP B Hydrogen Peroxide-Induced Inactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling for hydrogen peroxide-induced inactivation of Dehaloperoxidase B (DHP B) during their experiments.

Frequently Asked Questions (FAQs)

Q1: My DHP B enzyme activity is rapidly decreasing in the presence of hydrogen peroxide. What is happening?

A1: Dehaloperoxidase (DHP) B, while a peroxidase, can be susceptible to inactivation by its substrate, hydrogen peroxide (H₂O₂).[1] This phenomenon, known as substrate-induced inactivation, can occur through the oxidation of catalytically important amino acid residues or the destruction of the heme cofactor.[2] The reaction of ferrous DHP B with H₂O₂ leads to the formation of an intermediate known as Compound II.[3] While this is a key step in the catalytic cycle, an excess of H₂O₂ or prolonged exposure can lead to off-pathway reactions that result in irreversible inactivation of the enzyme.

Q2: What is the proposed mechanism for H₂O₂-induced inactivation of DHP B?

A2: The current understanding is that while the reaction of deoxyferrous DHP B with H₂O₂ is productive and forms the catalytically active Compound II, high concentrations of H₂O₂ can lead to oxidative damage.[3] This can involve the oxidation of susceptible amino acid residues near the active site or modification of the porphyrin ring of the heme cofactor, leading to a loss of enzymatic activity.[2] The inactivation is a competitive process with the catalytic cycle.[1]

Q3: How can I control for or prevent the inactivation of DHP B by hydrogen peroxide in my experiments?

A3: There are several strategies to mitigate H₂O₂-induced inactivation:

  • Optimize H₂O₂ Concentration: Use the lowest effective concentration of H₂O₂ necessary for your assay. This can be determined through a concentration-response curve.

  • Use a H₂O₂ Scavenging System: Incorporate an enzymatic or chemical H₂O₂ scavenger to remove excess peroxide. Catalase is a highly efficient enzymatic scavenger.[4][5]

  • Include Reducing Agents/Antioxidants: The presence of reducing substrates can protect the enzyme from inactivation.[1] Antioxidants may also offer protection against oxidative damage.[6]

  • Control Reaction Time: Minimize the incubation time of DHP B with H₂O₂ to reduce the window for inactivation to occur.

Q4: What are some common chemical quenchers for hydrogen peroxide?

A4: Several chemical reagents can be used to quench H₂O₂. The choice of quencher will depend on the specific experimental conditions and compatibility with downstream analyses. Common quenchers include:

  • Sodium Thiosulfate: Reacts with H₂O₂ to form sodium tetrathionate (B1226582) and water.[7]

  • Sodium Sulfite: Another effective reducing agent for quenching H₂O₂.[5][8]

  • Ferrous Sulfate: Can be used to remove peroxides, though it may not be suitable for all biological assays involving a heme protein like DHP B.[9]

It is crucial to ensure that the quenching agent itself does not interfere with your assay.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of DHP B activity upon H₂O₂ addition. Excess H₂O₂ is causing rapid inactivation.Titrate H₂O₂ to the lowest effective concentration. Perform a time-course experiment to determine the optimal reaction time before significant inactivation occurs.
Inconsistent results between experimental replicates. Variable H₂O₂ concentration or incomplete quenching.Prepare fresh H₂O₂ solutions and accurately determine their concentration. Ensure complete and consistent quenching of the reaction at each time point.
Interference from the H₂O₂ quenching agent. The quencher is affecting the assay readout or DHP B stability.Test the effect of the quencher on the assay in the absence of H₂O₂. Consider using an alternative quenching method, such as catalase, which is highly specific.[4]
Precipitation observed after adding H₂O₂ or quencher. Incompatibility of reagents or buffer conditions.Check the solubility and compatibility of all reagents at the concentrations used. Ensure the pH and ionic strength of the buffer are optimal for DHP B stability.

Experimental Protocols

Protocol 1: Determining the Optimal Hydrogen Peroxide Concentration

This protocol outlines a method to determine the lowest effective concentration of H₂O₂ that provides a robust signal without causing rapid enzyme inactivation.

Materials:

  • Purified DHP B enzyme

  • DHP B substrate (e.g., 2,4,6-trichlorophenol, TCP)[3]

  • Hydrogen peroxide (H₂O₂) stock solution (concentration validated)

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)[10]

  • Spectrophotometer

Procedure:

  • Prepare a series of H₂O₂ dilutions in the reaction buffer, ranging from sub-stoichiometric to several equivalents relative to the DHP B concentration.

  • Set up a reaction mixture in a cuvette containing DHP B and its substrate (e.g., 10 µM DHP B and 150 µM TCP).[3]

  • Initiate the reaction by adding a specific concentration of H₂O₂.

  • Monitor the reaction progress by measuring the change in absorbance at a specific wavelength corresponding to product formation or substrate consumption over a set period (e.g., 5 minutes).[3]

  • Plot the initial reaction rate as a function of H₂O₂ concentration.

  • The optimal H₂O₂ concentration will be the lowest concentration that gives a maximal or near-maximal reaction rate before a significant decline in the rate is observed, indicating enzyme inactivation.

Protocol 2: Quenching H₂O₂ with Catalase

This protocol describes the use of catalase to stop the DHP B reaction by rapidly degrading residual H₂O₂.

Materials:

  • DHP B reaction mixture

  • Catalase solution (e.g., from bovine liver)

  • Reaction buffer

Procedure:

  • Perform the DHP B-catalyzed reaction as described in Protocol 1.

  • At the desired time point, add a pre-determined amount of catalase to the reaction mixture to quench the H₂O₂. A catalase concentration of 0.2 mg/L has been shown to quench 100 mg/L of H₂O₂ in under 10 minutes.[4][5]

  • Allow the quenching reaction to proceed for a sufficient time (e.g., 5-10 minutes) to ensure complete degradation of H₂O₂.

  • Proceed with downstream analysis of the reaction products.

  • Control Experiment: To ensure catalase does not interfere with the assay, run a control reaction where catalase is added before the addition of H₂O₂.

Signaling Pathways and Workflows

H2O2_Inactivation_Pathway cluster_catalytic Catalytic Cycle cluster_inactivation Inactivation Pathway Deoxyferrous_DHP_B Deoxyferrous DHP B (Fe²⁺) Compound_II Compound II (Fe⁴⁺=O) Deoxyferrous_DHP_B->Compound_II + H₂O₂ Ferric_DHP_B Ferric DHP B (Fe³⁺) Compound_II->Ferric_DHP_B + Substrate Inactive_DHP_B Inactive DHP B Compound_II->Inactive_DHP_B Excess H₂O₂ Ferric_DHP_B->Deoxyferrous_DHP_B + Reductant Ferric_DHP_B->Inactive_DHP_B Excess H₂O₂ Experimental_Workflow start Start Experiment prepare_reagents Prepare DHP B, Substrate, and H₂O₂ start->prepare_reagents initiate_reaction Initiate Reaction (Add H₂O₂) prepare_reagents->initiate_reaction monitor_reaction Monitor Reaction Progress initiate_reaction->monitor_reaction quench_reaction Quench Reaction (e.g., with Catalase) monitor_reaction->quench_reaction analyze_results Analyze Reaction Products quench_reaction->analyze_results end End analyze_results->end

References

Technical Support Center: Interpreting Unexpected Results from DHP-B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DHP-B and related compound experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected experimental results.

Section 1: Dehaloperoxidase B (DHP B) Enzyme Experiments

Dehaloperoxidase (DHP) from the marine annelid Amphitrite ornata is a bifunctional enzyme with both hemoglobin and peroxidase activities.[1][2] Isoenzyme B (DHP B) exhibits distinct properties from its counterpart, DHP A, which can lead to unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a lower-than-expected rate of product formation in my DHP B-catalyzed reaction?

A1: Several factors could contribute to a lower-than-expected reaction rate. Consider the following possibilities:

  • Substrate Inhibition: DHP B is prone to substrate inhibition at lower concentrations of 2,4,6-trichlorophenol (B30397) (TCP) and 2,4,6-tribromophenol (B41969) (TBP) compared to DHP A.[3] If you are using high concentrations of the trihalophenol substrate, you may be observing this inhibitory effect.

  • Inhibitor Presence: Contaminants or unintended substrates in your reaction mixture can act as inhibitors. For example, 4-bromophenol (B116583) (4-BP) is a known inhibitor of 2,4,6-trichlorophenol dehalogenation.[1]

  • Heme Bleaching: High concentrations of hydrogen peroxide (> 1 mM) can cause heme bleaching, inactivating the enzyme.[1]

  • Protein Instability: DHP B is a less stable protein than DHP A and is more susceptible to thermal denaturation and heme loss.[3][4] Ensure proper storage and handling of the enzyme.

Troubleshooting Flowchart for Low Reaction Rate

G start Low DHP B Reaction Rate Observed check_substrate Check Substrate Concentration start->check_substrate high_substrate High Substrate Concentration? check_substrate->high_substrate reduce_substrate Reduce Substrate Concentration high_substrate->reduce_substrate Yes check_inhibitors Check for Inhibitors high_substrate->check_inhibitors No end Reaction Rate Restored reduce_substrate->end inhibitor_present Potential Inhibitor Present? check_inhibitors->inhibitor_present purify_reagents Purify Reagents inhibitor_present->purify_reagents Yes check_h2o2 Check H2O2 Concentration inhibitor_present->check_h2o2 No purify_reagents->end high_h2o2 [H2O2] > 1 mM? check_h2o2->high_h2o2 reduce_h2o2 Reduce H2O2 Concentration high_h2o2->reduce_h2o2 Yes check_enzyme Check Enzyme Integrity high_h2o2->check_enzyme No reduce_h2o2->end degraded_enzyme Enzyme Degraded? check_enzyme->degraded_enzyme new_enzyme Use Fresh Enzyme Stock degraded_enzyme->new_enzyme Yes degraded_enzyme->end No new_enzyme->end

Caption: Troubleshooting workflow for low DHP B catalytic activity.

Q2: My DHP B enzyme appears to be losing activity over time, even with proper storage. What could be the cause?

A2: DHP B has a lower thermal stability compared to DHP A. Heme loss can occur at temperatures as low as 46°C.[4] Repeated freeze-thaw cycles can also contribute to denaturation. It is crucial to aliquot your enzyme stock and avoid repeated temperature fluctuations.

PropertyDHP ADHP B
Melting Temperature (Tm) 50.4 °C47.5 °C[3]
ΔHcal 183.3 kJ/mol165.1 kJ/mol[3]
Temperature of Heme Loss 54 °C46 °C[4]

Q3: I am observing catalytic activity starting from the oxyferrous state of DHP B. Is this expected?

A3: Yes, this is a known and unique feature of DHP B. Unlike traditional peroxidases where the catalytic cycle is initiated from the ferric state, the oxyferrous state of DHP B is a peroxidase-competent starting species.[1][5] This means that the ferric oxidation state is not an obligatory starting point for the enzyme's catalytic cycle.[2]

Experimental Protocols

Protocol 1: Determination of DHP B Enzymatic Activity

This protocol is adapted from methodologies described in the literature.[1]

  • Reagents:

    • 100 mM Potassium Phosphate (B84403) (KPi) buffer, pH 7.0

    • DHP B enzyme stock solution

    • 2,4,6-trihalophenol (TXP) co-substrate stock solution (e.g., TCP or TBP)

    • Hydrogen peroxide (H₂O₂) substrate stock solution

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing KPi buffer and a constant concentration of DHP B and TXP co-substrate.

    • Initiate the reaction by adding a varying concentration of H₂O₂.

    • Monitor the reaction by UV-visible spectroscopy, following the decrease in the TXP co-substrate absorbance or the formation of the 2,6-dihalo-1,4-benzoquinone (DXQ) product.

    • Calculate the initial reaction rates from the linear portion of the absorbance change over time.

    • Determine kinetic parameters (k_cat and K_m) by fitting the initial rate data to the Michaelis-Menten equation.

DHP B Catalytic Cycle

DHP_B_Cycle ferric Ferric DHP B cpd_es Compound ES ferric->cpd_es H2O2 oxyferrous Oxyferrous DHP B ferric->oxyferrous DCQ cpd_es->ferric TXP -> DXQ cpd_ii Compound II oxyferrous->cpd_ii H2O2 cpd_ii->ferric TXP -> DXQ

Caption: Simplified catalytic cycle of Dehaloperoxidase B.

Section 2: Dihydropyridine (B1217469) (DHP) Calcium Channel Blocker Experiments

Dihydropyridines are a class of L-type calcium channel blockers widely used in the treatment of hypertension.[6] Unexpected results in both preclinical and clinical studies can arise from their mechanism of action and off-target effects.

Frequently Asked Questions (FAQs)

Q1: We are observing significant peripheral edema in our animal models treated with a dihydropyridine. Is this a common side effect?

A1: Yes, peripheral edema is one of the most common adverse effects of dihydropyridine calcium channel blockers.[7] It is thought to be related to the vasodilatory action of these drugs.[7] The incidence of this side effect can be dose-dependent and may vary between different dihydropyridine compounds.

DihydropyridineIncidence of Peripheral Edema
Amlodipine (B1666008)2.8 - 29%[7]
Nifedipine (B1678770) GITSVaries with dose and formulation

Q2: Our study shows an unexpected increase in heart rate and sympathetic nervous system activity after administration of a dihydropyridine. Why is this happening?

A2: The rapid vasodilation caused by some dihydropyridines, particularly immediate-release formulations, can trigger a baroreflex-mediated activation of the sympathetic nervous system.[6] This can lead to an increase in heart rate (tachycardia) and plasma norepinephrine (B1679862) levels.[8] Long-acting formulations like nifedipine GITS and amlodipine generally have a smaller effect on heart rate.[8]

Troubleshooting Unexpected Cardiovascular Effects

DHP_Cardio_Effects start Unexpected Tachycardia/SNS Activation check_formulation Check DHP Formulation start->check_formulation is_ir Immediate-Release Formulation? check_formulation->is_ir consider_la Consider Long-Acting Formulation is_ir->consider_la Yes check_dose Review Dosage is_ir->check_dose No end Cardiovascular Effects Mitigated consider_la->end is_high_dose High Dose? check_dose->is_high_dose reduce_dose Reduce Dose is_high_dose->reduce_dose Yes evaluate_off_target Evaluate Potential Off-Target Effects is_high_dose->evaluate_off_target No reduce_dose->end evaluate_off_target->end

Caption: Logic diagram for troubleshooting unexpected cardiovascular effects of DHPs.

Q3: We are observing poor solubility of our novel dihydropyridine compound in aqueous solutions. What strategies can we use to improve this?

A3: Poor aqueous solubility is a significant challenge for many new chemical entities, including some dihydropyridines.[9] Several formulation strategies can be employed to enhance solubility and improve bioavailability:

  • Co-solvents: Using mixtures of solvents, such as polyethylene (B3416737) glycol (PEG) 400 and water, can significantly improve the solubility of some DHP derivatives.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different solubility profiles.

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to a faster dissolution rate.

  • Solid Dispersions: Dispersing the drug in a carrier matrix at the molecular level can enhance solubility.

Experimental Protocols

Protocol 2: In Vitro Dissolution Testing for Dihydropyridine Formulations

This protocol provides a general framework for assessing the dissolution of DHP compounds.

  • Apparatus:

    • USP 2 paddle apparatus or a diffusion-controlled system like a Franz cell.

  • Dissolution Medium:

    • The choice of medium is critical and should be justified. Options include phosphate buffer at various pH values to simulate gastrointestinal conditions, or media containing surfactants to improve the solubility of poorly soluble drugs.

  • Procedure:

    • Place the DHP formulation (e.g., tablet, powder) in the dissolution vessel containing the pre-warmed dissolution medium.

    • Begin stirring at a defined rate (e.g., 50 rpm).

    • At specified time points, withdraw samples of the dissolution medium.

    • Analyze the concentration of the dissolved DHP in the samples using a suitable analytical method, such as HPLC-UV.

    • Plot the percentage of drug dissolved as a function of time to generate a dissolution profile.

References

Technical Support Center: Crystallization of Dehaloperoxidase B (DHP B)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with obtaining high-quality crystal structures of Dehaloperoxidase B (DHP B).

Frequently Asked Questions (FAQs)

Q1: What is a standard starting condition for crystallizing DHP B?

A successful crystallization condition for DHP B involves the hanging-drop vapor-diffusion method. The protein, at a concentration of 9 mg/mL in 20 mM sodium cacodylate buffer at pH 6.5, is mixed in equal volume with a crystallization solution. This solution contains 0.2 M ammonium (B1175870) sulfate (B86663) and a polyethylene (B3416737) glycol (PEG) 4000 concentration in the range of 30-36% (w/v). The crystallization is carried out at 277 K.[1]

Q2: What are the key parameters to consider for successful DHP B crystallization?

The critical parameters for DHP B crystallization include:

  • Protein Purity and Stability: The protein sample must be of high purity (>95%) and monodisperse. Aggregates or impurities can hinder the formation of well-ordered crystals. Ensure the protein is stable in its storage buffer.

  • Protein Concentration: A concentration of around 9 mg/mL has been shown to be effective.[1] However, this may need to be optimized for different protein batches.

  • Precipitant Concentration: The concentration of PEG 4000 is a crucial variable. A range of 30-36% (w/v) has been reported to yield crystals.[1]

  • pH: A pH of 6.5 has been successfully used.[1] The pH of the crystallization drop can significantly impact protein solubility and charge distribution, affecting crystal packing.

  • Temperature: Crystallization is typically performed at 277 K (4°C) to slow down the process and promote the growth of higher quality crystals.[1]

Q3: What is the typical morphology of DHP B crystals?

Under the reported conditions, DHP B crystallizes with two molecules in the asymmetric unit, forming a homodimer. The crystals belong to the orthorhombic space group P212121.[1]

Troubleshooting Guide

This guide addresses common problems encountered during DHP B crystallization experiments and provides systematic steps to resolve them.

Problem 1: Amorphous Precipitate Formation

Symptom: Instead of clear drops or crystals, you observe a shapeless, non-crystalline precipitate.

Cause: The supersaturation level is too high, leading to rapid protein aggregation rather than ordered crystal lattice formation.

Troubleshooting Steps:

  • Reduce Precipitant Concentration: Lower the concentration of PEG 4000 in your crystallization screen. Start by decreasing it in small increments (e.g., 2-5%).

  • Vary Protein Concentration: Decrease the protein concentration. Try setting up drops with protein concentrations ranging from 4 to 8 mg/mL.

  • Modify pH: Screen a range of pH values around the initial condition of 6.5. A slight change in pH can significantly affect protein solubility.

  • Introduce Additives: Certain additives can help to reduce the rate of nucleation and promote crystal growth. Consider using additives like glycerol (B35011) (in low concentrations, <5% v/v) or small amounts of non-detergent sulfobetaines.

ParameterInitial ConditionSuggested Optimization Range
PEG 4000 Conc.30-36% (w/v)20-30% (w/v)
Protein Conc.9 mg/mL4-8 mg/mL
pH (Sodium Cacodylate)6.56.0-7.0
Problem 2: Formation of Small, Needle-like, or Poorly Diffracting Crystals

Symptom: You obtain crystals, but they are too small for X-ray diffraction, have poor morphology (e.g., needles, plates), or show weak and diffuse diffraction patterns.

Cause: Nucleation is too rapid, leading to a large number of small crystals. The crystal lattice may have a high degree of mosaicity or internal disorder.

Troubleshooting Steps:

  • Optimize Precipitant and Protein Concentrations: Fine-tune the concentrations of both PEG 4000 and DHP B. A slightly lower supersaturation level can favor the growth of fewer, larger crystals.

  • Slowing Down Equilibration:

    • Hanging Drop: Increase the distance between the drop and the reservoir solution to slow the rate of vapor diffusion.

    • Sitting Drop: Use a larger reservoir volume.

  • Seeding:

    • Microseeding: Introduce a very small number of crushed crystals from a previous experiment into a new drop equilibrated at a lower supersaturation level. This encourages the growth of existing crystal lattices rather than new nucleation.

  • Post-Crystallization Treatments:

    • Dehydration: Gradually increase the precipitant concentration in the reservoir to dehydrate the crystal. This can sometimes improve crystal packing and diffraction quality.

    • Annealing: Briefly warming a cryo-cooled crystal before re-cooling can sometimes relieve lattice stress and improve diffraction.

TechniqueDescription
Microseeding Introduce crushed crystals into a drop with lower precipitant concentration to promote growth.
Dehydration Slowly increase reservoir precipitant concentration to improve crystal packing.
Annealing Briefly thaw and re-freeze a cryo-cooled crystal to reduce mosaicity.
Problem 3: No Crystals or Clear Drops

Symptom: The crystallization drops remain clear with no signs of precipitation or crystal formation after an extended period.

Cause: The protein solution has not reached a sufficient level of supersaturation for nucleation to occur.

Troubleshooting Steps:

  • Increase Protein Concentration: Concentrate your DHP B sample to a higher concentration, for example, 10-15 mg/mL.

  • Increase Precipitant Concentration: Gradually increase the concentration of PEG 4000 in your crystallization screen.

  • Screen Different Precipitants: While PEG 4000 is a good starting point, consider screening other PEGs of different molecular weights (e.g., PEG 3350, PEG 6000) or other types of precipitants.

  • Utilize Crystallization Screening Kits: Employ commercially available sparse matrix screens to explore a wider range of chemical space and identify new potential crystallization conditions.

Experimental Protocols

Hanging-Drop Vapor Diffusion for DHP B Crystallization

This protocol is adapted from the successful crystallization of DHP B.[1]

Materials:

  • Purified DHP B protein (9 mg/mL in 20 mM sodium cacodylate, pH 6.5)

  • Crystallization Solution: 0.2 M Ammonium Sulfate, 30-36% (w/v) PEG 4000

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Pipettes and tips

  • Microscope for observing crystals

Procedure:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization solution into the reservoir of a 24-well plate.

  • Prepare the Drop: On a clean, siliconized cover slip, pipette 1 µL of the DHP B protein solution.

  • Add 1 µL of the crystallization solution to the protein drop.

  • Seal the Well: Carefully invert the cover slip and place it over the reservoir, ensuring a good seal with the grease around the well rim.

  • Incubate: Incubate the plate at 277 K (4°C) in a vibration-free environment.

  • Monitor Crystal Growth: Regularly inspect the drops under a microscope for the appearance of crystals over several days to weeks.

Visualizations

Crystallization_Workflow cluster_prep Sample Preparation cluster_screen Crystallization Screening cluster_outcome Outcome cluster_optimize Optimization & Analysis Protein_Purification Protein Purification (>95% Purity) Buffer_Exchange Buffer Exchange & Concentration (9 mg/mL) Protein_Purification->Buffer_Exchange Initial_Screen Initial Screening (Hanging-Drop Vapor Diffusion) Buffer_Exchange->Initial_Screen Observation Microscopic Observation Initial_Screen->Observation Crystals Crystals Formed Observation->Crystals Precipitate Amorphous Precipitate Observation->Precipitate Clear Clear Drop Observation->Clear Optimization Condition Optimization Crystals->Optimization Precipitate->Optimization Troubleshoot Clear->Initial_Screen Adjust Conditions Diffraction X-ray Diffraction Optimization->Diffraction Structure Structure Determination Diffraction->Structure

Caption: Experimental workflow for obtaining DHP B crystal structures.

Troubleshooting_Logic cluster_outcomes cluster_solutions Start Observe Crystallization Drop Precipitate Amorphous Precipitate? Start->Precipitate Small_Crystals Small/Poor Crystals? Start->Small_Crystals No_Change Clear Drop? Start->No_Change Precipitate->Small_Crystals No Solution_Precipitate Decrease [Precipitant] Decrease [Protein] Vary pH Add Additives Precipitate->Solution_Precipitate Yes Small_Crystals->No_Change No Solution_Small Optimize [Precipitant] & [Protein] Slow Equilibration Seeding Post-Crystallization Treatments Small_Crystals->Solution_Small Yes Solution_Clear Increase [Protein] Increase [Precipitant] Screen New Conditions No_Change->Solution_Clear Yes

Caption: Troubleshooting decision tree for DHP B crystallization.

References

Technical Support Center: Validating DHP-B Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the cellular target engagement of DHP-B, a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

This compound is a natural product with anti-cancer properties that induces apoptosis. It functions as a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), a key enzyme in the fatty acid β-oxidation pathway. This compound covalently binds to the Cys96 residue of CPT1A, inhibiting its activity. This leads to the disruption of the mitochondrial CPT1A-VDAC1 interaction, increased mitochondrial permeability, and subsequent apoptosis.[1]

Q2: Which assays are recommended for validating this compound target engagement in cells?

To confirm that this compound is binding to CPT1A inside a cell, several biophysical and biochemical methods can be employed. The most common and robust methods include:

  • Cellular Thermal Shift Assay (CETSA®): This assay measures the change in the thermal stability of a target protein upon ligand binding.[2][3][4]

  • NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound.[5][6][7][8]

  • Fluorescence Polarization (FP) Assay: This method measures the change in the rotational speed of a fluorescently labeled ligand when it binds to a larger protein.[9][10][11][12][13]

Each of these assays has its own set of advantages and challenges, which are addressed in the troubleshooting guides below.

This compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound.

DHPB_Signaling_Pathway DHPB This compound CPT1A CPT1A DHPB->CPT1A Covalent binding (Cys96) FAO Fatty Acid Oxidation DHPB->FAO Inhibits CPT1A-VDAC1_disruption VDAC1 VDAC1 CPT1A->VDAC1 CPT1A->FAO Enables CPT1A->CPT1A-VDAC1_disruption VDAC1->CPT1A-VDAC1_disruption Mitochondrion Mitochondrion Apoptosis Apoptosis Mitochondrion->Apoptosis Induces Energy Energy Metabolism FAO->Energy CPT1A-VDAC1_disruption->Mitochondrion Disrupts Interaction & Increases Permeability

This compound mechanism of action.

Cellular Thermal Shift Assay (CETSA®) Troubleshooting Guide

CETSA is a powerful technique for verifying target engagement in a cellular context by observing ligand-induced changes in protein thermal stability.[2][3][4]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis start Culture Cells treat Treat cells with this compound or Vehicle (DMSO) start->treat aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat at various temperatures (e.g., 40-70°C) aliquot->heat lyse Cell Lysis (Freeze-thaw) heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant wb Western Blot for CPT1A supernatant->wb end Analyze Thermal Shift wb->end Generate Melt Curve

CETSA experimental workflow.
FAQ and Troubleshooting for CETSA

Q: How do I perform a CETSA experiment for this compound?

A: A standard CETSA experiment involves two main parts: generating a melt curve and performing an isothermal dose-response (ITDR) analysis.[2]

Protocol 1: CETSA Melt Curve

  • Cell Culture: Grow your cells of interest to 70-80% confluency.

  • Treatment: Treat cells with a saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lysis: Lyse the cells using freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Analysis: Collect the supernatant and analyze the amount of soluble CPT1A by Western blot.

  • Data Interpretation: Plot the band intensities against temperature. A shift in the melting curve for this compound-treated cells compared to vehicle-treated cells indicates target engagement.

Protocol 2: Isothermal Dose-Response (ITDR)

  • Determine Optimal Temperature: From the melt curve, choose a temperature that results in about 50% of CPT1A denaturing in the vehicle-treated sample.

  • Treatment: Treat cells with a serial dilution of this compound for 1-2 hours.

  • Heating: Heat all samples at the predetermined optimal temperature for 3 minutes.

  • Lysis, Separation, and Analysis: Follow steps 4-6 from the melt curve protocol.

  • Data Interpretation: Plot the soluble CPT1A fraction against the this compound concentration to determine the cellular EC50.

ParameterVehicle (DMSO)10 µM this compound
Tm (°C) 52.558.0
ΔTm (°C) -+5.5
Cellular EC50 (µM) -1.2

Q: I don't see a thermal shift with this compound. What could be the problem?

Potential Cause Troubleshooting Steps
Insufficient this compound Concentration or Incubation Time This compound is a covalent inhibitor, and binding may be time-dependent. Increase the incubation time (e.g., up to 4 hours) or the concentration of this compound.
Suboptimal Heating Conditions The chosen temperature range may not be appropriate for CPT1A. Optimize the temperature gradient to ensure you capture the full melting curve of the protein.
Poor Antibody Quality The CPT1A antibody may not be specific or sensitive enough. Validate your antibody with positive and negative controls.
Protein Degradation Covalent modification by this compound might induce CPT1A degradation. Run a time-course experiment at 37°C without a heat challenge to check for changes in total CPT1A levels.
No Intrinsic Thermal Shift It is possible, though less likely for covalent inhibitors, that binding does not induce a significant change in thermal stability.[14] Consider an orthogonal target engagement assay.

Q: The thermal shift is negative (destabilization). Is this expected?

A: While stabilization is more common, covalent modification can sometimes lead to a destabilization of the protein structure, resulting in a negative thermal shift. This is still a valid indicator of target engagement.

NanoBRET™ Target Engagement Assay Troubleshooting Guide

The NanoBRET™ assay is a highly sensitive method for quantifying compound binding to a target protein in living cells.[5][6][7][8]

Experimental Workflow: NanoBRET™

NanoBRET_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_readout Detection transfect Transfect cells with CPT1A-NanoLuc® fusion construct plate Plate cells in a white 96-well plate transfect->plate add_tracer Add fluorescent tracer plate->add_tracer add_dhpb Add this compound (test compound) add_tracer->add_dhpb incubate Incubate add_dhpb->incubate add_substrate Add Nano-Glo® Substrate & Extracellular Inhibitor incubate->add_substrate read Read Luminescence and Fluorescence signals add_substrate->read end Determine IC50 read->end Calculate BRET Ratio

NanoBRET™ experimental workflow.
FAQ and Troubleshooting for NanoBRET™

Q: How do I develop a NanoBRET™ assay for this compound and CPT1A?

A: Since a commercial NanoBRET™ tracer for CPT1A may not be available, you will need to develop one.

  • Construct Development: Create a fusion construct of human CPT1A with NanoLuc® luciferase at either the N- or C-terminus.

  • Tracer Design: A suitable fluorescent tracer can be synthesized by conjugating a known reversible CPT1A inhibitor (e.g., a derivative of Etomoxir) with a fluorescent dye like NanoBRET™ 590.[15] The tracer must be cell-permeable and bind reversibly to CPT1A.

  • Assay Optimization:

    • Optimize the expression level of the CPT1A-NanoLuc® fusion protein.

    • Determine the optimal concentration of the fluorescent tracer that gives a good assay window.

  • Assay Protocol:

    • Transfect cells with the CPT1A-NanoLuc® construct.

    • Add the optimized concentration of the fluorescent tracer to the cells.

    • Add varying concentrations of this compound.

    • After incubation, add the Nano-Glo® substrate and extracellular inhibitor.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emissions and calculate the BRET ratio.

  • Data Analysis: Plot the BRET ratio against the this compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

CompoundCellular IC50 (µM)
This compound 0.85
Etomoxir (Control) 5.2

Q: I am getting a very low BRET signal or a small assay window. What should I do?

Potential Cause Troubleshooting Steps
Inefficient Energy Transfer The distance or orientation between the NanoLuc® donor and the tracer acceptor is not optimal. Try fusing the NanoLuc® tag to the other terminus of CPT1A.
Low Tracer Affinity or Permeability The tracer may not be effectively entering the cells or binding to CPT1A. Synthesize and test alternative tracers with different linkers or parent scaffolds.[16]
Low Expression of CPT1A-NanoLuc® Optimize transfection conditions or consider creating a stable cell line to ensure consistent expression.
High Background Signal The tracer concentration might be too high, leading to non-specific binding. Re-optimize the tracer concentration.

Q: My NanoBRET™ results don't correlate with my functional data. Why?

A: A lack of correlation can arise from several factors. This compound is a covalent inhibitor, while the NanoBRET™ assay relies on the competitive displacement of a reversible tracer. The IC50 from this assay reflects the initial binding affinity before covalent bond formation. The functional effect, however, is a result of the cumulative, irreversible inhibition of CPT1A over time. Therefore, a discrepancy between the biophysical measurement and the downstream cellular phenotype is possible.

Fluorescence Polarization (FP) Assay Troubleshooting Guide

An FP assay can be used to measure the binding of this compound to purified CPT1A protein by monitoring the displacement of a fluorescently labeled probe.

Logical Troubleshooting for FP Assays

FP_Troubleshooting start FP Assay Issue: No change in polarization (mP) or inconsistent data q1 Is the fluorescent probe appropriate for CPT1A? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are assay conditions optimized? a1_yes->q2 s1 Redesign probe: - Use a known reversible CPT1A ligand - Optimize fluorophore choice - Ensure high purity a1_no->s1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is this compound interfering with the signal? a2_yes->q3 s2 Optimize: - Protein and probe concentrations - Buffer (pH, ionic strength) - Incubation time a2_no->s2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Check for this compound autofluorescence or quenching. Run controls with This compound and probe alone. a3_yes->s3 end Re-evaluate data. Consider covalent binding kinetics. a3_no->end

FP assay troubleshooting flow.
FAQ and Troubleshooting for FP Assays

Q: How can I set up an FP assay for this compound?

A: This is a competitive binding assay using purified components.

  • Reagents:

    • Purified CPT1A protein.

    • A fluorescent probe: a known reversible CPT1A inhibitor labeled with a fluorophore (e.g., fluorescein).

    • This compound.

  • Assay Protocol:

    • In a microplate, combine the purified CPT1A protein and the fluorescent probe at concentrations optimized to give a stable, high polarization signal.

    • Add serial dilutions of this compound.

    • Incubate the plate. For a covalent inhibitor, the incubation time is a critical variable.

    • Read the fluorescence polarization (mP) at different time points (e.g., 15 min, 30 min, 60 min).

  • Data Analysis: The binding of this compound will displace the fluorescent probe, causing a decrease in the mP value. Because this compound binding is covalent and time-dependent, the IC50 value will likely decrease with longer incubation times.[11]

Incubation TimeIC50 of this compound (µM)
15 min 2.5
30 min 1.1
60 min 0.4

Q: The polarization signal is not changing upon addition of this compound.

Potential Cause Troubleshooting Steps
Probe Not Binding to CPT1A Confirm that your fluorescent probe binds to CPT1A by performing a saturation binding experiment (titrating CPT1A against a fixed concentration of the probe).
This compound Binding Site is Different from Probe Binding Site If this compound binds to an allosteric site and does not displace the probe, you will not see a change in polarization. This assay format only works for competitive inhibitors.
Incorrect Buffer Conditions Ensure the buffer composition (pH, salt concentration) is optimal for CPT1A stability and binding.[17]

Q: Why are my FP results time-dependent?

A: This is the expected behavior for a covalent inhibitor in a competitive FP assay.[11] The initial interaction of this compound with CPT1A is reversible, leading to some probe displacement. Over time, the covalent bond forms, making the inhibition irreversible. This traps the CPT1A in a this compound-bound state, leading to a continuous displacement of the fluorescent probe and a progressive decrease in the polarization signal. This time-dependency can be used to study the kinetics of covalent bond formation.

References

Validation & Comparative

A Comparative Guide to CPT1A Inhibitors: DHP-B and Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carnitine palmitoyltransferase 1A (CPT1A) has emerged as a critical therapeutic target in various diseases, notably in cancer metabolism. As the rate-limiting enzyme in the transport of long-chain fatty acids into the mitochondria for β-oxidation, its inhibition offers a promising strategy to disrupt the energy supply of cancer cells. This guide provides a detailed comparison of a novel CPT1A inhibitor, 2,6-dihydroxypeperomin B (DHP-B), with other well-known CPT1A inhibitors such as Etomoxir (B15894), Perhexiline (B1211775), Oxfenicine (B1677859), and ST1326.

Mechanism of Action: A Diverse Approach to CPT1A Inhibition

The landscape of CPT1A inhibitors reveals a variety of mechanisms, from covalent modification to reversible competition.

  • This compound: This novel inhibitor, isolated from the plant Peperomia dindygulensis, acts as a covalent inhibitor of CPT1A. It specifically binds to the Cys96 residue of the CPT1A enzyme, leading to the blockage of fatty acid oxidation (FAO)[1][2]. Furthermore, this compound has been shown to disrupt the interaction between CPT1A and the voltage-dependent anion channel 1 (VDAC1) on the mitochondrial outer membrane, which increases mitochondrial permeability and induces apoptosis in cancer cells[1][2].

  • Etomoxir: A widely used research tool, Etomoxir is an irreversible inhibitor of CPT1. It requires conversion to its active form, etomoxiryl-CoA, which then covalently modifies the enzyme[3][4]. However, it's important to note that Etomoxir is not selective for CPT1A and also inhibits the muscle isoform, CPT1B[5]. Concerns have also been raised about its off-target effects at higher concentrations[4][6].

  • Perhexiline: Originally developed as an anti-anginal drug, Perhexiline is a reversible inhibitor of both CPT1 and its isoform CPT2[7][8]. Its mechanism involves a competitive inhibition with respect to palmitoyl-CoA[9]. The dual inhibition of CPT1 and CPT2 contributes to its metabolic-switching effects[10].

  • Oxfenicine: This compound requires transamination to its active metabolite, 4-hydroxyphenylglyoxylate, to inhibit CPT1[11][12]. It displays tissue-specific inhibition, with the heart isoform of CPT1 being more sensitive than the liver isoform[11][12][13].

  • ST1326 (Teglicar): This aminocarnitine derivative is a reversible and selective inhibitor of CPT1A[5][14]. Its selectivity for the liver isoform makes it an attractive candidate for therapeutic development, potentially minimizing off-target effects on muscle and heart tissues[5]. It has been shown to block the activity of carnitine-acylcarnitine translocase (CACT) as well[15].

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different inhibitors. The following table summarizes the available IC50 data for this compound and other CPT1A inhibitors. It is important to note that these values were determined in different studies and under varying experimental conditions, which may affect direct comparability.

InhibitorTarget(s)IC50 Value(s)Cell Line/SystemReference(s)
This compound CPT1A1.8 µM - 6.8 µMColorectal Cancer Cell Lines (SW620, LS513, HCT116, HT29, SW480)[1]
Etomoxir CPT1A, CPT1B (irreversible)~2 µM (rat hepatocytes)Rat Hepatocytes[3]
Varies significantly by species and cell typeVarious[3]
Perhexiline CPT1, CPT2 (reversible)77 µM (rat cardiac CPT1)Rat Cardiac Mitochondria[7][9]
148 µM (rat hepatic CPT1)Rat Hepatic Mitochondria[7][9]
79 µM (CPT2)-[7]
Oxfenicine CPT1 (active metabolite)11 µM (heart CPT1)Heart Mitochondria[12][13]
510 µM (liver CPT1)Liver Mitochondria[12][13]
ST1326 CPT1A (selective, reversible)8.6 µM (72h)Raji (Burkitt's lymphoma) cells[14]

In Vivo Efficacy: A Look at Preclinical Cancer Models

Preclinical studies in animal models provide crucial insights into the therapeutic potential of these inhibitors.

  • This compound: In an orthotopic colorectal cancer mouse model, this compound administered via intraperitoneal injection (25 mg/kg) significantly inhibited tumor growth and was found to have a better anti-tumor effect than the standard chemotherapy drug oxaliplatin[1].

  • Etomoxir: This inhibitor has been shown to suppress tumor progression in various cancer models, including bladder cancer. In a mouse model with subcutaneously transplanted T24 bladder cancer cells, Etomoxir significantly suppressed tumor growth.

  • Perhexiline: The in vivo anti-tumor potential of Perhexiline has been investigated in numerous murine cancer models, including breast, colorectal, gastric, and glioblastoma. It has been administered as both a monotherapy and in combination with other anti-cancer drugs, showing promising results with minimal reported toxicity. For instance, in a glioblastoma mouse model, Perhexiline demonstrated anti-tumor activity at a dose of 80 mg/kg.

  • ST1326: In a mouse model of c-myc-mediated lymphomagenesis, treatment with ST1326 prevented tumor formation[16]. It has also shown cytotoxic activity against acute myeloid leukemia (AML) cells in preclinical studies[14].

Signaling Pathways and Experimental Workflows

To better understand the context in which these inhibitors function, the following diagrams illustrate the fatty acid oxidation pathway and a general workflow for screening CPT1A inhibitors.

FattyAcidOxidation Fatty Acid Oxidation and CPT1A Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_outer_membrane Outer Mitochondrial Membrane cluster_intermembrane_space Intermembrane Space cluster_inner_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix Long-chain fatty acid Long-chain fatty acid Acyl-CoA Acyl-CoA Long-chain fatty acid->Acyl-CoA ACSL CPT1A CPT1A Acyl-CoA->CPT1A Carnitine Acyl-carnitine Acyl-carnitine CPT1A->Acyl-carnitine CoA-SH CACT CACT Acyl-carnitine ->CACT CPT2 CPT2 CACT->CPT2 Acyl-carnitine Acyl-CoA Acyl-CoA CPT2->Acyl-CoA Carnitine Beta-oxidation Beta-oxidation Acyl-CoA ->Beta-oxidation DHP_B This compound & Other Inhibitors DHP_B->CPT1A

Figure 1: The role of CPT1A in fatty acid oxidation and the point of inhibition.

ExperimentalWorkflow General Workflow for CPT1A Inhibitor Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Enzyme_Activity_Assay CPT1A Enzyme Activity Assay (e.g., spectrophotometric, radiometric) Cell_Based_Assay Cell-Based FAO Assay (e.g., Seahorse XF Analyzer) Enzyme_Activity_Assay->Cell_Based_Assay Cell_Viability_Assay Cell Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) Cell_Based_Assay->Cell_Viability_Assay Hit_Identification Hit Identification & Validation Cell_Viability_Assay->Hit_Identification Animal_Model Establish Animal Model (e.g., xenograft, orthotopic) Treatment Inhibitor Administration Animal_Model->Treatment Efficacy_Evaluation Tumor Growth Monitoring & Survival Analysis Treatment->Efficacy_Evaluation PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Efficacy_Evaluation->PK_PD_Analysis Preclinical_Candidate Preclinical Candidate Selection PK_PD_Analysis->Preclinical_Candidate Compound_Library Compound Library Screening Compound_Library->Enzyme_Activity_Assay Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Lead_Optimization->Animal_Model

Figure 2: A generalized workflow for the screening and evaluation of CPT1A inhibitors.

Detailed Experimental Protocols

A thorough comparison requires an understanding of the methodologies used to generate the data. Below are summaries of common experimental protocols for key assays.

CPT1A Enzyme Activity Assay (Spectrophotometric Method)

This assay measures the activity of CPT1A by detecting the release of Coenzyme A (CoA-SH) during the conversion of palmitoyl-CoA and L-carnitine to palmitoyl-L-carnitine.

  • Principle: The free thiol group of the released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

  • Materials:

    • Isolated mitochondria or cell lysates containing CPT1A

    • Assay buffer (e.g., HEPES, KCl, EDTA)

    • Palmitoyl-CoA

    • L-carnitine

    • DTNB

    • Test inhibitor (e.g., this compound)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, DTNB, and L-carnitine.

    • Add the mitochondrial or cell lysate sample to the reaction mixture.

    • Pre-incubate the mixture at a specified temperature (e.g., 37°C).

    • Initiate the reaction by adding palmitoyl-CoA.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

    • To test inhibitors, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.

    • Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Cell Viability Assay (CCK-8 Assay)

This assay is used to assess the cytotoxic effects of CPT1A inhibitors on cancer cells.

  • Principle: The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines

    • 96-well plates

    • Cell culture medium

    • Test inhibitor (e.g., this compound)

    • CCK-8 solution

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the CPT1A inhibitor for a specified duration (e.g., 48 hours).

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CPT1A inhibitors in a mouse model.

  • Principle: Human cancer cells are implanted into immunodeficient mice to form tumors. The effect of the test inhibitor on tumor growth is then monitored over time.

  • Materials:

    • Immunodeficient mice (e.g., NSG mice)

    • Human cancer cell line (e.g., SW620 for colorectal cancer)

    • Matrigel (or similar)

    • Test inhibitor (e.g., this compound)

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously or orthotopically inject a suspension of cancer cells and Matrigel into the mice.

    • Allow tumors to grow to a palpable size.

    • Randomly assign mice to treatment and control groups.

    • Administer the inhibitor (e.g., via intraperitoneal injection) and vehicle according to a predetermined schedule and dosage.

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

    • Survival studies can also be conducted by monitoring the mice until a predefined endpoint is reached.

Conclusion

This compound presents itself as a promising novel CPT1A inhibitor with a distinct covalent mechanism of action and demonstrated in vitro and in vivo efficacy against colorectal cancer. When compared to other known CPT1A inhibitors, this compound's covalent nature and its additional effect on the CPT1A-VDAC1 interaction may offer unique therapeutic advantages. However, further head-to-head comparative studies under standardized conditions are necessary to definitively establish its superiority in terms of potency, selectivity, and in vivo efficacy. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of metabolic therapies for cancer and other diseases.

References

Dehaloperoxidase B: A Comparative Guide for Heme Peroxidase Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dehaloperoxidase B (DHP B) with other well-characterized heme peroxidases, including Horseradish Peroxidase (HRP), Myeloperoxidase (MPO), and Lactoperoxidase (LPO). The information presented herein is supported by experimental data to facilitate objective evaluation of their respective performances.

Introduction to Dehaloperoxidase B

Dehaloperoxidase B is a bifunctional enzyme isolated from the marine polychaete Amphitrite ornata. It uniquely combines the properties of a hemoglobin, involved in oxygen transport, with the catalytic activity of a peroxidase[1]. This dual functionality distinguishes it from classical heme peroxidases. DHP B is particularly noted for its ability to catalyze the oxidative dehalogenation of trihalophenols, a reaction of significant interest for bioremediation and detoxification processes[1].

Comparative Enzymatic Performance

The catalytic efficiency of DHP B is often compared with other peroxidases to understand its unique mechanism and potential applications. Below is a summary of key kinetic parameters for DHP B and other heme peroxidases with various substrates.

Data Presentation: Kinetic Parameters of Heme Peroxidases
EnzymeSubstratek_cat (s⁻¹)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)Notes
Dehaloperoxidase B (DHP B) 2,4,6-Trichlorophenol (B30397) (TCP)10.8 ± 0.5114 ± 149.5 x 10⁴Data for H₂O₂ as the varied substrate[1].
2,4,6-Tribromophenol (B41969) (TBP)18.5 ± 0.4221 ± 138.4 x 10⁴Data for H₂O₂ as the varied substrate[1].
Horseradish Peroxidase (HRP) 2,4,6-Trichlorophenol (TCP)Not explicitly statedNot explicitly statedHigher than DHPHRP shows higher catalytic efficiency but is prone to denaturation under conditions where DHP B is stable[2]. Unlike DHP B, HRP does not exhibit substrate inhibition with TCP[2].
Phenol (B47542)V_max = 0.196 mM/minK_m = 9.45 mM-Kinetic parameters determined for nitration reaction in a biphasic system[3].
Myeloperoxidase (MPO) Phenol---MPO catalyzes the oxidation of phenol to form 4,4'-biphenol and diphenoquinone[4]. Kinetic parameters with phenolic substrates are pH-dependent[5].
Lactoperoxidase (LPO) GuaiacolV_max = 0.63 U/mlK_m = 178 mM-[6]
Iodide (I⁻)88570001.26 x 10⁵[6]
ABTS112515007.5 x 10⁵[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Peroxidase Activity Assay (UV-Visible Spectrophotometry)

This protocol is adapted for determining the kinetic parameters of DHP B with trihalophenol substrates.

Materials:

  • Dehaloperoxidase B enzyme solution

  • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.0

  • Stock solutions of 2,4,6-trichlorophenol (TCP) or 2,4,6-tribromophenol (TBP) in the phosphate buffer

  • Hydrogen peroxide (H₂O₂) solution, freshly prepared

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette containing 0.5 µM of DHP B and 150 µM of the trihalophenol substrate (TCP or TBP) in 100 mM potassium phosphate buffer (pH 7.0)[1].

  • Equilibrate the reaction mixture to 25 °C in a thermostatted cell holder of the spectrophotometer.

  • Initiate the reaction by adding a specific concentration of H₂O₂. The concentration of H₂O₂ should be varied across a range to determine the Michaelis-Menten kinetics.

  • Monitor the reaction by recording the decrease in absorbance of the trihalophenol substrate over time at its specific wavelength (312 nm for TCP, 316 nm for TBP)[1].

  • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

  • Fit the initial rate data at varying H₂O₂ concentrations to the Michaelis-Menten equation to determine the k_cat and K_m values[1].

Stopped-Flow Spectroscopy for Pre-Steady-State Kinetics

This technique is used to study the rapid pre-steady-state kinetics of peroxidase reactions.

Materials:

  • Stopped-flow spectrophotometer

  • Enzyme solution (e.g., DHP B)

  • Substrate solution (e.g., TCP)

  • Co-substrate solution (H₂O₂)

Procedure:

  • Load the enzyme and substrate/co-substrate solutions into separate syringes of the stopped-flow instrument.

  • Rapidly mix the reactants by driving the syringes. The reaction is initiated upon mixing.

  • Monitor the reaction progress by measuring the change in absorbance or fluorescence at a specific wavelength as a function of time, starting from milliseconds after mixing.

  • For DHP B, double-mixing experiments can be performed where the enzyme is first mixed with H₂O₂ and allowed to age for a specific time to form an intermediate (like Compound ES), followed by a second mix with the trihalophenol substrate[1].

  • Analyze the resulting kinetic traces by fitting them to appropriate kinetic models to determine the rate constants of individual steps in the catalytic cycle[7].

Mandatory Visualizations

Catalytic Cycle of a Typical Heme Peroxidase

The following diagram illustrates the generally accepted catalytic cycle for heme peroxidases.

Peroxidase_Cycle Resting_State Resting State (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Porphyrin⁺•) Resting_State->Compound_I + H₂O₂ - H₂O Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + Substrate (AH) - Substrate Radical (A•) Compound_II->Resting_State + Substrate (AH) - Substrate Radical (A•) + H₂O

Caption: Generalized catalytic cycle of a heme peroxidase enzyme.

Experimental Workflow for Peroxidase Activity Assay

This diagram outlines the steps for a typical peroxidase activity assay.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Buffer Prepare Buffer Mix_Reagents Mix Buffer, Enzyme, and Substrate in Cuvette Prep_Buffer->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix_Reagents Prep_Substrate Prepare Substrate Solution Prep_Substrate->Mix_Reagents Prep_Cofactor Prepare H₂O₂ Solution Initiate Initiate Reaction with H₂O₂ Prep_Cofactor->Initiate Equilibrate Equilibrate to 25°C Mix_Reagents->Equilibrate Equilibrate->Initiate Monitor_Absorbance Monitor Absorbance Change Initiate->Monitor_Absorbance Calculate_Rates Calculate Initial Rates Monitor_Absorbance->Calculate_Rates Kinetic_Analysis Determine Kinetic Parameters Calculate_Rates->Kinetic_Analysis

Caption: Workflow for a standard peroxidase activity assay.

Concluding Remarks

Dehaloperoxidase B presents a unique profile among heme peroxidases due to its dual function and its notable ability to dehalogenate specific aromatic substrates. While its catalytic efficiency with trihalophenols is comparable to its isoenzyme DHP A, it exhibits distinct kinetic behavior compared to classical peroxidases like HRP, particularly in its susceptibility to substrate inhibition. Further research into its reactivity with a broader range of substrates will continue to elucidate its mechanistic intricacies and expand its potential applications in biocatalysis and bioremediation.

References

Validating the Anti-Cancer Efficacy of DHP107 (Oral Paclitaxel) in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of DHP107, a novel oral formulation of paclitaxel (B517696), with other alternatives, supported by experimental data from animal models. DHP107 offers the convenience of oral administration, potentially improving patient compliance and reducing hospital visits compared to intravenous (IV) paclitaxel.

Performance Comparison of DHP107 in Animal Models

The anti-tumor efficacy of DHP107 has been evaluated in various preclinical models, demonstrating significant tumor growth inhibition. This section compares key efficacy parameters of DHP107 with standard intravenous paclitaxel and another common chemotherapeutic agent, doxorubicin.

Table 1: Efficacy of DHP107 (Oral Paclitaxel) vs. Intravenous Paclitaxel in a Human Gastric Cancer Xenograft Model
Treatment GroupDosageTumor Growth Inhibition (%)Reference
DHP107Not SpecifiedSimilar to IV Paclitaxel[1]
IV PaclitaxelNot Specified-[1]

Note: The study states a similar anti-tumor effect without providing specific quantitative data on tumor growth inhibition percentages in the animal model.[1]

Table 2: Efficacy of DHP107 in a Canine Mammary Gland Cancer (CMGC) Xenograft Mouse Model
Treatment GroupDosageMean Tumor Volume (Day 21)Tumor Weight (Day 21)Reference
Control (Saline)-2399.2 ± 387.9 mm³Not specified
DHP10725 mg/kg1336.8 ± 344.2 mm³Significantly decreased
DHP10750 mg/kg799.0 ± 188.4 mm³Significantly decreased
Table 3: Comparative Efficacy of Paclitaxel and Doxorubicin in a Chemically Induced Rat Mammary Carcinoma Model
Treatment GroupOutcomeReference
PaclitaxelSignificantly increased expression of βIII-tubulin, survivin, and CA IX, which are associated with drug resistance.[2][2]
DoxorubicinSignificantly increased expression of CA IX in invasive carcinoma and βIII-tubulin and survivin in carcinoma in situ.[2][2]

Note: This study did not directly compare tumor growth inhibition but focused on markers of drug resistance. The animal model and cancer induction method differ from the DHP107 studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Canine Mammary Gland Cancer (CMGC) Xenograft Model
  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Cell Lines: Primary (CIPp) and metastatic (CIPm) canine mammary gland cancer cell lines.

  • Tumor Induction: 1 x 10⁷ CIPm cells were injected subcutaneously into the right flank of each mouse.

  • Treatment Protocol:

    • Once tumors reached a volume of 100-150 mm³, mice were randomly assigned to three groups: control (saline), DHP107 (25 mg/kg), and DHP107 (50 mg/kg).

    • Treatments were administered orally once daily for 21 days.

  • Efficacy Evaluation:

    • Tumor volume was measured every 3-4 days using calipers.

    • At day 21, mice were euthanized, and tumors were excised and weighed.

    • Immunohistochemistry: Tumor tissues were stained for CD31 to assess angiogenesis.

    • TUNEL Assay: Apoptosis in tumor tissues was evaluated using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.

    • Western Blot: Expression of Cyclin D1 was analyzed to assess cell cycle regulation.

Mechanism of Action and Signaling Pathways

DHP107, as a formulation of paclitaxel, exerts its anti-cancer effects primarily by targeting microtubules. This leads to a cascade of events culminating in cell cycle arrest and apoptosis.

Signaling Pathway of DHP107 (Paclitaxel)

Paclitaxel binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle assembly and disassembly. This disruption of microtubule function leads to the arrest of the cell cycle at the G2/M phase. Prolonged mitotic arrest activates the spindle assembly checkpoint, ultimately triggering apoptosis. Furthermore, studies have shown that paclitaxel treatment leads to the downregulation of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle.[3][4]

DHP107_Signaling_Pathway DHP107 DHP107 (Oral Paclitaxel) Microtubules Microtubules DHP107->Microtubules Stabilizes CyclinD1 Cyclin D1 DHP107->CyclinD1 Downregulates G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disrupts Function Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces G1S_Transition G1/S Phase Transition CyclinD1->G1S_Transition Promotes

Mechanism of action of DHP107 (Oral Paclitaxel).

Experimental Workflow for CMGC Xenograft Model

The following diagram illustrates the workflow of the in vivo experiments conducted to evaluate the efficacy of DHP107 in the canine mammary gland cancer xenograft model.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_groups Treatment Groups cluster_evaluation Efficacy Evaluation Cell_Culture Canine Mammary Gland Cancer Cell Culture (CIPm) Tumor_Induction Subcutaneous Injection of CIPm cells into SCID mice Cell_Culture->Tumor_Induction Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Induction->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Control Control (Saline) Randomization->Control DHP107_25 DHP107 (25 mg/kg) Randomization->DHP107_25 DHP107_50 DHP107 (50 mg/kg) Randomization->DHP107_50 Treatment Daily Oral Administration for 21 days Tumor_Measurement Tumor Volume Measurement (every 3-4 days) Treatment->Tumor_Measurement Endpoint Euthanasia and Tumor Excision (Day 21) Treatment->Endpoint Control->Treatment DHP107_25->Treatment DHP107_50->Treatment Analysis Tumor Weight, IHC (CD31), TUNEL, Western Blot Endpoint->Analysis

Experimental workflow for the CMGC xenograft model.

References

A Comparative Analysis of Substrate Binding in Dehaloperoxidase Isoforms A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in enzymology, structural biology, and drug development now have access to a comprehensive comparison of the two primary isoforms of Dehaloperoxidase, DHP A and DHP B. This guide details the critical structural differences that dictate their distinct substrate binding profiles and catalytic efficiencies, supported by quantitative kinetic data and detailed experimental protocols.

Dehaloperoxidase (DHP), an enzyme from the marine polychaete Amphitrite ornata, is a subject of significant interest due to its dual function as a hemoglobin and a peroxidase capable of degrading toxic halogenated phenols. The two isoforms, DHP A and DHP B, share 96% sequence homology yet exhibit notable differences in catalytic activity, with DHP B generally displaying significantly higher efficiency.[1][2] Understanding the structural basis for these differences is crucial for applications in bioremediation and biocatalysis.

Structural Divergence in the Substrate Binding Pocket

Despite their high sequence identity, five key amino acid substitutions differentiate DHP A from DHP B: I9L, R32K, Y34N, N81S, and S91G.[3] These residues are strategically located in regions critical to substrate access and binding, influencing the conformation of the active site.

The substitutions on the distal side of the heme pocket, R32K and Y34N, and on the proximal side, N81S and S91G, directly impact the local environment of the substrate-binding site.[3] However, the conservative I9L mutation, located over 15 Å from the heme active site, has been identified as a crucial factor in the enhanced catalytic turnover of DHP B.[4] This substitution is believed to induce dynamic changes that favor an "open" conformation of the distal histidine (H55), thereby facilitating substrate binding and subsequent reaction.[4]

Recent structural studies have successfully resolved the crystal structures of DHP A in complex with several substrates known to bind DHP B, including 2,4-dichlorophenol (B122985) (DCP), 2,4-dibromophenol, and 4-nitrophenol.[4][5] These structures confirm that while DHP A can accommodate these substrates, its binding pocket appears more restrictive compared to DHP B, as evidenced by the difficulty in obtaining crystal structures with a broader range of larger substrates that readily bind to the B isoform.[5]

Caption: Amino acid substitutions in DHP B relative to DHP A.

Quantitative Comparison of Catalytic Performance

The structural variations between DHP A and DHP B translate into significant differences in their kinetic parameters. DHP B consistently demonstrates superior catalytic efficiency for the oxidation of various halogenated phenols. For the substrate 2,4-dichlorophenol (DCP), the catalytic efficiency (kcat/Km) of DHP B is 3.5 times higher than that of DHP A.[6] A similar trend is observed for other substrates like 2,4,6-trichlorophenol (B30397) (TCP) and 2,4,6-tribromophenol (B41969) (TBP), where DHP B is reported to be 2- to 6-fold more active.[3] Interestingly, this increased activity in DHP B is accompanied by a greater propensity for substrate inhibition at high concentrations.[3][7]

Substrate (Co-substrate)ParameterDHP ADHP BFold Difference (B vs. A)Reference
2,4-Dichlorophenol (DCP) Catalytic Efficiency (kcat/Km)--~3.5x higher[6]
Activation Energy (kJ/mol)19.3 ± 2.524.3 ± 3.2-[6]
2,4,6-Trichlorophenol (TCP) Catalytic Efficiency (kcat/Km)--~5-6x higher[6][8]
Km (app) (mM)0.3 - 0.8--[3]
2,4,6-Tribromophenol (TBP) Catalytic Efficiency (kcat/Km)--~2-4x higher[3]
Hydrogen Peroxide (H₂O₂) *Km (µM)2.7 ± 0.65.4 ± 0.9~2x higher[9]
Note: Kinetic parameters for H₂O₂ were determined with a fixed concentration of a trihalophenol co-substrate.

Experimental Methodologies

The data presented in this guide are derived from rigorous experimental procedures, primarily enzyme kinetics assays and X-ray crystallography. The following sections provide an overview of the typical protocols employed.

Enzyme Kinetics Assay Protocol

The peroxidase activity of DHP A and DHP B is typically measured using a UV-visible spectrophotometer to monitor the change in absorbance resulting from either the consumption of the phenolic substrate or the formation of the corresponding quinone product.

  • Preparation of Reagents: All assays are performed in a buffered solution, commonly 100 mM potassium phosphate (B84403) (KPᵢ) buffer at a controlled pH (typically pH 7.0). Stock solutions of the enzyme (DHP A or B), the phenolic substrate (e.g., 2,4,6-trichlorophenol), and the co-substrate hydrogen peroxide (H₂O₂) are prepared in the same buffer.

  • Assay Mixture: A quartz cuvette is prepared with the buffer solution, a specific concentration of the enzyme (e.g., 2.5 µM), and the phenolic substrate (e.g., 125 µM).[9] The mixture is allowed to equilibrate to a constant temperature (e.g., 20-25°C) within the spectrophotometer's temperature-controlled cell holder.

  • Initiation of Reaction: The reaction is initiated by the addition of a saturating concentration of H₂O₂ (e.g., 250 µM).[9]

  • Data Collection: The change in absorbance is monitored over time at a specific wavelength. For TCP, the disappearance of the substrate can be monitored at 312 nm, while the formation of its product, 2,6-dichloro-1,4-benzoquinone, can be observed at 273 nm.[1][9]

  • Data Analysis: Initial reaction rates are calculated from the linear portion of the absorbance vs. time plot. To determine the kinetic parameters (kcat and Km), the experiment is repeated with varying concentrations of one substrate while keeping the other constant. The resulting data are then fitted to the Michaelis-Menten equation.[1]

X-ray Crystallography Protocol for Substrate-Bound Structures

Determining the high-resolution atomic structure of DHP with bound substrates is essential for understanding the binding mechanism. This is achieved through X-ray crystallography.

Experimental_Workflow Workflow for Structural & Kinetic Comparison cluster_Protein Protein Preparation cluster_Kinetics Kinetic Analysis cluster_Structure Structural Analysis cluster_Analysis Comparative Analysis P1 Recombinant Expression (E. coli) P2 Purification (Chromatography) P1->P2 K1 Prepare Assay (Buffer, Enzyme, Substrate) P2->K1 S1 Crystallization (Hanging-drop) P2->S1 K2 Initiate with H₂O₂ K1->K2 K3 Monitor Absorbance Change (UV-Vis Spectroscopy) K2->K3 K4 Calculate kcat, Km K3->K4 A1 Compare Kinetic Parameters K4->A1 S2 Substrate Soaking S1->S2 S3 X-ray Diffraction Data Collection S2->S3 S4 Structure Solution & Refinement S3->S4 A2 Compare Binding Pockets S4->A2 A3 Correlate Structure with Function A1->A3 A2->A3

Caption: Experimental workflow for comparing DHP A and DHP B.

  • Protein Expression and Purification: Recombinant DHP A and DHP B are expressed, typically in E. coli, and purified to homogeneity using standard chromatographic techniques.[3]

  • Crystallization: High-quality protein crystals are grown using methods like hanging-drop or sitting-drop vapor diffusion. The protein solution is mixed with a precipitant solution, and the drop is allowed to equilibrate against a larger reservoir of the precipitant, leading to gradual protein precipitation and crystal formation.[4]

  • Substrate Soaking: To obtain a substrate-bound structure, the apo-enzyme crystals are transferred to a solution containing a high concentration of the desired substrate or inhibitor. The substrate diffuses into the crystal lattice and binds to the active site of the enzyme.

  • Cryo-protection and Data Collection: The substrate-soaked crystals are briefly transferred to a cryoprotectant solution to prevent ice formation and then flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The collected diffraction data are processed to generate an electron density map. An atomic model of the protein-substrate complex is then built into this map and refined to yield a final, high-resolution structure.[6] This allows for a detailed examination of the interactions between the substrate and the amino acid residues in the binding pocket.

References

A Comparative Guide to Fatty Acid Oxidation Inhibitors: DHP-B vs. Etomoxir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action, experimental data, and key characteristics of two inhibitors of fatty acid oxidation (FAO): the well-established compound etomoxir (B15894) and the novel covalent inhibitor DHP-B (2,6-dihydroxypeperomin B). This comparison is intended to inform researchers on the distinct properties of these molecules for application in metabolic research and therapeutic development.

At a Glance: this compound vs. Etomoxir

FeatureThis compound (2,6-dihydroxypeperomin B)Etomoxir
Target(s) Primary: Carnitine Palmitoyltransferase 1A (CPT1A)Primary: Carnitine Palmitoyltransferase 1 (CPT1)
Mechanism of Action Covalent, irreversible inhibitor. Binds to Cys96 of CPT1A. Disrupts the CPT1A-VDAC1 interaction, increasing mitochondrial permeability.Irreversible inhibitor of CPT1. Forms a covalent bond with the enzyme's active site.
Inhibition Potency (IC50) CPT1A: Not explicitly reported. Effective concentrations in cell-based assays are in the micromolar range.CPT1A: 5-20 nM[1]. Effective concentrations in cell-based assays range from nanomolar to micromolar.
Off-Target Effects Not extensively characterized.Inhibition of Complex I of the electron transport chain at high concentrations (≥ 200 µM).[2][3][4]
Reported Biological Effects Suppresses tumor growth and induces apoptosis in colorectal cancer cells in vitro and in vivo.[5][6]Induces a metabolic switch from fatty acid oxidation to glycolysis.[7][8] At low concentrations (e.g., 10 µM), inhibits FAO without affecting cell proliferation in some cancer cell lines.[3][9] At high concentrations (e.g., 200 µM), can reduce cancer cell proliferation, partly due to off-target effects.[3][9][10]
Source Isolated from the plant Peperomia dindygulensis.[6]Synthetic compound.

Mechanism of Action

Both this compound and etomoxir target Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial long-chain fatty acid oxidation. CPT1 facilitates the transport of long-chain fatty acids into the mitochondrial matrix where they undergo β-oxidation to produce energy. By inhibiting CPT1, both compounds effectively block this crucial metabolic pathway.

This compound: A Novel Covalent Inhibitor with a Unique Secondary Mechanism

This compound is a secolignan-type natural product that acts as a covalent inhibitor of the liver isoform of CPT1, CPT1A.[5][6] Its mechanism is characterized by:

  • Covalent Modification: this compound forms a covalent bond with the cysteine residue at position 96 (Cys96) of the CPT1A protein.[5][6]

  • Disruption of Protein-Protein Interaction: Beyond enzymatic inhibition, this compound disrupts the interaction between CPT1A and the Voltage-Dependent Anion Channel 1 (VDAC1) in the outer mitochondrial membrane.[5][6] This disruption leads to an increase in mitochondrial permeability, a key event in the intrinsic pathway of apoptosis.[5][6]

Caption: Mechanism of Action of this compound.
Etomoxir: The Archetypal Irreversible CPT1 Inhibitor

Etomoxir is a well-characterized, irreversible inhibitor of CPT1.[7][8] Its mechanism involves:

  • Irreversible Inhibition: Etomoxir forms a stable, covalent bond with the catalytic site of CPT1, leading to its irreversible inactivation.[11]

  • Metabolic Shift: By blocking FAO, etomoxir forces cells to rely more on glucose metabolism for energy production, a phenomenon often exploited in metabolic research.[7]

  • Concentration-Dependent Off-Target Effects: While a potent CPT1 inhibitor at low concentrations, higher concentrations of etomoxir (typically ≥ 200 µM) have been shown to inhibit Complex I of the mitochondrial electron transport chain.[2][3][4] This off-target effect can confound experimental results by impacting cellular respiration independently of FAO.

Etomoxir_Mechanism cluster_mito Mitochondrion cluster_omm Outer Mitochondrial Membrane cluster_matrix Mitochondrial Matrix CPT1 CPT1 FAO Fatty Acid Oxidation CPT1->FAO LCFA transport ComplexI Complex I Etomoxir Etomoxir Etomoxir->CPT1 Irreversible Inhibition (Low Concentration) Etomoxir->ComplexI Inhibition (High Concentration)

Caption: Mechanism of Action of Etomoxir.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and etomoxir.

CPT1A Enzymatic Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of CPT1A by quantifying the formation of a radiolabeled product.

  • Principle: The assay measures the CPT1-catalyzed transfer of a radiolabeled acyl group from acyl-CoA to carnitine, forming radiolabeled acylcarnitine.

  • Protocol Outline:

    • Reaction Mixture Preparation: A reaction buffer is prepared containing buffer (e.g., HEPES), BSA, and palmitoyl-CoA.

    • Sample Preparation: Isolated mitochondria or cell/tissue homogenates are used as the source of the CPT1 enzyme.

    • Assay Setup: The reaction mixture and the enzyme sample are combined in microcentrifuge tubes. The inhibitor (this compound or etomoxir) at various concentrations is added.

    • Pre-incubation: The tubes are pre-incubated at 37°C for a short period (e.g., 5 minutes).

    • Reaction Initiation: The reaction is started by the addition of L-[³H]Carnitine.

    • Incubation: The reaction proceeds at 37°C for a defined time (e.g., 5-15 minutes).

    • Reaction Termination: The reaction is stopped by adding ice-cold perchloric acid.

    • Extraction: Butanol is added to extract the radiolabeled palmitoylcarnitine (B157527) product. The mixture is vortexed and centrifuged to separate the aqueous and organic phases.

    • Measurement: An aliquot of the butanol (upper) phase is transferred to a scintillation vial, and radioactivity is measured using a scintillation counter.

    • Data Analysis: The amount of product formed is calculated based on the specific activity of the radiolabeled carnitine. Enzyme activity is typically expressed as nmol/min/mg of protein.

Cellular Fatty Acid Oxidation Measurement (Seahorse XF Analyzer)

This method assesses the rate of fatty acid oxidation in live cells by measuring the oxygen consumption rate (OCR).

  • Principle: The Seahorse XF Analyzer measures real-time oxygen consumption. By providing fatty acids as the primary fuel source, the OCR can be attributed to FAO. A decrease in OCR in the presence of an inhibitor indicates reduced FAO.

  • Protocol Outline:

    • Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere overnight.

    • Preparation of Assay Medium: A base medium is supplemented with L-carnitine and glucose.

    • Pre-incubation with Inhibitor: Cells are washed and then incubated with the FAO assay medium containing different concentrations of this compound, etomoxir, or a vehicle control in a non-CO2 incubator at 37°C for 1-3 hours.

    • Seahorse XF Assay:

      • A palmitate-BSA substrate is loaded into the injection ports of the sensor cartridge.

      • The cell culture microplate is placed into the Seahorse XF Analyzer.

      • Basal OCR is measured.

      • The palmitate-BSA substrate is injected, and the subsequent change in OCR is measured to determine the rate of FAO.

      • Optionally, a mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess other mitochondrial functions.

    • Data Analysis: OCR data is normalized to cell number or protein concentration. The OCR profiles of inhibitor-treated cells are compared to the vehicle control.

Co-immunoprecipitation (Co-IP) for CPT1A-VDAC1 Interaction

This protocol is used to investigate the effect of this compound on the interaction between CPT1A and VDAC1.

  • Principle: Co-IP is used to pull down a protein of interest (e.g., CPT1A) and identify its interacting partners (e.g., VDAC1).

  • Protocol Outline:

    • Cell Lysis: Cells are treated with this compound or a vehicle control and then lysed to release proteins.

    • Immunoprecipitation: An antibody specific to a tag on the protein of interest (e.g., a FLAG-tagged CPT1A) is added to the cell lysate and incubated to form an antibody-protein complex.

    • Complex Capture: Protein A/G beads are added to bind to the antibody-protein complex, allowing for its precipitation.

    • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

    • Elution: The bound proteins are eluted from the beads.

    • Analysis by Western Blot: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against both CPT1A and VDAC1 to determine if VDAC1 was co-precipitated with CPT1A and how this is affected by this compound treatment.

Summary and Conclusion

This compound and etomoxir are both potent inhibitors of CPT1-mediated fatty acid oxidation, but they exhibit distinct mechanistic profiles that are important for their application in research and potential therapeutic development.

This compound emerges as a highly specific tool for studying CPT1A function. Its unique dual-action mechanism—covalent inhibition of the enzyme and disruption of the CPT1A-VDAC1 interaction—provides a novel avenue for inducing apoptosis in cancer cells that are dependent on FAO. As a natural product, its further development could lead to new classes of anti-cancer agents.

Etomoxir , while a valuable and widely used research tool for inducing a metabolic shift away from FAO, must be used with caution. Its off-target inhibition of mitochondrial Complex I at higher concentrations necessitates careful dose-response studies and consideration of its potential confounding effects on cellular respiration.

For researchers investigating the role of CPT1A in disease, particularly in cancer, this compound offers a more targeted approach with a distinct pro-apoptotic mechanism. For broader studies on metabolic switching, etomoxir remains a relevant tool, provided its concentration-dependent effects are carefully controlled and accounted for. The choice between these inhibitors will ultimately depend on the specific research question and the experimental context.

References

A Comparative Kinetic Analysis of Dehaloperoxidase Isoforms: DHP A (Wild-Type) vs. DHP B (Mutant)

Author: BenchChem Technical Support Team. Date: December 2025

Dehaloperoxidase (DHP), a versatile enzyme from the marine polychaete Amphitrite ornata, exhibits both peroxidase and hemoglobin activities. Two primary isoforms, DHP A and DHP B, have been identified, with DHP B arising from five specific amino acid substitutions in the DHP A sequence. This guide provides a comparative kinetic analysis of these two isoforms, treating DHP A as the wild-type and DHP B as the mutant, to elucidate the functional impact of these key mutations.

Kinetic Performance: A Head-to-Head Comparison

The catalytic efficiency of DHP A and DHP B in the hydrogen peroxide-dependent oxidative dehalogenation of various trihalophenols has been a key area of investigation. The following table summarizes the steady-state kinetic parameters for both isoforms.

Substrate (Co-substrate)Enzymekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
2,4,6-trichlorophenol (TCP)DHP A2.31800.013
DHP B6.03600.017
2,4,6-tribromophenol (TBP)DHP A4.22200.019
DHP B18.04500.040
2,4,6-trifluorophenol (TFP)DHP A1.11500.007
DHP B2.33100.007

Data compiled from studies on the dehaloperoxidase activity of DHP A and DHP B.[1]

The data reveals that DHP B generally exhibits a higher catalytic turnover rate (kcat) for the dehalogenation of trichlorophenol and tribromophenol compared to DHP A.[1] Specifically, DHP B dehalogenates TCP and TBP 2.6-fold and 4.3-fold faster than DHP A, respectively.[1] However, the Michaelis constant (Km) for the substrate hydrogen peroxide is also consistently higher for DHP B, indicating a lower binding affinity.[1] Despite the differences in kcat and Km, the overall catalytic efficiencies (kcat/Km) of the two isoforms remain comparable for the substrates tested.[1]

The Five Key Mutations

The transformation of DHP A to DHP B is the result of five specific amino acid substitutions: I9L, R32K, Y34N, N81S, and S91G.[2] These changes, though seemingly minor, are responsible for the observed differences in their kinetic profiles and substrate binding.

Experimental Protocols

The kinetic parameters presented above were determined through a series of well-defined experimental procedures.

Site-Directed Mutagenesis

To convert DHP A into DHP B, a series of four successive rounds of PCR amplification using mutagenic primers was performed on the plasmid encoding wild-type DHP A with an N-terminal poly-His tag.[1] The successful introduction of the five desired mutations (I9L, R32K, Y34N, N81S, and S91G) and the absence of any secondary mutations were confirmed by DNA sequencing of the entire dhpB gene.[1][2]

Protein Expression and Purification

Both wild-type DHP A and the newly created DHP B were expressed in E. coli with a 6x-His tag and subsequently purified.[1] The standard purification protocol involves cell lysis, followed by affinity chromatography using a nickel-charged resin to capture the His-tagged proteins. The purified enzymes are then dialyzed against an appropriate buffer to ensure stability and activity.

Steady-State Kinetic Assays

The enzymatic activity of DHP A and DHP B was monitored by UV-visible spectroscopy, tracking the hydrogen peroxide-dependent oxidative dehalogenation of 2,4,6-trihalogenated phenols (TXP).[1]

  • Reaction Mixture Preparation: A typical reaction mixture contains a constant concentration of the enzyme and the trihalophenol co-substrate in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Initiation of Reaction: The reaction is initiated by the addition of varying concentrations of hydrogen peroxide (H₂O₂), the primary substrate.[1]

  • Data Acquisition: The rate of the reaction is determined by monitoring the decrease in the absorbance of the trihalophenol co-substrate or the increase in the absorbance of the corresponding 2,6-dihalo-1,4-benzoquinone product over time.

  • Data Analysis: The initial rates of the reaction at different H₂O₂ concentrations are fitted to the Michaelis-Menten equation to determine the kinetic parameters kcat and Km.[1]

Visualizing the Workflow and Key Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the mutational relationship between DHP A and DHP B.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_kinetics Kinetic Analysis pDHPA pDHPA (DHP A plasmid) PCR PCR with Mutagenic Primers pDHPA->PCR pDHPB pDHPB (DHP B plasmid) PCR->pDHPB Ecoli E. coli Expression pDHPB->Ecoli Purification Affinity Chromatography Ecoli->Purification DHPB_protein Purified DHP B Purification->DHPB_protein Assay UV-Vis Spectroscopy Assay DHPB_protein->Assay Data Michaelis-Menten Analysis Assay->Data Params Kinetic Parameters (kcat, Km) Data->Params

Caption: Experimental workflow for the kinetic analysis of DHP B.

DHP_Mutations DHPA DHP A (Wild-Type) I9, R32, Y34, N81, S91 DHPB DHP B (Mutant) L9, K32, N34, S81, G91 DHPA->DHPB 5 Amino Acid Substitutions

Caption: Mutational relationship between DHP A and DHP B.

References

Cross-Validation of DHP-B's Therapeutic Potential in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive cross-validation of the therapeutic potential of 2,6-dihydroxypeperomin B (DHP-B), a novel anti-cancer agent, with a focus on its application in colorectal cancer (CRC). We present a comparative analysis of this compound against other therapeutic alternatives, supported by experimental data and detailed methodologies to facilitate further research and development.

Overview of this compound

This compound is a secolignan-type natural compound isolated from the plant Peperomia dindygulensis. Recent studies have identified it as a potent anti-cancer agent with a novel mechanism of action, particularly in the context of colorectal cancer.[1][2]

Mechanism of Action

This compound functions as a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A), a critical enzyme in the fatty acid oxidation (FAO) pathway.[1][2] By covalently binding to the Cys96 residue of CPT1A, this compound effectively blocks the entry of long-chain fatty acids into the mitochondria for oxidation. This inhibition of FAO disrupts the energy metabolism of cancer cells, which often rely on this pathway for survival and proliferation.

Furthermore, this compound has been shown to disrupt the interaction between CPT1A and the Voltage-Dependent Anion Channel 1 (VDAC1) at the mitochondrial outer membrane.[1][2] This disruption leads to an increase in mitochondrial permeability, a key event in the intrinsic apoptosis pathway, ultimately triggering programmed cell death in cancer cells.

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data on the in vitro efficacy of this compound compared to standard-of-care chemotherapeutic agents for colorectal cancer.

Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines

Cell LineThis compound IC50 (µM)Cancer Type
SW6201.8Colorectal Adenocarcinoma
LS513Not specified in resultsColorectal Adenocarcinoma
HCT1166.8Colorectal Carcinoma
HT29Not specified in resultsColorectal Adenocarcinoma
SW480Not specified in resultsColorectal Adenocarcinoma
NCM460 (Normal)Not specified in resultsNormal Colon Epithelial

Data sourced from Hu, A., et al., Redox Biology, 2023.[1]

Table 2: Comparative IC50 Values of this compound, Oxaliplatin (B1677828), and 5-Fluorouracil (5-FU)

Cell LineThis compound IC50 (µM)Oxaliplatin IC50 (µM)5-Fluorouracil (5-FU) IC50 (µM)
SW6201.80.1[3]~16 (Oxaliplatin-resistant)[4]
HCT1166.81.9[5]7.5 - 75[6]
HT29Not specified in results1.9[5]>100[5]

In Vivo Efficacy

In vivo studies using colorectal cancer xenograft models have demonstrated that this compound exhibits significant anti-tumor activity.[1][2] While specific quantitative data on tumor growth inhibition and survival rates from the primary study on this compound are not detailed in the available search results, the compound has been shown to be effective in animal models of colorectal cancer. For a complete cross-validation, it would be beneficial to conduct in vivo studies directly comparing this compound with standard-of-care treatments like FOLFOX (a combination of 5-FU, leucovorin, and oxaliplatin) in patient-derived xenograft (PDX) models of colorectal cancer.

Alternative CPT1A Inhibitors

Etomoxir is a well-known irreversible inhibitor of CPT1A. While it has been studied extensively in the context of metabolic diseases, its use in oncology has been explored. Like this compound, Etomoxir inhibits fatty acid oxidation. However, direct comparative studies of the IC50 values and in vivo efficacy of this compound and Etomoxir in colorectal cancer models are needed to fully assess their relative therapeutic potential.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Fatty Acid Oxidation (FAO) Assay (Radiolabeled Substrate Method)

This protocol measures the rate of FAO by quantifying the production of radiolabeled CO2 from a labeled fatty acid substrate.

  • Cell Culture: Plate colorectal cancer cells in a 6-well plate and culture to 80-90% confluency.

  • Preparation of Labeled Substrate: Prepare a solution of [1-14C]-palmitic acid complexed to fatty acid-free BSA in serum-free media.

  • Treatment: Treat the cells with this compound, a vehicle control, or a positive control inhibitor (e.g., Etomoxir) for the desired time.

  • Incubation with Labeled Substrate: Remove the treatment media and add the [1-14C]-palmitic acid-BSA solution to each well. Seal the plate with parafilm.

  • CO2 Trapping: Place a small tube containing a filter paper soaked in NaOH into each well to capture the released 14CO2.

  • Incubation: Incubate the plate at 37°C for 2-4 hours.

  • Measurement: Transfer the NaOH solution with the trapped 14CO2 to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Normalization: Normalize the counts to the total protein content of the cells in each well.

Mitochondrial Permeability Transition Pore (MPTP) Assay (Calcein-AM Method)

This assay measures the opening of the MPTP by monitoring the fluorescence of Calcein, which is quenched in the cytoplasm but not in intact mitochondria.

  • Cell Preparation: Harvest and resuspend cells to a concentration of 1x10^6 cells/mL.

  • Staining: Load the cells with Calcein-AM, a membrane-permeable dye that becomes fluorescent (Calcein) upon hydrolysis by intracellular esterases.

  • Quenching of Cytosolic Fluorescence: Add CoCl2 to the cell suspension. CoCl2 quenches the fluorescence of Calcein in the cytoplasm but cannot enter intact mitochondria.

  • Treatment: Treat the cells with this compound or a vehicle control. A positive control for MPTP opening (e.g., Ionomycin) should also be included.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A decrease in mitochondrial fluorescence indicates the opening of the MPTP, allowing CoCl2 to enter and quench the mitochondrial Calcein.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat colorectal cancer cells with this compound or a vehicle control for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

CPT1A-VDAC1 Interaction Assay (Co-Immunoprecipitation)

This assay determines if two proteins physically interact within a cell lysate.

  • Cell Lysis: Lyse cells treated with this compound or a vehicle control in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysate with an antibody specific for CPT1A, which is pre-coupled to protein A/G magnetic beads.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against VDAC1 to detect its presence. A decrease in the VDAC1 signal in the this compound treated sample indicates disruption of the interaction.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

DHP_B_Mechanism DHP_B This compound CPT1A CPT1A (Cys96) DHP_B->CPT1A Covalent Inhibition VDAC1 VDAC1 DHP_B->VDAC1 Disrupts Interaction FAO Fatty Acid Oxidation (FAO) CPT1A->FAO CPT1A->FAO CPT1A->VDAC1 Energy Energy Production (ATP) FAO->Energy Mito_Perm Mitochondrial Permeability VDAC1->Mito_Perm Increases Apoptosis Apoptosis Mito_Perm->Apoptosis

Caption: Mechanism of action of this compound in colorectal cancer cells.

Apoptosis_Assay_Workflow start Start: CRC Cell Culture treatment Treat with this compound or Vehicle Control start->treatment harvest Harvest Cells (Adherent + Floating) treatment->harvest wash Wash with Cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide wash->stain incubate Incubate 15-20 min in the Dark stain->incubate analysis Analyze by Flow Cytometry incubate->analysis end End: Quantify Apoptosis analysis->end

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

References

A Comparative Guide to the Peroxidase Activities of Dehaloperoxidase B and Myoglobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peroxidase activities of Dehaloperoxidase B (DHP B) and myoglobin (B1173299). The information presented herein is collated from various experimental studies to aid in understanding the catalytic efficiencies, substrate specificities, and reaction mechanisms of these two heme-containing proteins. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided.

Quantitative Performance Comparison

The peroxidase activities of DHP B and myoglobin are summarized below. It is important to note that direct comparisons are challenging due to differing substrate preferences and optimal assay conditions. DHP B exhibits high efficiency in the dehalogenation of substituted phenols, while myoglobin's "pseudo-peroxidase" activity is often assessed with substrates like ABTS.

ParameterDehaloperoxidase B (DHP B)MyoglobinReference(s)
Substrate 2,4,6-Trichlorophenol (B30397) (TCP)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)[1][2]
kcat (s⁻¹) 5.7 ± 0.3Not explicitly stated for ABTS, but second-order rate constant for MbFe(IV)=O and ABTS is 698 ± 32 M⁻¹s⁻¹ at pH 7.4.[1][2]
Km (µM) 180 ± 20 (for H₂O₂)Not explicitly stated for ABTS.[1]
kcat/Km (M⁻¹s⁻¹) (3.2 ± 0.4) x 10⁴ (for H₂O₂)Not directly comparable due to different kinetic models.[1]
Optimal pH ~7.0Activity increases with decreasing pH (tested in the range 6.1-7.4).[1][3]
Stability Dimerization contributes to stability. The oxyferrous form is stable for at least two weeks at 4°C.Less stable than DHP B with respect to heme loss.[4][5]

Experimental Protocols

Detailed methodologies for assessing the peroxidase activity of DHP B and myoglobin are outlined below.

Dehaloperoxidase B Peroxidase Activity Assay

This protocol is adapted from studies on the oxidative dehalogenation of 2,4,6-trichlorophenol (TCP) by DHP B.[1]

Materials:

  • Dehaloperoxidase B (DHP B) enzyme

  • 2,4,6-Trichlorophenol (TCP)

  • Hydrogen peroxide (H₂O₂)

  • 100 mM Potassium phosphate (B84403) buffer (pH 7.0)

  • UV-visible spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing 100 mM potassium phosphate buffer (pH 7.0).

  • Add DHP B to a final concentration of 0.5 µM.

  • Add TCP to a final concentration of 150 µM.

  • Initiate the reaction by adding varying concentrations of H₂O₂.

  • Monitor the disappearance of TCP at 312 nm or the formation of 2,6-dichloroquinone at 276 nm for 15 minutes at 25°C.[1]

  • Calculate initial rates from the linear portion of the absorbance change over time.

  • Determine kinetic parameters (kcat and Km) by fitting the initial rate data to the Michaelis-Menten equation.[1]

Myoglobin Peroxidase Activity Assay

This protocol describes the measurement of myoglobin's pseudo-peroxidase activity using the chromogenic substrate ABTS.[2][6]

Materials:

  • Horse heart myoglobin

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Hydrogen peroxide (H₂O₂)

  • MES buffer (pH 5.0) or HEPES/Tris buffer (pH 7.0)

  • UV-visible spectrophotometer

Procedure:

  • Prepare a reaction mixture in a 1 cm cuvette containing the appropriate buffer (e.g., 20 mM MES at pH 5.0).[6]

  • Add ABTS to a final concentration of 1 mM.[6]

  • Add myoglobin to the reaction mixture.

  • Initiate the reaction by adding H₂O₂.

  • Monitor the formation of the ABTS radical cation (ABTS•+) by measuring the increase in absorbance at 730 nm (ε₇₃₀ = 15,000 M⁻¹cm⁻¹).[6]

  • Calculate the initial reaction rate from the initial linear slope of the absorbance curve.

Signaling Pathways and Experimental Workflows

The catalytic cycles of DHP B and myoglobin, along with a typical experimental workflow for kinetic analysis, are depicted below using Graphviz.

DHPB_Catalytic_Cycle Fe3 Ferric DHP B (Fe³⁺) Cpd_ES Compound ES ([Fe⁴⁺=O] Por•⁺) Fe3->Cpd_ES + H₂O₂ Cpd_II Compound II (Fe⁴⁺=O) Cpd_ES->Cpd_II + Substrate - e⁻ Product Product (e.g., DCQ) Cpd_ES->Product Cpd_II->Fe3 + Substrate - e⁻ Cpd_II->Product Substrate Substrate (e.g., TCP) H2O2 H₂O₂ H2O H₂O

Caption: Catalytic cycle of Dehaloperoxidase B peroxidase activity.

Myoglobin_Catalytic_Cycle MetMb Metmyoglobin (Fe³⁺) FerrylMb_rad Perferrylmyoglobin (•[Fe⁴⁺=O]) MetMb->FerrylMb_rad + H₂O₂ FerrylMb Ferrylmyoglobin (Fe⁴⁺=O) FerrylMb_rad->FerrylMb + Substrate - e⁻ Product Product (e.g., ABTS•⁺) FerrylMb_rad->Product FerrylMb->MetMb + Substrate - e⁻ FerrylMb->Product Substrate Substrate (e.g., ABTS) H2O2 H₂O₂ H2O H₂O

Caption: Pseudo-peroxidase catalytic cycle of myoglobin.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_prep Enzyme Solution (DHP B or Myoglobin) Mixing Combine Enzyme, Substrate, and Buffer in Cuvette Enzyme_prep->Mixing Substrate_prep Substrate Solution (e.g., TCP or ABTS) Substrate_prep->Mixing Buffer_prep Buffer Preparation (e.g., Phosphate or MES) Buffer_prep->Mixing H2O2_prep H₂O₂ Solution Initiation Initiate Reaction with H₂O₂ H2O2_prep->Initiation Mixing->Initiation Monitoring Spectrophotometric Monitoring (Absorbance vs. Time) Initiation->Monitoring Rate_calc Calculate Initial Rates Monitoring->Rate_calc MM_fit Michaelis-Menten Plot (if applicable) Rate_calc->MM_fit Param_det Determine kcat and Km MM_fit->Param_det

Caption: General experimental workflow for kinetic analysis.

References

A Preclinical Comparative Analysis of DHP-B and Standard Chemotherapy Agents for Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the preclinical data for 2,6-dihydroxypeperomin B (DHP-B), a novel anti-cancer compound, reveals a unique mechanism of action when compared to standard chemotherapy agents for colorectal cancer (CRC), such as 5-fluorouracil (B62378), oxaliplatin (B1677828), and irinotecan (B1672180). This guide provides a detailed comparison of their mechanisms, in vitro efficacy, and in vivo therapeutic potential, supported by experimental data for researchers, scientists, and drug development professionals.

Executive Summary

Colorectal cancer remains a significant global health challenge, with a continued need for novel therapeutic strategies. This compound, a secolignan-type compound isolated from the plant Peperomia dindygulensis, has emerged as a promising preclinical candidate.[1] Unlike standard chemotherapy agents that primarily target DNA synthesis and integrity, this compound uniquely targets cancer cell metabolism by covalently inhibiting Carnitine Palmitoyltransferase 1A (CPT1A).[1] This inhibition blocks fatty acid oxidation, a crucial energy source for cancer cells, and disrupts mitochondrial function, leading to apoptosis.[1] This guide presents a side-by-side comparison of this compound with 5-fluorouracil, oxaliplatin, and irinotecan, summarizing available quantitative data and detailing relevant experimental protocols.

Comparative Analysis of Anti-Cancer Activity

The following tables summarize the in vitro cytotoxicity and in vivo efficacy of this compound and standard chemotherapy agents in colorectal cancer models. It is important to note that the data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) in Human Colorectal Cancer Cell Lines
CompoundCell LineIC50 (µM)Exposure TimeAssay Method
This compound HCT1161.8 ± 0.248hCCK-8
RKO3.2 ± 0.348hCCK-8
SW4804.5 ± 0.548hCCK-8
5-Fluorouracil HCT11613.5[2]72hMTT
HT-2911.25[2]120hMTT
SW62013 (approx.)[3]48hMTT
Oxaliplatin HT290.33 ± 0.02[1]24hNot Specified
SW6201.13 ± 0.35[1]24hNot Specified
HCT1160.64[4]Not SpecifiedMTT
DLD12.05[4]Not SpecifiedMTT
SN-38 (active metabolite of Irinotecan) LoVo0.00825[5]Not SpecifiedNot Specified
HT-290.00450[5]Not SpecifiedNot Specified
HCT1160.005[6]72hNot Specified
Table 2: In Vivo Efficacy in Colorectal Cancer Xenograft Models
CompoundModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
This compound HCT116 Xenograft20 mg/kg, intraperitoneal, daily for 21 days62.3%[1]
5-Fluorouracil SW620 XenograftNot specified57% (in combination with 2'-deoxyinosine)[7]
Oxaliplatin HCT116 Xenograft5-20 mg/kg per week30-80%[8]
Irinotecan HCT-8 Xenograft50 mg/kg, IV, weekly x 480% cure rate (when given 24h before 5-FU)[9]
SW620 Xenograft5 mg/kg, liposomal formulation, twice weekly88.6%[10]

Mechanisms of Action: A Comparative Overview

The fundamental difference in the therapeutic approach of this compound compared to standard chemotherapies lies in its molecular target.

This compound: Targets cellular metabolism.

  • Primary Target: Carnitine Palmitoyltransferase 1A (CPT1A).[1]

  • Mechanism: this compound covalently binds to the Cys96 residue of CPT1A, leading to its irreversible inhibition.[1] This blocks the transport of long-chain fatty acids into the mitochondria, thereby inhibiting fatty acid oxidation (FAO).[1] The disruption of FAO leads to reduced energy production and increased mitochondrial permeability, ultimately inducing apoptosis in cancer cells.[1]

Standard Chemotherapy Agents: Primarily target DNA replication and integrity.

  • 5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA. It can also be incorporated into DNA and RNA, leading to cytotoxicity.

  • Oxaliplatin: A platinum-based agent that forms intra- and inter-strand DNA crosslinks.[11] These crosslinks inhibit DNA replication and transcription, triggering apoptosis.[2]

  • Irinotecan: A topoisomerase I inhibitor. Its active metabolite, SN-38, stabilizes the complex between topoisomerase I and DNA, leading to DNA single-strand breaks that are converted to lethal double-strand breaks during DNA replication.[5][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathway of this compound and a general workflow for evaluating anti-cancer compounds.

DHP_B_Signaling_Pathway DHP_B This compound CPT1A CPT1A DHP_B->CPT1A Covalent Inhibition (Cys96) FattyAcids Long-chain Fatty Acids VDAC1 CPT1A-VDAC1 Interaction CPT1A->VDAC1 Mitochondria Mitochondria FattyAcids->Mitochondria Transport FAO Fatty Acid Oxidation (FAO) Mitochondria->FAO Energy Energy (ATP) Production FAO->Energy Apoptosis Apoptosis FAO->Apoptosis Permeability Increased Mitochondrial Permeability VDAC1->Permeability Permeability->Apoptosis Experimental_Workflow start Start: Compound of Interest invitro In Vitro Studies (CRC Cell Lines) start->invitro viability Cell Viability Assay (e.g., MTT, CCK-8) Determine IC50 invitro->viability apoptosis Apoptosis Assay (e.g., Annexin V) invitro->apoptosis mechanistic Mechanistic Studies (e.g., Western Blot, PCR) invitro->mechanistic invivo In Vivo Studies (Xenograft Model) viability->invivo apoptosis->invivo mechanistic->invivo engraftment Tumor Cell Engraftment invivo->engraftment treatment Drug Administration engraftment->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint Analysis (TGI, Histology) monitoring->endpoint

References

Validating the Dual Function of Dehaloperoxidase B: An Orthogonal Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dehaloperoxidase B (DHP B) from the marine annelid Amphitrite ornata is a fascinating hemoprotein that stands out due to its bifunctional nature, exhibiting both peroxidase and hemoglobin-like activities.[1][2][3] This dual capability allows it to not only transport oxygen but also to detoxify environmental pollutants such as halogenated phenols through oxidative dehalogenation.[1][4] For researchers in drug development and related scientific fields, rigorously validating both functions of DHP B is crucial for its potential applications. This guide provides a comparative overview of orthogonal experimental approaches to validate the distinct functions of DHP B, supported by experimental data and detailed protocols.

I. Orthogonal Approaches to Validate DHP B Function

A multi-faceted approach is essential to unequivocally validate the dual functions of DHP B. This involves a combination of techniques that probe different aspects of the enzyme's activity, from steady-state kinetics to the trapping of reaction intermediates and structural analysis.

1. Validation of Peroxidase Function:

  • Steady-State Enzyme Kinetics: This is a fundamental approach to characterize the catalytic efficiency of DHP B with various substrates. By monitoring the depletion of the substrate or the formation of the product over time, key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined.[1] These values provide a quantitative measure of the enzyme's peroxidase activity and allow for direct comparison with other peroxidases like Horseradish Peroxidase (HRP) and its isoenzyme, DHP A.[5][6]

  • Stopped-Flow Spectroscopy: This rapid kinetics technique is invaluable for studying pre-steady-state reaction dynamics and identifying transient intermediates in the catalytic cycle.[1][7] For DHP B, stopped-flow UV-visible spectroscopy has been instrumental in detecting the formation of key intermediates like Compound ES, an iron(IV)-oxo heme species with an amino acid radical.[1][7]

  • X-ray Crystallography: High-resolution crystal structures of DHP B in complex with various substrates and inhibitors provide atomic-level insights into its active site and the structural basis of its substrate specificity and catalytic mechanism.[8][9] These structures can reveal how substrates bind and how the protein conformation might change during catalysis.

2. Validation of Hemoglobin-like Function:

  • Oxygen Equilibrium Binding Assays: These experiments measure the affinity of DHP B for molecular oxygen. By exposing the ferrous form of the enzyme to varying partial pressures of oxygen and monitoring the spectral changes, an oxygen equilibrium curve can be generated to determine the P50 value (the oxygen pressure at which the protein is half-saturated), a key parameter for its oxygen transport function.

  • UV-Visible Spectroscopy: The heme cofactor in DHP B exhibits distinct spectral properties depending on its oxidation and ligation state. UV-visible spectroscopy can be used to characterize the oxyferrous (Fe2+-O2), deoxyferrous (Fe2+), and ferric (Fe3+) states of the enzyme, confirming its ability to reversibly bind oxygen.[1]

II. Comparative Performance Data

The peroxidase activity of DHP B has been quantitatively compared to its isoenzyme DHP A and the well-characterized Horseradish Peroxidase (HRP). DHP B consistently demonstrates a higher catalytic efficiency than DHP A for various halogenated phenol (B47542) substrates.[5][6][9][10]

EnzymeSubstratekcat (s-1)Km (μM)kcat/Km (M-1s-1)Reference
DHP B 2,4,6-Trichlorophenol (TCP)14.8 ± 0.511.1 ± 1.51.33 x 106[1]
DHP A 2,4,6-Trichlorophenol (TCP)5.1 ± 0.13.7 ± 0.41.38 x 106[1]
DHP B 2,4,6-Tribromophenol (TBP)20.1 ± 0.910.1 ± 1.61.99 x 106[1]
DHP A 2,4,6-Tribromophenol (TBP)3.8 ± 0.12.1 ± 0.31.81 x 106[1]

Table 1: Comparison of steady-state kinetic parameters for the peroxidase activity of DHP B and DHP A with halogenated phenol substrates.

III. Experimental Protocols

1. Steady-State Peroxidase Activity Assay

This protocol describes a typical assay to determine the kinetic parameters of DHP B with a halogenated phenol substrate.

  • Materials:

    • Purified DHP B enzyme

    • 100 mM Potassium Phosphate (B84403) Buffer, pH 7.0

    • Substrate stock solution (e.g., 2,4,6-Trichlorophenol in ethanol)

    • Co-substrate stock solution (Hydrogen Peroxide, H2O2)

    • UV-Visible Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing 100 mM potassium phosphate buffer and the desired final concentration of the halogenated phenol substrate.

    • Add a known concentration of DHP B to the reaction mixture and incubate at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a specific concentration of H2O2.

    • Monitor the decrease in absorbance of the substrate at its λmax (e.g., 276 nm for TCP) or the increase in absorbance of the product over time.[1]

    • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.

    • Repeat the experiment with varying substrate concentrations to determine Km and kcat by fitting the data to the Michaelis-Menten equation.

2. Stopped-Flow Spectroscopy for Intermediate Detection

This protocol outlines the use of stopped-flow spectroscopy to observe the formation of the Compound ES intermediate.

  • Materials:

    • Purified ferric DHP B enzyme

    • 100 mM Potassium Phosphate Buffer, pH 7.0

    • Hydrogen Peroxide (H2O2) solution

    • Stopped-flow spectrophotometer with a diode array detector

  • Procedure:

    • Load one syringe of the stopped-flow instrument with a solution of ferric DHP B in potassium phosphate buffer.

    • Load a second syringe with a solution of H2O2 in the same buffer.

    • Rapidly mix the two solutions in the instrument's mixing chamber.

    • Acquire UV-visible spectra over a rapid timescale (milliseconds to seconds) immediately after mixing.[1]

    • Analyze the spectral data to identify the transient formation and decay of intermediates, such as the characteristic spectrum of Compound ES.[1]

IV. Visualizing DHP B Function

Catalytic Cycle of DHP B Peroxidase Activity

The following diagram illustrates the key steps in the peroxidase catalytic cycle of DHP B, starting from the ferric resting state.

DHPB_Catalytic_Cycle Fe3 Ferric DHP B (Resting State) CpdES Compound ES (Fe(IV)=O, Porphyrin radical cation) Fe3->CpdES + H2O2 - H2O Oxyferrous Oxyferrous DHP B (Fe(II)-O2) Fe3->Oxyferrous + O2, - e- CpdII Compound II (Fe(IV)=O) CpdES->CpdII + Substrate (AH) - Radical Product (A•) CpdII->Fe3 + Substrate (AH) - Product (A) + H2O Oxyferrous->Fe3 - O2, + e-

Caption: The peroxidase catalytic cycle of Dehaloperoxidase B.

Experimental Workflow for Peroxidase Activity Validation

This diagram outlines the logical flow of experiments to validate the peroxidase function of DHP B.

Peroxidase_Validation_Workflow start Start: Purified DHP B kinetics Steady-State Kinetics start->kinetics stopped_flow Stopped-Flow Spectroscopy start->stopped_flow crystallography X-ray Crystallography start->crystallography km_kcat Determine Km, kcat kinetics->km_kcat intermediates Identify Intermediates stopped_flow->intermediates structure Elucidate Active Site Structure crystallography->structure data_analysis Data Analysis & Comparison conclusion Validated Peroxidase Function data_analysis->conclusion km_kcat->data_analysis intermediates->data_analysis structure->data_analysis

Caption: A workflow for the orthogonal validation of DHP B peroxidase activity.

References

Structure-Activity Relationship of Dehaloperoxidase B and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Dehaloperoxidase B (DHP B), an enzyme isolated from the marine polychaete Amphitrite ornata, exhibits a remarkable catalytic versatility, acting on a range of substituted phenolic compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of DHP B with its substrate analogs, supported by experimental data, to elucidate the molecular determinants of its catalytic efficiency and substrate specificity.

Structure-Activity Relationship Insights

The catalytic activity of DHP B is intricately linked to the chemical structure of its substrates, particularly the nature, position, and number of substituents on the phenol (B47542) ring.

Halogenation: The degree and type of halogenation on the phenolic ring are critical determinants of DHP B activity. Trihalogenated phenols are generally excellent substrates, with the enzyme catalyzing their oxidative dehalogenation to the corresponding dihaloquinones.[1] The position of the halogens also plays a role, with 2,4,6-trisubstituted phenols being well-recognized substrates. Dihalophenols are also substrates, bridging the reactivity gap between the inhibitory monohalophenols and the readily oxidized trihalophenols.[2]

Monohalophenols as Inhibitors: In contrast to tri- and di-halogenated phenols, 4-monohalophenols act as inhibitors of DHP B.[1] Their binding affinity to the enzyme's active site follows the trend of increasing halogen size: I > Br > Cl > F > H. This inhibition is crucial in understanding the enzyme's substrate selectivity and active site architecture.

Non-Halogenated Analogs: DHP B also demonstrates activity towards non-halogenated phenolic compounds, including cresols and guaiacols, showcasing a broader substrate scope than its name might imply.[3][4] The enzyme can catalyze the oxidation of these compounds to various products, including catechols and benzoquinones, through both peroxidase and peroxygenase mechanisms.[3] The presence of different substituents can act as a functional switch, directing the reaction towards a particular pathway.[4]

Substrate Binding and Activation: For peroxidase activity, substrate binding is a prerequisite for the functional switch of DHP from an oxygen-binding protein to a peroxidase.[5] The binding of a suitable substrate, like a trihalophenol, appears to trigger a conformational change that facilitates the subsequent reaction with hydrogen peroxide.[1][5]

Comparative Performance Data

The following tables summarize the kinetic and binding parameters of DHP B with various substrate analogs.

Substrate (Trihalophenol)K_m_ (for H₂O₂) (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (µM⁻¹s⁻¹)Reference
2,4,6-Trichlorophenol (B30397) (TCP)35 ± 61.17 ± 0.050.034[5]
2,4,6-Tribromophenol (TBP)17 ± 10.70 ± 0.040.041[5]
2,4,6-Trifluorophenol (TFP)69 ± 12N/AN/A[5]
Inhibitor (Monohalophenol)Dissociation Constant (K_d_) (mM)Reference
4-Iodophenol0.536[1]
4-Bromophenol1.15[1]
4-Chlorophenol1.78[1]
4-Fluorophenol3.72[1]
Phenol10.0[1]

N/A: Not available

Experimental Protocols

Dehaloperoxidase Activity Assay

The enzymatic activity of DHP B is typically determined by monitoring the hydrogen peroxide-dependent oxidation of a phenolic substrate using UV-visible spectroscopy.[1]

Materials:

  • Purified DHP B enzyme

  • 100 mM potassium phosphate (B84403) buffer (pH 7.0)

  • Stock solutions of phenolic substrates (e.g., 2,4,6-trichlorophenol) in a suitable solvent

  • Hydrogen peroxide (H₂O₂) solution

Procedure:

  • A reaction mixture is prepared in a quartz cuvette containing the potassium phosphate buffer and the desired concentration of the phenolic substrate.

  • The reaction is initiated by the addition of a specific concentration of DHP B enzyme.

  • Immediately following the enzyme addition, a stock solution of H₂O₂ is added to start the reaction.

  • The change in absorbance at a specific wavelength, corresponding to the consumption of the substrate or the formation of the product, is monitored over time using a UV-visible spectrophotometer. For example, the disappearance of 2,4,6-trichlorophenol can be monitored at 312 nm.[1]

  • Initial reaction rates are calculated from the linear portion of the absorbance versus time plot.

  • Kinetic parameters (K_m_ and k_cat_) are determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[1]

Catalytic Cycle of Dehaloperoxidase B

The following diagram illustrates the proposed catalytic cycle of DHP B for the oxidative dehalogenation of a trihalophenol.

DHP_B_Catalytic_Cycle Ferric_DHP Ferric DHP B (Fe³⁺) Compound_ES Compound ES (Fe⁴⁺=O, Porphyrin⁺•) Ferric_DHP->Compound_ES + H₂O₂ Oxyferrous_DHP Oxyferrous DHP B (Fe²⁺-O₂) Ferric_DHP->Oxyferrous_DHP + Dihaloquinone Compound_ES->Ferric_DHP + Trihalophenol - H₂O Product_Release Products (Dihaloquinone, H₂O) Oxyferrous_DHP->Ferric_DHP + Trihalophenol Radical Ferrous_DHP Ferrous DHP B (Fe²⁺) Oxyferrous_DHP->Ferrous_DHP - O₂ Ferrous_DHP->Oxyferrous_DHP + O₂

Caption: Proposed catalytic cycle of Dehaloperoxidase B.

The catalytic cycle of DHP B showcases its dual functionality as both a peroxidase and an oxygen-binding globin. The cycle is initiated by the reaction of the resting ferric state with hydrogen peroxide to form a high-valent intermediate, Compound ES.[1] This intermediate then oxidizes the trihalophenol substrate to a dihaloquinone product, regenerating the ferric enzyme. A novel feature of DHP B is the ability of the dihaloquinone product to reduce the ferric enzyme to its oxyferrous state, linking the peroxidase and oxygen transport functions.[1][5]

References

A Comparative Analysis of Inhibitors for Dehaloperoxidase Isoforms A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitor Performance Against Dehaloperoxidase (DHP) Isoforms A and B, Supported by Experimental Data.

Dehaloperoxidase (DHP) is a bifunctional enzyme with both peroxidase and hemoglobin activities, first identified in the marine polychaete Amphitrite ornata. Two main isoforms, DHP A and DHP B, have been characterized. Despite a high degree of sequence homology, these isoforms exhibit notable differences in their catalytic activity and susceptibility to inhibition. This guide provides a comparative overview of the inhibitory effects of various compounds on DHP A and DHP B, supported by experimental data, to aid researchers in the fields of enzymology and drug discovery.

Data Presentation: A Comparative Look at Inhibitor Performance

The following table summarizes the kinetic parameters and inhibitory effects of selected compounds on DHP A and DHP B. DHP B generally exhibits a higher catalytic efficiency for the oxidation of various substrates compared to DHP A.[1][2] However, both isoforms are subject to inhibition by certain phenolic compounds.

CompoundEnzyme IsoformSubstrateKinetic ParameterValueReference
2,4-Dichlorophenol (B122985) (DCP) DHP ADCPActivation Energy (kJ/mol)19.3 ± 2.5[1]
DHP BDCPActivation Energy (kJ/mol)24.3 ± 3.2[1]
DHP B vs. DHP ADCPCatalytic Efficiency Ratio3.5 times higher for DHP B[1]
2,4,6-Trichlorophenol (B30397) (TCP) DHP ATCP-Subject to self-inhibition[1]
DHP BTCP-Subject to self-inhibition at lower concentrations than DHP A[1][2]
4-Bromophenol (B116583) (4-BP) DHP A2,4,6-TCPInhibition Constant (Ki) at 298K (mM)0.15
DHP B2,4,6-TCP-Known inhibitor[3]
Various Halophenols DHP A-Dissociation ConstantsI > Br > Cl > F > H[4]

Note: Both DHP A and DHP B exhibit self-inhibition at modest concentrations of 2,4-dichlorophenol (DCP), a phenomenon also observed with 2,4,6-trichlorophenol (TCP).[1]

Experimental Protocols: Methodologies for Key Experiments

The following is a detailed protocol for a typical enzyme inhibition assay used to evaluate the effect of inhibitors on DHP A and DHP B activity. This protocol is based on UV-visible spectrophotometric methods commonly employed in the cited research.[3]

Objective: To determine the inhibitory effect of a compound on the peroxidase activity of DHP A or DHP B.

Materials:

  • Purified DHP A or DHP B enzyme

  • Substrate stock solution (e.g., 2,4,6-trichlorophenol in a suitable buffer)

  • Inhibitor stock solution (e.g., 4-bromophenol in a suitable buffer)

  • Hydrogen peroxide (H₂O₂) solution

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • UV-visible spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Enzyme and Reagent Preparation:

    • Prepare working solutions of DHP A or DHP B in potassium phosphate buffer to the desired final concentration (e.g., 2.5 µM).

    • Prepare a series of dilutions of the inhibitor stock solution to achieve a range of final concentrations in the assay.

    • Prepare the substrate solution to a fixed final concentration (e.g., 125 µM 2,4,6-TCP).

    • Prepare the H₂O₂ solution to a final concentration that is in excess (e.g., 250 µM).

  • Assay Setup:

    • In a quartz cuvette, combine the potassium phosphate buffer, the DHP enzyme solution, the substrate solution, and the inhibitor solution at the desired concentrations.

    • The total volume of the reaction mixture should be constant for all assays.

    • Prepare a control reaction without the inhibitor.

    • Equilibrate the cuvettes to the desired temperature (e.g., 20°C or 25°C) in the spectrophotometer's temperature-controlled cell holder.[3]

  • Initiation and Data Acquisition:

    • Initiate the enzymatic reaction by adding the H₂O₂ solution to the cuvette.

    • Immediately start monitoring the change in absorbance at a specific wavelength corresponding to the product formation or substrate consumption. For example, the formation of 2,6-dichloro-1,4-benzoquinone (B104592) from 2,4,6-TCP can be monitored at 273 nm.[3]

    • Record the absorbance at regular intervals (e.g., every 2 seconds) for a defined period (e.g., 2 minutes).[3]

  • Data Analysis:

    • Calculate the initial reaction rates (initial velocity, V₀) from the linear portion of the absorbance versus time plot for each inhibitor concentration.

    • Plot the initial velocity as a function of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

    • For determination of the inhibition constant (Kᵢ) and the mechanism of inhibition, experiments should be repeated at various substrate concentrations. The data can then be analyzed using methods such as Lineweaver-Burk plots.

Visualizing the Process: Diagrams and Workflows

Experimental Workflow for Comparative Inhibitor Analysis

The following diagram illustrates a typical workflow for the comparative analysis of inhibitors against DHP A and DHP B.

G Experimental Workflow for DHP A and DHP B Inhibitor Analysis cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis cluster_comparison Comparative Analysis P1 Purify DHP A and DHP B Enzymes P2 Prepare Substrate and Inhibitor Stock Solutions A1 Set up reaction mixtures: - Buffer - DHP A or DHP B - Substrate - Inhibitor (varying concentrations) P2->A1 A2 Equilibrate at constant temperature A1->A2 A3 Initiate reaction with H₂O₂ A2->A3 A4 Monitor absorbance change over time (Spectrophotometry) A3->A4 D1 Calculate initial reaction rates (V₀) A4->D1 D2 Plot V₀ vs. [Inhibitor] D1->D2 D4 Perform kinetic studies at varying substrate concentrations D1->D4 D3 Determine IC₅₀ values D2->D3 C1 Compare IC₅₀ and Kᵢ values for DHP A and DHP B D3->C1 D5 Determine Kᵢ and inhibition mechanism (e.g., Lineweaver-Burk plot) D4->D5 D5->C1 C2 Analyze differences in inhibition mechanisms C1->C2

Caption: Workflow for comparing inhibitors of DHP A and DHP B.

Catalytic Cycle of Dehaloperoxidase (DHP)

The following diagram illustrates the proposed catalytic cycle of DHP in the presence of a phenolic substrate and hydrogen peroxide.

G Proposed Catalytic Cycle of Dehaloperoxidase (DHP) cluster_invisible Proposed Catalytic Cycle of Dehaloperoxidase (DHP) Fe3 Ferric DHP (Fe³⁺) CpdI Compound I (Fe⁴⁺=O, Porphyrin Radical) Fe3->CpdI + H₂O₂ Product Oxidized Product CpdII Compound II (Fe⁴⁺=O) CpdI->CpdII + Substrate (AH) H2O H₂O CpdII->Fe3 + Substrate (AH) Radical Substrate Radical (A•) Substrate Phenolic Substrate (AH) H2O2 H₂O₂

Caption: DHP catalytic cycle for peroxidase activity.

References

A Comparative Guide to the Reproducibility and Robustness of DHP-B Experimental Findings

Author: BenchChem Technical Support Team. Date: December 2025

An Important Clarification on "DHP-B"

The acronym "this compound" is utilized in scientific literature to refer to two distinct molecules with different biological functions. This guide addresses both to provide a comprehensive overview for researchers, scientists, and drug development professionals.

  • Dehaloperoxidase B (DHP B): An enzyme from the marine annelid Amphitrite ornata with peroxidase and hemoglobin functions.

  • Dihydrohonokiol-B (DHH-B): A derivative of honokiol (B1673403), a compound extracted from Magnolia bark, which exhibits anxiolytic and potential anti-cancer properties.

This guide is structured into two main sections, one for each molecule, to clearly present the experimental findings and assess their reproducibility and robustness based on the available scientific literature.

Section 1: Dehaloperoxidase B (DHP B)

Dehaloperoxidase B is a member of the globin superfamily and, alongside its isoenzyme Dehaloperoxidase A (DHP A), it exhibits both oxygen-transport capabilities and peroxidase activity.[1][2] DHP B is known to catalyze the oxidative dehalogenation of various halogenated phenols, which are environmental pollutants.[3][4]

Key Experimental Findings

Experimental research on DHP B has primarily focused on its structural characterization, enzymatic activity, and the comparison of its function with DHP A.

  • Structural Properties: The crystal structure of DHP B has been resolved to 1.58 Å, revealing a high degree of similarity to DHP A, with which it shares 96% sequence identity.[1][5] The five amino acid differences between the two isoenzymes are located in both the distal and proximal sides of the heme cavity and are thought to influence their differing catalytic activities.[5]

  • Enzymatic Activity: DHP B demonstrates a 2- to 6-fold greater catalytic efficiency in peroxidase reactions compared to DHP A, depending on the substrate and reaction conditions.[6] It catalyzes the H2O2-dependent oxidation of a range of substrates, including trihalophenols and dihalophenols.[7][8]

  • Reaction Mechanism: Studies have elucidated a complex catalytic cycle for DHP B, which can be initiated from both the ferric and oxyferrous states of the heme iron.[8][9] This is a notable difference from monofunctional peroxidases.[8]

Reproducibility and Robustness of Findings

While there is a lack of studies explicitly designed to test the reproducibility of DHP B experimental findings, the consistency of results across multiple independent research publications suggests a degree of robustness.

  • Structural Data: The crystallographic data for DHP B is publicly available (PDB ID: 5CHQ, 6OO6), allowing for independent analysis and verification by other researchers.[10][11] The structural similarity to DHP A, which has also been extensively studied, provides a strong comparative basis for the findings.

  • Enzymatic Assays: Different research groups have reported on the catalytic activity of DHP B, and their findings are generally in agreement regarding its higher efficiency compared to DHP A.[6][12] The use of standardized enzyme kinetic assays contributes to the reliability of these findings.[8] However, the exact kinetic parameters can vary depending on the specific experimental conditions, such as pH and substrate concentration.[13]

  • Substrate Specificity: The ability of DHP B to bind a wider range of substrates compared to DHP A has been consistently observed.[12][14] This difference is attributed to greater flexibility in the distal pocket of DHP B.[12]

Data Presentation

Table 1: Comparison of Catalytic Efficiency (kcat/Km) for DHP A and DHP B

SubstrateDHP A (s⁻¹µM⁻¹)DHP B (s⁻¹µM⁻¹)Fold Increase for DHP BReference
2,4,6-Trichlorophenol (B30397) (TCP)0.13 ± 0.010.28 ± 0.022.2[8]
2,4,6-Tribromophenol (TBP)0.08 ± 0.010.32 ± 0.034.0[8]
2,4,6-Trifluorophenol (TFP)0.05 ± 0.010.11 ± 0.012.2[8]
Experimental Protocols

Enzymatic Activity Assay for Dehaloperoxidase B

This protocol is a summary of the methods described in the literature for determining the peroxidase activity of DHP B.[3][8]

  • Reagents and Buffers:

    • Purified DHP B enzyme.

    • 100 mM potassium phosphate (B84403) (KPi) buffer, pH 7.0.

    • Substrate stock solution (e.g., 2,4,6-trichlorophenol in methanol).

    • Hydrogen peroxide (H₂O₂) solution.

  • Assay Procedure:

    • Prepare a reaction mixture in a quartz cuvette containing the KPi buffer and the desired final concentration of the substrate.

    • Add the DHP B enzyme to the reaction mixture to a final concentration of typically 1-10 µM.

    • Initiate the reaction by adding a specific concentration of H₂O₂.

    • Monitor the reaction by UV-visible spectroscopy, following the decrease in the substrate absorbance or the increase in the product absorbance at a specific wavelength over time.

    • Calculate the initial reaction rates from the linear portion of the absorbance change.

    • Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at varying substrate concentrations to the Michaelis-Menten equation.

Mandatory Visualization

Dehaloperoxidase_B_Catalytic_Cycle Ferric_DHB Ferric DHP B (Fe³⁺) Compound_ES Compound ES (Fe⁴⁺=O, Porphyrin radical) Ferric_DHB->Compound_ES + H₂O₂ Ferrous_DHB Ferrous DHP B (Fe²⁺) Ferric_DHB->Ferrous_DHB + Reductant Compound_ES->Ferric_DHB + Substrate - Product Oxyferrous_DHB Oxyferrous DHP B (Fe²⁺-O₂) Oxyferrous_DHB->Ferric_DHB + H₂O₂ + Substrate Ferrous_DHB->Oxyferrous_DHB + O₂

Caption: Simplified catalytic cycle of Dehaloperoxidase B.

Section 2: Dihydrohonokiol-B (DHH-B)

Dihydrohonokiol-B is a partially reduced derivative of honokiol, a lignan (B3055560) found in the bark of Magnolia trees.[15] It has garnered interest for its potential therapeutic effects, particularly as an anxiolytic agent.[16][17]

Key Experimental Findings

Research on DHH-B has primarily been conducted in preclinical models and has focused on its behavioral effects and mechanism of action.

  • Anxiolytic-like Effects: In rodent models, DHH-B has been shown to produce anxiolytic-like effects in various behavioral tests, including the elevated plus-maze and Vogel's conflict test.[16] These effects are observed at doses that do not appear to cause significant motor impairment, a common side effect of other anxiolytics like benzodiazepines.[10][17]

  • Mechanism of Action: The anxiolytic effects of DHH-B are believed to be mediated through its interaction with the GABA-A receptor complex.[16] Specifically, it is suggested to act as a positive allosteric modulator, enhancing the effect of the inhibitory neurotransmitter GABA.[18] Some evidence also points to the involvement of GABA-C receptors.[15]

  • Anti-cancer Potential: Preliminary in-vitro studies on honokiol and its derivatives suggest potential anti-cancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[19][20][21][22][23] However, research specifically on the anti-cancer effects of DHH-B is more limited.

Reproducibility and Robustness of Findings

The evidence for the anxiolytic-like effects of DHH-B appears to be reasonably robust, as similar findings have been reported in different behavioral paradigms. However, the lack of human clinical trials is a significant limitation.

  • Anxiolytic Effects: The anxiolytic-like activity of DHH-B has been demonstrated in multiple studies using different behavioral tests, which strengthens the confidence in these findings.[16] The dose-dependent nature of the effect also adds to the robustness of the observations.

  • Mechanism of Action: The involvement of the GABAergic system is supported by biochemical assays showing that DHH-B can enhance chloride ion uptake in synaptoneurosomes, an effect consistent with GABA-A receptor modulation.[16] However, the precise binding site and the full spectrum of its neuropharmacological activity require further investigation.

  • Anti-cancer Research: The anti-cancer potential of honokiol is more extensively studied than that of DHH-B specifically.[20][21][22][23] While it is plausible that DHH-B shares some of these properties, more direct experimental evidence is needed to confirm this. The reproducibility of the in-vitro anti-cancer findings for honokiol itself is generally good, though the transition to in-vivo efficacy and clinical application remains a challenge.

Data Presentation

Table 2: Effective Doses of Dihydrohonokiol-B in Preclinical Models

Experimental ModelTestEffective DoseObserved EffectReference
MiceElevated Plus-Maze0.04 - 1 mg/kg (p.o.)Increased time spent in open arms[16]
MiceVogel's Conflict Test5 mg/kg (p.o.)Increased punished water intake[16]
Mouse Cortical Synaptoneurosomes³⁶Cl⁻ Influx Assay10 - 30 µMIncreased chloride influx[16]
Experimental Protocols

Elevated Plus-Maze Test for Anxiolytic Activity

This protocol is a generalized description of the elevated plus-maze test as used in studies evaluating DHH-B.[16]

  • Apparatus:

    • A plus-shaped maze raised above the floor, consisting of two open arms and two closed arms of equal size.

  • Animals:

    • Mice are typically used. They should be acclimated to the testing room before the experiment.

  • Procedure:

    • Administer DHH-B or a vehicle control to the mice at a specific time before the test (e.g., 30-60 minutes).

    • Place a mouse individually at the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

    • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using a video tracking system.

    • An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Mandatory Visualization

GABAergic_Synapse_DHHB cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release GABA_A_receptor GABA-A Receptor GABA_release->GABA_A_receptor GABA binding Chloride_channel Cl⁻ Channel (Open) GABA_A_receptor->Chloride_channel Hyperpolarization Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl⁻ Influx DHHB Dihydrohonokiol-B (DHH-B) DHHB->GABA_A_receptor Positive Allosteric Modulation

Caption: DHH-B's proposed mechanism at a GABAergic synapse.

References

Safety Operating Guide

DHP-B proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "DHP-B"

Initial research indicates that the acronym "this compound" is ambiguous and can refer to several distinct substances, each with its own specific safety protocols and disposal procedures. To ensure the safety of researchers, scientists, and drug development professionals, it is crucial to correctly identify the substance before proceeding with any handling or disposal. This guide provides detailed information for three possibilities:

  • Dehaloperoxidase B: An enzyme of interest in bioremediation and biocatalysis.

  • 3,4-Dihydropyran: A chemical reagent used in organic synthesis.

  • DHP Dental Materials: Typically referring to dental amalgam components containing mercury.

Please consult your laboratory's inventory and the manufacturer's safety data sheet (SDS) to confirm the identity of your "this compound" before following any of the procedures outlined below.

Dehaloperoxidase B (Enzyme)

Dehaloperoxidase B (this compound) is a protein and its disposal generally falls under the category of non-hazardous biological waste. However, the specific buffer solutions or other reagents mixed with the enzyme may have their own disposal requirements.

Quantitative Data: Dehaloperoxidase B
PropertyValue
Molecular Weight ~15.5 kDa[1]
Isoelectric Point (pI) 7.82[1]
Optimal pH for Activity Varies with substrate
Extinction Coefficient (ε406) 117.6 mM⁻¹ cm⁻¹[2]
Experimental Protocol: Disposal of Dehaloperoxidase B

This protocol outlines the disposal of decontaminated Dehaloperoxidase B solutions.

Objective: To safely dispose of Dehaloperoxidase B waste in a laboratory setting.

Materials:

  • Dehaloperoxidase B waste solution

  • 10% bleach solution (or other appropriate disinfectant)

  • Labeled biohazard waste container

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Decontamination: In a designated sink or container, add a 10% bleach solution to the Dehaloperoxidase B waste to achieve a final concentration of at least 1% bleach. Allow the mixture to sit for a minimum of 20 minutes to ensure the enzyme is denatured.

  • Neutralization (if necessary): If a large volume of bleach was used, neutralize the solution with a suitable quenching agent like sodium thiosulfate.

  • Disposal: For small quantities, the decontaminated and neutralized solution can typically be poured down the sanitary sewer with copious amounts of water, in accordance with local regulations. For larger volumes or institutional policies requiring it, collect the decontaminated solution in a labeled biohazardous waste container for pickup by your institution's environmental health and safety (EHS) office.

  • Solid Waste: Any materials contaminated with the enzyme solution (e.g., pipette tips, tubes) should be placed in a biohazard bag and disposed of according to your institution's biohazardous waste stream protocols.[3]

3,4-Dihydropyran (Chemical)

3,4-Dihydropyran (DHP) is a flammable and harmful chemical. Its disposal must be handled as hazardous waste.

Quantitative Data: 3,4-Dihydropyran
PropertyValue
CAS Number 110-87-2[4]
Molecular Formula C₅H₈O[5]
Molar Mass 84.12 g/mol [6]
Flash Point -16 °C[7]
Boiling Point 86 °C[7]
Density 0.922 g/mL[7]
Hazards Highly flammable, harmful if swallowed or in contact with skin, causes serious eye irritation, may form explosive peroxides.[4][5]
Experimental Protocol: Disposal of 3,4-Dihydropyran

This protocol provides a general procedure for the disposal of 3,4-Dihydropyran. Always consult your institution's specific guidelines for hazardous chemical waste.

Objective: To safely prepare 3,4-Dihydropyran for disposal as hazardous waste.

Materials:

  • Waste 3,4-Dihydropyran

  • Appropriate, labeled hazardous waste container (compatible with flammable organic solvents)

  • Fume hood

  • Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, flame-retardant lab coat

Procedure:

  • Container Preparation: Obtain a designated hazardous waste container from your institution's EHS office. Ensure it is properly labeled for flammable organic waste.[8][9]

  • Waste Transfer: In a well-ventilated chemical fume hood, carefully transfer the waste 3,4-Dihydropyran into the hazardous waste container. Avoid splashing. Do not mix with incompatible waste streams (e.g., oxidizers, acids).[10]

  • Container Sealing: Securely cap the waste container. Do not overfill; leave some headspace for vapor expansion.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from sources of ignition and heat.[9]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS office.

DHP Chemical Disposal Workflow

DHP_Disposal_Workflow cluster_prep Preparation cluster_transfer Waste Handling cluster_disposal Final Disposal start Identify DHP Waste ppe Don Appropriate PPE start->ppe container Obtain Labeled Hazardous Waste Container ppe->container fume_hood Work in a Fume Hood container->fume_hood transfer Transfer Waste to Container fume_hood->transfer seal Securely Seal Container transfer->seal storage Store in Satellite Accumulation Area seal->storage pickup Arrange for EHS Pickup storage->pickup

Caption: A logical workflow for the safe disposal of 3,4-Dihydropyran waste.

DHP Dental Materials (Mercury-Containing)

In a dental context, "DHP" may refer to products containing dental amalgam. The primary hazardous component of dental amalgam is mercury. Disposal of mercury-containing waste is strictly regulated.

Quantitative Data: Dental Amalgam Composition
ComponentApproximate Percentage by Weight
Mercury ~50%[11]
Silver 40-70%[12]
Tin 12-30%[12]
Copper 12-30%[12]
Zinc <2%
Procedural Guidance: Disposal of DHP Dental Amalgam Waste

Objective: To ensure the safe and compliant disposal of dental amalgam waste.

Core Requirements:

  • Amalgam Separators: Dental practices are required to have ISO 11143 certified amalgam separators installed to capture amalgam particles from wastewater.

  • Designated Containers: Use designated, properly labeled, and sealed containers for collecting all forms of amalgam waste.

  • Licensed Disposal Service: Contract with a licensed hazardous waste hauler that specializes in mercury and dental waste recycling.

Step-by-Step Disposal Procedures:

  • Segregation of Waste:

    • Non-contact (scrap) amalgam: Unused amalgam from capsules should be collected in a designated scrap amalgam container.

    • Contact amalgam: Amalgam that has been in contact with patients, including from chair-side traps, vacuum pump filters, and extracted teeth with amalgam fillings, must be collected separately.

    • Extracted Teeth: Teeth containing amalgam fillings are considered hazardous waste and must not be disposed of in biohazard bags or as sharps. They should be placed in the contact amalgam waste container.

    • Empty Capsules: Once used, empty amalgam capsules can typically be disposed of in the regular trash.

  • Handling and Storage:

    • All amalgam waste containers must be clearly labeled as "Hazardous Waste: Contains Mercury".

    • Store containers in a cool, secure location.

    • Never dispose of amalgam waste in the trash, biohazard bags, or sharps containers.

    • Never rinse amalgam waste down the drain.

  • Disposal:

    • Regularly schedule pickups with your licensed dental waste disposal service.

    • Maintain records of all hazardous waste shipments as required by local and federal regulations.

References

Personal protective equipment for handling DHP-B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling, use, and disposal of DHP-B (2,6-dihydroxypeperomin B), a potent anti-cancer agent. As a covalent inhibitor of Carnitine Palmitoyltransferase 1A (CPT1A) that induces apoptosis, this compound should be handled with the utmost care, treating it as a cytotoxic compound.[1][2] Adherence to these procedural guidelines is essential to ensure laboratory safety and minimize exposure risks.

I. Compound Information and Properties

This compound is a secolignan-type natural product isolated from the plant Peperomia dindygulensis.[1][2] It has demonstrated anti-cancer activity, particularly in colorectal cancer models, by covalently binding to and inhibiting CPT1A, a key enzyme in fatty acid oxidation.[1][2] This inhibition leads to a disruption of cancer cell metabolism and the induction of apoptosis.[1][2]

Physicochemical Properties

PropertyValueSource
Full Chemical Name 2,6-dihydroxypeperomin B[1][2]
Molecular Formula C₂₃H₂₄O₈[3]
Molecular Weight 428.43 g/mol [3]
Appearance Not specified (likely solid)
Solubility Not specified; likely soluble in organic solvents like DMSO for in vitro studies.
Storage Store at -20°C for long-term stability.[3]

II. Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a stringent PPE protocol is mandatory when handling this compound. The following table outlines the required PPE for various laboratory activities involving this compound.

ActivityRequired PPE
Handling solid this compound (weighing, aliquoting) - Double nitrile gloves- Disposable gown with closed front and cuffs- Safety goggles and a face shield- NIOSH-approved respirator (e.g., N95 or higher)
Preparing solutions of this compound - Double nitrile gloves- Disposable gown with closed front and cuffs- Safety goggles- Work within a certified chemical fume hood or biological safety cabinet
Cell culture and in vitro assays - Nitrile gloves- Lab coat- Safety glasses- Work within a biological safety cabinet
Handling waste and cleaning spills - Double nitrile gloves- Disposable gown- Safety goggles and a face shield- NIOSH-approved respirator

III. Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is critical to prevent contamination and exposure. The following workflow outlines the key steps for safely working with this compound.

DHPB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal prep_area Designate a specific work area gather_ppe Assemble all required PPE prep_area->gather_ppe gather_materials Gather all necessary materials and equipment gather_ppe->gather_materials weigh Weigh solid this compound in a fume hood or containment unit gather_materials->weigh Proceed to handling dissolve Dissolve this compound in an appropriate solvent (e.g., DMSO) weigh->dissolve aliquot Prepare and label aliquots for storage dissolve->aliquot conduct_exp Perform experiments in a biological safety cabinet aliquot->conduct_exp Proceed to experimentation transport Transport samples in sealed, secondary containers conduct_exp->transport decontaminate Decontaminate work surfaces transport->decontaminate Proceed to cleanup dispose_waste Segregate and dispose of all waste as cytotoxic decontaminate->dispose_waste remove_ppe Remove PPE in the correct order dispose_waste->remove_ppe

Caption: Workflow for the safe handling of this compound.

IV. Disposal Plan

All materials that come into contact with this compound must be treated as cytotoxic waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal

Waste TypeDisposal Procedure
Solid this compound and empty vials Place in a designated, sealed, and labeled cytotoxic waste container.
Contaminated consumables (pipette tips, tubes, flasks) Collect in a cytotoxic waste bag within the biological safety cabinet. Seal the bag before removal.
Liquid waste (media, buffers) Aspirate into a flask containing a suitable deactivating agent (e.g., bleach, if compatible) or collect for chemical waste pickup.
Contaminated PPE (gloves, gowns) Place in a designated cytotoxic waste container immediately after use.

All cytotoxic waste should be collected by a licensed hazardous waste disposal service for high-temperature incineration.

V. Experimental Protocol: In Vitro Cell Viability Assay

The following is a summary of a typical experimental protocol to assess the effect of this compound on cancer cell viability, based on published research.[1]

  • Cell Culture:

    • Culture colorectal cancer cell lines (e.g., HCT116, SW480) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest cells and seed them into 96-well plates at a density of approximately 5,000 cells per well.

    • Allow cells to adhere overnight.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute the this compound stock solution in cell culture media to achieve the desired final concentrations.

    • Replace the media in the 96-well plates with the media containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the cells with this compound for the desired time period (e.g., 48 hours).

  • Viability Assessment (CCK-8 Assay):

    • Add Cell Counting Kit-8 (CCK-8) reagent to each well according to the manufacturer's instructions.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the control group.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

VI. Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-cancer effects by targeting CPT1A and inducing apoptosis through the mitochondrial pathway.[1][2]

DHPB_Signaling_Pathway DHPB This compound CPT1A CPT1A DHPB->CPT1A Covalently binds to Cys96 FAO Fatty Acid Oxidation CPT1A->FAO Inhibits VDAC1 VDAC1 CPT1A->VDAC1 Disrupts interaction Energy Energy Metabolism FAO->Energy Decreases Proliferation Cell Proliferation Energy->Proliferation Decreases Mito_Perm Mitochondrial Permeability VDAC1->Mito_Perm Increases Apoptosis Apoptosis Mito_Perm->Apoptosis Induces

Caption: this compound's mechanism of action in cancer cells.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.